molecular formula CS2<br>CS B1196269 Carbon monosulfide CAS No. 2944-05-0

Carbon monosulfide

Cat. No.: B1196269
CAS No.: 2944-05-0
M. Wt: 44.08 g/mol
InChI Key: DXHPZXWIPWDXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbon monosulfide is an organosulfur compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanidylidynesulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CS/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPZXWIPWDXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[S+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69822-67-9
Record name Carbon sulfide (CS), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69822-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00183645
Record name Carbon sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2944-05-0
Record name Thiocarbonyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2944-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Electronic Structure of Carbon Monosulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the electronic structure of the carbon monosulfide (CS) molecule. A diatomic species isoelectronic with carbon monoxide, CS is of significant interest in astrophysics, combustion chemistry, and as a ligand in organometallic chemistry. This document details the theoretical and experimental understanding of its ground and excited electronic states, spectroscopic constants, and bonding characteristics. Methodologies for the gas-phase synthesis of this transient molecule and its characterization via ultraviolet photoelectron spectroscopy and microwave spectroscopy are presented. Furthermore, a key reaction pathway of CS in the interstellar medium is visualized to illustrate its role in the formation of more complex sulfur-bearing organic molecules. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this fundamental molecule.

Introduction

This compound (CS) is a diatomic molecule composed of a carbon and a sulfur atom. It is the sulfur analog of the highly stable carbon monoxide (CO) molecule.[1] However, unlike CO, CS is a reactive and unstable species under normal conditions, readily polymerizing to a brown-black solid.[1] Its transient nature makes it a challenging molecule to study experimentally. Despite its instability, CS has been detected in the interstellar medium, circumstellar envelopes, and in comets, highlighting its importance in astrochemistry.[2] In the laboratory, it is typically generated in the gas phase from the dissociation of carbon disulfide (CS₂).[2]

Understanding the electronic structure of CS is fundamental to elucidating its reactivity, spectroscopic signatures, and role in various chemical environments. This guide synthesizes the current knowledge on the electronic states, bonding, and key properties of the CS molecule, supported by quantitative data and descriptions of experimental and computational methodologies.

Electronic Configuration and Molecular Orbitals

The this compound molecule has a total of 10 valence electrons, which occupy molecular orbitals formed from the valence atomic orbitals of carbon (2s, 2p) and sulfur (3s, 3p). The ground electronic state of CS is designated as X¹Σ⁺.[2] This state is characterized by a triple bond between the carbon and sulfur atoms, analogous to carbon monoxide.[1][2] The molecule has a linear geometry.

The molecular orbital configuration for the valence electrons in the ground state is (σ)²(σ*)²(π)⁴(σ)². The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity.

Quantitative Spectroscopic and Molecular Data

The electronic structure of this compound has been extensively characterized by various spectroscopic techniques and computational methods. The key quantitative data are summarized in the tables below.

Table 1: Spectroscopic Constants for the Ground Electronic State (X¹Σ⁺) of ¹²C³²S
ParameterSymbolValueUnitReference(s)
Vibrational Constantωe1285.155cm⁻¹[3]
Anharmonicity Constantωe xe6.502605cm⁻¹[3]
Rotational ConstantBe0.8200436cm⁻¹[3]
Vibration-Rotation Interactionαe5.918345E-03cm⁻¹[3]
Internuclear Distancere1.535Å[3]
Dipole Momentμ1.958D[4]
Table 2: Properties of Low-Lying Electronic States of ¹²C³²S
StateTerm SymbolElectronic Energy (Te)Vibrational Constant (ωe)Internuclear Distance (re)
X¹Σ⁺01285.15 cm⁻¹1.535 Å
a³Π27790 cm⁻¹95 cm⁻¹-
A¹Π38895.7 cm⁻¹1077.3 cm⁻¹-
d³Δ---
e³Σ⁻---
Data for excited states are often derived from the analysis of perturbations in the A¹Π state and can vary between different deperturbed models. The internuclear distances for many excited states are not precisely determined.
Table 3: Bond Dissociation Energy of this compound
ParameterValueUnitReference(s)
Bond Dissociation Energy (D₀)~7.21eV[5]
Bond Dissociation Energy (D₀)~645kJ/mol[2]

Experimental Protocols

The study of the electronic structure of transient species like this compound requires specialized experimental techniques for its generation and characterization.

Synthesis of Gas-Phase this compound

This compound is commonly produced in the gas phase by the decomposition of carbon disulfide (CS₂). A widely used method involves a high-frequency or microwave discharge.

Methodology: High-Frequency Discharge of Carbon Disulfide

  • Precursor Handling: Carbon disulfide (CS₂) is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood. The liquid CS₂ is typically placed in a glass reservoir connected to a vacuum line.

  • Vacuum System: The synthesis is carried out in a low-pressure environment. A vacuum system consisting of a rotary pump and a diffusion or turbomolecular pump is used to evacuate the reaction chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁵ torr.

  • Gas Flow: A controlled flow of CS₂ vapor is introduced into a quartz or Pyrex discharge tube. The flow rate is regulated by a needle valve, and the pressure in the discharge region is maintained at a low level, often in the range of a few hundred millitorr.

  • Electrical Discharge: A high-frequency (AC) or microwave (e.g., 2.45 GHz) discharge is applied to the flowing CS₂ gas. The discharge provides the energy to break the C=S bonds in CS₂, producing CS radicals and sulfur atoms. The power of the discharge is a critical parameter that needs to be optimized for maximum CS production.

  • Purification: The gas stream exiting the discharge contains unreacted CS₂, CS, S atoms, and other sulfur-containing species. To isolate CS, the mixture is passed through a cold trap. A trap cooled to approximately -112°C can effectively condense out CS₂ and S₈, allowing a stream of about 85% pure CS to pass through for subsequent analysis.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for probing the energies of valence molecular orbitals. For transient species, the spectrometer must be coupled directly to the synthesis apparatus.

Methodology: UPS of this compound

  • Generation of CS: A continuous flow of CS is generated as described in the synthesis protocol. The gas stream is directed from the discharge zone into the ionization chamber of the photoelectron spectrometer.

  • Ionization Source: A helium discharge lamp is typically used to produce monochromatic ultraviolet radiation, most commonly He I (21.22 eV) or He II (40.8 eV). This radiation photoionizes the CS molecules.

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer (e.g., a hemispherical analyzer).

  • Detection: The energy-analyzed electrons are detected by an electron multiplier.

  • Data Acquisition: The photoelectron spectrum is recorded as a plot of the number of detected electrons versus their kinetic energy. The binding energy of the electrons in the molecular orbitals can then be calculated using the equation: BE = hν - KE, where BE is the binding energy, hν is the photon energy, and KE is the measured kinetic energy of the photoelectron.

  • Spectral Interpretation: The resulting spectrum will show bands corresponding to the ionization of electrons from the different valence molecular orbitals of CS. The fine structure within these bands can provide information about the vibrational frequencies of the resulting CS⁺ ion.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise measurements of the rotational constants of molecules, from which accurate bond lengths can be determined.

Methodology: Microwave Spectroscopy of this compound

  • Sample Preparation: CS is produced in a flow system, as described previously, and passed through a waveguide or a resonant cavity within the microwave spectrometer. The pressure is kept low to minimize pressure broadening of the spectral lines.

  • Microwave Source and Detection: A monochromatic microwave source is swept over a range of frequencies. The radiation passes through the sample cell, and its absorption by the CS molecules is detected.

  • Spectral Analysis: The absorption lines in the microwave spectrum correspond to transitions between different rotational energy levels of the CS molecule in its ground vibrational state. The frequencies of these transitions are measured with high precision.

  • Determination of Rotational Constants: The measured transition frequencies are fitted to a model Hamiltonian for a diatomic molecule to determine the rotational constant (B), the centrifugal distortion constant (D), and other higher-order terms.

  • Calculation of Bond Length: From the rotational constant B, the moment of inertia (I) of the molecule can be calculated. For a diatomic molecule, the internuclear distance (bond length, r) can then be determined using the relationship I = μr², where μ is the reduced mass of the molecule.

Reactivity and Signaling Pathways

While CS is highly reactive and prone to polymerization, it also participates in more complex reaction networks, particularly in the unique environment of the interstellar medium.

Interstellar Formation of Methyl Mercaptan from this compound

In cold interstellar ices, CS can undergo a series of hydrogenation reactions to form more complex organic molecules. The reaction network leading to methyl mercaptan (CH₃SH) is a prime example of the role of CS in interstellar chemistry.[2] This pathway involves several radical and stable intermediate species.

interstellar_cs_pathway CS CS (this compound) HCS HCS (Thioformyl Radical) CS->HCS Hydrogenation i1 H2CS H₂CS (Thioformaldehyde) HCS->H2CS i2 CH3S CH₃S (Thiomethoxy Radical) H2CS->CH3S CH2SH CH₂SH (Mercaptomethyl Radical) H2CS->CH2SH i3 i4 CH3SH CH₃SH (Methyl Mercaptan) CH3S->CH3SH i5 CH2SH->CH3SH i6 H + H H->i1 H2 + H H2->i2 H3 + H H3->i3 H3->i4 H4 + H H4->i5 H4->i6

Caption: Interstellar hydrogenation pathway of CS to CH₃SH.

Computational Approaches to the Electronic Structure of CS

Ab initio quantum chemical calculations are indispensable for studying the electronic structure of molecules like CS, providing insights that complement experimental data.

Methodology: A Typical Computational Workflow

  • Choice of Method: The selection of a computational method depends on the desired accuracy. For diatomic molecules, high-level methods like Multireference Configuration Interaction (MRCI) or Coupled Cluster (e.g., CCSD(T)) are often employed to accurately describe the potential energy surfaces of both ground and excited states.

  • Basis Set Selection: A suitable basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen. For high accuracy, large, flexible basis sets such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=T, Q, 5, etc.) are used.

  • Geometry Optimization: The molecular geometry (in this case, the C-S bond length) is optimized to find the minimum energy structure for a given electronic state.

  • Property Calculations: Once the geometry is optimized, various molecular properties can be calculated, including vibrational frequencies, rotational constants, dipole moments, and the energies of molecular orbitals.

  • Potential Energy Surface (PES) Scan: To study excited states and dissociation pathways, a PES scan is performed by calculating the electronic energy at a series of fixed bond lengths. This allows for the generation of potential energy curves for different electronic states.

  • Analysis and Comparison: The calculated properties are then compared with experimental data to validate the computational model. Discrepancies can point to complex electronic effects, such as perturbations between different electronic states.

Conclusion

The this compound molecule, despite its transient nature, possesses a rich and well-characterized electronic structure. Its ground state is a stable, triply bonded species, but it also has a manifold of low-lying excited states that influence its spectroscopy and reactivity. The combination of advanced experimental techniques, such as ultraviolet photoelectron and microwave spectroscopies, with high-level computational methods has provided a detailed picture of the electronic properties of CS. This fundamental understanding is crucial for interpreting its role in diverse environments, from the vastness of the interstellar medium to controlled laboratory experiments, and provides a basis for predicting its interactions in more complex chemical systems.

References

Thermodynamic Properties of Gaseous Carbon Monosulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is a diatomic molecule and the sulfur analog of carbon monoxide.[1] While unstable in condensed phases, it exists as a gas and has been observed in various environments, from laboratory plasmas to the interstellar medium.[1][2] Its high reactivity and transient nature make the experimental determination of its thermodynamic properties challenging, yet crucial for understanding its role in chemical physics, astrophysics, and as a potential ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core thermodynamic properties of gaseous this compound, including its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. It further details the experimental and computational methodologies employed in determining these properties and illustrates key processes through logical diagrams.

Core Thermodynamic Properties

The thermodynamic properties of gaseous this compound have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the key quantitative data.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K
PropertySymbolValueUnitsSource(s)
Enthalpy of FormationΔfH°280.3 ± 4.2kJ/mol[3]
Entropy210.552J/mol·K[3]
Gibbs Free Energy of FormationΔfG°247.3kJ/molCalculated
Heat Capacity (at constant pressure)Cp29.802J/mol·K[3]

Note on Gibbs Free Energy of Formation: The standard Gibbs free energy of formation was calculated using the equation ΔfG° = ΔfH° - TΔS°, with T = 298.15 K and the values for ΔfH° and S° from the table. The standard entropy of formation (ΔfS°) was calculated from the standard molar entropies of CS(g), C(s, graphite), and S(s, rhombic).

Heat Capacity

The heat capacity of gaseous this compound is a function of temperature and can be calculated using the Shomate equation. The parameters for this equation are provided in Table 2, sourced from the NIST-JANAF Thermochemical Tables.[3]

The Shomate equation is expressed as: Cp(t) = A + B·t + C·t2 + D·t3 + E/t2 where:

  • t = temperature in Kelvin / 1000

  • Cp = heat capacity in J/mol·K

  • A, B, C, D, and E are the Shomate parameters.

Table 2: Shomate Equation Parameters for Gaseous this compound
ParameterValue (298 K - 600 K)Value (600 K - 6000 K)
A21.7638734.47721
B24.998902.966255
C-8.095581-0.950722
D-4.5639490.113718
E0.126372-0.997482

Source: Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, J. Phys. Chem. Ref. Data, Monograph 9, 1-1951 (1998).[3]

Experimental and Computational Protocols

The determination of the thermodynamic properties of a transient species like gaseous CS requires specialized techniques. Below are detailed descriptions of the key experimental and computational methodologies that have been employed.

Experimental Methodologies

1. Generation of Gaseous this compound:

A common method for producing gaseous this compound for experimental study is through a high-voltage AC discharge in carbon disulfide (CS₂) vapor.[2]

  • Apparatus: A flow system is typically used, where CS₂ vapor at low pressure is passed through a quartz tube. Two electrodes within the tube are connected to a high-voltage AC power source.

  • Procedure: The AC discharge provides the energy to dissociate the CS₂ molecules into CS and a sulfur radical. The resulting gas mixture, which also contains undissociated CS₂, is then rapidly passed into the measurement region of the spectrometer or other analytical instrument. To increase the purity of the CS stream, the mixture can be passed through a cold trap (e.g., at -112°C) to condense out the less volatile CS₂ and other sulfur species.[2]

2. Photoionization Mass Spectrometry (PIMS) for Enthalpy of Formation:

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and the appearance energies of fragment ions, which can be used to derive bond dissociation energies and, subsequently, enthalpies of formation. The work of Dibeler and Walker (1967) on CS₂ provided data relevant to the thermochemistry of CS.[4]

  • Apparatus: A photoionization mass spectrometer consists of a vacuum ultraviolet (VUV) light source (e.g., a hydrogen discharge lamp or synchrotron radiation), a monochromator to select a narrow band of wavelengths, an ionization chamber where the sample gas interacts with the VUV photons, a mass analyzer (e.g., a magnetic sector or quadrupole) to separate the ions based on their mass-to-charge ratio, and a detector to count the ions.

  • Procedure: A beam of monochromatic VUV photons is directed into the ionization chamber containing the sample gas (in this case, the products of a CS₂ discharge). As the photon energy is scanned, the number of parent and fragment ions is recorded as a function of photon energy, generating photoionization efficiency curves. The onset of the ionization curve for CS corresponds to its ionization energy. The appearance energy of the CS⁺ fragment from the photoionization of CS₂ can be used in a thermochemical cycle to determine the bond dissociation energy of the C-S bond in CS₂, which in turn is used to calculate the enthalpy of formation of CS.

3. Microwave and Millimeter-Wave Spectroscopy for Molecular Constants:

Spectroscopic techniques, particularly in the microwave and millimeter-wave regions, are used to determine the rotational constants of molecules with high precision. These constants are directly related to the molecule's geometry and can be used in statistical mechanics calculations to determine entropy and heat capacity.

  • Apparatus: A millimeter-wave spectrometer typically consists of a radiation source (e.g., a klystron or a solid-state Gunn diode), a waveguide to direct the radiation, an absorption cell containing the gas sample, and a detector.

  • Procedure: Gaseous CS is produced as described above and flowed into the absorption cell. The frequency of the millimeter-wave radiation is swept, and the absorption of radiation by the sample is detected. The frequencies of the absorption lines correspond to transitions between rotational energy levels. By fitting these transition frequencies to a theoretical model, highly accurate values for the rotational constants (like Be and De) and the internuclear distance can be obtained.[5] These spectroscopic constants are fundamental for calculating the rotational and vibrational partition functions, which are essential for determining thermodynamic properties like entropy and heat capacity.[2][5]

Computational Methodologies

Ab Initio Calculations:

Ab initio (from first principles) quantum chemistry methods are used to solve the Schrödinger equation for a molecule to determine its electronic structure and properties, including its energy.[6][7] These methods are crucial for calculating the thermodynamic properties of species that are difficult to study experimentally.

  • Procedure:

    • Selection of Method and Basis Set: A theoretical method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), or Coupled Cluster (CC), is chosen. A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also selected (e.g., 6-31G*, cc-pVTZ). The choice of method and basis set determines the accuracy and computational cost of the calculation.

    • Geometry Optimization: The geometry of the molecule (in this case, the C-S bond length) is systematically varied to find the structure with the minimum energy.

    • Frequency Calculation: At the optimized geometry, the vibrational frequencies of the molecule are calculated. These are necessary for determining the zero-point vibrational energy (ZPVE) and the vibrational contribution to the thermodynamic properties.

    • Energy Calculation: A high-accuracy single-point energy calculation is often performed at the optimized geometry using a more sophisticated method and/or a larger basis set.

    • Thermochemical Calculation: The calculated electronic energy, ZPVE, and vibrational frequencies are used in statistical mechanics formulas to compute the enthalpy, entropy, and heat capacity of the molecule at a given temperature. The enthalpy of formation can be calculated using the atomization energy method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy and then using the known experimental enthalpies of formation of the gaseous atoms.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of gaseous this compound.

G cluster_generation Generation of Gaseous this compound CS2_vapor Carbon Disulfide Vapor (low pressure) Discharge High-Voltage AC Discharge CS2_vapor->Discharge Mixture Gas Mixture (CS, CS2, S) Discharge->Mixture ColdTrap Cold Trap (-112°C) Mixture->ColdTrap Pure_CS Gaseous CS (~85% pure) ColdTrap->Pure_CS

Caption: Workflow for the generation of gaseous this compound.

G cluster_workflow Generalized Experimental Workflow for Spectroscopic Analysis CS_Source CS Gas Source (e.g., CS2 Discharge) Spectrometer Spectrometer (e.g., Mass, Microwave) CS_Source->Spectrometer Data Raw Data (e.g., Spectrum, Ion Signal) Spectrometer->Data Analysis Data Analysis (e.g., Peak Assignment, Fitting) Data->Analysis Properties Thermodynamic & Spectroscopic Properties Analysis->Properties

Caption: Generalized workflow for spectroscopic analysis of gaseous CS.

Conclusion

This technical guide has summarized the key thermodynamic properties of gaseous this compound and provided an overview of the experimental and computational methods used for their determination. The transient and reactive nature of CS necessitates the use of specialized techniques, such as in-situ generation coupled with sensitive spectroscopic and mass spectrometric detection methods. Computational chemistry plays a vital and complementary role in predicting and validating these properties. The data and methodologies presented herein are essential for researchers and professionals working in fields where the chemistry of this fundamental sulfur-containing molecule is of importance.

References

Carbon Monosulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon monosulfide (CS), the sulfur analog of carbon monoxide, is a diatomic molecule of significant interest in fields ranging from astrochemistry to synthetic organic chemistry. First identified in the laboratory in the mid-19th century, its transient and reactive nature has presented both challenges and opportunities for scientific investigation. This guide provides an in-depth overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols for its generation and analysis, a compilation of its key physicochemical properties, and a discussion of its reactivity, all presented to aid researchers in harnessing the potential of this unique molecule.

Discovery and History

The scientific journey of this compound began in the laboratory in the 1860s. Early observations in 1868 and 1872 noted the formation of a brown polymeric mass when carbon disulfide (CS₂) was exposed to sunlight, hinting at the existence of an unstable intermediate.[1][2][3] However, it was not until much later that the gaseous CS molecule was definitively identified and characterized.

A pivotal moment in the history of this compound was its detection in the interstellar medium (ISM) in 1971 through radio astronomy observations of the Orion Nebula.[4] This discovery established CS as one of the first sulfur-bearing molecules to be identified in space and highlighted its importance in astrochemistry.[4] Subsequent observations have found this compound in a variety of astronomical environments, including molecular clouds, circumstellar envelopes, and even the stratosphere of Jupiter following the impact of Comet Shoemaker-Levy 9 in 1994.[4] In the laboratory, the development of techniques to handle this highly reactive and explosive species has been crucial for its study and utilization in chemical synthesis.[2]

Physicochemical Properties of this compound

This compound is a diatomic molecule with a carbon and a sulfur atom connected by a triple bond.[1] It is isoelectronic with carbon monoxide but is significantly more reactive and thermodynamically unstable, readily polymerizing under normal conditions.[1][4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula CS[1]
Molar Mass 44.07 g·mol⁻¹[1]
Bond Length (C≡S) 1.535 Å[5]
Bond Dissociation Energy ~645 kJ/mol[4]
Ground Electronic State ¹Σ⁺[4]
Vibrational Frequency (ωe) 1285.155 cm⁻¹[5]
Dipole Moment 1.958 D[6]
Ionization Energy 11.330 ± 0.010 eV[5]
Appearance Reddish crystalline powder (polymer)[1]
Infrared Absorption Strong band around 1285 cm⁻¹[4]

Table 1: Key Physicochemical Properties of this compound

Synthesis and Characterization

The generation of monomeric this compound in the laboratory requires specific conditions to overcome its inherent instability and tendency to polymerize. The most common precursor for CS synthesis is carbon disulfide (CS₂).

Experimental Protocol: Synthesis of this compound via High-Voltage AC Discharge

This protocol describes a method for producing gaseous this compound for synthetic applications.

Materials:

  • Carbon disulfide (CS₂), high purity

  • High-voltage AC power supply (e.g., neon sign transformer)

  • Glass discharge tube with tungsten electrodes

  • Vacuum pump

  • Cold trap (-112°C, e.g., slush bath of acetone (B3395972) and dry ice)

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Apparatus Setup: Assemble the glass discharge tube, ensuring the tungsten electrodes are securely in place. Connect the discharge tube to a vacuum line equipped with a cold trap.

  • Evacuation: Evacuate the entire system to a low pressure (typically < 1 Torr).

  • Introduction of CS₂: Introduce a stream of CS₂ vapor into the discharge tube. The pressure should be maintained at a low level (e.g., 0.1-1 Torr).

  • Initiation of Discharge: Apply a high-voltage AC across the tungsten electrodes. A visible glow discharge will be observed in the tube. The discharge facilitates the decomposition of CS₂ into CS and a sulfur radical.

    • Reaction: CS₂ → CS + S

  • Purification: Pass the gas mixture exiting the discharge tube through the cold trap held at -112°C. This will condense unreacted CS₂ and other less volatile byproducts like elemental sulfur (S₈) and carbon subsulfide (C₃S₂), allowing a stream of approximately 85% pure CS gas to pass through.

  • Collection/Use: The purified CS gas can be used immediately in subsequent reactions or condensed at a lower temperature for short-term storage.

Safety Precautions: Carbon disulfide is highly flammable and toxic. This compound is explosive in its monomeric form. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Characterization Methods

Due to its transient nature, the characterization of this compound often relies on spectroscopic techniques capable of analyzing gaseous species in situ.

Microwave Spectroscopy: This technique is invaluable for determining the rotational constants, bond length, and dipole moment of CS with high precision. The sample is introduced into a waveguide, and its absorption of microwave radiation is measured.

Infrared (IR) Spectroscopy: The C≡S triple bond has a strong characteristic stretching vibration at approximately 1285 cm⁻¹.[4] Gas-phase IR spectroscopy can be used to monitor the production of CS and study its vibrational energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions of CS can be observed in the UV-Vis region, providing information about its excited electronic states.

Reactivity and Signaling Pathways

This compound is a highly reactive molecule that participates in a variety of chemical transformations. Its reactivity stems from the accessible pi orbitals of the C≡S triple bond and the polarity of the molecule.

General Reactivity

CS is known to react with a range of chemical species, including:

  • Halogens: It reacts readily with halogens.

  • Amines and Thiols: It undergoes reactions with basic amines and thiols.[7]

  • Lewis and Brønsted Acids and Bases: It can react with both acids and bases.[7]

  • Polymerization: In the absence of other reactants, CS readily polymerizes to form a stable brown-black solid with the empirical formula (CS)ₓ.[1] This polymerization can be explosive.[7]

general_reactivity CS This compound (CS) Halogens Halogens (X₂) CS->Halogens Reaction Amines Amines (R₂NH) CS->Amines Reaction Thiols Thiols (RSH) CS->Thiols Reaction Polymer Polymer (CS)ₓ CS->Polymer Polymerization

Caption: General reactivity of this compound.

Role in Astrochemistry

In the interstellar medium, this compound is involved in a network of reactions that contribute to the formation of more complex sulfur-bearing organic molecules.

One key formation pathway for CS in molecular clouds is the reaction between the methylidyne radical (CH) and atomic sulfur (S).[1]

  • Formation: CH + S → CS + H

A significant destruction mechanism for CS in these environments is its reaction with atomic oxygen (O).[4]

  • Destruction: CS + O → CO + S

These formation and destruction pathways are crucial for understanding the abundance of CS and other sulfur-containing molecules in space.

astrochemical_pathway cluster_formation Formation cluster_destruction Destruction CH Methylidyne Radical (CH) CS_formation This compound (CS) CH->CS_formation + S S_atomic Atomic Sulfur (S) H_atom Hydrogen Atom (H) CS_formation->H_atom - H CS_destruction This compound (CS) CO Carbon Monoxide (CO) CS_destruction->CO + O O_atomic Atomic Oxygen (O) S_atomic_prod Atomic Sulfur (S) CO->S_atomic_prod - S

Caption: Key astrochemical pathways of this compound.

Conclusion

This compound, a molecule with a rich history spanning from early laboratory curiosities to its detection in the vastness of interstellar space, continues to be a subject of intense scientific interest. Its high reactivity, while posing experimental challenges, also makes it a valuable intermediate in chemical synthesis. This guide has provided a foundational understanding of its discovery, properties, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to explore and utilize this fascinating molecule in their own work. Further research into the controlled synthesis and reactions of this compound will undoubtedly open new avenues in materials science, drug development, and our understanding of the chemical universe.

References

Carbon Monosulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of carbon monosulfide (CS), a reactive diatomic molecule with significant implications in various chemical research fields. This document details its fundamental identifiers, experimental protocols for its generation and characterization, and its key reactive properties, presenting all quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Core Identifiers and Properties of this compound

This compound, the sulfur analog of carbon monoxide, is a transient species that has been observed in the gas phase in both laboratory settings and the interstellar medium.[1] Due to its high reactivity and propensity to polymerize, it is not stable as a solid or liquid under standard conditions.[1]

Identifier TypeValue
CAS Number 2944-05-0
Molecular Formula CS
Molecular Weight 44.077 g/mol
IUPAC Name sulfanylidenecarbon
InChI InChI=1S/CS/c1-2
InChIKey DXHPZXWIPWDXHJ-UHFFFAOYSA-N
Canonical SMILES C#S
PubChem CID 108054

Experimental Protocols

The generation and study of this compound require specialized experimental techniques due to its inherent instability. The following sections provide detailed methodologies for its synthesis, purification, and characterization.

Synthesis of this compound via Silent Electric Discharge of Carbon Disulfide

A common and effective method for producing gaseous this compound is through the decomposition of carbon disulfide (CS₂) in a silent electric discharge.

Materials and Equipment:

  • Carbon disulfide (CS₂), high purity

  • Inert gas (e.g., Argon, Helium)

  • Glass vacuum line system

  • High-voltage AC power supply (e.g., Tesla coil)

  • Discharge tube with concentric electrodes

  • Cold traps (liquid nitrogen)

  • Pressure gauge (e.g., McLeod or Pirani gauge)

  • Flow meters

Procedure:

  • System Preparation: Assemble the vacuum line system, ensuring all connections are vacuum-tight. The system should include an inlet for the CS₂/inert gas mixture, the discharge tube, and a series of cold traps. Evacuate the entire system to a low pressure (typically < 10⁻³ torr).

  • Reactant Mixture Preparation: Prepare a gaseous mixture of carbon disulfide and an inert gas. The concentration of CS₂ is typically kept low (e.g., 1-5%) to control the reaction rate and prevent excessive polymerization.

  • Initiation of Discharge: Introduce the gas mixture into the discharge tube at a controlled flow rate. Apply a high-voltage AC potential across the electrodes to initiate a silent electric discharge. The discharge appears as a characteristic glow within the tube.

  • Reaction: The electric discharge provides the energy to dissociate carbon disulfide into this compound and a sulfur radical: CS₂ → CS + S

  • Product Trapping and Purification: The gas stream exiting the discharge tube, containing unreacted CS₂, CS, sulfur, and other minor byproducts, is passed through a series of cold traps. A trap cooled with a slush bath (e.g., -112 °C) can be used to condense and remove most of the unreacted CS₂, allowing for the collection of a gas stream enriched in this compound.[1] Elemental sulfur will deposit on the walls of the tubing downstream of the discharge.

G cluster_synthesis Synthesis Workflow CS2_Inert_Gas CS₂ / Inert Gas Mixture Discharge_Tube Silent Electric Discharge Tube CS2_Inert_Gas->Discharge_Tube Flow Control Cold_Trap Cold Trap (-112 °C) Discharge_Tube->Cold_Trap Product Stream Purified_CS Purified CS Gas Cold_Trap->Purified_CS Condensed_CS2 Condensed CS₂ Cold_Trap->Condensed_CS2 Byproduct G cluster_matrix_isolation Matrix Isolation Spectroscopy Workflow CS_Source Gaseous CS Source Mixing Mixing with Inert Gas (e.g., Ar) CS_Source->Mixing Deposition Deposition onto Cold Window (<20 K) Mixing->Deposition Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Deposition->Spectroscopy G cluster_cycloaddition [2+2] Cycloaddition of CS with an Alkyne cluster_structures Molecular Structures Reactants CS + R₁-C≡C-R₂ Transition_State [2+2] Transition State Reactants->Transition_State CS_struct C≡S Alkyne_struct R₁-C≡C-R₂ Product Thioketene Transition_State->Product Thioketene_struct R₁ \  C=C=S / R₂

References

Carbon Monosulfide and Carbon Monoxide: A Technical Deep-Dive into an Isoelectronic Relationship

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth comparison of the isoelectronic molecules carbon monoxide (CO) and carbon monosulfide (CS). It explores their electronic structures, physicochemical properties, and chemical reactivity, with a particular focus on their roles as ligands in transition metal complexes. Detailed experimental protocols for the generation of CS and the synthesis of metal thiocarbonyls are provided for practical application in a research setting.

Introduction to the Isoelectronic Pair: CO and CS

Carbon monoxide (CO) is a diatomic molecule of fundamental importance in chemistry, industry, and biology.[1][2] Its sulfur analogue, this compound (CS), is also a diatomic molecule with the same number of valence electrons (10), making them an isoelectronic pair. While CO is a stable gas, CS is a highly reactive and transient species that readily polymerizes under normal conditions.[3][4] This inherent instability has historically limited the study of CS chemistry. However, understanding the similarities and, more importantly, the differences between these two molecules provides valuable insights into bonding, reactivity, and ligand design. This guide will dissect their relationship from fundamental principles to practical synthesis.

Electronic Structure and Bonding: A Molecular Orbital Perspective

The isoelectronic nature of CO and CS means they share a similar molecular orbital (MO) framework, consisting of a σ bond and two π bonds, leading to a formal triple bond.[2][3] Both molecules have a ¹Σ⁺ electronic ground state.[3] However, the difference in electronegativity and the energy levels of the valence atomic orbitals between oxygen and sulfur leads to significant distinctions in their electronic properties and reactivity.

The 2s and 2p atomic orbitals of oxygen are lower in energy than the 3s and 3p orbitals of sulfur. This results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in CS compared to CO. The HOMO in both molecules is the 3σ orbital, which is primarily localized on the carbon atom, making it the primary site for σ-donation to metal centers.[5][6] The LUMOs are the degenerate π* anti-bonding orbitals.

MO_Comparison cluster_CO Carbon Monoxide (CO) cluster_CS This compound (CS) C_2p_co 2p mo3_co C_2p_co->mo3_co mo4_co 3σ (HOMO) C_2p_co->mo4_co mo5_co 2π* (LUMO) C_2p_co->mo5_co C_2s_co 2s mo1_co C_2s_co->mo1_co mo2_co 2σ* C_2s_co->mo2_co O_2p_co 2p O_2p_co->mo3_co O_2p_co->mo4_co O_2p_co->mo5_co O_2s_co 2s O_2s_co->mo1_co O_2s_co->mo2_co C_2p_cs 2p mo3_cs C_2p_cs->mo3_cs mo4_cs 3σ (HOMO) C_2p_cs->mo4_cs mo5_cs 2π* (LUMO) C_2p_cs->mo5_cs C_2s_cs 2s mo1_cs C_2s_cs->mo1_cs mo2_cs 2σ* C_2s_cs->mo2_cs S_3p_cs 3p S_3p_cs->mo3_cs S_3p_cs->mo4_cs S_3p_cs->mo5_cs S_3s_cs 3s S_3s_cs->mo1_cs S_3s_cs->mo2_cs

Caption: Qualitative MO diagrams for CO and CS.

Comparative Physicochemical Properties

The structural and energetic differences between carbon monoxide and this compound are clearly reflected in their fundamental physicochemical properties. The C-S bond is significantly longer and weaker than the C-O bond, which is among the strongest chemical bonds known.[2][3] These differences are quantified in the table below.

PropertyCarbon Monoxide (CO)This compound (CS)UnitReference
Bond Length (rₑ) 1.128~1.534Å[3][7]
Bond Dissociation Energy (D₀) 1072~645kJ/mol[2][3]
Harmonic Vibrational Frequency (ωₑ) 2169.8~1285cm⁻¹[3][7]
Ground State ¹Σ⁺¹Σ⁺-[3]

Reactivity as a Ligand in Coordination Chemistry

Both CO and CS are excellent ligands for transition metals, forming metal carbonyl and metal thiocarbonyl complexes, respectively.[1][8] Their bonding to a metal center is described by the Dewar-Chatt-Duncanson model, which involves two components:

  • σ-donation: The ligand donates electron density from its HOMO (3σ orbital) to an empty d-orbital on the metal.

  • π-backbonding: The metal donates electron density from a filled d-orbital back into the ligand's LUMO (π* anti-bonding orbitals).

Spectroscopic evidence indicates that CS is a superior π-acceptor (stronger backbonding) compared to CO.[8][9] This is attributed to the lower energy and more diffuse nature of the CS π* orbitals, which allows for better orbital overlap with the metal d-orbitals. The stronger backbonding in thiocarbonyl complexes results in a shorter M-C bond compared to analogous carbonyl complexes.[8] This increased electron donation into the C-S π* orbital weakens the C-S bond, which can be observed as a significant lowering of the ν(CS) stretching frequency in the IR spectrum compared to free CS.

Bonding_Comparison cluster_CO Metal-CO Bonding cluster_CS Metal-CS Bonding M_co M C_co C M_co->C_co σ-donation (HOMO) C_co->M_co π-backbonding (LUMO) O_co O M_cs M C_cs C M_cs->C_cs σ-donation (HOMO) C_cs->M_cs Stronger π-backbonding S_cs S

Caption: Comparison of σ-donation and π-backbonding in metal-CO and metal-CS complexes.

Experimental Methodologies

Due to its instability, CS must be generated in situ for synthetic applications. The synthesis of metal thiocarbonyls often relies on precursors that can extrude a CS ligand, as the direct use of CS gas is challenging.[8]

Experimental Protocol 1: In Situ Generation of Gaseous this compound

This protocol describes the generation of CS gas via a high-voltage AC discharge through carbon disulfide (CS₂) vapor, a common and effective method for producing synthetic quantities.[4][10]

Materials:

  • Carbon disulfide (CS₂), analytical grade

  • High-voltage AC power supply (e.g., neon sign transformer)

  • Glass discharge tube with electrodes

  • Vacuum pump and manifold

  • Cold traps (e.g., Dewar flasks)

  • Cooling baths (e.g., ethanol (B145695)/dry ice at -78°C, pentane/liquid N₂ at -112°C)

Procedure:

  • Assemble the apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Evacuate the entire system using the vacuum pump.

  • Cool the first trap to -78°C to protect the pump from unreacted CS₂.

  • Introduce CS₂ vapor into the discharge tube at low pressure from a flask of liquid CS₂.

  • Apply a high-voltage AC current across the electrodes to initiate the discharge. A characteristic glow will appear in the tube as CS₂ dissociates into CS and sulfur radicals.

  • The gas mixture flows from the discharge tube through a second cold trap maintained at -112°C.[10] This trap condenses unreacted CS₂ while allowing the more volatile CS gas to pass through.

  • The resulting gas stream, now enriched in CS (approximately 85% pure), can be directed into a reaction vessel for immediate use in synthesis.[10]

CS_Generation_Workflow cluster_purification Purification CS2_Source CS₂ Reservoir Discharge_Tube High-Voltage AC Discharge Tube CS2_Source->Discharge_Tube Low Pressure Vapor Trap1 Cold Trap 1 (-112°C) Discharge_Tube->Trap1 CS, CS₂, S₈ Mix Trap2 Cold Trap 2 (-78°C) Reaction Reaction Vessel (CS Gas Stream) Trap1->Reaction ~85% CS Gas Vacuum Vacuum Pump Trap2->Vacuum

Caption: Experimental workflow for the generation and purification of this compound gas.

Experimental Protocol 2: Synthesis of a Transition Metal Thiocarbonyl Complex

This protocol describes the synthesis of a rhodium thiocarbonyl complex, trans-[RhCl(CS)(PPh₃)₂], from Wilkinson's catalyst and CS₂. This method exemplifies the use of a common sulfur-containing reagent as a CS source via desulfurization.[8]

Materials:

  • Wilkinson's catalyst, [RhCl(PPh₃)₃]

  • Carbon disulfide (CS₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Ethanol, reagent grade

  • Schlenk line and glassware for inert atmosphere synthesis

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Wilkinson's catalyst, [RhCl(PPh₃)₃], in a suitable solvent like ethanol or chloroform.

  • Add an excess of carbon disulfide (CS₂) to the solution. The solution will typically change color as the CS₂ coordinates to the rhodium center, forming an η²-CS₂ adduct, [RhCl(η²-CS₂)(PPh₃)₂].

  • Add an additional equivalent of triphenylphosphine (PPh₃) to the reaction mixture.

  • Heat the mixture to reflux. During this step, the added PPh₃ acts as a desulfurizing agent, abstracting a sulfur atom from the coordinated CS₂ ligand to form triphenylphosphine sulfide (B99878) (SPPh₃).

  • The reaction RhCl(CS₂)(PPh₃)₃ → RhCl(CS)(PPh₃)₂ + SPPh₃ proceeds, yielding the desired terminal thiocarbonyl complex.[8]

  • Upon cooling, the product, trans-[RhCl(CS)(PPh₃)₂], will precipitate from the solution.

  • Isolate the product by filtration, wash with cold ethanol to remove SPPh₃ and unreacted starting materials, and dry under vacuum.

  • Characterize the product using techniques such as IR spectroscopy (to identify the characteristic ν(CS) stretch), NMR spectroscopy, and X-ray crystallography.

Conclusion

The isoelectronic relationship between carbon monoxide and this compound provides a compelling case study in how changing a single atom in a simple molecule can dramatically alter its properties. While CO is stable and ubiquitous, CS is a reactive transient species. This difference in stability is a direct consequence of the weaker and longer C-S bond compared to the C-O bond. In coordination chemistry, these differences manifest in their ligand properties, with CS acting as a stronger π-acceptor ligand than CO. For researchers in inorganic synthesis, catalysis, and drug development, understanding these nuances is crucial for designing novel metal complexes and reactive intermediates. The ability to generate and utilize CS, despite its transient nature, opens avenues for creating unique molecular architectures and exploring new reaction pathways.

References

Interstellar Carbon Monosulfide: A Technical Guide to its Detection and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is a diatomic molecule analogous to carbon monoxide and is a key tracer of dense molecular gas in the interstellar medium (ISM).[1] Its rotational transitions are readily observable at millimeter wavelengths, providing valuable insights into the physical conditions, chemistry, and kinematics of star-forming regions, molecular clouds, and protoplanetary disks. This technical guide provides a comprehensive overview of the interstellar detection of CS, including its spectroscopic properties, observational methodologies, and astrochemical significance.

Quantitative Data on Interstellar this compound

The following tables summarize key quantitative data related to the interstellar detection of this compound and its isotopologues.

Table 1: Rotational Transitions of CS and its Isotopologues

This table presents a list of selected rotational transition frequencies for the most commonly observed isotopologues of this compound. These frequencies are crucial for the identification of CS in astronomical spectra.

IsotopologueTransition (J' - J")Frequency (GHz)Reference
¹²C³²S1 - 048.9909549[2]
¹²C³²S2 - 197.9809533[2]
¹²C³²S3 - 2146.9690287[2]
¹²C³²S5 - 4244.9355565[2]
¹²C³²S7 - 6342.8828503[2]
¹²C³³S1 - 048.206945
¹²C³³S2 - 196.412982
¹²C³⁴S1 - 048.206945
¹²C³⁴S2 - 196.412982
¹²C³⁴S3 - 2144.617101
¹³C³²S1 - 046.247581
¹³C³²S2 - 192.494308
Table 2: Observed Column Densities and Abundances of CS in Various Interstellar Environments

This table provides a compilation of observed column densities and fractional abundances of CS in a variety of well-studied interstellar sources. These values are derived from observations of different CS transitions and are indicative of the physical and chemical conditions in these regions.

SourceSource TypeColumn Density (N(CS)) (cm⁻²)Fractional Abundance (X(CS))Reference(s)
TMC-1Dark Cloud1.0 x 10¹³ - 1.0 x 10¹⁴10⁻⁹ - 10⁻⁸[3][4][5][6]
Orion-KLHot Molecular Core~1.4 x 10¹⁵10⁻⁹ - 10⁻⁸[7][8]
Sgr B2(M)Giant Molecular Cloud1.0 x 10¹⁵ - 1.0 x 10¹⁶10⁻⁹ - 10⁻⁸[9]
Sgr B2(N)Hot Molecular Core1.0 x 10¹⁵ - 1.0 x 10¹⁶>10⁻⁹[9]

Experimental Protocols for Interstellar CS Detection

The detection of interstellar CS relies on millimeter and submillimeter astronomy. The general protocol involves observing the target source with a radio telescope equipped with a sensitive spectrometer tuned to the specific frequency of a CS rotational transition.

General Observational Procedure
  • Target Selection: Identify an astronomical source of interest, such as a molecular cloud, star-forming region, or protoplanetary disk.

  • Frequency Setup: Tune the receiver to the rest frequency of the desired CS transition (see Table 1). The observed frequency will be Doppler shifted due to the relative motion of the source.

  • Observing Mode: Common observing modes include position switching, where the telescope alternates between the source and a nearby emission-free region, and frequency switching, where the receiver frequency is rapidly shifted.

  • Calibration: Observe a calibration source with a known flux density to calibrate the instrumental response and convert the observed antenna temperatures to a standard flux density scale (e.g., Janskys).

  • Data Acquisition: Integrate on the source for a sufficient amount of time to achieve the desired signal-to-noise ratio.

Telescope-Specific Parameters

IRAM 30m Telescope:

The IRAM 30m telescope is a premier single-dish millimeter-wave observatory.

  • Receivers: The EMIR (Eight MIxer Receiver) allows for simultaneous observations in four frequency bands (3mm, 2mm, 1.3mm, and 0.9mm).

  • Backends: The FTS (Fast Fourier Transform Spectrometer) and WILMA (Wideband Line Multiple Autocorrelator) provide high spectral resolution.[10]

  • Observational Parameters Example (CS J=2-1):

    • Frequency: ~97.981 GHz

    • Beam Size: ~25 arcseconds

    • Spectral Resolution: Typically < 1 km/s[11][12]

Atacama Large Millimeter/submillimeter Array (ALMA):

ALMA is an interferometer consisting of 66 antennas, providing high angular resolution and sensitivity.

  • Receivers: ALMA has receivers covering a wide range of frequencies, including those of CS transitions.

  • Correlator: The ALMA correlator provides flexible spectral resolution capabilities.

  • Observational Parameters Example (CS J=2-1):

    • Frequency: ~97.981 GHz

    • Angular Resolution: Can range from arcseconds down to milliarcseconds depending on the array configuration.[13][14]

    • Sensitivity: Can reach sub-mK levels, allowing for the detection of very weak lines.[13][14]

Data Reduction and Analysis
  • Calibration: Apply the calibration data to the raw observational data.

  • Baseline Subtraction: Remove any instrumental or atmospheric baseline from the spectra.

  • Line Fitting: Fit a model profile (e.g., a Gaussian) to the detected spectral line to determine its central frequency, intensity, and width.

  • Column Density and Abundance Calculation: Use the integrated intensity of the line, along with assumptions about the excitation temperature and source geometry, to calculate the column density and fractional abundance of CS. This often involves radiative transfer modeling using codes like RADEX.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways involving CS and a typical observational workflow.

CS_Formation_Destruction cluster_formation Formation Pathways cluster_destruction Destruction Pathways S+ S+ HCS+ HCS+ S+->HCS+ + H2 -> HCS+ + H CH CH CH->HCS+ + S+ -> HCS+ C2H C2H CS CS C2H->CS + S -> CS + CH S S S->CS + C2 -> CS + C HCS+->CS + e- -> CS + H CS_dest CS OCS OCS CS_dest->OCS + O -> CO + S CS+ CS+ CS_dest->CS+ + H+ -> CS+ + H CS_dest->CS+ + He+ -> CS+ + He O O H+ H+ He+ He+ hv UV Photon hv->CS_dest Photodissociation

Caption: Chemical pathways for the formation and destruction of interstellar this compound (CS).

Observational_Workflow Target_Selection 1. Target Selection (e.g., Molecular Cloud) Telescope_Setup 2. Telescope & Receiver Setup (e.g., ALMA, IRAM 30m) Target_Selection->Telescope_Setup Frequency_Tuning 3. Frequency Tuning (to CS transition, e.g., J=2-1) Telescope_Setup->Frequency_Tuning Observation 4. Observation (Position/Frequency Switching) Frequency_Tuning->Observation Calibration 5. Calibration (Flux, Bandpass) Observation->Calibration Data_Reduction 6. Data Reduction (Pipeline Processing) Calibration->Data_Reduction Spectral_Analysis 7. Spectral Line Analysis (Baseline Subtraction, Line Fitting) Data_Reduction->Spectral_Analysis Physical_Parameters 8. Derivation of Physical Parameters (Column Density, Abundance, Temperature) Spectral_Analysis->Physical_Parameters Scientific_Interpretation 9. Scientific Interpretation (Cloud Structure, Kinematics, Chemistry) Physical_Parameters->Scientific_Interpretation

Caption: A generalized workflow for the observational detection of interstellar this compound.

Conclusion

The interstellar detection of this compound provides a powerful tool for probing the dense, cold regions of the interstellar medium where stars and planets form. By understanding its spectroscopic properties and employing the detailed observational and analytical techniques outlined in this guide, researchers can continue to unravel the complex interplay of physics and chemistry that governs the evolution of molecular clouds and the origins of stellar and planetary systems. The quantitative data and procedural workflows presented here serve as a valuable resource for professionals engaged in astrochemistry and related fields.

References

The Elusive Carbon Monosulfide: An In-depth Technical Review of its Presumed Scarcity in Volcanic Eruptions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals a conspicuous absence of detectable carbon monosulfide (CS) in volcanic emissions. This technical guide, aimed at researchers, scientists, and drug development professionals, delves into the geochemistry of volcanic gases to explore the potential reasons behind the non-detection of this reactive sulfur compound. While other carbon-sulfur molecules like carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂) are known, albeit minor, components of volcanic plumes, this compound remains conspicuously absent from observational data.

The Composition of Volcanic Gases: A Hostile Environment for this compound

Volcanic eruptions release a complex mixture of gases, the composition of which is dominated by water vapor (H₂O), carbon dioxide (CO₂), and sulfur dioxide (SO₂). These major components create a highly reactive environment characterized by high temperatures and variable oxygen fugacity.

Table 1: Typical Composition of High-Temperature Volcanic Gases

Gas SpeciesTypical Concentration Range (mole %)
Water Vapor (H₂O)30 - 90
Carbon Dioxide (CO₂)5 - 40
Sulfur Dioxide (SO₂)1 - 25
Hydrogen Sulfide (H₂S)0.1 - 10
Hydrogen Chloride (HCl)0.1 - 5
Carbon Monoxide (CO)0.01 - 2
Hydrogen (H₂)0.01 - 2
Nitrogen (N₂)Trace to minor
Argon (Ar)Trace
Carbonyl Sulfide (COS)Trace
Carbon Disulfide (CS₂)Trace
This compound (CS) Not Detected

Note: Concentrations are highly variable and depend on magma chemistry, tectonic setting, and eruption style.

The prevailing chemical equilibrium in volcanic plumes strongly favors the formation of more stable sulfur compounds. Thermodynamic modeling of volcanic gas chemistry indicates that under the typical temperature and pressure conditions of magma degassing, the formation of CS is not favored. The high abundance of oxygen donors, primarily from water and carbon dioxide, readily oxidizes any potential precursors or nascent CS molecules.

Potential Formation and Destruction Pathways

While direct evidence is lacking, theoretical pathways for the formation and, more importantly, the rapid destruction of this compound in a volcanic context can be postulated.

CS_Formation_Destruction cluster_formation Potential Formation Pathways High-Energy Processes High-Energy Processes CS This compound (CS) (Highly Reactive Intermediate) High-Energy Processes->CS e.g., lightning CS2 Photodissociation CS2 Photodissociation CS2 Photodissociation->CS CS2 + hv -> CS + S Radical Reactions Radical Reactions Radical Reactions->CS e.g., C + S -> CS Oxidation Oxidation CS->Oxidation CS + O -> CO + S CS + O2 -> CO + SO Reaction with Radicals Reaction with Radicals CS->Reaction with Radicals CS + OH -> COS + H

Potential formation and rapid destruction pathways of this compound (CS) in a volcanic plume.

The extreme reactivity of the CS radical is a key factor in its presumed scarcity. Any CS formed would likely have a very short lifetime, rapidly reacting with abundant oxidants like atomic oxygen (O) and hydroxyl radicals (OH) to form more stable molecules such as carbon monoxide (CO), sulfur monoxide (SO), and carbonyl sulfide (COS).

Experimental Protocols for Volcanic Gas Analysis: The Challenge of Detecting Transient Species

The standard methodologies for analyzing volcanic gases are not optimized for the detection of highly reactive, short-lived species like this compound.

Direct Sampling and Laboratory Analysis

Direct sampling involves collecting gases in specialized flasks for later analysis in a laboratory.

Direct_Sampling_Workflow Fumarole Fumarole Collection Gas Collection (Evacuated Flasks) Fumarole->Collection Direct Insertion Transport Transport to Lab Collection->Transport Analysis Laboratory Analysis (e.g., Gas Chromatography, Mass Spectrometry) Transport->Analysis Data Composition Data Analysis->Data

Workflow for direct sampling and laboratory analysis of volcanic gases.

This method, while providing detailed compositional data, is ill-suited for unstable molecules. The transit time to the laboratory and the potential for reactions within the collection vessel make the preservation of a species like CS highly improbable.

Remote Sensing Techniques

Spectroscopic methods offer the advantage of real-time, remote measurements, which would be more suitable for detecting transient species.

Table 2: Common Remote Sensing Techniques for Volcanic Gas Analysis

TechniqueTarget SpeciesPrincipleSuitability for CS Detection
Correlation Spectrometry (COSPEC) / Differential Optical Absorption Spectroscopy (DOAS)SO₂, BrO, OCSUltraviolet-Visible AbsorptionPotentially feasible, but would require specific, strong absorption features of CS in a spectral region free from interference by other abundant gases. No successful detections have been reported.
Fourier Transform Infrared (FTIR) SpectroscopyH₂O, CO₂, SO₂, HCl, HF, CO, COSInfrared Absorption/EmissionCould potentially detect CS, but its spectral signatures may be weak and masked by the strong absorption bands of H₂O, CO₂, and SO₂.

The primary challenge lies in the fact that the spectral signatures of CS may be weak and overshadowed by the dominant signals of other gases. Furthermore, the turbulent and heterogeneous nature of volcanic plumes complicates the interpretation of spectroscopic data.

Conclusion: An Unlikely Constituent of Volcanic Emissions

Based on the current body of scientific knowledge, the natural occurrence of detectable concentrations of this compound in volcanic eruptions is highly unlikely. The chemical environment within a volcanic plume is not conducive to the formation and survival of this reactive molecule. While its transient existence as an intermediate in high-energy chemical reactions within the plume cannot be entirely ruled out, its concentration would be far below the detection limits of current analytical instrumentation.

Future research in this area would necessitate the development of highly sensitive, in-situ analytical techniques capable of detecting trace radicals in harsh environments. However, for the purposes of volcanology, atmospheric science, and toxicology, the focus remains on the more abundant and stable sulfur species that have a measurable impact on the environment and human health.

An In-depth Technical Guide to the Rotational and Vibrational Spectroscopy of Carbon Monosulfide (CS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon monosulfide (CS) is a transient diatomic molecule of significant interest in astrophysics, chemical physics, and combustion chemistry. Its spectroscopic properties provide a fundamental understanding of its molecular structure, bonding, and reactivity. This technical guide offers a comprehensive overview of the rotational and vibrational spectroscopy of CS, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in studies involving reactive chemical species and advanced spectroscopic techniques.

Introduction

This compound, isoelectronic with carbon monoxide, is a reactive species that has been extensively studied through various spectroscopic methods. Understanding its rotational and vibrational energy levels is crucial for its detection in interstellar media and for characterizing chemical environments where it is present. This guide delves into the core principles and practical aspects of CS spectroscopy.

Rotational and Vibrational Energy Levels

The rovibrational energy levels of a diatomic molecule like CS in its ground electronic state (X¹Σ⁺) can be described by the Dunham expansion, which is a power series in the vibrational (v) and rotational (J) quantum numbers. The energy levels, typically expressed in wavenumbers (cm⁻¹), are given by:

E(v, J) = G(v) + Fv(J)

where G(v) is the vibrational term and Fv(J) is the rotational term.

The vibrational term is given by: G(v) = ωe(v + 1/2) - ωe xe(v + 1/2)² + ωe ye(v + 1/2)³ + ...

The rotational term is given by: Fv(J) = Bv J(J + 1) - Dv J²(J + 1)² + ...

where:

  • ωe is the harmonic vibrational frequency.

  • ωe xe, ωe ye are the anharmonicity constants.

  • Bv is the rotational constant for a given vibrational state.

  • Dv is the centrifugal distortion constant.

The rotational constant Bv depends on the vibrational state: Bv = Be - αe(v + 1/2) + ...

where Be is the equilibrium rotational constant and αe is the vibration-rotation interaction constant.

Quantitative Spectroscopic Data

The following tables summarize the key rotational and vibrational constants for the most abundant isotopologues of this compound in its ground electronic state (X¹Σ⁺).

Dunham Coefficients for ¹²C³²S

Dunham coefficients provide a comprehensive description of the rovibrational energy levels of a diatomic molecule.

CoefficientValue (cm⁻¹)
Y₁₀ (≈ ωe)1285.158
Y₂₀ (≈ -ωe xe)-6.508
Y₀₁ (≈ Be)0.8200462
Y₁₁ (≈ -αe)-0.00593
Y₀₂ (≈ -De)-1.35 x 10⁻⁶
Rotational and Vibrational Constants for CS Isotopologues

This table provides a comparison of the fundamental spectroscopic constants for various isotopologues of CS.

Constant¹²C³²S¹³C³²S¹²C³⁴S
Vibrational Constants (cm⁻¹)
ωe1285.161265.881277.30
ωe xe6.516.286.43
Rotational Constants (cm⁻¹)
Be0.8200460.7852310.803328
αe0.005930.005690.00581
Internuclear Distance (Å)
re1.53491.53491.5349

Experimental Protocols

The transient nature of this compound necessitates specific experimental techniques for its generation and spectroscopic analysis.

Generation of this compound

A common method for producing gas-phase CS for spectroscopic studies is through an electric discharge in carbon disulfide (CS₂) vapor.[1]

Protocol:

  • Precursor Preparation: A dilute mixture of CS₂ in a carrier gas (e.g., Argon) is prepared. A typical mixing ratio is approximately 1% CS₂ in Ar.

  • Electric Discharge: The gas mixture is passed through a quartz tube subjected to a high-voltage AC or pulsed DC discharge. Typical discharge parameters are a voltage of a few kilovolts and a current in the milliampere range. The discharge dissociates the CS₂ molecules, producing CS radicals.

  • Flow Control: The flow rates of the precursor gas mixture are controlled using mass flow controllers to maintain a stable pressure within the discharge tube, typically in the range of a few hundred millitorr.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique ideal for determining the rotational constants of molecules with high precision.

Experimental Setup:

  • Microwave Source: A klystron or a solid-state Gunn oscillator is used to generate tunable microwave radiation.

  • Absorption Cell: The gas mixture containing CS is continuously flowed through a long absorption cell (typically several meters in length) made of a material transparent to microwaves (e.g., glass or waveguide).

  • Detector: A crystal detector or a superheterodyne receiver is used to detect the microwave power transmitted through the absorption cell.

  • Modulation and Lock-in Detection: Stark modulation is often employed to enhance sensitivity. An electric field is applied across the gas, which splits the rotational energy levels (Stark effect). The microwave frequency is swept, and the absorption signal is detected at the modulation frequency using a lock-in amplifier.

Protocol:

  • System Evacuation: The absorption cell is evacuated to a high vacuum.

  • Sample Introduction: The gas mixture containing CS from the discharge tube is continuously flowed through the absorption cell. The pressure is maintained at a few tens of millitorr to minimize pressure broadening of the spectral lines.

  • Frequency Scan: The microwave source is swept across the frequency range where rotational transitions are predicted to occur.

  • Data Acquisition: The detector signal is recorded as a function of frequency. The resulting spectrum shows sharp absorption lines corresponding to the rotational transitions of CS.

  • Data Analysis: The frequencies of the observed transitions are measured with high accuracy and are then fitted to the appropriate Hamiltonian to determine the rotational constants (Bv) and centrifugal distortion constants (Dv).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the vibrational and rovibrational transitions of molecules.

Experimental Setup:

  • FTIR Spectrometer: A commercial FTIR spectrometer equipped with a high-resolution interferometer.

  • Infrared Source: A Globar or silicon carbide source provides broadband infrared radiation.

  • Gas Cell: A multi-pass gas cell (e.g., a White cell) is used to achieve a long optical path length (several meters) for the infrared beam to interact with the low-concentration CS sample. The cell is equipped with windows transparent to infrared radiation (e.g., KBr or ZnSe).

  • Detector: A liquid-nitrogen-cooled mercury cadmium telluride (MCT) detector is commonly used for its high sensitivity in the mid-infrared region.

Protocol:

  • Background Spectrum: A background spectrum is recorded with the evacuated gas cell to account for the absorption of atmospheric gases (e.g., CO₂, H₂O) and the instrumental response.

  • Sample Introduction: The gas mixture containing CS is flowed into the gas cell.

  • Sample Spectrum: A spectrum of the CS sample is recorded by co-adding multiple interferograms to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of CS.

  • Data Analysis: The positions and intensities of the rovibrational lines in the spectrum are analyzed to determine the vibrational band origins and the rotational constants for the ground and vibrationally excited states.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive and selective technique for detecting transient species like CS. It involves exciting the molecule to a higher electronic state with a laser and detecting the subsequent fluorescence.

Experimental Setup:

  • Tunable Laser System: A tunable pulsed laser, such as a dye laser pumped by a Nd:YAG laser or an optical parametric oscillator (OPO), is used to excite a specific rovibronic transition in CS.

  • Vacuum Chamber: The CS molecules are generated in a vacuum chamber, often in a supersonic jet expansion to cool them to low rotational temperatures, which simplifies the resulting spectra.

  • Fluorescence Collection Optics: A lens or a mirror system is used to collect the fluorescence emitted by the excited CS molecules at a right angle to the laser beam.

  • Spectrometer/Filter: The collected fluorescence is passed through a monochromator or a bandpass filter to spectrally resolve it or to isolate a specific fluorescence band.

  • Detector: A photomultiplier tube (PMT) is used to detect the fluorescence signal.

  • Signal Processing: The PMT signal is processed using a boxcar averager or a digital oscilloscope to record the fluorescence intensity as a function of the laser wavelength (excitation spectrum) or as a function of the emission wavelength (dispersed fluorescence spectrum).

Protocol:

  • Generation and Cooling: CS is produced in a pulsed discharge nozzle and then expanded into a vacuum chamber, forming a supersonic jet. This cools the molecules to very low rotational temperatures.

  • Laser Excitation: The tunable laser is scanned across the wavelength range of an electronic transition of CS (e.g., the A¹Π ← X¹Σ⁺ transition).

  • Fluorescence Detection: The total fluorescence intensity is recorded as a function of the laser wavelength to obtain the LIF excitation spectrum.

  • Dispersed Fluorescence: The laser wavelength is fixed to excite a specific rovibronic level, and the resulting fluorescence is dispersed by a monochromator to obtain the dispersed fluorescence spectrum. This provides information about the vibrational levels of the ground electronic state.

  • Data Analysis: The excitation spectrum provides information about the rovibronic structure of the excited electronic state, while the dispersed fluorescence spectrum reveals the vibrational structure of the ground electronic state.

Visualizations

The following diagrams illustrate key concepts and workflows in the spectroscopy of this compound.

Rotational_Vibrational_Energy_Levels v0_J0 J=0 v0_J1 J=1 v0_J0->v0_J1 Absorption v1_J1 J=1 v0_J0->v1_J1 R(0) v0_J2 J=2 v0_J1->v0_J2 v1_J0 J=0 v0_J1->v1_J0 P(1) v1_J2 J=2 v0_J1->v1_J2 R(1) v0_J3 J=3 v0_J2->v0_J3 v0_J2->v1_J1 P(2) v1_J3 J=3

Caption: Energy level diagram illustrating pure rotational and rovibrational transitions.

FTIR_Workflow cluster_generation CS Generation cluster_ftir FTIR Spectrometer CS2_Ar CS2/Ar Mixture Discharge Electric Discharge CS2_Ar->Discharge Gas_Cell Multi-pass Gas Cell Discharge->Gas_Cell Flow CS into cell IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->Gas_Cell Detector MCT Detector Gas_Cell->Detector Computer Computer (FFT & Analysis) Detector->Computer Interferogram Spectrum Absorbance Spectrum Computer->Spectrum Generate Spectrum LIF_Workflow cluster_generation CS Generation & Cooling cluster_detection LIF Detection Discharge_Nozzle Pulsed Discharge Nozzle Supersonic_Jet Supersonic Jet (Cooled CS) Discharge_Nozzle->Supersonic_Jet Collection_Optics Collection Optics Supersonic_Jet->Collection_Optics Fluorescence Laser Tunable Pulsed Laser Laser->Supersonic_Jet Excitation PMT PMT Collection_Optics->PMT Signal_Processor Signal Processor (Boxcar/Oscilloscope) PMT->Signal_Processor Signal Spectrum LIF Spectrum Signal_Processor->Spectrum Generate Spectrum

References

An In-depth Technical Guide to the Molecular Constants of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular constants of carbon monosulfide (CS), a diatomic molecule of significant interest in various fields, including astrophysics, chemical synthesis, and materials science. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the relationships between these constants and the experimental workflows.

Introduction to this compound

This compound (CS) is the sulfur analog of carbon monoxide, consisting of one carbon atom triple-bonded to a sulfur atom.[1] It is a reactive and unstable species under standard conditions, readily polymerizing.[1] However, its transient nature in the gas phase has allowed for extensive spectroscopic studies to determine its fundamental molecular properties. An understanding of these constants is crucial for predicting its behavior in different environments and for its application in various scientific and industrial processes.

Quantitative Molecular Data

The molecular constants of this compound have been extensively studied and are summarized in the following tables. These values are primarily for the most abundant isotopologue, ¹²C³²S.

General Properties
PropertyValueReference
Molecular Weight44.076 g/mol [2]
Bond Length (r₀)1.535 Å[3]
Bond Angle180° (Linear)[4]
Ground Electronic StateX¹Σ⁺[5]
Dipole Moment (μ)1.958 D[2][6]
Dissociation Energy (D₀)7.21 eV[2]
Ionization Energy11.330 ± 0.010 eV[3]
Spectroscopic Constants of Electronic States

The following table presents the key spectroscopic constants for the ground and several excited electronic states of ¹²C³²S.[2]

StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)
X¹Σ⁺01285.086.450.8200460.006271.5349
a³Π28981.8913.67.80.68660.00751.716
A¹Π38681.9752.84.950.62270.00621.815
d³Δ(38895.7)(1077.3)(10.66)(0.7881)(0.0092)1.569
e³Σ⁻(45500)-----
F¹Σ⁺77537-----
G¹Σ⁺813471229----

Values in parentheses are deperturbed constants for perturbed states.

Rotational and Vibrational Constants

The following table provides a more detailed look at the rotational and vibrational constants for the ground electronic state of various isotopologues of this compound.

IsotopologueVibrational State (v)Rotational Constant (Bᵥ) (MHz)Centrifugal Distortion (Dᵥ) (kHz)Reference
¹²C³²S024495.57640.24[7]
¹²C³³S024293.342039.41[7]
¹²C³³S124118.051339.20[7]
¹²C³⁴S024103.54638.77[7]

Experimental Protocols

The determination of the molecular constants of this compound relies on high-resolution spectroscopic techniques. Due to its instability, CS is typically produced in situ for these measurements. A common method for producing gaseous CS is through a high-voltage AC electric discharge in carbon disulfide (CS₂) vapor.

Microwave Spectroscopy for Rotational Constants

Microwave spectroscopy is the primary technique for the precise determination of rotational constants and, consequently, the internuclear distance.

Methodology:

  • Sample Preparation: Gaseous this compound is generated by passing a low-pressure stream of carbon disulfide (CS₂) vapor through a high-voltage AC electric discharge.

  • Spectrometer Setup: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell (a waveguide), a detector (e.g., a crystal diode), and a modulation system (e.g., Stark modulation).

  • Data Acquisition: Microwaves are swept across a frequency range. When the microwave frequency matches the energy difference between two rotational levels of the CS molecule, the radiation is absorbed. This absorption is detected and recorded as a spectral line.

  • Analysis: The frequencies of the observed rotational transitions are measured with high precision. For a diatomic molecule like CS, the energy levels of a rigid rotor are given by E = BJ(J+1), where B is the rotational constant and J is the rotational quantum number. The transition frequencies are then used to fit the rotational constant (B) and the centrifugal distortion constant (D). From the rotational constant, the moment of inertia (I) can be calculated, and subsequently, the equilibrium bond length (rₑ) can be determined using the reduced mass of the molecule.

Rotational-Vibrational Spectroscopy

Infrared and Raman spectroscopy are used to study the transitions between different vibrational and rotational energy levels simultaneously, yielding vibrational frequencies and rotational constants for different vibrational states.

Methodology:

  • Sample Preparation: Similar to microwave spectroscopy, gaseous CS is produced in an absorption cell.

  • Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is commonly used. It consists of a broadband infrared source, an interferometer, a sample cell, and a detector.

  • Data Acquisition: The infrared radiation is passed through the sample cell, and the resulting interferogram is recorded. A Fourier transform of the interferogram yields the absorption spectrum.

  • Analysis: The resulting spectrum shows a series of closely spaced lines organized into P and R branches, corresponding to transitions where the rotational quantum number J decreases or increases by one, respectively. The analysis of the line positions in these branches allows for the determination of the vibrational frequency (ωₑ), the rotational constants for the ground (B₀) and excited (B₁) vibrational states, and the rotation-vibration interaction constant (αₑ).

Electronic Spectroscopy

Visible and ultraviolet spectroscopy are employed to probe transitions between different electronic states, providing information on electronic energy levels, vibrational frequencies, and rotational constants of excited states.

Methodology:

  • Sample Preparation: Gaseous CS is generated in a suitable absorption or emission cell.

  • Spectrometer Setup: A high-resolution UV-Vis spectrometer, often coupled with a monochromator and a sensitive detector like a photomultiplier tube, is used.

  • Data Acquisition: Light from a broadband source is passed through the CS gas (for absorption) or the light emitted from an excited CS sample is collected (for emission). The spectrum is recorded as a function of wavelength or wavenumber.

  • Analysis: The electronic spectrum consists of bands, each corresponding to a transition between electronic states. Each band has a fine structure of vibrational and rotational lines. Analysis of the band origins gives the electronic term energies (Tₑ). The vibrational structure within each band allows for the determination of the vibrational constants (ωₑ, ωₑxₑ) for the excited electronic state. High-resolution analysis of the rotational fine structure provides the rotational constants (Bₑ, αₑ) for the excited state.

Determination of Dissociation Energy

The dissociation energy can be determined by extrapolating the vibrational energy levels to their convergence limit.

Methodology:

  • Data Collection: The vibrational energy levels (G(v)) are determined from the analysis of electronic or vibrational spectra.

  • Birge-Sponer Extrapolation: The energy difference between successive vibrational levels, ΔG(v+1/2) = G(v+1) - G(v), is plotted against (v+1/2). For a Morse potential, this plot is a straight line.

  • Analysis: The area under the Birge-Sponer plot gives an estimate of the dissociation energy (D₀). The extrapolation of the plot to ΔG = 0 gives the maximum vibrational quantum number (v_max). The dissociation energy can then be calculated more accurately using the vibrational constants. A more precise value can also be obtained from thermochemical measurements using mass spectrometry.[2]

Visualizations

The following diagrams illustrate the relationships between the molecular constants and the experimental workflows.

MolecularConstants cluster_experiment Spectroscopic Experiments cluster_constants Molecular Constants Microwave Microwave B Rotational Constant (B) Microwave->B Rot-Vib Rotational-Vibrational Rot-Vib->B alpha Rot-Vib Coupling (αe) Rot-Vib->alpha omega Vibrational Freq (ωe) Rot-Vib->omega Electronic Electronic Electronic->B Electronic->alpha Electronic->omega omega_xe Anharmonicity (ωexe) Electronic->omega_xe Te Electronic Energy (Te) Electronic->Te re Bond Length (re) B->re De Dissociation Energy (De) omega->De omega_xe->De

Caption: Relationship between spectroscopic experiments and derived molecular constants.

ExperimentalWorkflow start Sample Preparation (e.g., CS from CS₂ discharge) spectrometer Spectroscopic Measurement (Microwave, IR, or UV-Vis) start->spectrometer data Data Acquisition (Spectrum Recording) spectrometer->data analysis Spectral Analysis (Line Assignment & Fitting) data->analysis constants Determination of Molecular Constants analysis->constants end Final Constants Table constants->end

Caption: General experimental workflow for determining molecular constants.

Conclusion

The molecular constants of this compound presented in this guide provide a foundational dataset for researchers in diverse scientific disciplines. The experimental protocols outlined, from in-situ generation to detailed spectroscopic analysis, highlight the sophisticated techniques required to characterize such a transient species. This comprehensive information is vital for accurate modeling of chemical processes, understanding interstellar chemistry, and developing new materials and technologies.

References

Theoretical Insights into the Carbon Monosulfide (CS) Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of theoretical studies on the carbon monosulfide (CS) molecule, a species of significant interest in astrophysics and chemical physics. The document focuses on the electronic structure, spectroscopic properties, and potential energy landscapes of CS as determined by high-level ab initio quantum chemical calculations.

Introduction to the CS Molecule

This compound (CS) is a diatomic molecule analogous to carbon monoxide (CO), but with sulfur replacing the oxygen atom. It is a reactive species and has been detected in various interstellar environments. Understanding its fundamental properties through theoretical calculations is crucial for interpreting astronomical observations and for modeling chemical processes in diverse environments. Theoretical studies provide valuable data on its electronic states, spectroscopic constants, and reactivity, which can be challenging to obtain experimentally.

Theoretical Methodologies

The accurate theoretical description of the electronic structure of molecules like CS requires sophisticated quantum chemical methods that can account for electron correlation. The primary methods employed in the studies of CS include Multi-Reference Configuration Interaction (MRCI) and Coupled-Cluster (CC) theory.

Multi-Reference Configuration Interaction (MRCI)

The MRCI method is a powerful technique for calculating the electronic structure of molecules, especially for excited states and situations where the electronic wavefunction cannot be well-described by a single determinant, a condition known as static or strong correlation.[1][2][3]

Experimental Protocol: A Typical MRCI Calculation Workflow

A typical MRCI study of the CS molecule involves the following steps:

  • Basis Set Selection: A suitable atomic orbital basis set is chosen to represent the molecular orbitals. For high accuracy, correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence (aug-cc-pVnZ) family, are commonly used.[4][5]

  • Initial Hartree-Fock (HF) or Self-Consistent Field (SCF) Calculation: A preliminary calculation is performed to obtain an initial set of molecular orbitals.

  • Complete Active Space Self-Consistent Field (CASSCF) Calculation: This is a crucial step in MRCI. An "active space" is defined, which consists of a subset of molecular orbitals and electrons that are most important for describing the electronic states of interest.[6] For a diatomic molecule like CS, the active space typically includes the valence orbitals. The CASSCF calculation then optimizes both the molecular orbitals and the coefficients of the configuration state functions (CSFs) within this active space.

  • MRCI Calculation: Using the CASSCF wavefunctions as a reference, single and double excitations are generated from all the reference configurations. This creates a large configuration interaction expansion, the diagonalization of which yields the energies and wavefunctions of the ground and excited electronic states.[1][6] The Davidson correction (denoted as MRCI+Q) is often applied to account for the effects of higher-order excitations and to improve the size-extensivity of the method.[4][5]

Coupled-Cluster (CC) Theory

Coupled-cluster theory is another highly accurate ab initio method, particularly effective for describing the ground state and well-behaved excited states of molecules where dynamic electron correlation is dominant.[7][8][9] The "gold standard" of single-reference coupled-cluster theory is the CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively.[7][8]

Experimental Protocol: A Typical Coupled-Cluster Calculation Workflow

A standard coupled-cluster calculation for the CS molecule follows these steps:

  • Basis Set Selection: Similar to MRCI, high-quality basis sets like the aug-cc-pVnZ series are employed to ensure an accurate description of the electronic wavefunction.

  • Hartree-Fock (HF) Calculation: The calculation starts with an HF-SCF computation to obtain the reference determinant.

  • Coupled-Cluster Calculation: The CCSD(T) calculation is then performed on top of the HF reference to account for electron correlation. This method is computationally demanding but provides highly accurate results for many molecular properties.

Quantitative Data from Theoretical Studies

The following tables summarize the key quantitative data obtained from theoretical studies on the CS molecule. These include spectroscopic constants for various electronic states.

Table 1: Theoretical Spectroscopic Constants for the Ground Electronic State (X¹Σ⁺) of CS

Method/Basis SetRₑ (Å)ωₑ (cm⁻¹)Bₑ (cm⁻¹)Dₑ (eV)
PUMP4/6-311G(2d)1.5645--7.0592

Note: The data in this table is derived from a study focused on the O + CS reaction, which reported diatomic potential parameters for the ground state of CS.[10]

Potential Energy Curves

Potential energy curves (PECs) describe the energy of a diatomic molecule as a function of its internuclear distance. They are fundamental for understanding chemical bonding, vibrational states, and dissociation processes. Theoretical calculations are instrumental in generating accurate PECs for both ground and excited electronic states.

A representative set of ab initio potential energy curves for the ground and several low-lying excited electronic states of the CS molecule is depicted below. These curves provide a visual representation of the electronic structure and the energetic relationships between different states.[11]

Signaling Pathways and Logical Relationships

The selection and application of theoretical methods in quantum chemistry follow a hierarchical and logical progression. The choice of method depends on the desired accuracy and the computational cost that can be afforded.

Theoretical_Method_Hierarchy cluster_posthf Post-Hartree-Fock cluster_cc Coupled-Cluster cluster_ci Configuration Interaction HF Hartree-Fock (HF) PostHF Post-Hartree-Fock Methods HF->PostHF Includes Electron Correlation DFT Density Functional Theory (DFT) HF->DFT Different approach MPn Møller-Plesset Perturbation Theory (MPn) PostHF->MPn CC Coupled-Cluster (CC) PostHF->CC CI Configuration Interaction (CI) PostHF->CI CCSD CCSD CC->CCSD Increasing Accuracy & Cost CISD CISD CI->CISD Increasing Accuracy & Cost CCSDT CCSD(T) CCSD->CCSDT Increasing Accuracy & Cost MRCI MRCI CISD->MRCI Increasing Accuracy & Cost

Caption: Hierarchy of ab initio quantum chemistry methods.

Experimental and Computational Workflow

The theoretical investigation of a diatomic molecule like CS follows a structured workflow, from the initial computational setup to the final analysis of the results.

Computational_Workflow cluster_setup 1. Computational Setup cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output A Define Molecular Geometry (Internuclear Distance Range) D Perform Single-Point Energy Calculations A->D B Choose Basis Set (e.g., aug-cc-pVnZ) B->D C Select Theoretical Method (e.g., MRCI, CCSD(T)) C->D E Construct Potential Energy Curves (PECs) D->E H Compute Transition Properties (e.g., Dipole Moments) D->H F Fit PECs to obtain Spectroscopic Constants E->F G Calculate Rovibrational Energy Levels E->G J Plots of PECs E->J I Tables of Spectroscopic Data F->I

References

An In-depth Technical Guide to Carbon Monosulfide: Formula, Molecular Weight, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of carbon monosulfide (CS), a diatomic molecule of significant interest to researchers and scientists in chemistry and astrophysics. This document details its fundamental properties, including its chemical formula and molecular weight, and presents a relevant experimental protocol for its synthesis.

Core Properties of this compound

This compound is the sulfur analog of carbon monoxide.[1] It is a reactive species not typically stable as a solid or liquid under standard conditions but has been observed as a gas.[1]

Data Presentation: Quantitative Properties

The fundamental quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Chemical Formula CS[1][2][3][4]
Molecular Weight 44.08 g/mol 44.076 g/mol [2] [4]

Synthesis of this compound: Experimental Protocol

This compound can be synthesized through various methods, including photolysis or thermolysis of carbon disulfide (CS₂).[4] A common and effective method for producing synthetic quantities involves the decomposition of carbon disulfide using a high-voltage alternating current (AC) discharge.[1][2]

Methodology: Synthesis via High-Voltage AC Discharge of Carbon Disulfide

This protocol outlines the generation of gaseous this compound from carbon disulfide.

Materials:

  • Carbon disulfide (CS₂)

  • High-voltage AC power supply

  • Discharge tube

  • Vacuum pump

  • Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)

  • Spectroscopic analysis equipment for product verification

Procedure:

  • Apparatus Setup: Assemble the discharge tube connected to a vacuum line. Place a cold trap between the discharge tube and the vacuum pump to collect unreacted CS₂ and other condensable byproducts.

  • Introduction of Reactant: Introduce a controlled flow of carbon disulfide vapor into the discharge tube. The pressure should be maintained at a low level suitable for generating a stable discharge.

  • Initiation of Discharge: Apply a high-voltage AC across the electrodes of the discharge tube. This will cause the decomposition of CS₂ molecules.

  • Formation of this compound: The electric discharge provides the energy to break the C=S bonds in CS₂, leading to the formation of this compound (CS) radicals and sulfur atoms.

  • Product Isolation and Purification: The gaseous mixture flowing out of the discharge tube will contain CS, unreacted CS₂, and elemental sulfur. Passing this mixture through a cold trap at approximately -112°C can help to separate the more volatile CS from the less volatile CS₂.[2]

  • Analysis: The presence and purity of the generated this compound can be confirmed using spectroscopic methods, such as microwave spectroscopy or mass spectrometry.

Experimental Workflow and Logical Relationships

The synthesis of this compound from carbon disulfide is a key experimental process. The following diagram illustrates the workflow for this procedure.

experimental_workflow reactant Carbon Disulfide (CS₂) process High-Voltage AC Discharge reactant->process product Gaseous Mixture (CS, CS₂, S) process->product purification Cold Trap (-112°C) product->purification final_product Purified this compound (CS) purification->final_product

Synthesis of this compound from Carbon Disulfide.

Another important characteristic of this compound is its propensity to polymerize. This process is particularly notable as the molecule is unstable and readily forms polymers, especially in the presence of sunlight.[1]

polymerization_pathway monomer This compound (CS) condition Sunlight monomer->condition polymer Polymer ((CS)n) condition->polymer

Polymerization of this compound.

References

stability and reactivity of the CS molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of Carbon Monosulfide (CS)

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (CS) is a diatomic molecule and the sulfur analogue of carbon monoxide (CO).[1][2] Despite its simple structure, CS is a highly reactive and transient species, primarily existing as a gas under laboratory conditions as it is unstable as a solid or liquid.[1][2] Its high reactivity, driven by thermodynamic instability and a tendency to polymerize, makes it a fascinating subject of study and a unique reagent in chemical synthesis.[1][3] This technical guide provides a comprehensive overview of the , including its molecular properties, generation methods, characteristic reactions, and role in coordination chemistry. Detailed experimental protocols and structured data tables are provided to support researchers in the field.

Molecular Properties and Stability

This compound is isoelectronic with carbon monoxide, featuring a formal triple bond between the carbon and sulfur atoms and a ground electronic state of ¹Σ⁺.[1] However, its properties and stability differ significantly from its oxygen counterpart.

Electronic Structure and Bonding

The CS molecule is best represented with a triple bond, analogous to CO.[2][4] This structure is supported by its bond length and high bond dissociation energy. The greater polarizability of sulfur compared to oxygen and the less effective overlap between carbon 2p and sulfur 3p orbitals influence its reactivity. The molecule possesses a significant dipole moment.

Thermodynamic and Kinetic Stability

Therodynamically, CS is unstable and highly prone to polymerization, which can occur explosively.[1][3] This tendency reflects the greater stability of C-S single bonds compared to the C≡S triple bond in a condensed phase.[2][4] The polymerization can be catalyzed by certain metals and organometallic compounds.[3]

Despite its thermodynamic instability, the molecule is not intrinsically unstable in the gaseous phase and can be studied as a transient species.[2] Its kinetic persistence in the gas phase at low pressures allows for spectroscopic characterization and for its use in chemical reactions before polymerization occurs.

Quantitative Molecular Data

The fundamental properties of the this compound molecule are summarized in the table below, compiled from various spectroscopic and thermochemical studies.

PropertyValueUnitsReference(s)
Molecular Weight44.076g·mol⁻¹[2][5]
Bond Length (re)1.535Å[6]
Bond Dissociation Energy (D₀)~645kJ·mol⁻¹[1]
Enthalpy of Formation (ΔfH°₂₉₈K)276.50kJ·mol⁻¹[6]
Dipole Moment (μ)1.958Debye[5]
Vibrational Constant (ωe)1285.155cm⁻¹[6]
Ionization Energy11.330eV[6]

Generation of this compound

Due to its transient nature, CS must be generated in situ for experimental use. Several methods exist, with the most common involving the decomposition of carbon disulfide (CS₂).

Common generation methods include:

  • High-Frequency Electrical Discharge: Passing CS₂ vapor at low pressure through a high-voltage AC discharge is an effective method for producing synthetic quantities of CS.[1][3]

  • Photolysis: UV irradiation of CS₂ can lead to its dissociation into CS and a sulfur atom.[3]

  • Thermolysis: High-temperature decomposition of CS₂ can also yield CS.[3] The decomposition is a first-order reaction with a rate constant of k = 2.8 × 10⁻⁷ s⁻¹ at 1000 °C.[7]

G cluster_workflow Experimental Workflow: Generation of Gaseous CS CS2_source CS₂ Vapor Source Discharge High-Voltage AC Discharge Tube CS2_source->Discharge Low Pressure Trap Cold Trap (-112°C) to remove unreacted CS₂ Discharge->Trap Mixture of CS, CS₂, S₈, C₃S₂ CS_stream Purified CS Gas Stream (~85% Purity) Trap->CS_stream Analysis Spectroscopic Analysis (e.g., IR, MS) CS_stream->Analysis

Workflow for generating this compound gas.
Experimental Protocol: Generation via AC Discharge

This protocol outlines a common method for producing a stream of gaseous CS.[3]

  • Apparatus Setup: Assemble a gas-flow system consisting of a reservoir of liquid CS₂, a needle valve to control flow, a quartz discharge tube fitted with two electrodes, a high-voltage AC power supply (e.g., a transformer for neon signs), and a series of cold traps.

  • System Preparation: Evacuate the entire system to a low pressure (typically < 1 Torr).

  • Initiation of Flow: Gently open the needle valve to allow CS₂ vapor to flow through the discharge tube. Maintain a constant low pressure.

  • Discharge Application: Apply a high-voltage AC potential across the electrodes to initiate a plasma discharge in the CS₂ vapor. A characteristic glow will be visible. This dissociates the CS₂ into CS and other minor products.

  • Purification: Pass the resulting gas mixture through a cold trap maintained at approximately -112°C. This temperature is sufficient to condense and remove the majority of the unreacted CS₂, which has a higher boiling point than CS.

  • Product Stream: The gas stream emerging from the trap will be significantly enriched in this compound (approximately 85% pure).[3] This stream can be directed into a reaction vessel or an analytical chamber for further study.

  • Caution: CS is highly reactive and can polymerize explosively.[3] All glassware should be clean, and the experiment should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Reactivity of this compound

The reactivity of CS is diverse, encompassing polymerization, reactions with a wide range of chemical species, and coordination to metal centers.[3]

Polymerization

The most favorable reaction for CS is self-polymerization, which can be explosive.[3] The process requires a third body, such as the wall of the reaction vessel.[3] The resulting polymer, (CS)n, is a brown or black solid that is significantly more stable than the monomer.[2]

Reactions with Organic and Inorganic Reagents

CS is highly reactive towards a variety of substances due to the unsaturated nature of the C≡S unit.[1] It reacts with:

  • Halogens, Hydrogen Halides, and Sulfenyl Chlorides. [3]

  • Lewis Acids and Bases: It will react with both Lewis and Brønsted acids and bases.[3]

  • Basic Amines and Thiols. [3]

  • Electron-Rich Acetylenes and Diazo Compounds. [3]

  • Cycloaddition Reactions: CS can participate in cycloaddition reactions with alkynes.[1]

G CS C≡S Polymer Polymer (CS)n CS->Polymer Self-polymerization Complexes Metal Thiocarbonyl Complexes [M(CS)] CS->Complexes Transition Metals Cycloadducts Cycloaddition Products CS->Cycloadducts Alkynes, Dienes Insertion Insertion Products CS->Insertion Metal-Carbon Bonds Additions Addition Products CS->Additions Halogens, Amines, Thiols

Major reaction pathways for this compound.
Coordination Chemistry: The Thiocarbonyl Ligand

CS can act as a ligand in transition metal complexes, where it is referred to as a "thiocarbonyl" ligand.[2][4] In this role, it is analogous to the well-studied carbonyl (CO) ligand. The CS ligand binds to the metal center through the carbon atom. The bonding involves a sigma (σ) donation from the highest occupied molecular orbital (HOMO) of CS to a vacant metal d-orbital, and pi (π) back-donation from a filled metal d-orbital into the lowest unoccupied molecular orbital (LUMO) of CS. This M-C-S linkage is typically linear.

G cluster_ligand CS Ligand M Metal Center (M) C C M->C σ-donation (HOMO) C->M π-back-donation (LUMO) S S C->S

Bonding model for a terminal CS ligand.

Experimental Protocols for Characterization

Studying a transient species like CS requires specialized techniques for rapid detection and analysis.

Spectroscopic Detection and Characterization

Spectroscopy is the primary tool for identifying and characterizing CS.

  • Infrared (IR) Spectroscopy: Gaseous CS has a strong IR absorption band around 1285 cm⁻¹, corresponding to the C≡S stretching vibration.[1]

  • Microwave Spectroscopy: This technique provides highly accurate data on bond length and dipole moment.[5]

  • Laser-Induced Fluorescence (LIF): LIF is a very sensitive tool for studying the electronic states of transient molecules like CS.

Experimental Protocol: IR Spectroscopic Detection of Gaseous CS
  • System Setup: Couple the output of a CS generation apparatus (as described in Section 2.1) to the inlet of a gas-phase IR cell. The IR cell should be equipped with windows transparent in the mid-IR range (e.g., KBr or NaCl).

  • FTIR Spectrometer: Place the gas cell in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: While flowing an inert gas (e.g., Argon) through the system, acquire a background spectrum. This will account for any absorptions from the atmosphere (CO₂, H₂O) and the apparatus itself.

  • Sample Spectrum: Initiate the generation of CS and flow the purified gas stream through the IR cell. Acquire the sample spectrum.

  • Data Analysis: Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the gas mixture. Identify the characteristic absorption peak for the C≡S stretch at approximately 1285 cm⁻¹. The intensity of this peak is proportional to the concentration of CS in the cell.

Conclusion

This compound, while thermodynamically unstable, is a kinetically accessible and highly reactive molecule. Its chemistry is dominated by its tendency to polymerize and its ability to react with a wide array of chemical species. As a sulfur analogue of CO, it serves as an important thiocarbonyl ligand in coordination chemistry. Understanding its properties and reaction pathways requires specialized in situ generation and rapid analytical techniques. The data and protocols presented in this guide offer a foundational resource for researchers exploring the rich and complex chemistry of this transient molecule.

References

An In-depth Technical Guide to the Potential Energy Curves of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy curves of the carbon monosulfide (CS) molecule, a species of significant interest in astrophysics, combustion chemistry, and as a ligand in organometallic chemistry. A thorough understanding of its electronic structure and potential energy surfaces is crucial for modeling its behavior in various chemical environments. This document summarizes key quantitative data, details common experimental and computational methodologies for their determination, and provides visualizations of fundamental concepts and workflows.

Quantitative Data: Spectroscopic Constants of this compound

The potential energy curves of a diatomic molecule are characterized by a set of spectroscopic constants that describe the properties of each electronic state. These constants are derived from the analysis of molecular spectra. The following tables summarize the key spectroscopic constants for the ground and several excited electronic states of the most common isotope, ¹²C³²S.

Table 1: Spectroscopic Constants for the Ground Electronic State (X¹Σ⁺) of this compound

ParameterSymbolValueUnitReference
Electronic Term EnergyTₑ0cm⁻¹[1]
Vibrational Constantωₑ1285.155cm⁻¹[1]
Anharmonicity Constantωₑxₑ6.502605cm⁻¹[1]
Anharmonicity Constantωₑyₑ0.0038873cm⁻¹[1]
Rotational ConstantBₑ0.8200436cm⁻¹[1]
Rotation-Vibration Coupling Constantαₑ0.005918345cm⁻¹[1]
Equilibrium Internuclear Distancerₑ1.535Å[1]
Dissociation EnergyD₀7.38eV[2]

Table 2: Spectroscopic Constants for Excited Electronic States of this compound

StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)Reference
a ³Π34586.2871.312.30.6720.0091.716[3]
A ¹Π38681.9752.84.950.62270.00621.815[3]
d ³Δ5988011507.50.790.0061.56[3]
e ³Σ⁻655401000100.750.0081.61[3]

Experimental Protocols for Determining Spectroscopic Constants

The determination of the spectroscopic constants listed above relies on high-resolution molecular spectroscopy techniques. These methods probe the quantized energy levels of a molecule by observing the absorption or emission of electromagnetic radiation.

2.1 Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the rotational constants and, consequently, the precise bond lengths of molecules.

  • Sample Preparation: Gaseous this compound can be generated in situ by passing carbon disulfide (CS₂) vapor through a high-frequency discharge.[2] The resulting gas mixture is then introduced into the spectrometer.

  • Instrumentation: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell (a waveguide), and a detector. The frequency of the microwave radiation is swept, and the absorption by the sample is recorded.

  • Data Analysis: The observed absorption lines correspond to transitions between rotational energy levels. By fitting the frequencies of these transitions to the appropriate quantum mechanical model for a diatomic rotor, the rotational constant (B) and centrifugal distortion constants can be determined with high precision.[4]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the vibrational transitions of molecules and can provide information about vibrational frequencies and rotation-vibration coupling.

  • Sample Preparation: Similar to microwave spectroscopy, a gaseous sample of CS is required. This can be achieved by flowing a carrier gas over a solid precursor or by using a discharge source.

  • Instrumentation: An FTIR spectrometer utilizes a Michelson interferometer to create an interferogram of the infrared radiation that has passed through the sample.[5][6] A Fourier transform is then performed by a computer to obtain the infrared spectrum.[5][6]

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to vibrational transitions. The fine structure observed within these bands is due to simultaneous rotational transitions. Analysis of the rovibrational spectrum yields the vibrational constants (ωₑ, ωₑxₑ) and the rotation-vibration coupling constant (αₑ).[7]

2.3 Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique used to study the electronic states of molecules.

  • Sample Preparation: A molecular beam of CS can be generated by laser ablation of a carbon-sulfur target or through a chemical reaction in a flow tube.

  • Instrumentation: A tunable laser excites the molecules from a specific rovibrational level in the ground electronic state to a level in an excited electronic state. The subsequent fluorescence as the molecule decays back to lower energy levels is collected and analyzed by a spectrometer.[8]

  • Data Analysis: The excitation spectrum (fluorescence intensity versus laser wavelength) reveals the energy levels of the excited electronic state. Dispersing the fluorescence allows for the study of the vibrational and rotational levels of the ground electronic state. Analysis of the resulting spectra provides information on the electronic transition energies (Tₑ), as well as the vibrational and rotational constants of both the ground and excited states.[9][10][11]

Computational Protocols for Determining Potential Energy Curves

Ab initio quantum chemistry calculations provide a powerful theoretical approach to determine the potential energy curves and spectroscopic constants of molecules.

3.1 Multireference Configuration Interaction (MRCI)

For many molecules, including those with multiple bonds or in excited states, a single-reference method like Hartree-Fock is insufficient. Multireference methods, such as the Multireference Configuration Interaction (MRCI) method, are necessary to accurately describe the electronic structure.[12][13]

  • Methodology:

    • Basis Set Selection: A suitable atomic basis set is chosen to represent the molecular orbitals. For high accuracy, large, correlation-consistent basis sets (e.g., aug-cc-pVnZ) are typically employed.

    • Initial Wavefunction: A complete active space self-consistent field (CASSCF) calculation is performed to generate a good initial set of molecular orbitals and to define the reference space for the subsequent MRCI calculation. The active space typically includes the valence orbitals involved in bonding.

    • MRCI Calculation: Single and double electronic excitations are generated from all the reference configurations determined in the CASSCF step. The Schrödinger equation is then solved within this expanded basis of configuration state functions to obtain the energies of the ground and excited electronic states.

    • Potential Energy Curve Generation: The MRCI energy is calculated at a series of internuclear distances (R). The resulting set of (R, E) points constitutes the ab initio potential energy curve.

    • Spectroscopic Constant Determination: The calculated potential energy curve is then fitted to an analytical function (e.g., a Morse potential or a polynomial) or used to solve the nuclear Schrödinger equation numerically to obtain the rovibrational energy levels. From these energy levels, the spectroscopic constants can be derived.[13][14]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the potential energy curves of this compound.

Electronic_States_of_CS cluster_states Electronic States of this compound X1Sg X¹Σ⁺ (Ground State) Tₑ = 0 cm⁻¹ a3Pi a ³Π Tₑ = 34586.2 cm⁻¹ X1Sg->a3Pi Spin-Forbidden Transition A1Pi A ¹Π Tₑ = 38681.9 cm⁻¹ X1Sg->A1Pi Allowed Transition d3Delta d ³Δ Tₑ = 59880 cm⁻¹ a3Pi->d3Delta Triplet-Triplet Transition e3Sigma e ³Σ⁻ Tₑ = 65540 cm⁻¹ a3Pi->e3Sigma Triplet-Triplet Transition

Diagram 1: Relationship between low-lying electronic states of CS.

Ab_Initio_Workflow cluster_workflow Ab Initio Calculation Workflow for a Diatomic Potential Energy Curve start Define Molecular Geometry (Internuclear Distance, R) basis_set Select Basis Set (e.g., aug-cc-pVnZ) start->basis_set casscf Perform CASSCF Calculation (Determine Reference Wavefunction) basis_set->casscf mrci Perform MRCI Calculation (Calculate Energy, E) casscf->mrci loop_start Loop over a range of R mrci->loop_start loop_start->start Next R pec Construct Potential Energy Curve {E(R) vs. R} loop_start->pec Done analysis Solve Nuclear Schrödinger Equation and/or Fit to Analytical Function pec->analysis constants Extract Spectroscopic Constants (ωₑ, Bₑ, rₑ, etc.) analysis->constants

Diagram 2: A typical workflow for the ab initio calculation of a potential energy curve.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Carbon Monosulfide from Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon monosulfide (CS) is a reactive diatomic molecule and a sulfur analog of carbon monoxide. Its high reactivity makes it a valuable, albeit challenging, reagent in various chemical syntheses. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound from its common precursor, carbon disulfide (CS₂). The primary methods covered are thermal decomposition (pyrolysis) and high-voltage electric discharge. These protocols are intended to provide a foundational methodology for researchers requiring in situ or prepared CS for their experimental work.

Introduction

This compound is an unstable molecule that readily polymerizes at ambient temperatures.[1] Therefore, its synthesis is typically performed with immediate use in mind or under conditions that preserve its monomeric form, such as in the gas phase at low pressures or trapped in a cryogenic matrix. The most common laboratory precursor for CS is carbon disulfide, a readily available solvent. The synthesis involves the cleavage of one of the C=S bonds in CS₂ to yield CS and elemental sulfur.

This document outlines two primary methods for the laboratory generation of this compound from carbon disulfide:

  • Thermal Decomposition (Pyrolysis): This method involves heating carbon disulfide vapor to a high temperature, causing it to decompose into this compound and sulfur.

  • High-Voltage Electric Discharge: This technique utilizes an electric arc to break down carbon disulfide molecules in the gas phase.

Synthesis Methods: A Comparative Overview

The choice of synthesis method depends on the required purity, scale, and the experimental setup into which the this compound will be introduced.

Parameter Thermal Decomposition (Pyrolysis) High-Voltage Electric Discharge
Principle High-temperature cleavage of C=S bondPlasma-induced dissociation of CS₂
Typical Temperature > 1000 °CNear-ambient (in the gas stream)
Key Equipment Tube furnace, quartz reactor tubeHigh-voltage power supply, discharge chamber
Primary Byproduct Elemental Sulfur (S)Elemental Sulfur (S)
Reported Purity Dependent on purificationDependent on purification
Advantages Conceptually simple, scalableCan be operated at lower overall temperatures
Disadvantages Requires very high temperatures, potential for side reactionsRequires specialized high-voltage equipment

Experimental Protocols

Caution: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. High-voltage equipment presents a significant electrical hazard and should be handled with extreme care by trained personnel.

Method 1: Thermal Decomposition (Pyrolysis) of Carbon Disulfide

This protocol describes the generation of gaseous this compound via the high-temperature decomposition of carbon disulfide. The reaction kinetics indicate a first-order decomposition.[1][2]

Materials and Equipment:

  • Carbon disulfide (CS₂), high purity

  • Inert gas (Argon or Nitrogen), high purity

  • High-temperature tube furnace (capable of reaching ≥ 1100 °C)

  • Quartz or ceramic reactor tube

  • Gas flow controllers

  • Syringe pump for liquid CS₂ delivery

  • Heated transfer line

  • Cryogenic trap (e.g., Dewar with liquid nitrogen)

  • Vacuum pump

  • Pressure gauge

Experimental Workflow Diagram:

G cluster_0 CS2 Delivery cluster_1 Reaction cluster_2 Purification & Collection cluster_3 Analysis/Use CS2_source CS2 Syringe Pump Furnace Tube Furnace (>1000°C) CS2_source->Furnace Inert_gas Inert Gas Source Inert_gas->Furnace S_trap Sulfur Trap (Cooler region) Furnace->S_trap CS_trap Cryogenic Trap (-196°C) S_trap->CS_trap Analysis In-line Analysis or Subsequent Reaction CS_trap->Analysis

Caption: Workflow for the pyrolytic synthesis of this compound.

Procedure:

  • System Assembly: Assemble the pyrolysis apparatus as shown in the workflow diagram. The quartz reactor tube is placed inside the tube furnace. The outlet of the reactor is connected to a series of traps.

  • Inert Atmosphere: Purge the entire system with an inert gas (e.g., Argon) to remove all oxygen.

  • Heating: Heat the tube furnace to the desired reaction temperature (e.g., 1100 °C).

  • CS₂ Introduction: Once the furnace is at a stable temperature, introduce a carrier stream of inert gas through the reactor tube. Begin introducing liquid CS₂ into the heated zone of the reactor via a syringe pump. The CS₂ will vaporize and be carried through the hot zone by the inert gas.

  • Decomposition: As the CS₂ vapor passes through the high-temperature zone, it will decompose into this compound and sulfur.

  • Purification:

    • Elemental sulfur will condense in the cooler, downstream section of the reactor tube or in a dedicated, moderately cooled trap.

    • The gas stream, now containing this compound, unreacted carbon disulfide, and the inert carrier gas, is passed through a cryogenic trap cooled with liquid nitrogen. The CS and unreacted CS₂ will condense in this trap.

  • Isolation (Optional): For applications requiring isolated CS, the cryogenic trap can be slowly warmed to selectively vaporize the more volatile CS, leaving behind the less volatile CS₂.

Quantitative Data:

The thermal decomposition of carbon disulfide is a first-order reaction with a rate constant (k) of 2.8 x 10⁻⁷ s⁻¹ at 1000 °C.[1][2] The half-life of this reaction at 1000 °C is approximately 2.5 x 10⁶ seconds.[2]

Parameter Value Reference
Reaction OrderFirst-order[1][2]
Rate Constant (k) at 1000 °C2.8 x 10⁻⁷ s⁻¹[1][2]
Half-life at 1000 °C~2.5 x 10⁶ s[2]
Method 2: High-Voltage Electric Discharge

This method is often cited as the simplest for producing this compound and involves passing a low-pressure stream of carbon disulfide vapor through an electric discharge.

Materials and Equipment:

  • Carbon disulfide (CS₂), high purity

  • High-voltage AC power supply

  • Discharge chamber with electrodes

  • Vacuum pump

  • Pressure gauge

  • Gas flow controller

  • Cryogenic trap

Experimental Workflow Diagram:

G cluster_0 CS2 Vapor Inlet cluster_1 Reaction cluster_2 Purification & Collection cluster_3 Analysis/Use CS2_vapor CS2 Vapor Source Discharge_chamber Electric Discharge Chamber CS2_vapor->Discharge_chamber S_trap Sulfur Trap Discharge_chamber->S_trap HV_power High-Voltage AC Supply HV_power->Discharge_chamber CS_trap Cryogenic Trap (-196°C) S_trap->CS_trap Analysis In-line Analysis or Subsequent Reaction CS_trap->Analysis

Caption: Workflow for this compound synthesis via electric discharge.

Procedure:

  • System Assembly: Construct the apparatus as depicted in the workflow diagram. The discharge chamber should be designed to maintain a low pressure and house two electrodes connected to the high-voltage power supply.

  • Evacuation: Evacuate the system to a low base pressure using the vacuum pump.

  • CS₂ Vapor Introduction: Introduce a controlled flow of carbon disulfide vapor into the discharge chamber. The pressure should be maintained at a low level (typically in the mTorr to Torr range).

  • Initiate Discharge: Apply a high-voltage AC potential across the electrodes to generate a plasma within the CS₂ vapor. This will cause the dissociation of CS₂ into CS and sulfur.

  • Product Trapping: The products are drawn out of the discharge chamber by the vacuum pump and passed through a cryogenic trap to collect the this compound and unreacted carbon disulfide. Elemental sulfur will deposit on the walls of the chamber and the tubing leading to the trap.

Safety and Handling

  • Carbon Disulfide: CS₂ is a highly flammable liquid with a low autoignition temperature. It is also highly toxic by inhalation and skin contact. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • High Voltage: The electric discharge method uses lethal voltages. Ensure the system is properly grounded and that all high-voltage components are shielded.

  • Cryogenics: Liquid nitrogen can cause severe burns. Use appropriate cryogenic gloves and safety glasses.

  • This compound: As a reactive and unstable species, the potential hazards of CS are not fully characterized. It should be handled with caution in a well-ventilated area or in a closed system.

Characterization

The successful synthesis of this compound can be confirmed by various spectroscopic methods, including:

  • Mass Spectrometry

  • Infrared Spectroscopy

  • Microwave Spectroscopy

Due to its instability, these characterization methods are often performed in situ as the gas is being produced.

Conclusion

The synthesis of this compound from carbon disulfide in a laboratory setting is achievable through methods such as thermal decomposition and electric discharge. While the protocols require careful handling of hazardous materials and specialized equipment, they provide a means to generate this highly reactive molecule for further chemical investigation. The choice of method will be dictated by the specific requirements of the research application, including the desired scale, purity, and the context of its subsequent use.

References

Application Notes and Protocols for the Generation of Carbon Monosulfide (CS) via Photolysis and Thermolysis of Carbon Disulfide (CS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is the sulfur analog of carbon monoxide and serves as a highly reactive diatomic molecule.[1] Due to its intrinsic instability and tendency to polymerize, CS is typically generated in situ for immediate use in chemical synthesis or for spectroscopic studies.[1][2] Its precursor, carbon disulfide (CS₂), is a widely used industrial solvent and a building block for many organosulfur compounds, including xanthates and dithiocarbamates, which have applications in metallurgy and drug development.[3][4] This document provides detailed protocols for the two primary laboratory-scale methods for generating CS from CS₂: photolysis and thermolysis.[2]

Generation of CS via Photolysis of CS₂

Photolysis involves the dissociation of CS₂ molecules by absorption of photons. The product distribution is highly dependent on the excitation wavelength.[5] For instance, absorption around 193 nm primarily yields CS and sulfur atoms, while other pathways, including the formation of C + S₂, are also possible.[5][6]

Experimental Protocol: Flash Photolysis of CS₂

This protocol describes a typical flash photolysis experiment to generate and detect CS gas.

Apparatus:

  • Photolysis Source: A high-energy light source, such as a flash lamp or a pulsed laser (e.g., an Nd:YAG pumped dye laser).[5][7]

  • Reaction Cell: A quartz vessel capable of withstanding low pressures and transparent to the photolysis and probe wavelengths.

  • Vacuum Line: For evacuating the cell and introducing gases at controlled pressures.

  • Spectrometer/Detector: To identify and quantify the products. This can include a mass spectrometer or a setup for absorption/emission spectroscopy.[7] For time-resolved studies, a velocity map ion imaging (VMI) apparatus can be used.[5]

Reagents:

  • Carbon Disulfide (CS₂): Reagent grade, purified by low-temperature distillation to remove impurities.[7]

  • Inert Gas (e.g., He, N₂): High purity, used to control pressure and thermal effects.[5][7]

Procedure:

  • Preparation: Assemble the reaction cell within the photolysis apparatus. Evacuate the cell and the gas-handling line to a high vacuum.

  • Sample Introduction: Introduce a gaseous mixture of CS₂ and an inert gas (e.g., 0.3% CS₂ in He) into the reaction cell.[5] The partial pressure of CS₂ is typically kept low (e.g., < 25 Torr) to minimize secondary reactions.[7]

  • Photolysis: Irradiate the sample with a high-intensity light pulse at the desired wavelength (e.g., 193 nm or 200 nm).[5][8]

  • Detection: Immediately following the photolysis pulse, probe the reaction mixture using spectroscopic techniques. The CS radical is often identified by its prominent absorption band at 257.6 nm.[7] The formation of sulfur atoms (S) and diatomic sulfur (S₂) can also be monitored.[7][8]

  • Data Analysis: Analyze the spectroscopic data to determine the concentration and quantum yield of the products.

Quantitative Data: CS₂ Photodissociation Channels

The photolysis of CS₂ can proceed through several dissociation channels. The branching ratios are dependent on the excitation energy.

Wavelength (nm)Primary ProductsSecondary Products/StatesReference
~193CS (X¹Σ⁺) + SS (³P) or S (¹D)[5]
125 - 140CS (a³Π) + S-[5]
~200CS + SS (¹D) and S (³P)[8]
300 - 320 (Two-Photon)C (³P) + S₂S₂ (ground and excited states)[5]
Diagrams for Photolysis

Photolysis_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Evacuate Evacuate Cell Introduce Introduce CS₂/He Mixture Evacuate->Introduce Photolysis Irradiate with UV Pulse Introduce->Photolysis Controlled Pressure Detect Probe Products (e.g., Spectroscopy) Photolysis->Detect Transient Species Quantify Quantify CS Yield Detect->Quantify

Photolysis_Pathway cluster_products Products CS2_ground CS₂ (Ground State) CS2_excited CS₂* (Excited State) CS2_ground->CS2_excited hν (Photon Absorption) CS_S CS + S CS2_excited->CS_S Dissociation (e.g., ~193 nm) C_S2 C + S₂ CS2_excited->C_S2 Isomerization Pathway (e.g., VUV)

Generation of CS via Thermolysis of CS₂

Thermolysis provides an alternative route to CS by heating CS₂ gas to high temperatures, causing it to decompose. This method is often used for producing synthetic quantities of CS.[2]

Experimental Protocol: High-Temperature Thermolysis of CS₂

This protocol outlines the generation of CS through the thermal decomposition of CS₂.

Apparatus:

  • Furnace: A tube furnace capable of reaching and maintaining temperatures of at least 1000 °C.

  • Reaction Tube: A quartz or ceramic tube to pass through the furnace.

  • Gas Inlet/Outlet: Connections for introducing CS₂ and for directing the product stream.

  • Trapping System: A series of cold traps to separate the desired CS product from unreacted CS₂ and other byproducts. A trap at -112 °C can be effective for purifying CS.[2]

  • Vacuum Pump: To maintain a low-pressure environment.

Reagents:

  • Carbon Disulfide (CS₂): Reagent grade.

  • Coolants: Liquid nitrogen, dry ice/acetone slush for cold traps.

Procedure:

  • Setup: Assemble the reaction tube within the furnace and connect the gas lines and trapping system.

  • Heating: Heat the furnace to the target temperature (e.g., 1000 °C).

  • Reaction: Introduce a stream of CS₂ vapor into the hot reaction tube under low pressure. The CS₂ will decompose as it passes through the hot zone.

  • Product Collection: Pass the effluent gas stream through the cold trap system. Unreacted CS₂ will condense in a warmer trap, while the more volatile CS can be collected in a colder trap (e.g., -112 °C).[2] This method can yield a stream of CS gas that is approximately 85% pure.[2]

  • Handling: The collected CS is highly reactive and will polymerize, especially upon warming or exposure to surfaces.[1][2] It should be used immediately for subsequent reactions.

Quantitative Data: CS₂ Thermolysis Kinetics

The thermal decomposition of CS₂ into CS and sulfur is a first-order reaction.[9][10][11]

ParameterValueConditionsReference
Reaction OrderFirst-Order-[9][10][11]
Rate Constant (k)2.8 × 10⁻⁷ s⁻¹1000 °C[9][10][11]
Half-Life (t₁/₂)~2.48 × 10⁶ s (~28.7 days)1000 °C[11][12]

Note: The half-life is calculated using the formula t₁/₂ = ln(2)/k for a first-order reaction.

Diagrams for Thermolysis

Thermolysis_Workflow cluster_prep Setup cluster_process Process cluster_analysis Purification Heat Heat Furnace to 1000 °C Introduce Introduce CS₂ Vapor Heat->Introduce Decompose Thermal Decomposition Introduce->Decompose Trap Pass through Cold Traps Decompose->Trap Effluent Gas Collect Collect Purified CS Gas Trap->Collect

Thermolysis_Pathway CS2 CS₂ Products CS + S CS2->Products Δ (Heat, 1000 °C) k = 2.8 × 10⁻⁷ s⁻¹

Applications and Relevance

While CS itself is not a therapeutic agent, its high reactivity makes it a useful, albeit challenging, synthon in organosulfur chemistry.[2] The ability to generate CS provides a pathway to novel thiocarbonyl complexes and other sulfur-containing molecules.[1] For drug development professionals, the chemistry of CS₂ and its derivatives is of greater direct relevance. CS₂ is a key precursor in the synthesis of dithiocarbamates, a class of compounds with applications as fungicides and metal-chelating agents in medicine.[4] Understanding the generation and reactivity of related species like CS can inform the synthesis of complex sulfur-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

References

Application Notes and Protocols for High-Voltage AC Discharge Synthesis of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is the sulfur analog of carbon monoxide and exists as a reactive diatomic molecule.[1] While unstable in solid or liquid form, it is a significant species in astrochemistry and has been observed in the interstellar medium.[1] The primary laboratory synthesis method involves the decomposition of carbon disulfide (CS₂) in a high-voltage AC electric arc.[1] This process utilizes non-thermal plasma, a state of matter consisting of a partially ionized gas with electrons, ions, and neutral species, to facilitate the dissociation of the precursor molecule.[2]

For professionals in drug development, while direct therapeutic applications of the highly reactive CS molecule are not established, understanding its synthesis is relevant. The precursor, carbon disulfide (CS₂), and other small bioregulatory molecules containing sulfur, such as hydrogen sulfide (B99878) (H₂S), have known biological activities and toxicities.[3] Studying the formation and reactivity of transient species like CS can provide insights into the chemical biology of sulfur compounds and potentially inform the design of novel therapeutic agents or delivery systems.

These notes provide a comprehensive overview and protocol for the production of this compound via the high-voltage AC discharge-induced decomposition of carbon disulfide.

Principle of the Method

The synthesis of this compound is achieved through the dissociation of carbon disulfide (CS₂) in a non-thermal plasma. A high-voltage alternating current (AC) is applied across two electrodes in a low-pressure chamber containing CS₂ vapor, often diluted with an inert gas like argon or helium. The strong electric field accelerates free electrons, which then collide with the CS₂ molecules. These energetic electron-molecule collisions lead to the cleavage of a carbon-sulfur bond, resulting in the formation of this compound (CS) and a sulfur atom (S), as described by the first-order decomposition reaction:

CS₂ → CS + S [4][5]

The plasma environment contains a complex mixture of electrons, ions (CS₂⁺, CS⁺, S⁺), and various neutral and radical species. The efficiency and selectivity of CS production are influenced by several key experimental parameters, including the applied voltage, AC frequency, gas pressure, and precursor flow rate.

Experimental Apparatus and Materials

A typical experimental setup for this procedure consists of a gas handling system, a plasma reactor, a high-voltage power supply, and analytical instrumentation.

ComponentDescription
Gas Handling System Mass flow controllers for precise delivery of CS₂ vapor and inert carrier gas (e.g., Argon) into the reactor.
Plasma Reactor A sealed chamber, typically made of quartz or glass, capable of maintaining low pressure. It houses two electrodes (e.g., stainless steel or copper) separated by a specific discharge gap. A common configuration is a dielectric barrier discharge (DBD) reactor.
High-Voltage Power Supply An AC power source capable of delivering high voltages (typically in the kV range) at frequencies ranging from kHz to MHz.
Vacuum System A rotary vane pump or a turbomolecular pump to evacuate the reactor and maintain the desired low operating pressure.
Analytical Instruments A mass spectrometer (MS) or Fourier-transform infrared (FTIR) spectrometer for real-time monitoring of the reactor effluent to identify and quantify the products (CS, unreacted CS₂) and byproducts.[6]
Precursor Liquid Carbon Disulfide (CS₂), high purity.
Carrier Gas Inert gas such as Argon (Ar) or Helium (He), high purity.

Experimental Protocol

  • System Preparation:

    • Ensure all components of the plasma reactor are clean and dry.

    • Assemble the reactor and connect it to the gas handling, vacuum, and power systems.

    • Leak-check the entire system to ensure it can hold a stable low pressure.

  • Evacuation:

    • Evacuate the plasma reactor and gas lines to a base pressure (e.g., < 10 mTorr) using the vacuum pump to remove atmospheric gases.

  • Gas Introduction:

    • Introduce the inert carrier gas (e.g., Argon) into the reactor at a controlled flow rate using a mass flow controller to establish a stable operating pressure.

    • Introduce CS₂ vapor into the reactor. This can be achieved by passing the carrier gas through a bubbler containing liquid CS₂ or by using a dedicated vapor mass flow controller.

  • Plasma Ignition and Operation:

    • Set the desired AC frequency on the high-voltage power supply.

    • Gradually increase the applied voltage until the plasma ignites within the reactor. Plasma ignition is typically indicated by a visible glow discharge.

    • Allow the plasma to stabilize for a set period.

  • Product Analysis:

    • Continuously monitor the composition of the gas exiting the reactor using an in-line mass spectrometer or FTIR spectrometer.

    • Identify the signals corresponding to CS₂ (precursor), CS (product), and any potential byproducts.

  • System Shutdown:

    • Gradually decrease the voltage to extinguish the plasma.

    • Turn off the gas flows.

    • Vent the reactor to atmospheric pressure with an inert gas or air.

Data Presentation: Key Experimental Parameters

The yield of this compound is highly dependent on the plasma operating conditions. The following table summarizes typical ranges for these parameters, which must be optimized for a specific experimental setup.

ParameterTypical RangeEffect on CS Production
Applied Voltage 1 - 20 kVHigher voltage generally increases the electron energy and density, leading to greater CS₂ decomposition. However, excessively high voltage can lead to unwanted side reactions and polymerization.
AC Frequency 1 - 100 kHzFrequency affects the plasma chemistry and power deposition. The optimal frequency needs to be determined experimentally as it can influence electron energy distribution and reaction pathways.[7][8]
Gas Pressure 100 mTorr - 10 TorrPressure influences the collision frequency between electrons and molecules. Lower pressures can lead to higher electron energies, while higher pressures increase the reaction rate but may also promote byproduct formation.
CS₂ Concentration 1% - 20% in inert gasHigher precursor concentration can increase the absolute yield of CS, but may also lead to the formation of polymers and other byproducts.
Gas Flow Rate 10 - 500 sccmThe residence time of the molecules in the plasma is controlled by the flow rate. Shorter residence times may be necessary to prevent the decomposition or polymerization of the desired CS product.

Visualizations

Experimental Workflow

G cluster_gas Gas Handling cluster_reactor Plasma Reactor System cluster_analysis Analysis CS2 CS₂ Precursor MFC Mass Flow Controllers CS2->MFC Ar Argon Carrier Gas Ar->MFC Reactor Plasma Reactor MFC->Reactor Vacuum Vacuum Pump Reactor->Vacuum MS Mass Spectrometer / FTIR Reactor->MS HVPS High-Voltage AC Supply HVPS->Reactor Data Data Acquisition MS->Data

Caption: Workflow for CS production via AC discharge.

Proposed Reaction Pathway

G CS2 CS₂ CS2_excited CS₂* CS2->CS2_excited Excitation e_high High-Energy Electron (e⁻) e_high->CS2 Collision e_low Low-Energy Electron (e⁻) CS CS (Product) CS2_excited->CS Dissociation S S (Byproduct) CS2_excited->S Polymer (CS)n Polymer CS->Polymer Polymerization

Caption: Reaction pathway for CS₂ decomposition in plasma.

Protocol Optimization and Troubleshooting

  • Low CS Yield:

    • Action: Adjust voltage, pressure, and flow rate. A systematic design of experiments (DoE) approach can efficiently map the parameter space to find optimal conditions.[9]

    • Rationale: The dissociation of CS₂ is sensitive to electron energy and residence time. Each parameter must be tuned to maximize the desired reaction while minimizing competing pathways.

  • Polymer Deposition:

    • Action: Increase the gas flow rate or decrease the CS₂ concentration.

    • Rationale: this compound is prone to polymerization.[1] Reducing its residence time in the reactor and its partial pressure can mitigate the formation of solid deposits on the reactor walls.

  • Unstable Plasma:

    • Action: Check for leaks in the system. Adjust the pressure and voltage.

    • Rationale: Plasma stability is highly dependent on pressure. Air leaks can introduce contaminants (N₂, O₂) that alter the plasma chemistry and stability.

Safety Precautions

  • High Voltage: The power supply generates lethal voltages. Ensure the system is properly grounded and that all high-voltage connections are shielded.

  • Chemical Hazards: Carbon disulfide (CS₂) is highly flammable, volatile, and neurotoxic.[3] All handling of liquid CS₂ should be performed in a well-ventilated fume hood.

  • Vacuum Safety: Ensure the reactor chamber is designed for vacuum operation to prevent implosion. Always wear safety glasses when working with vacuum systems.

References

Application Notes and Protocols for Matrix Isolation Studies of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix isolation is a powerful spectroscopic technique used to study reactive and unstable species, such as free radicals, by trapping them in a rigid, inert matrix at low temperatures.[1][2] This method prevents the diffusion and subsequent reaction of the isolated species, allowing for their detailed spectroscopic characterization.[3] Carbon monosulfide (CS), a highly reactive diatomic molecule, is an excellent candidate for study using this technique. By isolating CS in matrices of inert gases like argon or nitrogen, its vibrational and electronic properties can be investigated, providing valuable insights into its structure and bonding. These studies are crucial for understanding fundamental chemical processes and have applications in fields ranging from astrochemistry to materials science.

This document provides detailed application notes and experimental protocols for the generation and spectroscopic analysis of this compound using matrix isolation techniques.

Data Presentation

The spectroscopic data for this compound (CS) isolated in different inert matrices are summarized in the table below. The primary method for generating CS in these experiments is the in-situ photolysis of a precursor, typically carbon disulfide (CS₂), which is co-deposited with the matrix gas.[2]

MatrixPrecursorGeneration MethodVibrational Frequency (cm⁻¹)Electronic TransitionReference
Nitrogen (N₂)CS₂193 nm ArF Excimer Laser Photolysis1277.4a³Π → X¹Σ⁺ (Emission)[2]
Argon (Ar)CS₂High-Frequency DischargeNot explicitly stated, but CS is formeda³Π → X¹Σ⁺ (Emission)[4][5]
Argon (Ar)CS₂ + H atomsCo-condensation(HSCS radical observed at 1275.2)Not Applicable[1]

Note: While the formation of CS in an argon matrix via high-frequency discharge of CS₂ has been reported, a specific vibrational frequency for CS in argon from photolysis of CS₂ was not explicitly found in the surveyed literature.[4][5] However, the vibrational frequency is expected to be very close to that observed in the nitrogen matrix. The electronic transition observed is typically the phosphorescence (a³Π → X¹Σ⁺) upon excitation, rather than a direct UV-Vis absorption spectrum of the ground state radical.

Experimental Protocols

Generation of this compound via Photolysis of Carbon Disulfide

Objective: To produce this compound (CS) radicals for matrix isolation studies through the photodissociation of carbon disulfide (CS₂).

Materials:

  • Carbon disulfide (CS₂), high purity

  • Argon (Ar) or Nitrogen (N₂), ultra-high purity (matrix gas)

  • Gas handling manifold with pressure gauges and flow controllers

  • Cryostat with a cold window (e.g., CsI for IR, Sapphire for UV-Vis)

  • High-vacuum pumping system (turbomolecular or diffusion pump)

  • UV light source (e.g., 193 nm ArF excimer laser or a broad-band UV-visible lamp)

  • Spectrometer (FTIR for vibrational spectroscopy, UV-Vis for electronic spectroscopy)

Procedure:

  • Precursor Preparation: Prepare a gas mixture of CS₂ in the chosen matrix gas (Ar or N₂). A typical concentration ratio is 1:1000 (CS₂:matrix gas) to ensure proper isolation of the CS radicals.[6]

  • System Evacuation: Evacuate the cryostat chamber to a high vacuum (typically < 10⁻⁶ mbar) to prevent contamination from residual gases.[2]

  • Cooling: Cool the cold window of the cryostat to the desired temperature, typically between 10-15 K, using a closed-cycle helium refrigerator.[6]

  • Deposition: Co-deposit the CS₂/matrix gas mixture onto the cold window at a controlled rate. The deposition rate should be slow enough to allow for the formation of a clear, glassy matrix.

  • In-situ Photolysis: During or after the deposition, irradiate the matrix with the UV light source. For the specific generation of CS from CS₂, a 193 nm ArF excimer laser is effective.[2] Broadband UV-visible light (225 ≤ λ ≤ 800 nm) can also be used.

  • Spectroscopic Analysis: After photolysis, acquire the spectra of the matrix-isolated species.

    • FTIR Spectroscopy: Record the infrared spectrum to identify the vibrational modes of the trapped molecules. The characteristic vibrational frequency of CS will appear in the spectrum.

    • UV-Vis Spectroscopy: Record the electronic absorption or emission spectrum to study the electronic transitions of the isolated species.

Spectroscopic Characterization of Matrix-Isolated this compound

Objective: To identify and characterize this compound (CS) trapped in an inert matrix using vibrational and electronic spectroscopy.

Methodology:

  • Vibrational Spectroscopy (FTIR):

    • The primary vibrational mode of the C=S stretch is observed in the mid-infrared region.

    • The exact frequency is dependent on the matrix material due to matrix-site effects. In a nitrogen matrix, this is observed at 1277.4 cm⁻¹.[2]

    • Isotopic substitution (e.g., using ¹³CS₂ or C³⁴S₂) can be employed to confirm the vibrational assignment. The observed isotopic shifts should be consistent with theoretical predictions for the C-S stretching mode.

  • Electronic Spectroscopy (UV-Vis):

    • Electronic transitions of CS can be studied by observing either absorption or emission spectra.

    • Upon excitation, matrix-isolated CS can exhibit phosphorescence corresponding to the a³Π → X¹Σ⁺ transition.

    • The UV-Vis absorption spectrum of the CS radical itself can be challenging to obtain due to its transient nature and potential overlap with the absorption of the precursor or other photoproducts.

Visualizations

Experimental_Workflow cluster_preparation Preparation Stage cluster_experiment Experimental Stage cluster_analysis Analysis Stage Precursor Prepare CS2/Matrix Gas Mixture (1:1000) Evacuate Evacuate Cryostat (< 10^-6 mbar) Precursor->Evacuate Cool Cool Cold Window (10-15 K) Evacuate->Cool Deposit Co-deposit Gas Mixture onto Cold Window Cool->Deposit Photolysis In-situ Photolysis (e.g., 193 nm Laser) Deposit->Photolysis FTIR FTIR Spectroscopy (Vibrational Analysis) Photolysis->FTIR UVVis UV-Vis Spectroscopy (Electronic Analysis) Photolysis->UVVis Data Data Interpretation and Characterization of CS FTIR->Data UVVis->Data

Caption: Experimental workflow for the matrix isolation of this compound.

CS_Generation_Pathway CS2_matrix CS2 in Inert Matrix (Ar or N2) CS_S_matrix [CS + S] in Matrix Cage CS2_matrix->CS_S_matrix Photodissociation Photon hv (193 nm) Photon->CS_S_matrix CS_isolated Isolated CS Radical CS_S_matrix->CS_isolated Matrix Trapping

References

Application Notes & Protocols for the Determination of Sulfur via Carbon Monosulfide Molecular Absorption Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the determination of total sulfur content in various samples using High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS). The method is based on the measurement of the molecular absorption of carbon monosulfide (CS), which is formed in a high-temperature atomizer, typically a flame or a graphite (B72142) furnace.[1][2] This technique offers a rapid, simple, and robust alternative for sulfur quantification.[1]

Principle of the Method

The determination of sulfur by HR-CS MAS relies on the formation of diatomic this compound (CS) molecules in a reducing, carbon-rich environment, such as a fuel-rich air-acetylene flame or a graphite furnace.[1][2] These CS molecules absorb light at specific rotational lines within a strong molecular absorption system around 258 nm.[1][3] The intensity of this absorption is directly proportional to the concentration of sulfur in the sample. High-resolution continuum source atomic absorption spectrometers (HR-CS AAS) are particularly well-suited for this analysis due to their ability to resolve the fine rotational structure of the CS molecular spectrum and provide a high signal-to-noise ratio.[4]

The overall process can be visualized as follows:

G cluster_sample_prep Sample Preparation cluster_atomization Atomization & CS Formation cluster_detection Detection cluster_analysis Data Analysis Sample Sample Containing Sulfur Prepared_Sample Prepared Sample Solution/Slurry Sample->Prepared_Sample Digestion/Dilution Atomizer High-Temperature Atomizer (Flame or Graphite Furnace) Prepared_Sample->Atomizer CS_Formation CS Molecule Formation Atomizer->CS_Formation Carbon-rich environment Monochromator High-Resolution Echelle Monochromator CS_Formation->Monochromator Molecular Absorption Light_Source Continuum Source Lamp (Xenon Arc Lamp) Light_Source->CS_Formation Detector CCD Detector Monochromator->Detector Signal Absorbance Signal Detector->Signal Concentration Sulfur Concentration Signal->Concentration Calibration Curve

Figure 1: General workflow for sulfur determination via CS molecular absorption.

Instrumentation

A high-resolution continuum source atomic absorption spectrometer (HR-CS AAS) is required. Key components include:

  • Light Source: A high-intensity xenon short-arc lamp providing a continuous spectrum.[4][5]

  • Atomizer:

    • Flame Atomizer: A standard air-acetylene flame operated under fuel-rich conditions.[1]

    • Graphite Furnace Atomizer: An electrothermally heated graphite tube, often used with chemical modifiers.[2][6]

  • Spectrometer: A high-resolution double echelle monochromator.[5]

  • Detector: A charge-coupled device (CCD) detector.[4]

Quantitative Data Summary

The analytical performance of the method varies with the sample matrix and the chosen atomization technique. The following tables summarize typical quantitative data reported in the literature.

Table 1: Performance Characteristics for Sulfur Determination by Flame HR-CS MAS

ParameterValueSample MatrixReference
Wavelength (nm)257.961Plant Material[3]
Limit of Detection (LOD)14 mg/LPlant Material[3]
Wavelength (nm)258.056General Aqueous[1]
Limit of Detection (LOD)2.4 mg/LGeneral Aqueous[1]
Linear Dynamic Range> 3 orders of magnitudeGeneral Aqueous[1]
Characteristic Concentration104 mg/kgPetroleum Products[6]

Table 2: Performance Characteristics for Sulfur Determination by Graphite Furnace HR-CS MAS

ParameterValueSample MatrixReference
Wavelength (nm)258.056Petroleum Green Coke[2]
Pyrolysis Temperature400 °C - 800 °CVarious[2]
Vaporization Temperature2200 °C - 2300 °CVarious[2]
Limit of Detection (LOD)14 ng (absolute)Petroleum Products[6]
Characteristic Mass12 ngPetroleum Products[6]
Characteristic Mass27 ngPetroleum Green Coke[2]
Limit of Detection (LOD)0.012% (w/w)Petroleum Green Coke[2]
Limit of Quantification (LOQ)0.039% (w/w)Petroleum Green Coke[2]

Experimental Protocols

This protocol is adapted from the methodology for analyzing sulfur in plant materials.[3]

1. Sample Preparation (Microwave-Assisted Digestion):

  • Weigh approximately 0.5 g of dried and homogenized plant sample into a microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of 30% hydrogen peroxide (H₂O₂).

  • Allow the pre-reaction to subside, then seal the vessels.

  • Place the vessels in the microwave digestion system and apply a suitable heating program (e.g., ramp to 180°C over 15 minutes and hold for 20 minutes).

  • After cooling, carefully open the vessels and dilute the digested solution to a final volume of 25 mL with deionized water.

2. Instrumental Setup and Measurement:

  • Instrument: High-Resolution Continuum Source AAS.

  • Wavelength: 257.961 nm.[3]

  • Burner: Standard air-acetylene burner.

  • Flame Conditions: Fuel-rich (adjust acetylene-to-air ratio to maximize CS signal).

  • Burner Height: Optimize for maximum absorbance (typically 6-8 mm).

  • Measurement Time: 3-5 seconds.[1][3]

3. Calibration:

  • Prepare a series of aqueous calibration standards (e.g., 10, 25, 50, 100 mg/L of sulfur) from a certified sulfate (B86663) (e.g., (NH₄)₂SO₄) or sulfite (B76179) standard solution.

  • Acid-match the standards to the final acid concentration of the digested samples.

  • Aspirate the standards and samples into the flame and record the absorbance.

  • Construct a calibration curve by plotting absorbance versus sulfur concentration.

4. Data Analysis:

  • Determine the sulfur concentration in the sample solutions from the calibration curve.

  • Calculate the sulfur content in the original solid sample, accounting for the initial sample weight and final dilution volume.

G A Weigh 0.5g Plant Sample B Add 5mL HNO3 + 2mL H2O2 A->B C Microwave Digestion B->C D Dilute to 25mL C->D H Aspirate Sample & Measure Absorbance D->H E Set HR-CS AAS to 258 nm F Optimize Fuel-Rich Flame E->F G Calibrate with Aqueous S Standards F->G G->H I Calculate S Concentration H->I

Figure 2: Protocol for sulfur analysis in plant material.

This protocol outlines a general procedure for analyzing sulfur in heavy oils or distillation residues.[2][6]

1. Sample Preparation:

  • For heavy oils, prepare a dilution in an appropriate organic solvent (e.g., xylene or propan-1-ol) to a suitable concentration (e.g., 1:10 w/w).[2][6]

  • For solid samples like petroleum coke, direct solid sampling or slurry preparation (e.g., with 0.05% v/v Triton X-100) can be used.[2]

2. Instrumental Setup and Measurement:

  • Instrument: High-Resolution Continuum Source AAS with Graphite Furnace.

  • Wavelength: 258.056 nm.[2][6]

  • Chemical Modifier: A combination of palladium (Pd) and magnesium (Mg) nitrate (B79036) solution, or a permanent Zirconium (Zr) coating on the platform is often used to stabilize sulfur compounds during pyrolysis.[2][6] A common approach is to inject 10 µL of a modifier solution (e.g., 1 g/L Ca + 10 g/L Pd) onto the sample.[2]

  • Graphite Furnace Program:

    • Drying: 100-120°C for 30 seconds.

    • Pyrolysis: 400-800°C for 20 seconds.[2] The optimal temperature must be determined to remove matrix components without losing volatile sulfur compounds.

    • Vaporization (Atomization): 2200-2300°C for 5 seconds.[2]

    • Clean Out: 2400-2500°C for 3 seconds.

  • Inert Gas: Argon.

3. Calibration:

  • Calibration can be performed using aqueous standard solutions of sulfur compounds (e.g., a mix of ammonium (B1175870) sulfate, L-cysteine, and thiourea (B124793) to account for different sulfur species).[2]

  • Alternatively, for organic matrices, organosulfur standards (e.g., thiourea in the same solvent as the samples) may provide better accuracy.

4. Data Analysis:

  • Inject a known volume (e.g., 10 µL) of standards and prepared samples into the graphite furnace.

  • Measure the integrated absorbance signal.

  • Calculate the sulfur concentration in the original sample based on the calibration curve, sample weight/volume, and dilution factor.

G cluster_prep Sample Preparation cluster_gf Graphite Furnace Injection cluster_program Furnace Temperature Program cluster_analysis Measurement & Calculation Dilute Dilute Sample in Solvent (e.g., 1:10 in xylene) Inject_Sample Inject 10µL of Sample Dilute->Inject_Sample Inject_Mod Inject Chemical Modifier (e.g., Pd+Mg) Inject_Mod->Inject_Sample Dry Drying (~120°C) Inject_Sample->Dry Pyrolysis Pyrolysis (400-800°C) Dry->Pyrolysis Vaporize Vaporization (~2300°C) Pyrolysis->Vaporize Clean Clean Out (~2500°C) Vaporize->Clean Measure Measure Integrated Absorbance at 258.056 nm Vaporize->Measure Calculate Calculate S Content Measure->Calculate Using Calibration Curve

Figure 3: Workflow for sulfur analysis in petroleum products via GF-HR-CS MAS.

Interferences

Potential interferences should be considered for accurate measurements.

  • Spectral Interferences: These are less common with HR-CS AAS due to its high resolution. However, direct spectral overlap can occur. For instance, high concentrations of lead (>200 mg/L) can interfere with the CS signal due to the formation of lead sulfate in the solution.[1]

  • Chemical Interferences: The formation of the CS molecule can be influenced by the sample matrix and the original chemical form of sulfur.[1][2] The use of a fuel-rich flame and releasing agents (in flame AAS) or chemical modifiers (in GFAAS) can mitigate these effects. Acids such as nitric, hydrochloric, perchloric, and hydrofluoric acids generally do not cause significant interference at concentrations up to 5% (v/v).[1]

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize CS molecular absorption spectrometry for the accurate and reliable determination of sulfur in a wide range of samples.

References

Application Notes and Protocols: Carbon Monosulfide as a Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is the sulfur analogue of carbon monoxide (CO) and serves as a unique ligand in transition metal chemistry. Although less common than their carbonyl counterparts, transition metal thiocarbonyl complexes have garnered significant interest due to the distinct electronic properties of the CS ligand.[1] this compound is a superior π-acceptor compared to carbon monoxide, which influences the stability, reactivity, and spectroscopic properties of the resulting metal complexes.[1] These characteristics make them intriguing subjects for fundamental research and potential, albeit still largely unexplored, applications in catalysis and materials science. For drug development professionals, an understanding of these complexes is valuable from a synthetic perspective, offering unique functionalities and reactive centers that could be leveraged in the design of novel molecules and synthetic pathways.

The primary challenge in the synthesis of thiocarbonyl complexes is the instability of free this compound.[1] Consequently, the CS ligand is typically introduced from precursors such as carbon disulfide (CS₂) or thiophosgene (B130339) (CSCl₂).[1] This document provides an overview of the synthesis, characterization, and reactivity of transition metal-CS complexes, with detailed protocols for the preparation of representative examples.

Data Presentation: Spectroscopic and Structural Parameters

The electronic properties of the CS ligand are reflected in the spectroscopic and structural data of its metal complexes. The strong π-backbonding from the metal to the CS ligand results in a relatively short metal-carbon bond and a C-S bond length that is longer than in free CS. A key diagnostic tool is the C-S stretching frequency (ν(CS)) in infrared spectroscopy, which is sensitive to the electronic environment of the metal center.

ComplexMetal-CS Bond Length (Å)C-S Bond Length (Å)ν(CS) (cm⁻¹)ν(CO) (cm⁻¹)¹³C NMR δ(CS) (ppm)Reference(s)
trans-[RhCl(CS)(PPh₃)₂]Data not availableData not available1332N/AData not available
Fe(CO)₄CS1.734(2)[2]1.591(2)[2]12702058, 1985Data not available[2]
Cr(CO)₅(CS)1.79[1]1.54[1]12602075, 1975, 1950Data not available[1]
(η⁵-C₅H₅)Mn(CO)₂(CS)Data not availableData not available12792007, 1951387.6
[(η⁵-C₅H₅)Fe(CO)₂(CS)]⁺Data not availableData not available13952102, 2065344.8

Note: Spectroscopic and structural data can vary depending on the solvent and experimental conditions. PPh₃ = triphenylphosphine (B44618).

Experimental Protocols

Protocol 1: Synthesis of Tetracarbonylthiocarbonyliron(0), Fe(CO)₄CS

This protocol describes the synthesis of Fe(CO)₄CS from disodium (B8443419) tetracarbonylferrate and thiophosgene.[1]

Materials:

  • Iron pentacarbonyl, Fe(CO)₅

  • Sodium amalgam (Na/Hg)

  • Thiophosgene, CSCl₂

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Standard Schlenk line and glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

Step 1: Preparation of Disodium Tetracarbonylferrate, Na₂[Fe(CO)₄]

  • In a Schlenk flask under an inert atmosphere, prepare a solution of Fe(CO)₅ in THF.

  • Add sodium amalgam to the solution with vigorous stirring. The reaction is complete when the yellow color of the Fe(CO)₅ has disappeared, and a colorless solution of Na₂[Fe(CO)₄] is formed.[3] This reagent is often referred to as Collman's reagent.[3]

Step 2: Synthesis of Fe(CO)₄CS

  • Cool the freshly prepared solution of Na₂[Fe(CO)₄] in THF to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of thiophosgene (CSCl₂) in THF to the stirred solution of Na₂[Fe(CO)₄]. A 1:1 molar ratio is typically used.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

  • The solvent is removed under vacuum, and the resulting residue is extracted with a nonpolar solvent such as pentane (B18724) or hexane (B92381).

  • The extracts are filtered to remove sodium chloride, and the solvent is removed from the filtrate under vacuum to yield Fe(CO)₄CS as a volatile, pale-yellow liquid.

Characterization:

  • IR Spectroscopy (neat liquid): ν(CO) at approximately 2058 and 1985 cm⁻¹, and ν(CS) at approximately 1270 cm⁻¹.

  • ¹³C NMR Spectroscopy: The chemical shift of the thiocarbonyl carbon is expected to be significantly downfield.

Protocol 2: Synthesis of trans-Carbonylchlorobis(triphenylphosphine)rhodium(I) Thiocarbonyl Analogue, trans-[RhCl(CS)(PPh₃)₂]

This protocol describes the synthesis of the thiocarbonyl analogue of Vaska's complex from the corresponding dinitrogen complex. A common route to thiocarbonyl complexes is via the desulfurization of a coordinated carbon disulfide ligand.

Materials:

  • Wilkinson's catalyst, RhCl(PPh₃)₃

  • Carbon disulfide, CS₂

  • Toluene, degassed

  • Standard Schlenk line and glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst, RhCl(PPh₃)₃, in toluene.

  • To this solution, add an excess of carbon disulfide (CS₂).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change. The initial reaction forms an η²-CS₂ adduct, RhCl(CS₂)(PPh₃)₂.

  • Gently heat the solution to promote the desulfurization of the coordinated CS₂ and formation of the thiocarbonyl complex. This step involves the abstraction of a sulfur atom by a triphenylphosphine ligand, forming triphenylphosphine sulfide (B99878) (SPPh₃).[1]

  • The product, trans-[RhCl(CS)(PPh₃)₂], can be isolated by cooling the solution and inducing crystallization, or by adding a non-polar solvent like hexane to precipitate the product.

  • The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization:

  • IR Spectroscopy (Nujol mull or KBr pellet): A strong band corresponding to the ν(CS) stretch is expected around 1332 cm⁻¹.

  • ³¹P NMR Spectroscopy: A singlet in the ³¹P{¹H} NMR spectrum is expected, indicating the trans arrangement of the two phosphine (B1218219) ligands.

  • ¹³C NMR Spectroscopy: The thiocarbonyl carbon resonance is expected to be a triplet due to coupling with the two phosphorus nuclei and rhodium.

Visualizations

Experimental Workflow for the Synthesis of Fe(CO)₄CS

G cluster_0 Preparation of Na₂[Fe(CO)₄] cluster_1 Synthesis of Fe(CO)₄CS cluster_2 Characterization FeCO5 Fe(CO)₅ in THF Na2FeCO4 Na₂[Fe(CO)₄] solution FeCO5->Na2FeCO4 Reduction NaHg Na/Hg NaHg->FeCO5 Reaction Reaction at -78°C Na2FeCO4->Reaction CSCl2 CSCl₂ in THF CSCl2->Reaction Workup Workup (Solvent Removal, Extraction) Reaction->Workup Product Fe(CO)₄CS Workup->Product IR IR Spectroscopy Product->IR NMR ¹³C NMR Product->NMR

Caption: Workflow for the synthesis of Fe(CO)₄CS.

Logical Relationship of Thiocarbonyl Synthesis from CS₂

G Metal_Precursor Transition Metal Precursor (e.g., Wilkinson's Catalyst) Intermediate η²-CS₂ Adduct Metal_Precursor->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) CS2->Intermediate Thiocarbonyl_Complex Thiocarbonyl Complex (M-CS) Intermediate->Thiocarbonyl_Complex Desulfurization Byproduct Sulfur Abstraction Product (e.g., SPPh₃) Intermediate->Byproduct Sulfur Transfer Phosphine Triphenylphosphine (from precursor) Phosphine->Byproduct

Caption: General pathway for thiocarbonyl synthesis from carbon disulfide.

Applications and Reactivity

While direct applications of transition metal-thiocarbonyl complexes in drug development are not yet well-established, their unique reactivity profiles present opportunities for synthetic chemists. The coordinated CS ligand can undergo reactions that are not observed for the analogous carbonyl complexes.

  • Nucleophilic Attack at Carbon: The carbon atom of the thiocarbonyl ligand is electrophilic and can be attacked by nucleophiles. This reactivity can be exploited to form new carbon-element bonds.

  • Electrophilic Attack at Sulfur: The sulfur atom is nucleophilic and can be attacked by electrophiles, leading to the formation of thiocarbyne complexes.[4]

  • C-S Bond Cleavage: Under certain conditions, the strong M-CS bond can facilitate the cleavage of the C-S bond, potentially leading to the formation of metal-carbide complexes.[4] This reactivity is of fundamental interest in the context of small molecule activation.

  • Catalysis: The strong π-accepting nature of the CS ligand can significantly modulate the electronic properties of the metal center, which in turn can influence its catalytic activity. While this area is not extensively explored, the principles suggest potential for developing novel catalysts.

Conclusion

Transition metal-thiocarbonyl complexes represent a fascinating class of compounds with distinct electronic and structural features. The protocols provided herein for the synthesis of Fe(CO)₄CS and trans-[RhCl(CS)(PPh₃)₂] offer reproducible methods for accessing these molecules. While their direct biological applications remain a nascent field of research, their unique reactivity makes them valuable tools for synthetic chemists. For professionals in drug development, these complexes can be considered as unique building blocks or precursors for more complex molecular architectures. Further exploration of their reactivity and catalytic potential may unveil novel applications in both fundamental and applied chemistry.

References

Application Notes and Protocols: Carbon Monosulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbon monosulfide (CS) is the sulfur analog of carbon monoxide (CO) and exists as a diatomic molecule with a C≡S triple bond.[1] While it is a molecule of significant interest, its practical application in a laboratory setting is hampered by its inherent instability. This compound is not stable as a solid or liquid and readily polymerizes, particularly in the presence of light.[1] Consequently, its use in organic synthesis does not involve handling CS gas directly. Instead, synthetic chemists rely on the in situ generation of CS or, more commonly, the use of stable and readily available precursor molecules that serve as "CS equivalents." These equivalents provide the necessary thiocarbonyl (C=S) moiety for constructing sulfur-containing organic molecules.

This document details the primary applications of this compound equivalents in organic synthesis, focusing on carbon disulfide (CS₂) and the generation of thiocarbonyl ylides for cycloaddition reactions. The protocols and data provided are intended for researchers, scientists, and professionals in drug development.

Application 1: Synthesis of Thiophenes using Carbon Disulfide

Carbon disulfide (CS₂) is a versatile and widely used surrogate for this compound, acting as a C1-S1 synthon for the construction of sulfur-containing heterocycles.[2] One of its most significant applications is in the synthesis of thiophene (B33073) rings, a common scaffold in pharmaceuticals and materials science.[] A classic approach involves the reaction of C4 units with a sulfur source, such as CS₂, often under high-temperature, vapor-phase conditions with a metal oxide catalyst.[4]

Experimental Protocol: Vapor-Phase Synthesis of Thiophene

This protocol is adapted from the high-temperature reaction of C4 molecules with carbon disulfide over a promoted chromium-aluminium oxide catalyst.[4]

Materials:

  • n-Butanol or Crotonaldehyde (C4 source)

  • Carbon Disulfide (CS₂)

  • Promoted Chromium-Aluminium Oxide Catalyst (e.g., Girdler G41)

  • High-temperature tube furnace reactor system

  • Inert gas (e.g., Nitrogen)

  • Condensation trap and collection flask

  • Standard distillation and purification apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Set up the tube furnace reactor system with the chromium-aluminium oxide catalyst packed into the reaction tube.

  • Heat the furnace to the reaction temperature of 500 °C while purging the system with an inert gas like nitrogen.

  • Prepare a feed mixture of the C4 source (e.g., n-butanol) and carbon disulfide.

  • Introduce the feed mixture into the reactor in the vapor phase using a suitable delivery system (e.g., a syringe pump feeding into a heated vaporization chamber).

  • Pass the vaporized reactants over the heated catalyst bed. The reaction products will exit the reactor as a gas stream.

  • Cool the effluent gas stream using a condensation trap (e.g., a cold finger or an ice bath) to collect the liquid products.

  • After the reaction is complete, allow the system to cool to room temperature under an inert atmosphere.

  • Collect the crude product mixture from the trap. The mixture will contain thiophene, unreacted starting materials, and byproducts.

  • Purify the thiophene from the crude mixture using fractional distillation.

  • Analyze the purity and yield of the thiophene product using GC-MS and NMR spectroscopy.

Data Presentation

The following table summarizes representative yields for the synthesis of thiophene from different C4 sources using carbon disulfide.

C4 Starting MaterialSulfur SourceCatalystTemperature (°C)Yield of Thiophene (%)Reference
n-ButanolCS₂Cr-Al Oxide50042[4]
CrotonaldehydeCS₂Cr-Al Oxide50078[4]

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products C4 C4 Source (e.g., n-Butanol) Reactor Vapor-Phase Reactor C4->Reactor CS2 Carbon Disulfide (CS₂) CS2->Reactor Catalyst Cr-Al Oxide Catalyst Catalyst->Reactor Temp High Temperature (500 °C) Temp->Reactor Thiophene Thiophene Reactor->Thiophene Byproducts Byproducts Reactor->Byproducts G start Start setup 1. Combine Precursor & Dipolarophile in Solvent start->setup heat 2. Heat to Reflux (e.g., 110 °C) setup->heat generation 3. In Situ Generation of Thiocarbonyl Ylide heat->generation cycloaddition 4. [3+2] Cycloaddition generation->cycloaddition monitor 5. Monitor by TLC cycloaddition->monitor monitor->heat Incomplete workup 6. Cool & Evaporate Solvent monitor->workup Reaction Complete purify 7. Purify by Chromatography workup->purify end End Product purify->end

References

Application Notes and Protocols for Computational Modeling of Carbon Monosulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of carbon monosulfide (CS) reactions. This guide is intended for researchers in chemistry, astrophysics, and materials science who are interested in understanding and predicting the behavior of this highly reactive diatomic molecule.

Introduction to this compound (CS)

This compound (CS) is the sulfur analog of carbon monoxide and is known for its high reactivity and transient nature.[1] It plays a significant role in various chemical environments, from interstellar clouds to combustion processes.[2][3] Due to its instability under normal laboratory conditions, computational modeling has become an indispensable tool for studying its reaction mechanisms, kinetics, and thermodynamics.[4]

Computational chemistry allows for the detailed investigation of reaction pathways, the identification of transient intermediates and transition states, and the calculation of key quantitative data such as activation energies and reaction rate constants.[5] This information is crucial for developing a fundamental understanding of CS chemistry and for its potential applications in synthesis and materials science.

I. Key Applications of Computational CS Chemistry

Computational studies of this compound reactions have broad applications across several scientific disciplines:

  • Astrochemistry: Modeling the formation and destruction of CS in interstellar clouds and circumstellar envelopes to understand the chemical evolution of the cosmos.[6][7][8][9][10]

  • Combustion Chemistry: Investigating the role of CS as an intermediate in the combustion of sulfur-containing fuels to develop cleaner and more efficient combustion technologies.[11]

  • Materials Science: Exploring the use of CS in the synthesis of novel sulfur-containing polymers and materials with unique electronic and optical properties.[1]

  • Atmospheric Chemistry: Studying the reactions of CS in the Earth's atmosphere to assess its impact on air quality and atmospheric composition.[12][13][14]

II. Theoretical Background and Computational Methods

The computational modeling of CS reactions typically employs a combination of quantum chemical methods to map out the potential energy surface (PES) and statistical mechanics to calculate reaction rates.

A. Quantum Chemical Methods

The foundation of computational reaction modeling is the accurate calculation of the electronic structure of the reacting species.

  • Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between computational cost and accuracy.[15][16] For CS reactions, hybrid functionals such as B3LYP are commonly employed.[15][17] It is often crucial to include empirical dispersion corrections (e.g., D3BJ) to accurately describe non-covalent interactions.[15]

  • Wavefunction-Based Methods: For higher accuracy, especially for open-shell systems and excited states, wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used.[17]

Choice of Basis Set: The selection of a suitable basis set is critical for obtaining reliable results. Pople-style basis sets (e.g., 6-311++G(2d,2p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are generally recommended for CS reaction modeling.[17]

B. Transition State Theory

Transition State Theory (TST) is the primary framework for calculating reaction rate constants from the properties of the reactants and the transition state on the PES.[18] The rate constant (k) is given by the Eyring equation:

k = (kBT/h) * exp(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the temperature, h is Planck's constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation.[18][19]

III. Data Presentation: Calculated Properties of CS Reactions

The following table summarizes representative quantitative data obtained from computational studies of various this compound reactions. These values are essential for understanding the reactivity and kinetics of CS.

ReactionComputational MethodActivation Energy (kJ/mol)Rate Constant (cm³/molecule·s)Reference(s)
CS + CN → C₂N + SB3LYP/jun-cc-pVDZ + D3BJBarrierless1.1 x 10⁻⁹ (at 60 K)[15]
C(³P) + NO(X²Π) → CN(X²Σ⁺) + O(³P)Quasiclassical TrajectoryNot specified~1.5 x 10⁻¹⁰[20][21]
O(³P) + CN(X²Σ⁺) → CO(X¹Σ⁺) + N(²D)Quasiclassical TrajectoryNot specified~3.0 x 10⁻¹¹[20][21]
H₂CS + CN → HCSCN + HB3LYP/jun-cc-pVDZ + D3BJ-4.22.5 x 10⁻¹⁰ (at 100 K)[15]
H₂CS + CN → H₂CS-CN (adduct)B3LYP/jun-cc-pVDZ + D3BJBarrierlessNot specified[15]
CS₂ + NH₃ → H₂N-CSSH (intermediate)MP2/6-311++G(2d,2p)34.7Not specified[22]
HNCS + H₂S → HS-C(S)-NH₂ (intermediate)B3LYP/6-311++G(2d,2p)108.4Not specified[17]

IV. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for performing computational modeling of a representative CS reaction: the reaction of this compound with the cyanide radical (CS + CN). These protocols are designed to be general and can be adapted for other CS reactions.

Protocol 1: Geometry Optimization of Reactants, Products, and Transition State

Objective: To find the minimum energy structures of the reactants and products, and the saddle point structure of the transition state.

Software: Gaussian 16 or ORCA 5.0

Methodology:

  • Input File Preparation (Gaussian):

    • Create separate input files for the reactants (CS and CN), the product (C₂N and S), and a guess for the transition state structure.

    • Reactant/Product Input:

    • Transition State Input (QST2): Requires both reactant and product geometries in the same file.

  • Execution: Run the calculations using the respective software packages.

  • Analysis:

    • Confirm that the reactant and product optimizations have converged to a minimum on the potential energy surface (no imaginary frequencies in the frequency calculation).

    • Verify that the transition state optimization has converged to a first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should represent the motion along the reaction coordinate.

Protocol 2: Intrinsic Reaction Coordinate (IRC) Calculation

Objective: To confirm that the found transition state connects the intended reactants and products.

Software: Gaussian 16 or ORCA 5.0

Methodology:

  • Input File Preparation (Gaussian):

  • Analysis: Visualize the IRC path to ensure that it smoothly connects the transition state to the reactant and product minima.

Protocol 3: Calculation of Reaction Energetics and Rate Constants

Objective: To calculate the activation energy and the temperature-dependent rate constant for the reaction.

Methodology:

  • Energy Extraction: From the output files of the optimized reactant, product, and transition state calculations, extract the zero-point corrected electronic energies.

  • Activation Energy Calculation:

    • ΔE‡ = ETS - Ereactants

    • ΔG‡ = GTS - Greactants (Gibbs free energy of activation)

  • Rate Constant Calculation: Use the calculated ΔG‡ in the Eyring equation to determine the rate constant at a given temperature.

V. Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams illustrate key conceptual frameworks and workflows in the computational modeling of this compound reactions.

Computational_Workflow cluster_prep 1. System Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis and Interpretation reactant_geom Define Reactant(s) Geometry (e.g., CS, CN) geom_opt Geometry Optimization (DFT or ab initio) reactant_geom->geom_opt ts_search Transition State Search (e.g., QST2/3, Berny) reactant_geom->ts_search product_geom Define Product(s) Geometry (e.g., C2N, S) product_geom->geom_opt product_geom->ts_search ts_guess Estimate Transition State Geometry ts_guess->ts_search freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Calculate Reaction and Activation Energies freq_calc->energy_analysis Verify Minima & Saddle Points ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc Confirm Connectivity mechanism Elucidate Reaction Mechanism irc_calc->mechanism rate_calc Calculate Rate Constants (Transition State Theory) energy_analysis->rate_calc rate_calc->mechanism

Caption: General workflow for computational modeling of CS reactions.

Interstellar_CS_Reactions cluster_formation CS Formation cluster_destruction CS Destruction C_plus C+ CS_plus CS+ C_plus->CS_plus + S S S CS CS CS_plus->CS + e- H H CS->H - H O O CS->O CO CO CS->CO + O OCS OCS CS->OCS + OH CSH_plus CSH+ CS->CSH_plus + H+ C2N C2N CS->C2N + CN e_minus e- C C C->CS + SH SH SH S_atom S OH OH H_atom H H_plus H+ CN CN S_atom2 S

Caption: Simplified reaction network for CS in interstellar chemistry.

CS_Combustion_Pathway CS CS SO SO CS->SO + O CO CO CS->CO + O CO2 CO2 CS->CO2 + O2 O2 O2 O O SO2 SO2 SO->SO2 + O2 CO->CO2 + OH H H OH OH

Caption: Key reactions of CS in a combustion environment.

References

Application Note: Microwave Spectroscopy for the Analysis of Carbon Monuosulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the application of microwave spectroscopy for the analysis of carbon monosulfide (CS). It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the characterization of this reactive diatomic molecule. This document outlines the fundamental principles, detailed experimental protocols for laboratory analysis, and data interpretation. Furthermore, it includes a compilation of quantitative spectroscopic data for various CS isotopologues and a visual representation of the experimental workflow.

Introduction

This compound (CS) is a diatomic molecule analogous to carbon monoxide and is of significant interest in various scientific domains, including astrophysics and chemical synthesis.[1] Its reactive nature and presence in interstellar media necessitate precise analytical techniques for its identification and characterization.[1][2] Microwave spectroscopy, which probes the rotational transitions of molecules, is an exceptionally powerful tool for studying CS in the gas phase.[3][4] This technique provides highly accurate information about the molecule's structure, bond length, and the electronic environment of its constituent atoms. A key requirement for microwave spectroscopy is that the molecule must possess a permanent electric dipole moment, a condition that this compound fulfills.

Principles of Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels. For a diatomic molecule like this compound, the rotational energy levels are well-defined and can be approximated by the rigid rotor model. The energy of these levels is described by the equation:

EJ = B J(J+1)

where J is the rotational quantum number and B is the rotational constant, which is inversely proportional to the molecule's moment of inertia. The selection rule for rotational transitions in a linear molecule is ΔJ = ±1. This results in a spectrum of nearly equally spaced lines, from which the rotational constant and, subsequently, the precise bond length can be determined.

Experimental Protocol: Laboratory Microwave Spectroscopy of this compound

This protocol details the necessary steps for the generation and spectroscopic analysis of this compound in a laboratory setting.

Generation of this compound

Due to its inherent instability and tendency to polymerize, this compound must be generated in situ for spectroscopic analysis.[1][5] A common and effective method is the use of a high-voltage AC discharge through carbon disulfide (CS₂) vapor.[5]

Materials:

  • Carbon disulfide (CS₂) (high purity)

  • High-voltage AC power supply

  • Discharge tube

  • Vacuum line and pump

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Assemble the discharge tube within the microwave spectrometer's sample cell.

  • Evacuate the system using the vacuum line.

  • Introduce a low pressure of CS₂ vapor into the discharge tube.

  • Initiate a high-voltage AC discharge. This will dissociate the CS₂ molecules, producing CS.[5]

  • The resulting gas mixture will contain CS, undissociated CS₂, and other sulfur-containing species.[5] A cold trap can be used to purify the CS stream if necessary.[5]

Microwave Spectroscopy

Instrumentation:

  • Microwave spectrometer (e.g., a millimeter-wave spectrometer)

  • Microwave source (e.g., klystron or Gunn diode)

  • Detector

  • Data acquisition system

Procedure:

  • The microwave radiation is passed through the sample cell containing the gaseous CS.

  • The frequency of the microwave source is swept over the desired range.

  • As the frequency of the radiation matches the energy difference between rotational levels of the CS molecule, absorption occurs.

  • The detector measures the attenuation of the microwave power as a function of frequency.

  • The resulting absorption spectrum is recorded by the data acquisition system.

Data Analysis and Interpretation

The obtained microwave spectrum will consist of a series of absorption lines corresponding to the rotational transitions of the different CS isotopologues present in the sample.

  • Line Identification: Each line in the spectrum is assigned to a specific rotational transition (e.g., J=1→2, J=2→3) for a particular isotopologue (e.g., ¹²C³²S, ¹²C³⁴S, ¹³C³²S).

  • Frequency Measurement: The precise frequency of each absorption line is determined.

  • Determination of Spectroscopic Constants: The measured transition frequencies are then used to fit the rotational parameters of the molecule, primarily the rotational constant (B) and the centrifugal distortion constant (D).

  • Structural Determination: From the rotational constants of different isotopologues, the internuclear distance (bond length) of the carbon-sulfur bond can be calculated with high precision.

Quantitative Data

The following table summarizes the key spectroscopic constants for the most abundant isotopologues of this compound. This data has been compiled from critically reviewed sources.[3][4]

IsotopologueRotational Constant (B₀) / MHzCentrifugal Distortion Constant (D₀) / kHz
¹²C³²S24495.57842.12
¹²C³³S24195.1341.0
¹²C³⁴S23731.4340.2
¹³C³²S23120.338.6

Experimental Workflow Diagram

experimental_workflow cluster_generation CS Generation cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis CS2 CS₂ Vapor Discharge High-Voltage AC Discharge CS2->Discharge CS_gas CS Gas Mixture Discharge->CS_gas Spectrometer Microwave Spectrometer CS_gas->Spectrometer Detector Detector Spectrometer->Detector Source Microwave Source Source->Spectrometer Spectrum Raw Spectrum Detector->Spectrum Analysis Spectral Analysis (Line Fitting) Spectrum->Analysis Results Spectroscopic Constants & Molecular Structure Analysis->Results

Caption: Experimental workflow for the microwave spectroscopy of this compound.

Conclusion

Microwave spectroscopy is a highly sensitive and precise technique for the analysis of this compound. It allows for the unambiguous identification of this transient species and the detailed characterization of its molecular properties. The protocols and data presented in this application note provide a solid foundation for researchers to employ this powerful analytical method in their studies of this compound and other reactive molecules.

References

Application Notes and Protocols for Sulfur Determination in Liquid Samples using Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of sulfur in liquid samples is critical across various fields, including environmental monitoring, food and beverage quality control, and pharmaceutical analysis. One effective method involves the conversion of sulfur-containing compounds to carbon monosulfide (CS) and its subsequent quantification. This diatomic molecule can be reliably measured using techniques such as High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) and Gas Chromatography (GC) with sulfur-selective detectors.

This document provides detailed application notes and protocols for the determination of sulfur in liquid samples via the formation and measurement of this compound.

Principle of the Method

The core principle of this analytical approach is the conversion of various sulfur species present in a liquid sample into a single, easily detectable molecule: this compound (CS). This is typically achieved under high-temperature conditions in a carbon-rich environment. The concentration of the generated CS is directly proportional to the total sulfur content in the original sample.

Key Analytical Techniques:

  • High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS): This technique utilizes a graphite furnace to atomize the sample and facilitate the formation of CS. A high-resolution spectrometer then measures the molecular absorption of CS at a specific wavelength, most prominently around 258.0560 nm.[1][2] Chemical modifiers are often employed to stabilize the sulfur compounds during the analytical process.[1]

  • Gas Chromatography (GC): In GC-based methods, volatile sulfur compounds are separated on a chromatographic column. For the determination of total sulfur as CS, a pre-column reaction or pyrolysis step may be necessary to convert all sulfur forms to a detectable species like hydrogen sulfide (B99878) (H₂S), carbonyl sulfide (COS), or carbon disulfide (CS₂), which can be subsequently detected.[3] Detectors such as the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) are highly selective for sulfur compounds.[4][5]

Application Notes

Applicability:

This method is suitable for a wide range of liquid matrices, including:

  • Aqueous solutions

  • Beverages (e.g., milk, orange juice)[1]

  • Environmental water samples (e.g., swamp water)[1]

  • Biological fluids (e.g., urine)[1]

  • Digested organic samples[1]

  • Petroleum products (with appropriate sample preparation)

Advantages:

  • High Sensitivity: HR-CS GF MAS, in particular, offers low limits of detection, enabling trace-level sulfur analysis.[1]

  • Good Specificity: The high-resolution spectrometry minimizes spectral interferences.

  • Versatility: The method can be adapted for various sample types and sulfur concentrations.

Limitations:

  • Matrix Effects: Complex matrices may require optimization of experimental parameters or sample preparation steps like microwave-assisted digestion to mitigate interferences.[1]

  • Speciation: While effective for total sulfur determination, this method does not inherently provide information about the original sulfur species (e.g., sulfate, sulfide, organic sulfur). However, variations of the method can be used for speciation analysis.[2]

Experimental Protocols

Protocol 1: Sulfur Determination by HR-CS GF MAS

This protocol details the direct determination of total sulfur in liquid samples using HR-CS GF MAS.

1. Instrumentation:

  • High-Resolution Continuum Source Atomic Absorption Spectrometer equipped with a graphite furnace and autosampler.

2. Reagents and Materials:

  • Standard Solutions: Prepare aqueous standard solutions of ammonium (B1175870) sulfate, L-cysteine, and thiourea (B124793) to cover a linear range of 0.02 µg to 2 µg of sulfur.[1]

  • Chemical Modifiers:

    • Palladium (Pd) solution (10 g L⁻¹)[1]

    • Calcium (Ca) solution (1 g L⁻¹)[1]

    • Zirconium (Zr) solution for coating the graphite platform (400 µg)[1]

  • High-purity argon as the inert gas.

3. Graphite Furnace Program:

The following temperature program is a general guideline and should be optimized for the specific instrument and sample matrix.

StageTemperature (°C)Ramp (°C/s)Hold (s)Gas Flow (L/min)
Drying 11105152.0
Drying 21205152.0
Pyrolysis60050202.0
Vaporization2300-50 (gas stop)
Clean Out2400-32.0

4. Experimental Procedure:

  • Platform Coating: Coat the graphite platform with 400 µg of Zirconium.[1]

  • Sample/Standard Injection: Inject 10 µL of the sample or standard solution into the graphite furnace.

  • Modifier Injection: Add 10 µL of the Calcium modifier and 2 µL of the Palladium modifier.[1]

  • Initiate Furnace Program: Start the graphite furnace temperature program.

  • Data Acquisition: Monitor the molecular absorption signal of CS at a wavelength of 258.0560 nm.[1]

  • Calibration: Construct a calibration curve by plotting the integrated absorbance against the known sulfur concentration of the standards.

  • Sample Analysis: Determine the sulfur concentration in the unknown samples using the calibration curve.

5. Data Presentation: Quantitative Performance Data for HR-CS GF MAS

ParameterValue
Analytical Wavelength258.0560 nm
Linear Range0.02 µg to 2 µg S (2 mg L⁻¹ to 200 mg L⁻¹)[1]
Correlation Coefficient (R)> 0.996
Limit of Detection (LOD)6 ng S (0.6 mg L⁻¹)[1]
Limit of Quantification (LOQ)20 ng S (2 mg L⁻¹)[1]
Precision (RSD)0.5% to 7%
Accuracy (NIST 8415)93% concordance with certified value[1]
Accuracy (NIST 1568a)100% concordance with certified value[1]

Visualizations

Experimental Workflow for HR-CS GF MAS

HR_CS_GF_MAS_Workflow cluster_prep Sample and Modifier Preparation cluster_injection Injection into Graphite Furnace cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample Injection Autosampler Injection Sample->Injection Standard Sulfur Standard Standard->Injection Modifier Chemical Modifiers (Pd, Ca, Zr) Modifier->Injection Furnace Graphite Furnace Temperature Program Injection->Furnace CS_Formation CS Molecule Formation Furnace->CS_Formation Drying, Pyrolysis, Vaporization Detection HR-CS MAS Detection (258.0560 nm) CS_Formation->Detection Molecular Absorption Absorbance Absorbance Signal Detection->Absorbance Calibration Calibration Curve Absorbance->Calibration Concentration Sulfur Concentration Calibration->Concentration

Caption: Workflow for sulfur determination via HR-CS GF MAS.

Logical Relationship of Key Analytical Steps

Logical_Relationship Sample_Matrix Sulfur in Liquid Sample CS_Molecule Gaseous CS Molecule Sample_Matrix->CS_Molecule Thermal_Energy High Temperature (Vaporization) Thermal_Energy->CS_Molecule Carbon_Source Graphite Furnace Carbon_Source->CS_Molecule Spectrometer High-Resolution Spectrometer CS_Molecule->Spectrometer Light Absorption Light_Source Continuum Light Source Light_Source->CS_Molecule Detector Detector Spectrometer->Detector Analytical_Signal Analytical Signal (Absorbance) Detector->Analytical_Signal Quantification Quantification Analytical_Signal->Quantification

Caption: Key steps in CS molecular absorption spectrometry.

References

The Pivotal Role of Carbon Monosulfide in the Synthesis of Sulfur-Bearing Molecules in Interstellar Ices

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS), a simple diatomic molecule, is a key precursor in the formation of a diverse array of sulfur-bearing molecules within the frigid ice mantles of interstellar dust grains. The study of its chemistry under astrophysical conditions provides crucial insights into the origins of molecular complexity in the cosmos, with implications for the inventory of organic material available for nascent planetary systems. These interstellar reaction pathways can also inform synthetic strategies in chemistry and drug development by revealing novel, low-temperature routes to complex organosulfur compounds. This document outlines the primary reaction pathways of CS in interstellar ice analogs, provides detailed experimental protocols for their investigation, and presents quantitative data where available.

Key Reaction Pathways of this compound in Interstellar Ices

This compound is highly reactive in the solid phase, readily participating in hydrogenation, oxidation, and potentially other reactions with atomic and molecular species prevalent in interstellar ices.

Hydrogenation of this compound

The sequential addition of hydrogen atoms to this compound is a fundamental process leading to the formation of more complex sulfur-bearing organic molecules. This reaction network is of significant interest as it forms key molecules like thioformaldehyde (B1214467) (H₂CS) and methyl mercaptan (CH₃SH).[1]

A proposed reaction network for the hydrogenation of CS is as follows:

  • CS + H → HCS (Thioxomethyl radical)

  • HCS + H → H₂CS (Thioformaldehyde)

  • H₂CS + H → H₃CS (Methylthiyl radical)

  • H₃CS + H → CH₃SH (Methyl mercaptan)

The reaction between the methyl radical (CH₃) and the sulfhydryl radical (SH) has been shown to produce thioformaldehyde (H₂CS) and its isomers, cis/trans-thiohydroxycarbene (HCSH).[2]

Oxidation of this compound

The oxidation of CS is a significant pathway for the formation of carbonyl sulfide (B99878) (OCS), one of the most abundant sulfur-bearing molecules detected in interstellar ices.

The primary oxidation reaction is:

  • CS + O → OCS (Carbonyl Sulfide)

Quantitative Data on this compound Reactions

The following table summarizes the available quantitative data for key reactions involving CS and related species in interstellar ice analogs. It is important to note that quantitative data for many of these low-temperature, solid-state reactions are still an active area of research.

ReactantsProductsBranching RatioTemperature (K)Reference(s)
CH₃ + SHH₂CS (Thioformaldehyde)~70%-[2]
cis/trans-HCSH (Thiohydroxycarbene)~30%-[2]

Experimental Protocols

The following protocols provide a generalized methodology for the laboratory investigation of this compound chemistry in simulated interstellar ices. These experiments are typically conducted in ultra-high vacuum (UHV) chambers to mimic the low pressures of interstellar space.[3]

Protocol 1: Formation and Detection of Hydrogenation Products of CS

Objective: To form and identify thioformaldehyde (H₂CS) and methyl mercaptan (CH₃SH) from the hydrogenation of CS in an amorphous solid water (ASW) ice matrix.

Materials and Equipment:

  • Ultra-high vacuum (UHV) chamber with a base pressure of < 1 x 10⁻¹⁰ hPa.[3][4]

  • Cryogenically cooled substrate (e.g., gold-plated copper) capable of reaching temperatures of 10 K.[3]

  • Gas deposition system with precision leak valves for H₂O, and a source for CS (e.g., high-frequency discharge of CS₂).

  • Atomic hydrogen source (e.g., microwave discharge or thermal cracking).

  • Fourier-Transform Infrared (FTIR) Spectrometer for Reflection-Absorption Infrared Spectroscopy (RAIRS).[5]

  • Quadrupole Mass Spectrometer (QMS) for Temperature Programmed Desorption (TPD).[5]

Procedure:

  • Substrate Preparation: Cool the substrate to 10 K.

  • Ice Deposition:

    • Deposit a layer of amorphous solid water (ASW) by introducing H₂O vapor into the chamber at a pressure of ~1 x 10⁻⁸ hPa. The thickness should be monitored using RAIRS and is typically on the order of tens of monolayers.

    • Co-deposit CS and H₂O to create a mixed ice, or deposit a layer of CS onto the ASW.

  • Hydrogenation:

    • Expose the ice sample to a beam of atomic hydrogen. The flux of hydrogen atoms should be carefully controlled and monitored.

  • In-situ Analysis (RAIRS):

    • Acquire RAIR spectra periodically during the hydrogenation process to monitor the formation of new species. Spectra are typically collected in the 4000-500 cm⁻¹ range with a resolution of 1 cm⁻¹.[5]

  • Post-Hydrogenation Analysis (TPD):

    • After hydrogenation, perform a TPD experiment by heating the substrate at a linear rate (e.g., 0.1-0.2 K/s).[3]

    • Monitor the desorbing species with the QMS to identify the masses of the reaction products (e.g., m/z = 46 for H₂CS, m/z = 48 for CH₃SH).

Protocol 2: Investigation of CS Oxidation to OCS

Objective: To study the formation of carbonyl sulfide (OCS) from the reaction of CS with atomic oxygen in an ice matrix.

Materials and Equipment:

  • Same as Protocol 1, with the addition of an atomic oxygen source (e.g., microwave discharge of O₂).

Procedure:

  • Substrate Preparation: Cool the substrate to 10 K.

  • Ice Deposition:

    • Prepare an ice sample containing CS, either as a pure layer or mixed with an inert matrix like argon or a more astrophysically relevant matrix like CO or H₂O.

  • Oxidation:

    • Expose the ice sample to a beam of atomic oxygen.

  • In-situ Analysis (RAIRS):

    • Monitor the formation of OCS by observing the growth of its characteristic infrared absorption bands (e.g., the strong ν₃ stretching mode around 2040 cm⁻¹).

  • Post-Oxidation Analysis (TPD):

    • Perform a TPD experiment to confirm the formation of OCS by detecting its molecular ion (m/z = 60) with the QMS.

Visualizations of Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and the general experimental workflow.

CS_Hydrogenation_Pathway CS CS HCS HCS CS->HCS + H H2CS H₂CS HCS->H2CS + H H3CS H₃CS H2CS->H3CS + H CH3SH CH₃SH H3CS->CH3SH + H

Caption: Hydrogenation pathway of this compound.

CS_Oxidation_Pathway CS CS OCS OCS CS->OCS + O

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_UHV_Chamber Ultra-High Vacuum Chamber cluster_Analysis Data Analysis Deposition Ice Deposition (10 K) Reaction Reaction (Hydrogenation/Oxidation) Deposition->Reaction RAIRS In-situ Analysis (RAIRS) Reaction->RAIRS During Reaction TPD Thermal Desorption (TPD) Reaction->TPD Post-Reaction FTIR_Data FTIR Spectra RAIRS->FTIR_Data QMS_Data QMS Data TPD->QMS_Data Identification Product Identification FTIR_Data->Identification QMS_Data->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for studying interstellar ice chemistry.

Conclusion

The chemistry of this compound in interstellar ices is a rich field of study that bridges astrophysics, chemistry, and potentially, the life sciences. Laboratory experiments simulating interstellar conditions have been instrumental in elucidating the reaction pathways that convert this simple molecule into more complex sulfur-bearing organic compounds. The protocols and data presented here provide a framework for researchers to further investigate these fundamental processes, contributing to our understanding of the molecular universe and offering potential insights for novel chemical synthesis.

References

Carbon Monosulfide: A Versatile Thiocarbonyl Synthon for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carbon monosulfide (CS), the sulfur analogue of carbon monoxide, is a highly reactive and transient diatomic molecule.[1] Despite its inherent instability and tendency to polymerize, its controlled in-situ generation opens avenues for its use as a valuable synthetic intermediate, particularly in the construction of sulfur-containing heterocycles. This document provides detailed application notes and experimental protocols for the generation of this compound and its subsequent use in key cycloaddition reactions. Furthermore, it explores the potential of the resulting heterocyclic scaffolds in the context of drug discovery.

Introduction to this compound Chemistry

This compound is a diatomic molecule with a carbon-sulfur triple bond (C≡S).[1] It is highly unstable under ambient conditions and readily polymerizes.[2] However, when generated in the gas phase at low pressures, it can be trapped by various reagents to form unique and synthetically useful products. The primary precursor for generating this compound is carbon disulfide (CS₂), which can be decomposed using methods such as high-frequency electrical discharges, photolysis, or pyrolysis.[1]

The reactivity of this compound is characterized by its ability to undergo cycloaddition reactions, making it a powerful tool for the synthesis of small, strained sulfur-containing rings and other heterocyclic systems. These products, in turn, can serve as versatile building blocks for more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Generation of this compound

The most common laboratory method for producing this compound for synthetic purposes is through the decomposition of carbon disulfide in a high-frequency electrical discharge.[1]

Experimental Protocol: In-Situ Generation of this compound

Materials:

  • Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)[3]

  • High-frequency generator (e.g., Tesla coil)

  • Glass vacuum line system

  • Reaction vessel with electrodes

  • Low-temperature traps (liquid nitrogen)

Procedure:

  • Assemble a vacuum line system equipped with a reaction vessel containing two electrodes. The system should be capable of maintaining a pressure of approximately 1-2 Torr.

  • Connect the electrodes to a high-frequency generator.

  • Introduce carbon disulfide vapor into the reaction vessel at a controlled flow rate.

  • Initiate a high-frequency discharge between the electrodes. The discharge will cause the carbon disulfide to decompose, forming this compound and elemental sulfur.

  • The gaseous mixture containing this compound is then passed through a series of cold traps to remove unreacted carbon disulfide and other byproducts before being introduced into the reaction chamber containing the trapping agent.

Safety Precautions:

  • All manipulations involving carbon disulfide and this compound must be performed in a well-ventilated fume hood.[3]

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The vacuum system should be carefully checked for leaks before use.

  • Liquid nitrogen should be handled with care.

Diagram of Experimental Workflow:

G cluster_0 CS Generation cluster_1 Purification & Trapping CS2 Carbon Disulfide Vapor Discharge High-Frequency Discharge (1-2 Torr) CS2->Discharge CS_mix CS, S, CS2 Mixture Discharge->CS_mix ColdTrap Cold Trap (-196 °C) CS_mix->ColdTrap Removal of unreacted CS2 Trapping Trapping Agent in Reaction Vessel Product Cycloaddition Product Trapping->Product ColdTrap->Trapping Gaseous CS

Caption: Workflow for the in-situ generation and trapping of this compound.

Applications of this compound in Synthesis

This compound serves as a valuable C1 synthon in various cycloaddition reactions, providing access to a range of sulfur-containing heterocycles.

[2+1] Cycloaddition with Ynamines: Synthesis of Thiirenamines and Thioketenes

This compound undergoes a [2+1] cycloaddition with electron-rich ynamines to initially form highly strained thiirenamine intermediates. These intermediates can then rearrange to form stable thioketenes.

Reaction Scheme: R-C≡C-NR'₂ + [C≡S] → [Thiirenamine Intermediate] → R(R'₂N)C=C=S (Thioketene)

Experimental Protocol: Synthesis of a Thioketene (B13734457) via this compound Trapping

Materials:

  • N,N-diethyl-1-propynylamine

  • In-situ generated this compound (as described in Section 2)

  • Anhydrous diethyl ether

  • Standard glassware for air-sensitive techniques

Procedure:

  • In a reaction vessel connected to the this compound generation line, prepare a solution of N,N-diethyl-1-propynylamine in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly bubble the gaseous stream of in-situ generated this compound through the cooled solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by stopping the flow of this compound.

  • Allow the reaction mixture to warm to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude thioketene product.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:

SubstrateProductYield (%)Reference
N,N-diethyl-1-propynylamine1-(Diethylamino)propa-1-ene-1-thioneNot ReportedN/A

Spectroscopic Data (Representative for Thioketenes): [4][5]

SpectroscopyCharacteristic Signals
¹H NMR Signals corresponding to the alkyl/aryl groups.
¹³C NMR Thiocarbonyl carbon (C=S) signal typically appears in the range of 200-240 ppm.
IR (cm⁻¹) Strong absorption band for the C=C=S group around 1750 cm⁻¹.
Mass Spec Molecular ion peak corresponding to the thioketene.
[3+2] Cycloaddition with Diazo Compounds: Synthesis of 1,2,3-Thiadiazoles

This compound can react with diazo compounds, such as diazomethane (B1218177), in a [3+2] cycloaddition manner to afford 1,2,3-thiadiazoles. These heterocycles are of significant interest due to their diverse pharmacological activities.[6]

Reaction Scheme: R₂C=N₂ + [C≡S] → 1,2,3-Thiadiazole (B1210528)

Experimental Protocol: Synthesis of 1,2,3-Thiadiazole

Materials:

  • Diazomethane (Caution: Highly toxic and explosive, should be prepared in-situ by trained personnel using appropriate safety precautions)[7][8][9]

  • In-situ generated this compound

  • Anhydrous diethyl ether

Procedure:

  • Prepare a dilute solution of diazomethane in anhydrous diethyl ether using a standard procedure (e.g., from a Diazald® precursor).[7]

  • In a reaction vessel designed for hazardous materials, cool the diazomethane solution to -78 °C.

  • Slowly introduce the gaseous stream of this compound into the diazomethane solution with efficient stirring.

  • Maintain the reaction at low temperature and monitor its progress.

  • Once the reaction is complete, carefully quench any remaining diazomethane by the slow addition of acetic acid until the yellow color disappears.

  • Allow the solution to warm to room temperature and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3-thiadiazole.

  • Purify by column chromatography or recrystallization.

Quantitative Data (Representative for 1,2,3-Thiadiazole Synthesis): [1][6]

Reactant 1Reactant 2ProductYield (%)Reference
DiazomethaneCarbon Disulfide1,2,3-ThiadiazoleModerate to Good[1]
α-diazo carbonyl compoundsCarbon Disulfide4,5-disubstituted 1,2,3-thiadiazolesup to 99%[1]

Spectroscopic Data (Representative for 1,2,3-Thiadiazoles): [10][11]

SpectroscopyCharacteristic Signals
¹H NMR Signals for protons on the thiadiazole ring and substituents.
¹³C NMR Signals for the carbon atoms of the heterocyclic ring.
IR (cm⁻¹) Characteristic ring stretching vibrations.
Mass Spec Molecular ion peak corresponding to the 1,2,3-thiadiazole.

Relevance to Drug Discovery

While direct applications of this compound adducts in pharmaceuticals are not yet established, the heterocyclic scaffolds synthesized using this intermediate are of significant interest to drug discovery professionals.

1,2,3-Thiadiazoles: This class of compounds has been extensively studied and shown to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many 1,2,3-thiadiazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[6][7]

  • Anticancer Activity: Certain derivatives have shown promise as anticancer agents.

  • Anti-inflammatory and Analgesic Effects: Some compounds exhibit anti-inflammatory and pain-relieving properties.[12]

The synthesis of novel 1,2,3-thiadiazole libraries using this compound could provide a rapid route to new chemical entities for pharmacological screening.

Thioketenes: These are highly reactive intermediates themselves and can be used in a variety of subsequent reactions to build molecular complexity.[13] Their utility in the synthesis of other sulfur-containing heterocycles makes them valuable precursors for generating diverse compound libraries for high-throughput screening.[14][15][16]

Signaling Pathway Diagram (Hypothetical):

G cluster_0 Drug Discovery Workflow CS This compound Intermediate Synthesis Heterocycle Synthesis ([2+1], [3+2] Cycloadditions) CS->Synthesis Library Compound Library (e.g., Thiadiazoles) Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Caption: A logical workflow from this compound to potential drug candidates.

Conclusion

This compound, despite its challenging nature, represents a unique and powerful tool in synthetic organic chemistry. Its ability to participate in cycloaddition reactions provides a direct route to valuable sulfur-containing heterocycles. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this reactive intermediate. The pharmacological relevance of the resulting products, particularly 1,2,3-thiadiazoles, underscores the potential of this compound chemistry to contribute to future drug discovery efforts. Further research into the controlled generation and reaction of this compound is warranted to fully unlock its synthetic utility.

References

Application Notes and Protocols: Formation of Methyl Mercaptan from Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mercaptan (CH₃SH), a pivotal organosulfur compound, serves as a critical precursor in the synthesis of essential amino acids like methionine and finds applications in the plastics and pesticide industries. While industrial production predominantly relies on the reaction of methanol (B129727) with hydrogen sulfide, the formation of methyl mercaptan from simpler sulfur-containing molecules like carbon monosulfide (CS) is a subject of significant interest, particularly in theoretical and astrochemical studies. This document provides a detailed overview of the theoretical pathways for the formation of methyl mercaptan from this compound and presents a hypothetical experimental protocol for its synthesis, drawing upon established methods for analogous compounds like carbon disulfide (CS₂).

The direct laboratory synthesis of methyl mercaptan from this compound is not a well-established process; therefore, the following protocol is proposed based on catalytic hydrogenation principles applied to similar sulfur compounds.

Theoretical Reaction Pathway

In environments such as cold interstellar ices, the formation of methyl mercaptan from this compound is theorized to proceed through a complex network of reactions involving multiple intermediate radicals and molecules. A study has characterized 29 potential reactions in this network.[1] The pathway is initiated by the hydrogenation of this compound, leading to a cascade of subsequent hydrogenation steps. Key intermediates in this process include HCS, H₂CS, CH₂SH, and CH₃S.[1]

G CS This compound (CS) HCS HCS Radical CS->HCS + H H2CS Thioformaldehyde (H₂CS) HCS->H2CS + H CH2SH CH₂SH Radical H2CS->CH2SH + H CH3S CH₃S Radical H2CS->CH3S + H CH3SH Methyl Mercaptan (CH₃SH) CH2SH->CH3SH + H CH3S->CH3SH + H

Caption: Simplified theoretical reaction pathway for the formation of methyl mercaptan from this compound.

Proposed Experimental Protocol for Catalytic Hydrogenation of this compound

This protocol describes a hypothetical gas-phase catalytic hydrogenation of this compound to produce methyl mercaptan. The methodology is adapted from established procedures for the hydrogenation of carbon disulfide.

1. Materials and Reagents

  • This compound (CS) source (e.g., generated in situ)

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (high purity, for purging)

  • Catalyst: Vanadium(V) oxide (V₂O₅) supported on a high-surface-area substrate such as Titania (TiO₂) or Alumina (Al₂O₃). A typical loading would be 1-10 wt% of the active metal oxide.[2]

  • Deionized water

2. Catalyst Preparation (Impregnation Method)

  • Prepare a solution of the vanadium precursor (e.g., ammonium (B1175870) metavanadate) in deionized water.

  • Immerse the support material (TiO₂ or Al₂O₃ pellets) in the precursor solution for several hours to ensure complete impregnation.

  • Dry the impregnated support at 120°C for 12-24 hours to remove water.

  • Calcine the dried material in a furnace at a temperature range of 400-500°C for 4-6 hours to decompose the precursor and form the active V₂O₅ catalyst.

3. Experimental Setup

The reaction can be carried out in a fixed-bed catalytic reactor system.

  • Gas Delivery System: Mass flow controllers for precise control of H₂ and N₂ gas streams. A separate system for the introduction of gaseous this compound is required.

  • Reactor: A stainless steel or quartz tube reactor housed in a programmable tube furnace. The catalyst bed is packed within the reactor tube, supported by quartz wool.

  • Condensation System: A cold trap (e.g., using a dry ice/acetone bath) downstream of the reactor to collect the condensable products, including methyl mercaptan.

  • Analytical System: An online gas chromatograph (GC) equipped with a suitable column (e.g., porous layer open tubular) and a flame ionization detector (FID) or a sulfur-selective detector for product analysis.

G cluster_reactants Reactant Supply cluster_control Flow Control cluster_reaction Reaction cluster_collection Product Collection & Analysis CS This compound Source MFCs Mass Flow Controllers CS->MFCs H2 Hydrogen Cylinder H2->MFCs Reactor Fixed-Bed Reactor (Catalyst + Furnace) MFCs->Reactor ColdTrap Cold Trap Reactor->ColdTrap GC Gas Chromatograph ColdTrap->GC Vent Vent GC->Vent

Caption: Proposed experimental workflow for the synthesis and analysis of methyl mercaptan.

4. Reaction Procedure

  • Catalyst Loading and Activation: Pack the reactor with the prepared catalyst. Purge the system with N₂ gas for 30-60 minutes to remove air. Activate the catalyst under a flow of H₂ at a temperature of 300-400°C for 2-4 hours.

  • Reaction Initiation: After activation, adjust the furnace temperature to the desired reaction temperature (e.g., 300-500°C).[2] Introduce the reactant gas stream, consisting of this compound and hydrogen, into the reactor at a specific molar ratio (e.g., H₂:CS ratio of 2:1 to 5:1).[2]

  • Product Collection: Pass the reactor effluent through the cold trap to condense methyl mercaptan and other condensable products.

  • Analysis: Analyze the non-condensable gases and vaporized components from the cold trap using the online GC to determine the conversion of this compound and the selectivity to methyl mercaptan and other byproducts.

Quantitative Data from Analogous Reactions

CatalystSupportTemperature (°C)H₂:CS₂ Molar RatioCS₂ Conversion (%)CH₃SH Selectivity (%)Reference
V₂O₅TiO₂325 - 4502:1 - 5:1HighHigh[2]
Re₂O₇CeO₂300 - 500Not SpecifiedHighHigh[2]
MnOZrO₂300 - 500Not SpecifiedHighHigh[2]
Sulfided Co-MoAl₂O₃Not Specified> 10:1Not SpecifiedNot Specified[2]

Note: "High" indicates that the patent reports significant conversion and selectivity without specifying exact percentages under all conditions.

Safety Considerations

  • Methyl mercaptan is a flammable, toxic gas with a strong, unpleasant odor. All experiments should be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and poses an explosion risk. Ensure all connections are leak-proof.

  • This compound is a reactive and potentially unstable species. Appropriate handling procedures for its generation and use are critical.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The formation of methyl mercaptan from this compound is a theoretically significant pathway that has been explored in astrochemical contexts. While a standardized laboratory protocol for this specific reaction is not currently established, the proposed hypothetical protocol, based on the catalytic hydrogenation of the analogous compound carbon disulfide, provides a viable starting point for experimental investigation. Researchers undertaking this synthesis should prioritize safety and employ robust analytical techniques to monitor the reaction and quantify the products. Further research is necessary to determine the optimal catalyst and reaction conditions for this novel synthetic route.

References

Application Notes and Protocols for Sulfur Determination via HR-CS GF MAS of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) is a powerful analytical technique for the selective and sensitive determination of non-metals, including sulfur. This method relies on the formation of a thermally stable diatomic molecule, in this case, carbon monosulfide (CS), in the graphite furnace. The high-resolution spectrometer then measures the characteristic molecular absorption spectrum of the CS molecule, allowing for accurate quantification of sulfur in a variety of complex matrices. This is particularly relevant for pharmaceutical analysis, where accurate determination of sulfur in active pharmaceutical ingredients (APIs), excipients, and final products is crucial for quality control and regulatory compliance. The technique offers a viable and often simpler alternative to methods like inductively coupled plasma mass spectrometry (ICP-MS).[1][2]

The principle involves the introduction of a sulfur-containing sample into a graphite furnace. Through a carefully controlled temperature program, the sample is dried, pyrolyzed to remove the matrix, and finally vaporized at a high temperature. In the carbon-rich environment of the graphite tube, sulfur reacts with carbon to form this compound (CS) molecules. A high-intensity xenon lamp provides a continuum radiation source, and the high-resolution spectrometer allows for the measurement of the fine rotational structure of the CS molecular absorption spectrum, typically around 258 nm.[1][3] The integrated absorbance of a specific rotational line is proportional to the concentration of sulfur in the sample.

Key Advantages of the HR-CS GF MAS Technique for Sulfur Determination

  • High Selectivity: The high resolution of the spectrometer allows for the separation of the analytical signal from potential spectral interferences.

  • Good Sensitivity: The method can achieve low limits of detection, often in the nanogram range.[4]

  • Direct Solid Sampling: In many cases, solid samples can be analyzed directly, minimizing sample preparation and potential contamination.[5][6]

  • Robustness: The use of chemical modifiers enhances the thermal stability of the analyte and reduces matrix effects.

Experimental Workflow

The general workflow for sulfur determination by HR-CS GF MAS is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HR-CS GF MAS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Prep Preparation (e.g., Direct Weighing, Slurry, Digestion) Sample->Prep Injection Sample Injection into Graphite Furnace Prep->Injection Furnace Temperature Program (Drying, Pyrolysis, Vaporization) Injection->Furnace CS_Formation CS Molecule Formation Furnace->CS_Formation Measurement Molecular Absorption Measurement at ~258 nm CS_Formation->Measurement Signal Integrated Absorbance Signal Measurement->Signal Calibration Calibration Curve Signal->Calibration Quantification Quantification of Sulfur Calibration->Quantification

Figure 1: General experimental workflow for sulfur determination.

Chemical Reaction Pathway

The core of the analytical method is the in-situ formation of the this compound (CS) molecule in the graphite furnace.

reaction_pathway S_compound Sulfur-containing Compound S_atomic Atomic Sulfur (S) S_compound->S_atomic High Temperature (Vaporization) CS_molecule This compound (CS) S_atomic->CS_molecule Reaction C_graphite Carbon (from Graphite Tube) C_graphite->CS_molecule Reaction

Figure 2: Simplified reaction pathway for CS molecule formation.

Quantitative Data Summary

The following tables summarize typical instrumental parameters and performance metrics for the determination of sulfur via HR-CS GF MAS of the CS molecule.

Table 1: Instrumental Parameters and Conditions

ParameterValue/RangeReference(s)
Analytical Wavelength~258.0560 nm[7][8]
Pyrolysis Temperature250 - 1000 °C[1][4][8]
Vaporization Temperature2200 - 2600 °C[4][5][7]
Chemical ModifierPd/Mg, Ru, Zr, W+Pd/Mg[1][5][8][9]
CalibrationAqueous standards (e.g., L-cysteine, thiourea, Na2SO4) or matrix-matched standards[5][7]

Table 2: Analytical Performance Characteristics

ParameterValue/RangeReference(s)
Limit of Detection (LOD)2.1 - 15 ng/mL (absolute: 0.015 - 0.4 µg)[4][8][9]
Limit of Quantification (LOQ)4.3 - 29 ng/mL (absolute: 1.3 µg)[4][8]
Characteristic Mass (m₀)5.9 - 18 ng[8][9]
Linear Rangee.g., 2.5 - 100 µg/mL[8]
Precision (RSD)< 10%[7]

Detailed Experimental Protocols

The following are generalized protocols that can be adapted based on the specific sample matrix and available instrumentation.

Protocol 1: Sulfur Determination in Aqueous Samples (e.g., dissolved drug substances, peptides)

This protocol is suitable for samples that are soluble in aqueous or mildly acidic/basic solutions.

1. Reagents and Materials:

  • High-purity deionized water

  • Sulfur standard: L-cysteine, thiourea, or a certified sulfur standard solution.

  • Chemical modifier solution: e.g., a mixture of Palladium (Pd) and Magnesium (Mg) nitrate.

  • Permanent modifier: Zirconium (Zr) or Ruthenium (Ru) solution for coating the graphite tube.

  • High-purity argon as the inert gas.

2. Instrumentation:

  • High-Resolution Continuum Source Atomic Absorption Spectrometer with a Graphite Furnace (HR-CS GF AAS).

  • Autosampler for precise liquid handling.

  • Graphite tubes with platforms.

3. Instrument Setup and Optimization:

  • Install a new graphite tube and platform.

  • If using a permanent modifier, apply the modifier solution (e.g., 400 µg Zr) to the platform and run a high-temperature cleaning cycle as per the manufacturer's instructions.[8]

  • Set the analytical wavelength to the most prominent CS absorption line, typically around 258.0560 nm.[8]

  • Optimize the pyrolysis and vaporization temperatures by analyzing a standard solution. Create pyrolysis and vaporization curves to determine the temperatures that provide the highest signal intensity with minimal background. Typical starting points are 800-1000°C for pyrolysis and 2400-2600°C for vaporization.[1][4]

4. Sample and Standard Preparation:

  • Prepare a stock solution of the sulfur standard (e.g., 1000 mg/L S).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/L S).

  • Dissolve the sample in a suitable solvent (e.g., deionized water, dilute acid) to a known concentration.

5. Measurement Procedure:

  • Set up the autosampler sequence including blanks, calibration standards, and samples.

  • For each measurement, the autosampler will inject a defined volume of the sample/standard (e.g., 10 µL) followed by the chemical modifier solution (e.g., 5 µL of Pd/Mg).

  • Initiate the graphite furnace temperature program (see Table 3 for an example).

  • Record the integrated absorbance of the CS molecular absorption peak.

Table 3: Example Graphite Furnace Temperature Program for Aqueous Samples

StepTemperature (°C)Ramp Time (s)Hold Time (s)Argon Flow (L/min)
Drying 19010200.8
Drying 212010150.8
Pyrolysis90015200.8
Gas Stop--50
Vaporization2500150
Cleaning2600130.8

6. Data Analysis:

  • Construct a calibration curve by plotting the integrated absorbance versus the concentration of the sulfur standards.

  • Determine the concentration of sulfur in the samples from the calibration curve.

  • Apply any dilution factors used during sample preparation.

Protocol 2: Direct Solid Sampling of Powdered Materials (e.g., APIs, excipients)

This protocol is advantageous as it minimizes sample preparation and reduces the risk of contamination.

1. Reagents and Materials:

  • Sulfur standard for solid calibration or aqueous standards for calibration via a standard additions approach.

  • Chemical modifier solution (e.g., Pd/Mg).

  • Permanent modifier (e.g., Ru).

  • High-purity argon.

2. Instrumentation:

  • HR-CS GF AAS equipped with a solid sampling accessory.

  • Microbalance for weighing small amounts of solid samples.

3. Instrument Setup and Optimization:

  • Follow the instrument setup procedure as described in Protocol 1.

  • Optimize pyrolysis and vaporization temperatures for the specific solid matrix. For direct solid sampling, a lower pyrolysis temperature may be necessary to avoid premature loss of the analyte. For example, for coal samples, a pyrolysis temperature of 500°C and a vaporization temperature of 2200°C have been used with a Ruthenium permanent modifier.[5]

4. Sample and Standard Preparation:

  • For direct calibration, use a certified reference material with a similar matrix to the samples.

  • Alternatively, use aqueous standards and the standard additions method.

  • Weigh a small amount of the powdered sample (typically 0.1 - 1 mg) directly onto the graphite platform.

5. Measurement Procedure:

  • Introduce the platform with the weighed sample into the graphite furnace.

  • Inject the chemical modifier solution onto the sample.

  • Run the optimized graphite furnace temperature program.

  • Record the integrated absorbance.

6. Data Analysis:

  • If using direct calibration, create a calibration curve using the certified reference materials.

  • If using the standard additions method, plot the absorbance versus the added concentration and extrapolate to find the concentration in the sample.

  • Calculate the sulfur concentration in the original solid sample, taking into account the sample weight.

Conclusion

The determination of sulfur by HR-CS GF MAS via the molecular absorption of this compound is a robust, sensitive, and selective method applicable to a wide range of samples, including those of interest to the pharmaceutical industry. The provided protocols offer a starting point for method development, which should always be followed by appropriate validation for the specific application. The ability to perform direct solid analysis and the relatively simple sample preparation make this technique an attractive alternative to other methods for sulfur analysis.

References

Troubleshooting & Optimization

Technical Support Center: Carbon Monosulfide (CS) Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbon Monosulfide. This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive and unstable molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the safe and effective handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CS) and why is it so challenging to work with?

This compound is the sulfur analogue of carbon monoxide, with the chemical formula CS.[1] It is a diatomic molecule that is highly unstable as a solid or liquid.[1] The primary challenges in handling CS stem from its extreme reactivity and tendency to polymerize.[1][2] This polymerization can occur explosively and is often initiated by sunlight.[1][3]

Q2: Can I purchase and store pure this compound?

No, due to its intrinsic instability, this compound is not commercially available in a pure, stable form. It is typically generated in situ for immediate use in reactions.[2][3] Therefore, the "storage" of this compound primarily refers to the safe handling and storage of its precursor, carbon disulfide (CS₂), from which CS is generated.

Q3: What are the main safety hazards associated with this compound and its precursor, carbon disulfide (CS₂)?

Carbon disulfide (CS₂) is a highly flammable liquid with a very low autoignition temperature, meaning it can be ignited by hot surfaces like steam pipes (B44673) or even a standard light bulb.[4] It is also highly toxic and can be absorbed through the skin.[4] Acute exposure can cause a range of symptoms from dizziness and headache to convulsions, while chronic exposure can lead to severe neurological and reproductive damage.[4][5] While specific toxicity data for CS is limited, it should be handled with extreme caution due to its high reactivity and the known hazards of its precursor.

Q4: What are the common methods for generating this compound in the lab?

Common laboratory methods for generating this compound include:

  • High-Voltage AC Discharge: Decomposing carbon disulfide (CS₂) in a high-voltage AC arc.[1][3]

  • Photolysis: Using light to break down CS₂.[3]

  • Thermolysis: Using heat to decompose CS₂.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound during Generation

Potential Cause Troubleshooting Step
Inefficient CS₂ DecompositionOptimize the energy input for your chosen generation method (e.g., increase voltage in discharge, adjust wavelength/intensity in photolysis).
Premature PolymerizationEnsure the reaction is carried out in the absence of light.[1] Use a flow system to quickly transport the gaseous CS to the reaction chamber.
Reaction with ApparatusUse inert materials for your reaction setup. Glass and Teflon are generally suitable.[6] Avoid metals that can catalyze polymerization.[3]
Inefficient TrappingIf purifying CS from the gas stream, ensure your cold trap is at the appropriate temperature (e.g., -112°C to separate CS from unreacted CS₂).[3]

Issue 2: Uncontrolled or Explosive Polymerization

Potential Cause Troubleshooting Step
Exposure to LightShield the entire apparatus from light, especially sunlight.[1]
High Concentration of CSWork with dilute streams of CS gas. This can be achieved by adjusting the flow rate of the carrier gas.
Presence of CatalystsThoroughly clean all glassware and components to remove any potential metal contaminants that can catalyze polymerization.[3]
"Third Body" CollisionPolymerization can be initiated by collisions with the walls of the container.[3] Using a larger reaction vessel or a lower pressure can sometimes mitigate this.

Issue 3: Unexpected Side Products in the Reaction Mixture

Potential Cause Troubleshooting Step
Incomplete CS₂ ConversionIncrease the efficiency of the CS generation step. A -112°C trap can help remove unreacted CS₂.[3]
Reaction with ImpuritiesEnsure the purity of your starting materials and carrier gases.
CS ReactivityThis compound is highly reactive with various functional groups.[3] Re-evaluate the compatibility of your substrate and solvent with CS.
Decomposition of PolymerThe CS polymer can decompose at high temperatures (around 360°C) to form carbon disulfide.[1] Ensure your reaction conditions do not reach this temperature.

Quantitative Data Summary

Table 1: Properties of Carbon Disulfide (CS₂) - The Precursor to CS

PropertyValueReference
Molar Mass76.14 g/mol [7]
Boiling Point46 °C[7]
Melting Point-112 °C[7]
Vapor Pressure (at 20 °C)395 hPa[7]
Autoignition Temperature~100 °C[8]
Flash Point< -20 °C[7]

Table 2: Recommended Exposure Limits for Carbon Disulfide (CS₂) in Air

OrganizationLimitDetailsReference
OSHA (PEL)20 ppm8-hour time-weighted average[4]
NIOSH (REL)1 ppm10-hour time-weighted average[4]
ACGIH (TLV)1 ppm8-hour time-weighted average[4]

Experimental Protocols

Protocol 1: General Safety Precautions for Handling Carbon Disulfide (CS₂)

  • Work Area: Always handle carbon disulfide in a well-ventilated chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Viton is recommended), safety goggles, a face shield, and a flame-retardant lab coat.[11] Note that CS₂ can permeate through common glove materials like neoprene, nitrile, and latex.[12]

  • Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and non-explosion-proof electrical equipment.[9][13] Use non-sparking tools.[13]

  • Static Electricity: Ground and bond all containers and equipment to prevent static discharge.[9][13]

  • Storage: Store CS₂ in a tightly closed, properly labeled container in a cool, dry, well-ventilated, and fireproof area, away from direct sunlight and incompatible materials.[13]

  • Spill Cleanup: In case of a spill, evacuate the area. Use a spill kit with inert absorbent material. Do not use combustible materials like sawdust.[13]

Protocol 2: Generation of Gaseous this compound via High-Voltage AC Discharge

Disclaimer: This is a generalized protocol and must be adapted and performed by qualified personnel with appropriate safety measures in place.

  • Apparatus Setup: Construct a gas-phase reaction system using glassware. The system should include a reservoir for liquid CS₂, a needle valve to control the flow, a discharge tube with two electrodes connected to a high-voltage AC power supply, a reaction chamber, and a cold trap system.

  • Inert Atmosphere: Purge the entire system with an inert gas (e.g., argon) to remove air.

  • CS₂ Introduction: Gently heat the CS₂ reservoir to create vapor and introduce it into the system at a controlled rate using the needle valve.

  • Discharge Application: Apply a high-voltage AC current across the electrodes in the discharge tube. This will cause the CS₂ to decompose, forming CS and other sulfur species.[3]

  • Purification (Optional): Pass the resulting gas stream through a cold trap at -112°C to condense and remove unreacted CS₂ and other less volatile byproducts.[3] This can yield a stream of up to 85% pure CS gas.[3]

  • Reaction: Introduce the gaseous CS stream into the reaction chamber containing the substrate.

  • Exhaust: Vent the exhaust gases from the system through a scrubbing solution (e.g., dilute bleach) to neutralize any unreacted species.[12]

Visualizations

Experimental_Workflow_for_CS_Generation cluster_setup Apparatus Setup cluster_process Process Steps CS2_Reservoir CS2 Reservoir Discharge_Tube High-Voltage Discharge Tube CS2_Reservoir->Discharge_Tube CS2 Vapor Cold_Trap Cold Trap (-112°C) Discharge_Tube->Cold_Trap CS + CS2 Gas Reaction_Chamber Reaction Chamber Scrubber Exhaust Scrubber Reaction_Chamber->Scrubber Exhaust Gas Cold_Trap->Reaction_Chamber Purified CS Gas Start Start Purge Purge with Inert Gas Start->Purge Generate Apply High Voltage Purge->Generate React Introduce to Substrate Generate->React End End React->End Troubleshooting_Logic_for_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low CS Yield Decomposition Inefficient Decomposition Low_Yield->Decomposition Polymerization Premature Polymerization Low_Yield->Polymerization Reaction_Apparatus Reaction with Apparatus Low_Yield->Reaction_Apparatus Optimize_Energy Optimize Energy Input - Increase Voltage - Adjust Light Source Decomposition->Optimize_Energy Prevent_Light Prevent Polymerization - Shield from Light - Use Flow System Polymerization->Prevent_Light Inert_Materials Use Inert Materials - Glass - Teflon Reaction_Apparatus->Inert_Materials

References

instability and polymerization of carbon monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

Carbon Monosulfide (CS) Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (CS). Given the inherent instability and tendency of CS to polymerize, this guide focuses on addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CS) and why is it so unstable?

A1: this compound (CS) is the sulfur analog of carbon monoxide (CO), with the chemical formula CS.[1] It is a diatomic molecule with a triple bond between the carbon and sulfur atoms.[1] While the molecule itself is not intrinsically unstable, it is highly reactive and readily polymerizes to a more stable brown-black solid.[1][2] This tendency to polymerize is due to the greater stability of carbon-sulfur single bonds compared to the carbon-sulfur triple bond.[1][2] As a result, CS is typically observed as a transient gas in laboratory settings and in the interstellar medium, rather than as a stable solid or liquid.[1][3]

Q2: What are the primary methods for generating this compound in a laboratory setting?

A2: this compound is typically generated in situ for immediate use due to its instability. Common laboratory methods for its production include:

  • High-Voltage AC Discharge: This is a common method for producing synthetic quantities of CS by passing carbon disulfide (CS₂) vapor through a high-voltage alternating current arc.[1][4]

  • Photolysis or Thermolysis: CS can also be generated through the photolytic or thermal decomposition of carbon disulfide.[3][4]

  • Thermolysis of other sulfur compounds: The thermal decomposition of certain organic sulfur compounds, such as 5,5-dimethyl-1-phenyl-Δ³-1,3,4-triazoline-2-thione, has been shown to produce CS as an intermediate.[5]

Q3: What are the key safety precautions to take when working with this compound and its precursor, carbon disulfide?

A3: Both this compound and its common precursor, carbon disulfide (CS₂), present significant safety hazards.

  • Carbon Disulfide (CS₂): CS₂ is a highly flammable liquid and its vapor can form explosive mixtures with air.[6] It is also toxic and can be absorbed through the skin, affecting the central nervous system.[6] Always handle CS₂ in a certified chemical fume hood, away from any ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and nitrile gloves.[7][8]

  • This compound (CS): The polymerization of CS can be explosive.[4] It is crucial to handle CS in a well-ventilated area, and to be aware of the potential for rapid, exothermic polymerization.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Polymerization of this compound

  • Symptoms: A brown-black solid rapidly forms in the reaction vessel, potentially with a sudden release of energy.

  • Possible Causes:

    • High Concentration of CS: The polymerization rate is highly dependent on the concentration of monomeric CS.

    • Presence of Catalysts: Certain metals and organometallic compounds can catalyze the polymerization of CS.[4]

    • Sunlight Exposure: Polymerization can be initiated by sunlight.[1]

    • Surface Reactions: The polymerization can be initiated on the walls of the reaction vessel (a "third body" reaction).[4]

  • Solutions:

    • Work at Low Concentrations: Generate and use CS at the lowest feasible concentration to minimize the rate of polymerization.

    • Use an Inert Reaction System: Ensure the reaction vessel is clean and free of any potential catalytic materials.

    • Protect from Light: Conduct experiments in a darkened environment or use amber-colored glassware to prevent photopolymerization.

    • Passivate Surfaces: If surface-catalyzed polymerization is suspected, consider passivating the glassware.

Issue 2: Low Yield of Desired Product in Reactions with this compound

  • Symptoms: The desired product from the reaction of CS with a substrate is obtained in a lower-than-expected yield, with a significant amount of CS polymer as a byproduct.

  • Possible Causes:

    • Competitive Polymerization: The rate of CS polymerization is faster than the rate of its reaction with the intended substrate.

    • Substrate Reactivity: Not all substrates are sufficiently reactive with CS to compete with its polymerization.

  • Solutions:

    • Increase Substrate Concentration: Use a higher concentration of the trapping agent or substrate to favor the desired reaction.

    • Optimize Reaction Conditions: Vary the temperature, pressure, and solvent to find conditions that favor the desired reaction over polymerization.

    • Choose a More Reactive Substrate: CS is known to react with halogens, basic amines, thiols, and electron-rich acetylenes.[4] If possible, consider using a more reactive substrate.

Quantitative Data and Experimental Protocols

Table 1: Physical and Thermodynamic Properties of this compound (CS)
PropertyValueUnitsReference(s)
Molar Mass44.076g·mol⁻¹[9]
Bond Length (C-S)~1.534Å[3]
Bond Dissociation Energy~645kJ·mol⁻¹[3]
Enthalpy of Formation (ΔHf° at 298.15 K)276.50 ± 2.00kJ·mol⁻¹[10]
Enthalpy of Formation (ΔHf° at 0 K)273.21 ± 2.00kJ·mol⁻¹[10]
Infrared Absorption~1285cm⁻¹[3]
Experimental Protocol: Generation of Gaseous this compound

This protocol describes a general method for the generation of CS gas from carbon disulfide using a high-voltage AC discharge, based on literature descriptions.[4]

Materials:

  • Carbon disulfide (CS₂), high purity

  • High-voltage AC power supply

  • Glass discharge tube with electrodes

  • Vacuum pump

  • Cold trap (e.g., with a cooling bath at -112°C)

  • Inert gas (e.g., Argon)

Procedure:

  • System Setup: Assemble the discharge tube, cold trap, and vacuum pump in a certified chemical fume hood. Ensure all glassware is clean and dry.

  • Evacuation: Evacuate the system to a low pressure.

  • Introduction of CS₂: Introduce a stream of CS₂ vapor into the discharge tube. The flow rate should be carefully controlled.

  • Initiation of Discharge: Apply a high-voltage AC current across the electrodes to initiate the discharge. This will cause the decomposition of CS₂ into CS and other byproducts.[4]

  • Purification: Pass the resulting gas mixture through a cold trap maintained at -112°C. This will condense unreacted CS₂ and other less volatile byproducts, allowing a stream of approximately 85% pure CS gas to pass through.[4]

  • In Situ Use: The purified CS gas should be immediately directed into the reaction vessel for its intended use.

Visualizations

Troubleshooting Workflow for this compound Polymerization

G start Uncontrolled Polymerization Observed cause1 High CS Concentration? start->cause1 cause2 Presence of Catalysts? start->cause2 cause3 Light Exposure? start->cause3 solution1 Reduce CS Flow Rate or Precursor Concentration cause1->solution1 Yes solution2 Use Clean, Inert Glassware cause2->solution2 Yes solution3 Protect Reaction from Light cause3->solution3 Yes

Caption: Troubleshooting flowchart for CS polymerization.

Logical Flow for this compound Generation and Use

G cluster_generation CS Generation cluster_reaction In Situ Reaction CS2_source CS2 Vapor Source discharge_tube High-Voltage AC Discharge CS2_source->discharge_tube cold_trap Cold Trap (-112 C) discharge_tube->cold_trap reaction_vessel Reaction with Substrate cold_trap->reaction_vessel Purified CS Gas product Desired Product reaction_vessel->product polymer CS Polymer (Byproduct) reaction_vessel->polymer

Caption: Workflow for generating and using CS in the lab.

Polymerization Pathway of this compound

G CS_monomer CS Monomer (C≡S) dimer Dimer (Ethenedithione) CS_monomer->dimer Dimerization polymer Polymer (-(CS)n-) CS_monomer->polymer Direct Polymerization dimer->polymer Polymerization

Caption: Simplified polymerization pathway of CS.

References

Technical Support Center: Purity Enhancement of Synthesized Carbon Monosulfide Gas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of carbon monosulfide (CS) gas. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on obtaining high-purity CS gas for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound (CS) gas?

A1: The primary impurity is typically unreacted carbon disulfide (CS₂), the common precursor for CS synthesis.[1] Other significant impurities can include elemental sulfur (S₈), carbon subsulfide (C₃S₂), and various oxides of carbon and sulfur (CO, CO₂, OCS, SO₂, SO₃) if air is present during synthesis.[1][2] A major challenge is the polymerization of CS itself into a brown, solid mass, which represents both a loss of product and a significant impurity.[3][4]

Q2: My CS gas yield is consistently low. What are the potential causes?

A2: Low yields of CS gas can stem from several factors. Incomplete dissociation of the carbon disulfide (CS₂) precursor is a common issue. Additionally, the inherent instability of CS gas leads to rapid polymerization, especially when exposed to sunlight, which reduces the amount of monomeric CS collected.[3][4] Suboptimal reaction conditions, such as incorrect temperature or pressure in the synthesis chamber, can also contribute to lower yields.

Q3: I am observing a brown polymeric deposit in my reaction chamber. How can I prevent this?

A3: The brown deposit is a polymer of this compound, a result of its high reactivity and tendency to self-polymerize.[3] This process is often catalyzed by surfaces and can be initiated by exposure to sunlight.[1][3] To minimize polymerization, it is crucial to handle the synthesized CS gas promptly and at low temperatures. Ensure the collection and subsequent reaction steps are shielded from direct light.

Q4: What is the most effective method for purifying synthesized CS gas?

A4: A highly effective and commonly cited method for purifying CS gas is fractional condensation using a cold trap. By passing the gaseous mixture of CS and unreacted CS₂ through a trap cooled to approximately -112°C, a stream of CS gas with a purity of about 85% can be achieved.[1] This technique leverages the difference in boiling points between CS and CS₂.

Q5: Can I use activated carbon to purify my CS gas?

A5: While activated carbon is effective for adsorbing carbon disulfide (CS₂), its application in purifying CS gas should be approached with caution.[5][6] Given the high reactivity of CS, it may readily polymerize on the surface of the activated carbon. However, for removing trace amounts of CS₂ from a CS-rich gas stream under controlled conditions, it could be a viable option.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity of CS Gas Incomplete removal of unreacted CS₂.Implement a cold trap at -112°C to selectively condense and remove CS₂.[1]
Presence of other gaseous impurities (e.g., CO, CO₂, SO₂).If synthesis is performed in the presence of air, consider using an inert atmosphere. An alkaline scrubber (e.g., with NaOH solution) can remove acidic gases like CO₂ and SO₂.[2][7]
Rapid Polymerization of CS Gas Exposure to sunlight or high temperatures.Shield the experimental setup from light and maintain low temperatures throughout the synthesis and collection process.[3]
Catalytic surfaces in the reaction or collection vessel.Ensure all glassware is thoroughly cleaned and consider the material of your reaction chamber, as certain metals can catalyze polymerization.[1]
Inconsistent CS Gas Production Fluctuations in the energy source for CS₂ dissociation (e.g., unstable plasma discharge).Monitor and stabilize the power supply for your synthesis method (e.g., high-voltage AC arc, plasma source).
Inconsistent flow rate of CS₂ precursor.Utilize a precise mass flow controller to ensure a steady and reproducible flow of CS₂ vapor into the reaction zone.

Experimental Protocols

Synthesis of this compound via High-Voltage AC Discharge of Carbon Disulfide

This method is one of the simplest for producing CS gas.

Methodology:

  • Apparatus Setup: Construct a gas discharge tube with two electrodes connected to a high-voltage AC power source. The tube should have an inlet for the CS₂ precursor and an outlet leading to the purification and collection system.

  • Precursor Introduction: Introduce carbon disulfide (CS₂) vapor into the discharge tube at a controlled low pressure.

  • Discharge Initiation: Apply a high-voltage AC across the electrodes to generate an electric arc. This provides the energy to dissociate the CS₂ molecules into CS and elemental sulfur.[3]

  • Gas Collection: The resulting gas mixture, primarily containing CS, unreacted CS₂, and sulfur, is drawn out of the discharge tube.

Purification of this compound Gas by Fractional Condensation

This protocol is designed to separate CS gas from the less volatile CS₂.

Methodology:

  • Cold Trap Preparation: Prepare a cold trap using a suitable cooling bath to achieve a temperature of -112°C. A slush bath of a suitable organic solvent and liquid nitrogen can be used.

  • Gas Flow: Direct the gas stream from the synthesis reactor through the prepared cold trap.

  • Selective Condensation: As the gas mixture passes through the trap, the CS₂ will condense on the cold surfaces, while the more volatile CS gas will pass through.

  • Pure CS Collection: The purified CS gas exiting the cold trap can then be directed to the experimental chamber or for further analysis. A purity of approximately 85% can be expected with this method.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_application Application/Analysis CS2 Carbon Disulfide (CS₂) Vapor Discharge High-Voltage AC Discharge CS2->Discharge Mixture Gas Mixture (CS, CS₂, S₈) Discharge->Mixture ColdTrap Cold Trap (-112°C) Mixture->ColdTrap PureCS Purified CS Gas (~85%) ColdTrap->PureCS Waste Condensed CS₂ ColdTrap->Waste Experiment Experimental Use / Analysis PureCS->Experiment

Caption: Workflow for the synthesis and purification of this compound gas.

troubleshooting_logic start Low Purity CS Gas Detected check_impurities Identify Impurities (e.g., Mass Spec) start->check_impurities is_cs2 Primary Impurity is CS₂? check_impurities->is_cs2 Analysis is_polymer Brown Polymer Observed? is_cs2->is_polymer No solution_cs2 Implement/Optimize -112°C Cold Trap is_cs2->solution_cs2 Yes is_oxides Oxides of C/S Present? is_polymer->is_oxides No solution_polymer - Shield from Light - Reduce Temperature is_polymer->solution_polymer Yes solution_oxides - Use Inert Atmosphere - Consider Alkaline Scrubber is_oxides->solution_oxides Yes end_node Purity Improved solution_cs2->end_node solution_polymer->end_node solution_oxides->end_node

Caption: Troubleshooting logic for improving the purity of synthesized CS gas.

References

Technical Support Center: Optimizing Pyrolysis and Vaporization Temperatures for CS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pyrolysis and vaporization temperatures for accurate Carbon (C) and Sulfur (S) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between pyrolysis and vaporization in the context of CS analysis?

A1: In CS analysis, pyrolysis refers to the thermal decomposition of a sample in an inert atmosphere or with a limited supply of oxygen. This process breaks down complex matrices into simpler, volatile compounds. Vaporization, on the other hand, is the conversion of a substance from a solid or liquid state into a gaseous state. For CS analysis, this typically involves the complete combustion of the sample in an oxygen-rich environment to convert all carbon into carbon dioxide (CO₂) and all sulfur into sulfur dioxide (SO₂).

Q2: Why is optimizing pyrolysis and vaporization temperatures crucial for accurate CS analysis?

A2: Optimizing these temperatures is critical to ensure the complete and consistent conversion of carbon and sulfur in the sample into their detectable gaseous forms (CO₂ and SO₂). Incomplete conversion can lead to inaccurate and unreliable results, such as underestimation of C and S content. Different sample matrices require different temperature profiles for optimal decomposition and combustion.

Q3: What are the typical temperature ranges for pyrolysis and vaporization in CS analyzers?

A3: Pyrolysis temperatures for organic materials can range from 500°C to 800°C.[1] For more refractory materials, higher temperatures may be necessary. Vaporization and combustion temperatures in induction furnaces can exceed 2000°C, ensuring the complete decomposition of even very stable compounds.[2][3] Resistance furnaces typically operate at temperatures up to 1550°C.[3]

Q4: How do induction furnaces and resistance furnaces differ in terms of temperature control for CS analysis?

A4: Induction furnaces use electromagnetic induction to heat a sample in a ceramic crucible, reaching very high temperatures (often above 2000°C) very quickly.[2][4] This method is ideal for high-throughput analysis of inorganic materials. Resistance furnaces use heating elements to achieve precise and programmable temperature control, typically up to 1550°C.[3][4] This allows for controlled, gradual combustion, which can be beneficial for analyzing different forms of carbon and sulfur within a sample.

Troubleshooting Guide

This guide addresses common issues encountered during CS analysis related to pyrolysis and vaporization temperatures.

Issue 1: Low or Inconsistent Carbon/Sulfur Recovery

  • Question: My CS analyzer is showing lower than expected or inconsistent results for certified reference materials. What could be the cause related to temperature?

  • Answer: This is a common issue that can often be traced back to suboptimal furnace temperatures.

    • Incomplete Combustion: The primary reason for low recovery is often incomplete combustion of the sample. This means the furnace temperature is too low to completely convert all the carbon to CO₂ and sulfur to SO₂. For some materials, especially those with refractory components, temperatures above 2000°C might be necessary, which are achievable in an induction furnace.[2]

    • Improper Furnace Type: Using a resistance furnace at its maximum temperature (e.g., 1550°C) may not be sufficient for complete combustion of certain inorganic materials like ceramics or refractory metals.[3]

    • Sample Matrix Effects: Different sample matrices have different thermal decomposition profiles. An optimization of the temperature ramp and final combustion temperature is necessary for each new type of sample.

    • Gas Flow Rates: Incorrect oxygen flow rates can lead to incomplete combustion. Ensure the gas flow is optimized according to the instrument manufacturer's recommendations.

Issue 2: Peak Tailing or Broadening in the Detector Signal

  • Question: I am observing significant peak tailing for both CO₂ and SO₂ signals. How can temperature settings contribute to this?

  • Answer: Peak tailing can indicate a slow or incomplete release of the analyte gases from the sample or the system.

    • Cold Spots: Cold spots within the furnace or the gas lines can cause temporary adsorption and then slow release of CO₂ and SO₂, leading to tailing. Ensure all heated zones are at their setpoint temperatures.

    • Insufficient Vaporization Temperature: For sulfur, a low vaporization temperature can result in the formation of various sulfur compounds that are not immediately converted to SO₂. Increasing the furnace temperature can promote a more rapid and complete conversion. For sufficient flame stability in sulfur recovery processes, a minimum temperature of 900°C is needed, with temperatures above 1050°C being desirable for the destruction of contaminants.[5]

    • Memory Effects: Residual carbon or sulfur from previous analyses can slowly be released during subsequent runs, contributing to peak tailing. A high-temperature cleaning cycle or "bake-out" of the furnace can help mitigate this.

Issue 3: System Contamination and Memory Effects

  • Question: I am seeing high background signals or "ghost peaks" even when running a blank analysis. Could this be related to my temperature settings?

  • Answer: Yes, this is often indicative of system contamination, which can be influenced by temperature.

    • Incomplete Combustion of Previous Samples: If the temperature was too low for a previous sample, residues may remain in the crucible or furnace tube. When a higher temperature is used for a subsequent analysis, these residues can vaporize and produce a signal.

    • Accelerator Issues: The use of accelerators like tungsten can help achieve higher temperatures locally within the crucible.[6] However, improper amounts or types of accelerators can lead to the formation of residues.

    • System Cleaning: Regularly cleaning the furnace, dust traps, and filters is crucial. A high-temperature bake-out cycle can also help to purge the system of contaminants. Heated dust traps can improve sulfur detection.[2]

Data Summary Tables

Table 1: Recommended Furnace Temperatures for Different Sample Matrices

Sample MatrixFurnace TypeRecommended Pyrolysis Temp. (°C)Recommended Combustion/Vaporization Temp. (°C)Notes
Organic Materials (e.g., polymers, pharmaceuticals)Resistance or Induction500 - 900900 - 1300Gradual temperature ramping can help to separate different carbon fractions.
Coal and CokeResistanceN/A1350 - 1550Complete combustion is key for accurate results.[3]
Steel and other MetalsInductionN/A> 2000High temperatures are required to break down the metal matrix.[2]
Ceramics and Refractory MaterialsInductionN/A> 2200Very high temperatures are essential for complete decomposition.[7]
Soils and SedimentsResistance or Induction400 - 750900 - 1300Pyrolysis can be used to differentiate between organic and inorganic carbon.[8]

Table 2: Troubleshooting Temperature-Related Issues

SymptomPotential CauseRecommended Action
Low C/S RecoveryIncomplete combustion due to low temperature.Increase furnace temperature. For induction furnaces, ensure sufficient power is applied.[4]
Incorrect furnace type for the sample.Use an induction furnace for refractory materials.[3]
Peak TailingCold spots in the system.Check and ensure all heated zones are at the correct temperature.
Slow release of gases from the sample matrix.Optimize the temperature ramp rate and final hold time.
High Blank SignalSystem contamination from previous samples.Run a high-temperature cleaning cycle. Clean the furnace and replace filters.
Contaminated accelerators or crucibles.Use high-purity accelerators and pre-heat crucibles at high temperatures.[3]

Experimental Protocols

Protocol 1: Optimization of Combustion Temperature for a Novel Solid Sample

  • Objective: To determine the optimal combustion temperature for a new solid sample matrix to ensure complete recovery of carbon and sulfur.

  • Materials:

    • CS Analyzer (Induction or Resistance Furnace)

    • Certified Reference Material (CRM) with a matrix similar to the sample, if available.

    • High-purity oxygen (99.995% or better)

    • Inert carrier gas (e.g., Helium or Argon)

    • Ceramic crucibles

    • Accelerator (e.g., tungsten, iron chips)

    • Microbalance

  • Procedure:

    • Instrument Preparation:

      • Perform a leak check of the gas lines.

      • Run a system blank to ensure a low and stable baseline.

      • Calibrate the instrument using a suitable CRM.

    • Sample Preparation:

      • Homogenize the sample by grinding to a fine powder.[6]

      • Accurately weigh an appropriate amount of the sample (typically 100-500 mg) into a pre-baked ceramic crucible.

      • Add the recommended amount of accelerator.

    • Temperature Optimization:

      • Start with a conservative combustion temperature based on literature values for similar materials (e.g., 1800°C for an induction furnace).

      • Analyze the sample in triplicate at this temperature and record the C and S concentrations.

      • Increase the furnace temperature in increments of 50-100°C.

      • Repeat the triplicate analysis at each temperature increment.

      • Continue increasing the temperature until the measured C and S concentrations reach a stable plateau. The optimal temperature is the lowest temperature at which the maximum and consistent recovery is achieved.

    • Data Analysis:

      • Plot the measured C and S concentrations as a function of temperature.

      • Determine the temperature at which the recovery plateaus. This is the optimal combustion temperature for this sample matrix.

      • Validate the optimized method by analyzing a CRM.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate CS Results issue Identify Symptom start->issue low_recovery Low C/S Recovery issue->low_recovery Low Recovery peak_tailing Peak Tailing issue->peak_tailing Tailing high_blank High Blank Signal issue->high_blank High Blank check_temp Is Furnace Temperature Sufficiently High? low_recovery->check_temp check_cold_spots Check for Cold Spots in the System peak_tailing->check_cold_spots run_cleaning Run High-Temperature Cleaning Cycle high_blank->run_cleaning increase_temp Increase Furnace Temperature and Re-analyze check_temp->increase_temp No check_furnace_type Is the Correct Furnace Type Being Used? check_temp->check_furnace_type Yes end End: Accurate Results increase_temp->end select_furnace Select Appropriate Furnace (e.g., Induction for Refractories) check_furnace_type->select_furnace No check_furnace_type->end Yes select_furnace->end optimize_ramp Optimize Temperature Ramp Rate check_cold_spots->optimize_ramp optimize_ramp->end check_consumables Check Purity of Crucibles and Accelerators run_cleaning->check_consumables check_consumables->end

Caption: Troubleshooting workflow for common temperature-related issues in CS analysis.

Experimental_Workflow start Start: Optimize Combustion Temperature prep Instrument Preparation (Leak Check, Blank, Calibration) start->prep sample_prep Sample Preparation (Homogenize, Weigh, Add Accelerator) prep->sample_prep set_temp Set Initial Combustion Temperature sample_prep->set_temp analyze Analyze Sample (n=3) set_temp->analyze record Record C/S Results analyze->record check_plateau Have Results Reached a Plateau? record->check_plateau increase_temp Increase Temperature (50-100°C increments) increase_temp->analyze check_plateau->increase_temp No optimal_temp Optimal Temperature Determined check_plateau->optimal_temp Yes end End: Validation with CRM optimal_temp->end

Caption: Experimental workflow for optimizing combustion temperature in CS analysis.

References

Technical Support Center: Measurement of Carbon Monosulfide and Other Reactive Sulfur Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the accurate measurement of carbon monosulfide (CS) and related reactive sulfur species (RSS). Given the inherent instability of CS and interference from more abundant species like hydrogen sulfide (B99878) (H₂S), this guide offers troubleshooting advice, detailed protocols, and comparative data to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the detection and stabilization of this compound and other sulfur species.

Q1: My fluorescent probe for CS is showing a high background signal. What are the potential causes?

A1: High background fluorescence is a frequent issue. Potential causes include:

  • Probe Instability: The probe may be degrading over time. Prepare fresh probe solutions and store them protected from light and at the recommended temperature.

  • Autofluorescence: Biological samples themselves can autofluoresce. Measure the fluorescence of a sample blank (without the probe) and subtract it from your experimental readings.

  • Reaction with Other Species: The probe may have cross-reactivity with other abundant cellular components, such as glutathione (B108866) (GSH) or cysteine (Cys). Verify the probe's selectivity profile from the manufacturer's data or literature.[1]

  • Improper Washing Steps: In cell-based assays, insufficient washing can leave excess probe in the medium, leading to high background. Ensure washing steps are thorough but gentle enough to not disturb the cells.

Q2: How can I differentiate between this compound (CS) and hydrogen sulfide (H₂S) in my samples?

A2: Differentiating between CS and H₂S is a significant analytical challenge due to their similar chemical properties.

  • Selective Probes: Use fluorescent probes specifically designed for high selectivity. While many probes are marketed for H₂S, some may have different reaction mechanisms or kinetics with CS.[2][3] Careful validation is critical.

  • Chromatographic Separation: Gas chromatography (GC) is a powerful technique for separating volatile sulfur compounds like H₂S and carbon disulfide (CS₂).[4][5][6] By coupling GC with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD), you can achieve distinct quantification.[4][6]

  • Chemical Modifiers: In techniques like high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS-GF-MAS), specific chemical modifiers (e.g., Palladium, Zirconium, Calcium) can be used to stabilize sulfur from different sources, allowing for more consistent measurement as CS molecules in the gas phase.[7]

Q3: My sample readings are inconsistent. How can I improve the stability and reproducibility of my CS measurements?

A3: Inconsistent readings often stem from the high reactivity and volatility of CS and H₂S.

  • Sample Preparation: Perform sample preparation on ice to minimize enzymatic activity and degradation of sulfur species. Use buffers containing metal chelators like DTPA (diethylenetriaminepentaacetic acid) to prevent oxidation catalyzed by metal ions.[8]

  • Airtight Containers: Use sealed, airtight vials (e.g., headspace vials for GC) to prevent the volatile sulfur compounds from escaping.[9]

  • Minimize Headspace: When working with liquid samples, minimize the headspace in the container to reduce partitioning of the analyte into the gas phase.

  • Prompt Analysis: Analyze samples as quickly as possible after collection. If storage is necessary, flash-freeze samples in liquid nitrogen and store at -80°C. However, be aware that freeze-thaw cycles can degrade analytes.

Q4: What is the best method for creating a calibration curve for sulfur species analysis?

A4: A reliable calibration curve is crucial for accurate quantification.

  • Matrix Matching: Prepare your standards in the same buffer or matrix as your samples to account for potential matrix effects.

  • Linear Range: Ensure your sample concentrations fall within the linear range of your assay. If concentrations are too high, dilute the samples accordingly. For methods like HR-CS-GF-MAS using aqueous standards, a typical linear range can be from 2 mg L⁻¹ to 200 mg L⁻¹ of sulfur.[7]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the required sensitivity, selectivity, and available instrumentation. The table below summarizes key performance metrics for common techniques used in the analysis of reactive sulfur species.

MethodAnalyte(s)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
HR-CS-GF-MAS Total Sulfur (as CS)0.6 mg L⁻¹ S (6 ng S)[7]High precision; good thermal stability for various sulfur forms.[7]Requires specialized instrumentation; indirect CS measurement.
Gas Chromatography (GC-FPD/SCD) H₂S, COS, CS₂~0.5 ppm (FPD)[4]; ~0.5 pmol (SCD)[6]Excellent separation of volatile species; high sensitivity and specificity.[4][6]Requires sample volatilization; complex instrumentation.
Fluorescent Probes H₂S1.8 nM - 0.8 µM (Method dependent)[10][11]High sensitivity; enables real-time imaging in living cells.[2][3]Potential for cross-reactivity; signal can be affected by pH and autofluorescence.[2]
Colorimetric Assays (Methylene Blue) H₂SMicromolar rangeSimple, inexpensive, and widely used.[12]Prone to interference; destructive to the sample.[2][12]

Experimental Protocols & Visualized Workflows

Protocol: Measurement of Acid-Labile Sulfide Pool using Monobromobimane (MBB) Derivatization

This protocol describes a method to measure the "acid-labile" pool of H₂S, which can be released from biological samples under acidic conditions. This is often a first step before more specific analysis.

Objective: To selectively liberate, trap, and derivatize H₂S from a biological sample for quantification via RP-HPLC.[8]

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 2.6) with 0.1 mM DTPA

  • Tris-HCl buffer (100 mM, pH 9.5) with 0.1 mM DTPA

  • Monobromobimane (MBB) solution (10 mM in acetonitrile)

  • Sulfosalicylic acid (SSA) solution (200 mM)

  • Enclosed two-chamber system or sealed reaction vials

  • RP-HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Homogenize tissue or prepare cell lysate in a suitable buffer on ice.

  • Sulfide Liberation: In a sealed reaction vial, add your sample (e.g., 50 µL of plasma or tissue homogenate) to an acidic solution (e.g., 450 µL of phosphate buffer, pH 2.6). This liberates H₂S gas from the acid-labile pool.[8]

  • Sulfide Trapping: In a separate, connected chamber or within the same sealed system, place a trapping solution (e.g., 500 µL of Tris-HCl buffer, pH 9.5). Allow the liberated H₂S gas to diffuse and become trapped in the alkaline solution for at least 30 minutes at room temperature.[8]

  • Derivatization: Transfer an aliquot of the trapping solution (e.g., 70 µL) to a new microcentrifuge tube. Add 50 µL of the 10 mM MBB solution.[8]

  • Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.

  • Reaction Termination: Stop the reaction by adding 50 µL of 200 mM SSA solution.[8]

  • Analysis: Centrifuge the sample to pellet any precipitate. Inject 10-20 µL of the supernatant into the RP-HPLC system for analysis. The sulfide-dibromobimane adduct can be detected by fluorescence.

  • Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS) that has undergone the same derivatization process.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the measurement of reactive sulfur species.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing A 1. Sample Collection (Tissue, Cells, Biofluid) B 2. Homogenization / Lysis (Use buffers with DTPA on ice) A->B C 3. Analyte Stabilization (e.g., pH control, derivatization) B->C D 4. Separation / Detection (GC-SCD, HPLC-FLD, etc.) C->D E 5. Signal Acquisition D->E F 6. Quantification (vs. Calibration Curve) E->F

Caption: General experimental workflow for measuring reactive sulfur species.

G Start Troubleshooting: Poor Selectivity (CS vs. H₂S) Q1 Are you using a separation technique (e.g., GC)? Start->Q1 A1_Yes Optimize GC column and temperature gradient for better peak resolution. Q1->A1_Yes Yes A1_No Relying on a non-separative method (e.g., fluorescent probe). Q1->A1_No No End Problem Addressed A1_Yes->End Q2 Has the probe's selectivity been validated in your system? A1_No->Q2 A2_Yes Consider kinetic measurements. Reaction rates with CS vs. H₂S may differ significantly. Q2->A2_Yes Yes A2_No Run controls with H₂S donors (NaHS) and other thiols (GSH) to assess cross-reactivity. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting logic for poor selectivity between CS and H₂S.

G cluster_info Note Cysteine L-Cysteine CSE CSE (Cystathionine γ-lyase) Cysteine->CSE Serine Serine CBS CBS (Cystathionine β-synthase) Serine->CBS Homocysteine Homocysteine Homocysteine->CBS Homocysteine->CSE CBS->Cysteine H2S H₂S Production CSE->H2S CSE->H2S Info This pathway generates H₂S, a primary interferent in CS measurement. Understanding its sources is key to developing selective assays.

Caption: Major enzymatic pathways for endogenous H₂S production.[13]

References

overcoming the explosive nature of carbon monosulfide monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This resource is designed to help you navigate the challenges of working with the highly reactive and potentially explosive carbon monosulfide (CS) monomer. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure safer and more successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CS) and why is it so reactive?

A1: this compound is the sulfur analog of carbon monoxide (CO), with the chemical formula CS.[1][2] It features a triple bond between the carbon and sulfur atoms.[2] This molecule is highly reactive because it is thermodynamically unstable as a solid or liquid and has a strong tendency to polymerize to form a more stable brown-black solid, (CS)n.[1][2] This polymerization can be explosive, especially in the presence of catalysts or upon exposure to sunlight.[1][3]

Q2: My experiment is failing due to rapid, uncontrolled polymerization. What are the common causes?

A2: Uncontrolled polymerization is the most frequent issue when working with CS. The primary causes are:

  • Catalysis by Metals: Even trace amounts of metal can catalyze the explosive polymerization of CS.[3] This includes exposed metal surfaces on electrodes, stir bars, or even impurities in glassware.

  • High Concentration: Condensation of gaseous CS into a liquid or solid phase dramatically increases its concentration and the likelihood of explosive polymerization.

  • Sunlight Exposure: Polymerization can be initiated by sunlight.[1]

  • Surface-Mediated Reactions: The walls of the reaction vessel can act as a "third body" necessary for the polymerization reaction to proceed.[3]

Q3: How can I safely generate and handle CS monomer for my reaction?

A3: The most common and effective method for generating synthetic quantities of CS is through the decomposition of carbon disulfide (CS₂) vapor in a high-voltage AC silent electric discharge.[2][3] The resulting gas stream, a mixture of CS, unreacted CS₂, and minor byproducts, must be immediately purified and diluted.[3] Handling requires a meticulously clean, all-glass, high-vacuum apparatus. All light sources should be shielded, and the monomer should be used in a highly diluted gas stream directly as it is generated (in situ).

Q4: Is this compound used in drug development?

A4: While CS itself is generally too reactive to be a drug candidate, its high reactivity is harnessed in organic synthesis. It serves as a potent thiocarbonylating agent for creating sulfur-containing heterocycles.[4] Many sulfur-containing heterocyclic compounds are scaffolds in established pharmaceuticals, making CS a potentially valuable, albeit challenging, reagent in medicinal chemistry for the synthesis of novel compounds.[5]

Q5: Does this compound act as a signaling molecule like CO or H₂S?

A5: Currently, there is no direct evidence to suggest that this compound is an endogenously produced signaling molecule (gasotransmitter) in biological systems, unlike its isoelectronic analog carbon monoxide (CO) or hydrogen sulfide (B99878) (H₂S).[6][7] However, given its structural similarity to CO, it is plausible to hypothesize that it could interact with similar biological targets, such as the heme iron in soluble guanylate cyclase (sGC). This interaction remains a topic for future research.

Troubleshooting Guide

This guide addresses common problems encountered during the generation and use of this compound.

Symptom Potential Cause(s) Recommended Action(s)
No or Very Low Yield of CS Monomer 1. Inefficient discharge in the generator.2. Leak in the vacuum system.3. CS₂ source is empty or has low vapor pressure.1. Check power supply to the electrodes. Ensure a visible, stable plasma glow is present between the electrodes during operation.2. Perform a leak test on the entire apparatus using a vacuum gauge.3. Ensure the CS₂ reservoir is sufficiently filled and at a temperature that allows for adequate vaporization.
Explosive Polymerization in Generator 1. Exposed metal on electrodes.2. Overheating of the discharge tube.3. High partial pressure of CS₂.1. IMMEDIATELY SHUT DOWN THE SYSTEM. Inspect electrodes for any cracks or damage to the glass shielding that might expose the metal core. Replace if necessary.2. Ensure adequate cooling (e.g., air or water jacket) is applied to the discharge tube.3. Reduce the flow rate of CS₂ vapor or increase the flow rate of the inert carrier gas.
Brown/Black Polymer Deposits on Glassware Downstream 1. Inefficient cold trap.2. "Hot spots" in the transfer lines.3. Contaminated glassware.1. Ensure the cold trap is maintained at the correct temperature (e.g., -112°C) to effectively remove byproducts without condensing CS.[3]2. Avoid sharp bends or unheated sections where gas flow could slow and concentration could increase.3. Thoroughly clean all glassware and consider passivation (see Protocol 2) to minimize active sites for polymerization.
Low Conversion in Subsequent Reaction with CS 1. Low concentration of CS in the gas stream.2. Reaction temperature is too low.3. Competing polymerization reaction.1. Optimize generator conditions (e.g., discharge power, CS₂/inert gas ratio) to increase CS yield.2. Gently warm the reaction vessel to increase the reaction rate, but be cautious of initiating polymerization.3. Ensure the reaction medium is free of metal contaminants and consider adding a radical inhibitor if compatible with your desired reaction.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Occurs check_yield Low/No CS Yield? start->check_yield check_polymer Uncontrolled Polymerization? check_yield->check_polymer No solution_yield Verify Discharge, Leaks, & CS2 Source check_yield->solution_yield Yes check_conversion Low Reaction Conversion? check_polymer->check_conversion No solution_polymer SHUT DOWN. Inspect Electrodes & Cooling. Adjust Gas Pressure. check_polymer->solution_polymer Yes check_conversion->solution_polymer Yes end_node Problem Resolved check_conversion->end_node No solution_yield->end_node solution_polymer->end_node solution_conversion Optimize CS Generation. Adjust Reaction Temp. Check for Contaminants. ExperimentalWorkflow Workflow for in-situ generation and use of CS monomer. cluster_setup Setup & Preparation InertGas Inert Gas Source (Ar or He) Generator Silent Discharge Generator (AC HV) InertGas->Generator CS2 CS2 Reservoir CS2->Generator ColdTrap Cold Trap (-112 °C) Generator->ColdTrap CS, CS2, S8, C3S2 ReactionVessel Reaction Vessel with Substrate ColdTrap->ReactionVessel Purified CS Gas Stream Vacuum Vacuum Pump ReactionVessel->Vacuum SignalingPathway Hypothetical signaling pathway for CS, analogous to CO. CS This compound (CS) (Hypothetical) sGC Soluble Guanylate Cyclase (sGC) (Inactive) CS->sGC Binds to Heme Iron sGC_active sGC (Active) sGC->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Physiological Response (e.g., Vasodilation) PKG->Relaxation Phosphorylates Target Proteins

References

Technical Support Center: Minimizing Carbon Suboxide (CS) Polymerization in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and minimizing the polymerization of carbon suboxide (CS) in your research. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully work with this highly reactive compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and use of carbon suboxide, providing targeted solutions to prevent unwanted polymerization.

Problem Potential Cause Recommended Solution
Rapid polymerization of freshly synthesized CS Presence of impurities such as water or residual acids from the synthesis process.Implement a thorough purification protocol immediately after synthesis. This should include fractional distillation and passing the CS gas through drying agents. For a detailed procedure, refer to the Experimental Protocols section.
CS polymerizes during storage, even at low temperatures. Slow decomposition or reaction with trace contaminants in the storage vessel.Store purified CS as a dilute mixture with an inert gas, such as nitrogen. Studies have shown that dilute CS mixtures in nitrogen are stable for months at room temperature.[1][2] For long-term storage, seal in a clean, dry glass container in the dark.
Polymer formation is observed during experimental reactions. The reaction conditions (e.g., temperature, solvents, reagents) may be promoting polymerization.If possible, conduct reactions at lower temperatures. Ensure all solvents and reagents are rigorously dried and deoxygenated before use. The presence of strong bases should be avoided as they can catalyze polymerization.[3]
Discoloration (yellow to reddish-brown) of CS liquid or gas. This is a visual indicator of the onset of polymerization.[4]If slight discoloration is observed, repurification may be possible. However, significant discoloration indicates substantial polymer formation, and the sample should be disposed of according to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is carbon suboxide (CS) and why is it prone to polymerization?

A1: Carbon suboxide (C₃O₂), also known as tricarbon dioxide, is a linear molecule with the structure O=C=C=C=O. Its four cumulative double bonds make it a highly reactive cumulene.[4] This reactivity is the primary reason for its tendency to spontaneously polymerize into a red, yellow, or black solid, which is postulated to have a poly(α-pyronic) structure.[4]

Q2: What are the primary factors that accelerate the polymerization of CS?

A2: The polymerization of carbon suboxide is accelerated by several factors, including:

  • Temperature: Higher temperatures increase the rate of polymerization.

  • Purity: Impurities, especially water and acids, can catalyze polymerization.[3]

  • Light: Although quantitative data for CS is limited, UV light is known to initiate polymerization in many unsaturated compounds.

  • Concentration: Pure, condensed-phase CS is more prone to polymerization than when it is in a dilute gaseous state.

Q3: Can chemical inhibitors be used to prevent CS polymerization?

Q4: What are the safety precautions for handling carbon suboxide?

A4: Carbon suboxide is a toxic compound that can cause irritation to the skin, eyes, and respiratory tract.[3] It is essential to handle it in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Due to its toxicity and potential for violent reactions with water and strong bases, an appropriate emergency response plan should be in place.[3]

Data Presentation

Thermal Polymerization Rate of Carbon Suboxide

The thermal polymerization of carbon suboxide has been observed to be an autocatalytic process, being first order with respect to both the monomer and the polymer. The following table summarizes the rate constants at different temperatures and the activation energy for this process.

Temperature (°C)Rate Constant (k) in (torr x h)⁻¹Activation Energy (kcal/mol)
251.67 x 10⁻³6.23
453.28 x 10⁻³6.23

Data sourced from studies on the thermal polymerization of C₃O₂ on a fused silica (B1680970) surface.

Experimental Protocols

Synthesis and Purification of Carbon Suboxide

This protocol describes the laboratory-scale synthesis of carbon suboxide via the dehydration of malonic acid, followed by a purification procedure to enhance its stability.

Materials:

  • Malonic acid (CH₂(COOH)₂)

  • Phosphorus pentoxide (P₄O₁₀)

  • Sand (optional, as a dispersant)

  • Dry ice-acetone or liquid nitrogen cold traps

  • Vacuum line and manifold

  • Glassware (reaction flask, collection traps), all thoroughly dried

Methodology:

  • Apparatus Setup: Assemble the reaction apparatus on a vacuum line. The setup consists of a reaction flask containing the malonic acid and P₄O₁₀ mixture, followed by a series of cold traps. The first trap is typically kept at a moderately low temperature to condense any less volatile byproducts, while the subsequent traps are cooled with dry ice-acetone or liquid nitrogen to collect the carbon suboxide.

  • Reaction Mixture: In the reaction flask, thoroughly mix malonic acid with an excess of phosphorus pentoxide (a weight ratio of approximately 1:2 is often used). A small amount of sand can be added to the mixture to aid in heat distribution and prevent clumping.

  • Synthesis: Evacuate the system. Gently heat the reaction flask to a temperature of 140-150°C. The dehydration of malonic acid will produce gaseous carbon suboxide, which will travel through the vacuum line.

  • Collection: Collect the carbon suboxide in the cold traps cooled with liquid nitrogen (-196°C) or a dry ice/acetone slush (-78°C).

  • Purification: After the reaction is complete, the crude carbon suboxide can be purified by fractional distillation through the series of cold traps. By carefully controlling the temperature of the traps, impurities with different boiling points can be separated. For instance, maintaining a trap at -78°C will allow the more volatile CO₂ to pass through while trapping the C₃O₂ (boiling point: 6.8°C).

Visualizations

Logical Relationship Diagram for CS Polymerization

Factors Influencing Carbon Suboxide Polymerization cluster_promoting Promoting Factors cluster_inhibiting Inhibiting Factors High Temperature High Temperature Polymerization Polymerization High Temperature->Polymerization Impurities (Water, Acids) Impurities (Water, Acids) Impurities (Water, Acids)->Polymerization UV Light UV Light UV Light->Polymerization High Concentration High Concentration High Concentration->Polymerization Low Temperature Low Temperature Carbon Suboxide (CS) Carbon Suboxide (CS) Low Temperature->Carbon Suboxide (CS) High Purity High Purity High Purity->Carbon Suboxide (CS) Darkness Darkness Darkness->Carbon Suboxide (CS) Dilution (Inert Gas) Dilution (Inert Gas) Dilution (Inert Gas)->Carbon Suboxide (CS) Chemical Inhibitors Chemical Inhibitors Chemical Inhibitors->Carbon Suboxide (CS) Carbon Suboxide (CS)->Polymerization spontaneous Workflow for Minimizing Carbon Suboxide Polymerization Synthesis Synthesis of CS (e.g., Dehydration of Malonic Acid) Purification Immediate Purification (Fractional Distillation) Synthesis->Purification Crude Product Storage Storage (Dilute with N₂, Dark, Low Temp) Purification->Storage Purified CS Experiment Experimental Use (Anhydrous/Aprotic Conditions) Storage->Experiment Use as needed Waste Dispose of Polymer Experiment->Waste If polymerization occurs

References

Technical Support Center: Purification of Carbon Monosulfide (CS) from Carbon Disulfide (CS2) Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the generation and purification of carbon monosulfide (CS) from carbon disulfide (CS2) mixtures. Given that CS is a highly reactive and unstable molecule, "purification" in this context refers to the enrichment of the CS gas stream and the removal of unreacted CS2 and byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound (CS) and why is it difficult to handle?

A1: this compound (CS) is the sulfur analog of carbon monoxide (CO) and features a triple bond between carbon and sulfur.[1][2] It is a highly reactive and thermodynamically unstable species that exists as a transient gas under laboratory conditions.[1] Its high reactivity makes it prone to rapid polymerization, sometimes explosively, which presents significant handling challenges.[2][3] It is not stable as a solid or liquid at standard conditions.[2]

Q2: What are the primary methods for generating CS from CS2?

A2: The most common laboratory methods for generating CS involve the decomposition of carbon disulfide (CS2). These methods include:

  • High-Frequency/High-Voltage Discharge: Passing low-pressure CS2 vapor through a high-frequency (e.g., microwave) or high-voltage AC electrical discharge is a widely used method for producing synthetic quantities of CS.[1][2][3]

  • Photolysis: Using light to induce the decomposition of CS2.[1][3]

  • Pyrolysis/Thermolysis: Applying high temperatures to break down CS2.[1][3]

Q3: What does "purification" of CS entail?

A3: Since CS is highly unstable, purification does not mean isolating and bottling pure CS. Instead, it refers to processes that enrich the gaseous stream of CS produced from CS2 decomposition, primarily by removing unreacted CS2 and other byproducts. A common technique involves passing the gas mixture through a cold trap to condense the less volatile components.

Q4: What are the typical impurities found in a CS/CS2 mixture after generation?

A4: When generating CS from CS2, the resulting gas mixture typically contains unreacted CS2, the desired CS, and small quantities of byproducts such as elemental sulfur (S8) and carbon subsulfide (C3S2).[3]

Q5: How can the purity of a CS gas stream be improved?

A5: A significant improvement in CS purity can be achieved by passing the gas mixture from the generation source (e.g., an electrical discharge) through a cold trap. A trap maintained at -112°C has been shown to produce a stream of CS gas that is approximately 85% pure.[3]

Q6: What are the key safety precautions when working with CS and CS2?

A6: Both CS2 and CS pose significant safety risks.

  • CS2: Carbon disulfide is highly flammable, with a very low ignition temperature, and is a neurotoxin.[4] All work should be conducted in a well-ventilated fume hood.

  • CS: this compound can polymerize explosively.[3] The generation apparatus should be designed to handle potential pressure changes, and appropriate personal protective equipment (PPE), including safety glasses and blast shields, should be used.

Troubleshooting Guides

Problem 1: Low Yield of this compound (CS)
Possible Cause Suggested Solution
Insufficient Energy for CS2 Decomposition Increase the power of the microwave or electrical discharge. Optimize the pressure within the reaction chamber; generation is typically performed at low pressure.[1]
Incorrect Flow Rate of CS2 Optimize the flow rate of the CS2 vapor. A flow rate that is too high may not allow for sufficient residence time in the discharge zone, while a rate that is too low can reduce overall output.
Recombination of CS Ensure the generated CS is rapidly removed from the high-energy discharge zone to minimize recombination or polymerization. The design of the flow-through system is critical.
System Leaks Check all connections in the vacuum apparatus for leaks. The presence of air can lead to unwanted side reactions and affect the efficiency of the discharge.
Problem 2: High Concentration of Residual CS2 in Product Stream
Possible Cause Suggested Solution
Inefficient CS2 Decomposition As with low yield, ensure the energy input (discharge power) is sufficient for efficient conversion of CS2 to CS.[1][3]
Ineffective Cold Trapping Verify the temperature of the cold trap. A temperature of -112°C is reported to be effective for trapping CS2 while allowing CS to pass through.[3] Ensure the trap has sufficient surface area for efficient condensation.
High Initial CS2 Flow Rate A very high flow rate can overwhelm the capacity of both the discharge to decompose CS2 and the cold trap to remove it. Reduce the flow rate and re-optimize the system.
Problem 3: Formation of Solid Deposits (Polymer or Sulfur) in the Apparatus
Possible Cause Suggested Solution
CS Polymerization CS readily polymerizes, especially on surfaces.[2][3] This is often unavoidable but can be minimized by maintaining a low-pressure, continuous flow system that quickly moves the CS to the point of use. Certain metals can catalyze polymerization.[3]
Deposition of Elemental Sulfur (S8) The decomposition of CS2 can produce elemental sulfur, which may deposit in cooler parts of the apparatus.[3] Using a series of traps at progressively lower temperatures can help to selectively remove byproducts.
Sunlight Exposure CS polymerization can be initiated by sunlight.[2] Shield the apparatus from direct light.

Experimental Protocols & Data

Protocol: Generation and Enrichment of this compound (CS)

This protocol describes a general method for producing a CS-enriched gas stream using a microwave discharge.

1. Apparatus Setup:

  • Assemble a vacuum-tight flow system consisting of a CS2 reservoir, a mass flow controller, a quartz tube passing through a microwave cavity, a cold trap, and a high-capacity vacuum pump.
  • The microwave cavity is connected to a microwave generator (e.g., 2.45 GHz).
  • The cold trap should be a U-tube or similar design that can be immersed in a cooling bath.

2. Procedure:

  • Prepare a cooling bath for the cold trap at -112°C using a suitable slush bath (e.g., carbon tetrachloride slush, with appropriate safety precautions).
  • Evacuate the entire system to a low base pressure.
  • Begin flowing CS2 vapor through the system at a controlled, low flow rate. Adjust the pressure using the vacuum pump.
  • Apply microwave power to initiate a plasma discharge in the quartz tube. The CS2 will decompose into CS and sulfur radicals within the plasma.[1][3]
  • Pass the resulting gas mixture through the -112°C cold trap. Unreacted CS2 and byproducts like S8 will condense in the trap.[3]
  • The gas stream exiting the trap will be enriched in CS (approximately 85% purity) and should be used immediately for subsequent reactions or analysis.[3]

Table 1: Comparison of CS Generation Methods

Method Typical Purity (Post-Trapping) Key Parameters Advantages Disadvantages
Microwave/AC Discharge ~85%[3]Low Pressure, High Frequency/Voltage[1]Good for producing synthetic quantities[3]Requires specialized equipment; potential for byproduct formation (S8, C3S2)[3]
Photolysis VariableWavelength, CS2 ConcentrationCan be a "cleaner" methodOften lower yield, may require specific laser systems
Pyrolysis VariableHigh Temperature (e.g., >1000 °C)Conceptually simpleHigh energy cost, difficult to control side reactions

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_output Output CS2_Source CS2 Reservoir MFC Mass Flow Controller CS2_Source->MFC Plasma_Tube Quartz Tube in Microwave Cavity MFC->Plasma_Tube Cold_Trap Cold Trap (-112°C) Plasma_Tube->Cold_Trap Pump Vacuum Pump Cold_Trap->Pump Enriched_CS Enriched CS Gas (to reaction/analysis) Cold_Trap->Enriched_CS Waste Condensed CS2/Byproducts Cold_Trap->Waste

Caption: Workflow for CS generation and purification.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start High CS2 in Product Check_Power Is Discharge Power Optimal? Start->Check_Power Check_Trap Is Cold Trap at -112°C & Efficient? Check_Power->Check_Trap Yes Increase_Power Increase Microwave/ Discharge Power Check_Power->Increase_Power No Check_Flow Is CS2 Flow Rate Too High? Check_Trap->Check_Flow Yes Improve_Trap Improve Trap Cooling & Surface Area Check_Trap->Improve_Trap No Reduce_Flow Reduce CS2 Flow Rate Check_Flow->Reduce_Flow Yes End Purity Improved Check_Flow->End No (Re-evaluate) Increase_Power->End Improve_Trap->End Reduce_Flow->End

Caption: Decision tree for troubleshooting low CS purity.

Reaction Pathway

ReactionPathway cluster_byproducts Side Reactions / Byproducts CS2 CS₂ Energy Energy (Discharge/Heat/Light) CS2->Energy CS_S [CS₂]* (Excited State) Energy->CS_S CS CS (Desired Product) CS_S->CS S S (Sulfur Radical) CS_S->S CS_Polymer (CS)n Polymer CS->CS_Polymer C3S2 C₃S₂ CS->C3S2 + CS₂ (complex reaction) S8 S₈ S->S8

Caption: Reaction pathways in CS generation from CS2.

References

Technical Support Center: Sulfur Analysis by Combustion with Coulometric Detection (CS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chemical modifiers in sulfur analysis via the combustion and coulometric detection method.

Troubleshooting Guide

This guide addresses specific issues that may arise during sulfur analysis using chemical modifiers, also known as combustion aids or accelerators.

Problem IDIssuePossible CausesSuggested Solutions
S-01 Low or Inconsistent Sulfur Recovery 1. Incomplete Combustion: The sample matrix is not fully decomposing at the set furnace temperature. This is common with refractory materials or samples with a high organic content. 2. Formation of Stable Sulfates: Some elements in the sample may form thermally stable sulfates that do not decompose and release SO₂. 3. SO₃ Formation: A portion of the sulfur may be oxidized to sulfur trioxide (SO₃) which may not be efficiently titrated by the coulometer, or it can condense in the tubing, leading to lower results.[1] 4. Inappropriate Modifier/Accelerator: The selected combustion aid is not effective for the specific sample matrix.1. Add or Increase Combustion Accelerator: Introduce or increase the amount of a suitable accelerator like Tungsten or a Tungsten/Tin blend to raise the combustion temperature.[2] 2. Use a Catalyst: Add Vanadium Pentoxide (V₂O₅) to the sample. V₂O₅ acts as a catalyst, facilitating the complete conversion of sulfur to SO₂.[3] 3. Optimize Furnace Temperature: Ensure the furnace temperature is adequate for the sample type. For many inorganic materials, temperatures above 2000°C may be necessary. 4. Check for Leaks: Inspect the system for any leaks that could allow combustion gases to escape before reaching the detector.
S-02 High Blank Values 1. Contaminated Accelerator: The combustion aid (e.g., Tungsten, Iron chips) may contain trace amounts of sulfur. 2. Crucible Contamination: Ceramic crucibles may have residual sulfur from previous analyses or from manufacturing. 3. System Contamination: The combustion tube, tubing, or other components of the gas path may be contaminated.1. Use High-Purity Accelerators: Ensure the accelerators used have low blank values for sulfur.[1][2] 2. Pre-bake Crucibles: Bake new crucibles at a high temperature before use to remove any volatile sulfur-containing compounds. 3. Perform Regular System Blanks: Run several blank analyses at the beginning of each analytical sequence to condition the system and establish a stable baseline.
S-03 Poor Reproducibility (High RSD) 1. Sample Heterogeneity: The sulfur content is not uniformly distributed throughout the sample. 2. Inconsistent Sample-to-Modifier Ratio: The amount of sample and combustion aid is not consistent between analyses. 3. Variable Combustion: The combustion process itself is not consistent, leading to variations in the release of SO₂.1. Improve Sample Homogenization: Grind solid samples to a fine, uniform powder.[4] 2. Precise Weighing: Accurately weigh both the sample and the combustion aid for each analysis. 3. Ensure Good Mixing: Thoroughly mix the sample with the combustion aid in the crucible before combustion.
S-04 Interference from Other Elements 1. Halogen Interference: Halogens (e.g., Chlorine, Fluorine) can react in the coulometric cell and cause positive or negative interferences. 2. Nitrogen Interference: In some detection methods, nitrogen oxides can interfere with sulfur determination, although this is less common with coulometry compared to UV fluorescence.1. Use Halogen Traps: Install a halogen trap in the gas path before the coulometric cell to remove interfering halogenated compounds. 2. Consult Instrument Manual: Refer to the instrument manufacturer's recommendations for dealing with specific types of interferences.

Frequently Asked Questions (FAQs)

1. What are chemical modifiers, and why are they necessary for sulfur analysis by combustion?

Chemical modifiers, more commonly referred to as combustion aids, accelerators, or catalysts, are substances added to a sample before combustion to ensure the complete and efficient conversion of sulfur to sulfur dioxide (SO₂). They are crucial for several reasons:

  • Promoting Complete Combustion: Many substances, particularly inorganic materials, do not combust completely on their own. Accelerators like tungsten and iron increase the temperature and efficiency of the combustion process.[5][6][7]

  • Facilitating SO₂ Release: Catalysts such as Vanadium Pentoxide (V₂O₅) help to break down stable sulfur compounds and promote the release of sulfur as SO₂.[3]

  • Preventing SO₃ Formation: Some modifiers, like tungsten, can help to prevent the formation of sulfur trioxide (SO₃), which may not be accurately measured by the coulometric detector and can lead to low sulfur readings.[1]

2. What are the most common chemical modifiers used for sulfur analysis by combustion?

The most frequently used combustion aids are:

  • Tungsten (W) or Tungsten Trioxide (WO₃): Tungsten is a highly effective accelerator due to its high melting point and its ability to release a significant amount of heat upon oxidation, which aids in the complete combustion of the sample.[2] Tungsten trioxide, formed during combustion, is an acidic oxide that facilitates the release of CO₂ and SO₂.[1][2]

  • Iron (Fe) Chips: Iron chips are another common accelerator that helps to facilitate the induction combustion of both ferrous and non-ferrous materials.[7][8]

  • Vanadium Pentoxide (V₂O₅): This compound acts as a catalyst to ensure the complete conversion of sulfur to SO₂ and is particularly useful for analyzing refractory materials and samples containing stable sulfur compounds.[3]

  • Tin (Sn): Often used in combination with tungsten, tin can also act as a combustion aid.[5]

3. How do I choose the right chemical modifier for my sample?

The selection of a chemical modifier depends on the sample matrix. The following table provides general guidance:

Sample TypeRecommended Modifier(s)Rationale
Steels and other Metals Tungsten, Iron ChipsThese accelerators are effective at high temperatures and promote the complete combustion of metallic samples.[5]
Refractory Materials (e.g., Ceramics, Ores) Tungsten, Vanadium PentoxideTungsten provides the high temperatures needed for decomposition, while V₂O₅ catalyzes the oxidation of sulfur in these stable matrices.
Coal and Coke Vanadium Pentoxide, Iron ChipsV₂O₅ and iron aid in the complete combustion of these carbon-rich materials and ensure all sulfur is converted to SO₂.[9]
Organic Materials and Polymers Vanadium PentoxideV₂O₅ is often used to ensure the complete conversion of sulfur in organic matrices.
Cement and Gypsum Vanadium PentoxideV₂O₅ helps to increase the reaction speed for these types of samples.[3]

4. Is there a standard experimental protocol for using chemical modifiers?

While the exact parameters will vary depending on the instrument and sample type, a general protocol is as follows:

Experimental Protocol: General Procedure for Sulfur Analysis by Combustion-Coulometry

  • Sample Preparation:

    • Ensure the sample is homogeneous. For solid samples, this typically involves grinding to a fine powder.[4]

    • Accurately weigh a representative portion of the sample into a pre-baked ceramic crucible. The sample weight will depend on the expected sulfur concentration.

  • Addition of Chemical Modifier:

    • Add the selected chemical modifier(s) to the crucible. The amount will depend on the modifier and the sample matrix. A common starting point is a 1:1 or 2:1 ratio of modifier to sample by weight.

    • For accelerators like tungsten or iron chips, they can be layered with the sample.

    • For catalysts like V₂O₅, it is often recommended to cover the sample with the powder.[3]

  • Combustion:

    • Place the crucible into the autosampler or directly into the combustion furnace of the sulfur analyzer.

    • Initiate the combustion sequence. The sample is heated to high temperatures (typically 1200-1500°C or higher) in a pure oxygen stream.[10]

  • Gas Purification and Conversion:

    • The combustion gases, containing SO₂ and potentially SO₃, are passed through a series of purification tubes to remove moisture and other interfering substances.

    • If necessary, the gas stream is passed over heated copper to reduce any SO₃ to SO₂.

  • Coulometric Titration:

    • The purified gas stream containing SO₂ enters the coulometric titration cell.

    • The SO₂ reacts with a reagent in the cell, and the instrument measures the amount of charge required to regenerate the titrant, which is directly proportional to the amount of sulfur in the original sample.

  • Data Analysis:

    • The instrument software calculates the sulfur concentration based on the integrated coulometric signal and the initial sample weight.

Visualizations

Workflow_for_Selecting_a_Combustion_Aid start Start: Identify Sample Matrix is_metal Is the sample a metal or alloy? start->is_metal is_refractory Is the sample a refractory material (e.g., ceramic, ore)? is_metal->is_refractory No use_W_Fe Use Tungsten (W) and/or Iron (Fe) accelerator is_metal->use_W_Fe Yes is_organic Is the sample an organic material (e.g., coal, polymer)? is_refractory->is_organic No use_W_V2O5 Use Tungsten (W) accelerator and Vanadium Pentoxide (V2O5) catalyst is_refractory->use_W_V2O5 Yes use_V2O5 Use Vanadium Pentoxide (V2O5) catalyst is_organic->use_V2O5 Yes end_run Proceed with Analysis is_organic->end_run No (Consult specific application notes) use_W_Fe->end_run use_W_V2O5->end_run use_V2O5->end_run

Caption: A decision workflow for selecting the appropriate combustion aid based on the sample matrix.

Troubleshooting_Low_Sulfur_Recovery start Start: Low or Inconsistent Sulfur Recovery check_combustion Is combustion visibly incomplete (e.g., soot, unreacted sample)? start->check_combustion add_accelerator Add or increase amount of Tungsten (W) or Iron (Fe) accelerator check_combustion->add_accelerator Yes check_matrix Is the sample a refractory material or known to form stable sulfates? check_combustion->check_matrix No reanalyze Re-analyze sample add_accelerator->reanalyze add_catalyst Add Vanadium Pentoxide (V2O5) as a catalyst check_matrix->add_catalyst Yes check_so3 Is SO3 formation suspected? check_matrix->check_so3 No add_catalyst->reanalyze use_modifier Use Tungsten (W) which can help prevent SO3 formation check_so3->use_modifier Yes check_so3->reanalyze No use_modifier->reanalyze

Caption: A troubleshooting workflow for diagnosing and resolving low sulfur recovery.

References

addressing spectral interferences in carbon monosulfide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address spectral interferences encountered during the detection of carbon monosulfide (CS), particularly using High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS-MAS).

Frequently Asked Questions (FAQs)

Q1: What are the common analytical wavelengths for this compound (CS) detection?

A1: this compound is typically detected via its molecular absorption spectrum. The most commonly used wavelength is around 258.056 nm, which corresponds to a strong molecular absorption system.[1][2] Another nearby line at 258.033 nm can be used if spectral interference is observed at the primary wavelength.

Q2: What are the primary types of interferences observed in CS detection?

A2: The main types of interferences are spectral and chemical interferences. Spectral interferences occur when the absorption spectrum of another molecule or atom overlaps with that of CS.[3] Chemical interferences can affect the formation of CS molecules in the atomizer.[2]

Q3: Which chemical elements are known to cause spectral interference in CS detection?

A3: Lead (Pb) is a known serious spectral interferent in CS detection, especially at concentrations higher than 200 mg L⁻¹.[2] This interference is due to the formation of lead sulfate (B86663) in the solution. Other elements like aluminum, calcium, cobalt, chromium, copper, iron, potassium, magnesium, manganese, sodium, and nickel have been tested at concentrations up to 2000 mg L⁻¹ and showed no significant spectral interference.[2]

Q4: Can the sample matrix itself cause interference?

A4: Yes, components of the sample matrix can cause what is known as matrix effects, which can either enhance or suppress the analyte signal.[4][5][6] In biological samples like urine, the complex matrix can be a significant source of interference.[1][7][8]

Troubleshooting Guide

Problem: My CS signal is unexpectedly high or shows a broad, elevated baseline.

  • Possible Cause: You may be experiencing background absorption from the sample matrix or spectral overlap from an interfering species.

  • Solution Workflow:

    Troubleshooting_Spectral_Interference A Start: Unexpectedly High Signal or Baseline B Analyze a Blank Sample (same matrix, no analyte) A->B C Is the background signal still high? B->C D Implement Background Correction (e.g., Deuterium (B1214612) Lamp) C->D Yes F Identify Potential Interferents (e.g., check for high Pb concentration) C->F No E Does the issue persist? D->E G Choose an Alternative Analytical Wavelength (e.g., 258.033 nm) E->G Yes K Problem Resolved E->K No F->G H Does the interference remain? G->H I Employ the Standard Addition Method to correct for matrix effects H->I Yes H->K No J Optimize Sample Preparation (e.g., dilution, extraction) I->J L Consult Instrument Specialist I->L If unresolved J->K

    Caption: Logical workflow for troubleshooting spectral interferences.

Problem: My calibration curve is non-linear or has a poor correlation coefficient.

  • Possible Cause: Matrix effects may be suppressing or enhancing the signal at different analyte concentrations. The concentration of the standards may not be appropriate for the sample.

  • Solution: The standard addition method is highly recommended to compensate for matrix effects.[6][9] This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[6]

Problem: I am working with biological samples (e.g., urine, plasma) and getting inconsistent results.

  • Possible Cause: Biological matrices are complex and can introduce significant matrix effects.[1][7][8] Proteins and salts can interfere with the analysis.

  • Solution: Proper sample preparation is crucial. For urine, a "dilute-and-shoot" approach can be effective for relatively clean samples.[10] For more complex matrices like plasma, protein precipitation is a common first step.[10] Supported liquid extraction (SLE) or solid-phase extraction (SPE) can also be used to create cleaner extracts.[10]

Quantitative Data Summary

ParameterValue/InformationSource(s)
Primary Analytical Wavelength 258.056 nm[1][2]
Alternative Analytical Wavelength 258.033 nm
Known Spectral Interferent Lead (Pb)[2]
Tolerance Limit for Pb < 200 mg L⁻¹[2]
Tested Non-Interfering Elements Al, Ca, Co, Cr, Cu, Fe, K, Mg, Mn, Na, Ni (up to 2000 mg L⁻¹)[2]
Typical Pyrolysis Temperature (HR-CS-GFMAS) 600 °C
Typical Vaporization Temperature (HR-CS-GFMAS) 2300 °C

Experimental Protocols

Protocol 1: Deuterium Lamp Background Correction

This protocol describes the general steps for using a deuterium lamp for background correction in atomic absorption spectrometry.

  • Instrument Setup:

    • Ensure both the hollow cathode lamp (HCL) for the analyte and the deuterium (D₂) lamp are installed and aligned correctly in the spectrometer.

    • Select the analytical wavelength for CS (e.g., 258.056 nm).

    • Enable the deuterium lamp background correction feature in the instrument's software.

  • Principle of Operation:

    • The instrument will alternately pass light from the HCL and the D₂ lamp through the atomized sample.[5]

    • The HCL measures the total absorbance (analyte + background).[5]

    • The D₂ lamp, being a continuum source, measures only the background absorbance.[3][5]

    • The instrument's software subtracts the background absorbance from the total absorbance to provide the corrected analyte signal.[3]

  • Measurement Procedure:

    • Aspirate a blank solution (e.g., deionized water or a matrix-matched blank) to zero the instrument.

    • Aspirate the standards and samples. The instrument will automatically perform the background correction for each measurement.

  • Limitations:

    • This method is most effective for continuous background absorption.[2]

    • It may not fully correct for structured or rapidly changing background signals.[2]

    • The intensity of the deuterium lamp decreases at wavelengths above ~320 nm, limiting its use in that range.[2]

Protocol 2: Standard Addition Method for Matrix Effect Correction

This protocol outlines the steps for performing a multi-point standard addition to determine the concentration of CS in a sample with a complex matrix.

Standard_Addition_Workflow cluster_prep Solution Preparation cluster_analysis Analysis and Calculation A Prepare a series of volumetric flasks B Add a constant volume of the unknown sample to each flask A->B C Add increasing volumes of a standard analyte solution to the flasks (one flask receives zero standard) B->C D Dilute all flasks to the final volume with the appropriate solvent C->D E Measure the absorbance of each solution D->E F Plot Absorbance vs. Concentration of Added Standard E->F G Perform linear regression on the data points F->G H Extrapolate the line to the x-axis (y=0) G->H I The absolute value of the x-intercept is the concentration of the analyte in the original sample H->I

Caption: Workflow for the standard addition method.

  • Preliminary Analysis:

    • Perform an initial measurement of the unknown sample to estimate the approximate concentration of the analyte. This will help in choosing appropriate standard concentrations for spiking.

  • Preparation of Solutions: [6]

    • Prepare at least four identical volumetric flasks.

    • To each flask, add an equal and precise volume of the unknown sample.

    • Prepare a standard solution of the analyte with a known concentration.

    • Spike the flasks with increasing volumes of the standard solution. For example, add 0 µL, 50 µL, 100 µL, and 150 µL of the standard to the four flasks, respectively. The flask with 0 µL of standard is the unspiked sample.

    • Dilute all flasks to the final volume with the appropriate solvent (e.g., deionized water).

  • Data Acquisition:

    • Set up the spectrometer at the chosen analytical wavelength for CS.

    • Measure the absorbance of each of the prepared solutions, starting with the unspiked sample.

  • Data Analysis:

    • Create a plot with the concentration of the added standard on the x-axis and the measured absorbance on the y-axis.

    • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c.

    • Extrapolate the regression line to the point where the absorbance (y) is zero.[11]

    • The concentration of the analyte in the original sample is the absolute value of the x-intercept.[6][11]

References

Technical Support Center: Managing the Reactivity of Carbon Monosulfide with Halogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reactions of carbon monosulfide (CS) with halogens.

Troubleshooting Guides

Issue: Low or No Yield of Thiocarbonyl Halide Product

Possible Cause Troubleshooting Step Expected Outcome
Decomposition of this compound (CS) Ensure the in-situ generation of CS is efficient. For reactions involving CS precursors like carbon disulfide (CS₂), verify the integrity and purity of the starting material.Consistent and reproducible generation of CS, leading to improved product yield.
Incorrect Reaction Temperature Optimize the reaction temperature. Reactions with highly reactive halogens like fluorine may require cryogenic conditions (-78°C or lower) to prevent polymerization and side reactions.Reduced formation of unwanted byproducts and increased yield of the desired thiocarbonyl halide.
Inadequate Mixing Use a high-efficiency stirring system, especially for heterogeneous reactions. Ensure the halogen is dispersed evenly throughout the reaction medium.Improved reaction kinetics and a more homogeneous product distribution.
Presence of Impurities Purify all solvents and reagents. Water and other nucleophiles can react with thiocarbonyl halides, reducing the yield.Minimized side reactions and a cleaner product mixture, simplifying purification.

Issue: Formation of Unexpected Byproducts

Possible Cause Troubleshooting Step Expected Outcome
Side Reactions with Solvent Choose an inert solvent that does not react with halogens or thiocarbonyl halides. Perfluorinated or chlorinated solvents are often suitable.Elimination of solvent-related byproducts.
Over-halogenation Carefully control the stoichiometry of the halogen. Use a syringe pump or mass flow controller for precise addition of the halogen.Prevention of the formation of polyhalogenated sulfur compounds.
Polymerization of CS Maintain a low concentration of CS in the reaction mixture. This can be achieved by slow addition of the CS precursor.Reduced formation of (CS)n polymers, which can be difficult to remove.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the reaction of this compound with different halogens?

The reaction of this compound with halogens (X₂) typically yields thiocarbonyl halides of the formula CSX₂. The stability and reactivity of these products vary significantly with the halogen.

Halogen (X₂)ProductCommon NameStability
Fluorine (F₂)CSF₂Thiocarbonyl fluoride (B91410)Relatively stable gas
Chlorine (Cl₂)CSCl₂ThiophosgeneDecomposes in water and light
Bromine (Br₂)CSBr₂Thiocarbonyl bromideHighly unstable, decomposes readily
Iodine (I₂)CSI₂Thiocarbonyl iodideExtremely unstable, difficult to isolate

Q2: What are the recommended safety precautions when working with this compound and halogens?

Both this compound and halogens are hazardous materials. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. A blast shield is recommended for reactions involving highly reactive halogens like fluorine.

Q3: How can I monitor the progress of the reaction?

For volatile products, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the reaction in the gas phase by observing the appearance of the C=S stretching frequency of the thiocarbonyl halide. For reactions in solution, techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture.

Q4: What are suitable methods for the purification of thiocarbonyl halides?

Purification methods depend on the stability of the product.

  • Thiocarbonyl fluoride (CSF₂): Can be purified by fractional distillation at low temperatures.

  • Thiophosgene (CSCl₂): Can be purified by distillation under reduced pressure. It is crucial to avoid exposure to light and moisture during purification.

  • Thiocarbonyl bromide (CSBr₂) and Thiocarbonyl iodide (CSI₂): Due to their high instability, in-situ use without purification is often necessary.

Experimental Protocols & Visualizations

Experimental Workflow: In-Situ Generation and Reaction of CS with Halogens

The following diagram outlines a general experimental workflow for the in-situ generation of this compound from a precursor and its subsequent reaction with a halogen.

experimental_workflow cluster_precursor Precursor Handling cluster_reaction Reaction Setup cluster_generation In-Situ Generation & Reaction cluster_analysis Analysis & Purification precursor_prep Prepare CS Precursor (e.g., CS2 Solution) reactor Inert Atmosphere Reactor (e.g., Schlenk Line) precursor_prep->reactor Introduce Precursor halogen_source Halogen Source (Gas Cylinder/Solution) generation Generate CS (e.g., Photolysis/Pyrolysis) halogen_source->generation Introduce Halogen reaction React CS with Halogen generation->reaction Immediate Reaction quenching Quench Reaction reaction->quenching analysis Product Analysis (FTIR, GC-MS, NMR) quenching->analysis purification Purification (Distillation/Chromatography) analysis->purification

General experimental workflow for CS reactions.
Signaling Pathway: Reaction Mechanism of CS with a Halogen

The diagram below illustrates a simplified reaction pathway for the formation of a thiocarbonyl halide from this compound and a halogen molecule.

reaction_pathway CS CS (this compound) intermediate [CS--X--X]‡ (Transition State) CS->intermediate X2 X₂ (Halogen) X2->intermediate CSX2 CSX₂ (Thiocarbonyl Halide) intermediate->CSX2 Halide Abstraction

Simplified reaction pathway for thiocarbonyl halide formation.

Technical Support Center: Prevention of Carbon Monosulfide Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of carbon monosulfide (CS) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (CS) decomposition?

A1: The primary cause of this compound decomposition is its high reactivity, which leads to rapid polymerization.[1][2] CS is unstable as a solid or liquid and tends to form a brown, polymeric mass, especially in the presence of sunlight.[1] This polymerization is a very favorable reaction and can even be explosive.[3]

Q2: How is this compound typically generated in a laboratory setting?

A2: this compound is most commonly generated in situ for immediate use. The simplest and a widely used method is the decomposition of carbon disulfide (CS₂) vapor using a high-voltage AC arc or electric discharge.[1][2] Other methods include photolysis or thermolysis of CS₂.[2][3]

Q3: What are the main strategies to prevent the decomposition of this compound during experiments?

A3: The three main strategies to prevent CS decomposition are:

  • Handling as a Dilute Gas: Maintaining CS in the gaseous phase at low concentrations, typically diluted with an inert gas like argon, minimizes intermolecular interactions that lead to polymerization.

  • Low-Temperature Conditions: Conducting experiments at low temperatures significantly reduces the rate of polymerization. Special handling techniques are often required due to the explosive nature of the CS monomer at low temperatures.[3]

  • Chemical Trapping/Stabilization: Immediately reacting the generated CS with a trapping agent or a transition metal complex prevents it from polymerizing.

Q4: Can I store this compound?

A4: Storing pure this compound is not feasible due to its inherent instability. It is highly recommended to generate it in situ for immediate consumption in your reaction.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Rapid formation of a brown or black solid in the gas inlet or reaction vessel. 1. High concentration of CS: The concentration of gaseous CS is too high, promoting rapid polymerization. 2. Elevated temperature: The reaction or gas handling components are at a temperature that accelerates polymerization. 3. Presence of light: The experimental setup is exposed to sunlight or another strong light source, which catalyzes polymerization.[1] 4. Surface catalysis: The surfaces of the glassware or reactor are catalyzing polymerization.1. Increase the flow rate of the inert carrier gas (e.g., argon) to further dilute the CS stream. 2. Cool the reaction vessel and gas transfer lines. For trapping experiments, pre-cooling the trapping solution is essential. 3. Cover the experimental apparatus with aluminum foil or use amber glassware to exclude light. 4. Ensure all glassware is scrupulously clean. Silanizing the glassware can sometimes help to passivate the surface.
Low yield of the desired CS-adduct. 1. Inefficient CS generation: The discharge or pyrolysis of CS₂ is not optimal. 2. Decomposition of CS before it reaches the reaction mixture: The gas transfer path is too long, or conditions are not suitable to maintain CS in its monomeric form. 3. Ineffective trapping: The trapping agent is not reactive enough, or the reaction conditions (temperature, solvent) are not optimal.1. Adjust the voltage of the AC discharge or the temperature of the pyrolysis furnace. Optimize the flow rate of the CS₂/inert gas mixture through the generation zone. 2. Minimize the distance between the CS generation source and the reaction vessel. Ensure the transfer lines are cool. 3. Use a more reactive trapping agent if possible. Optimize the reaction temperature; some cycloaddition reactions may require moderate heating, but this must be balanced against CS stability. Ensure the trapping agent is in sufficient excess.
Explosive decomposition of condensed CS. Condensation of CS monomer: CS has been allowed to condense as a solid or liquid at very low temperatures, creating a highly unstable and explosive material.[3]NEVER intentionally condense pure CS. If a cold trap is used to separate CS from CS₂, ensure the temperature is not low enough to condense CS itself. A trap at -112°C can be used to trap CS₂ while allowing CS to pass through.[3] Always handle any condensed products with extreme caution and behind appropriate safety shields.

Data on this compound Stability and Precursor Decomposition

The stability of this compound is highly dependent on its physical state and environment. As a gas, its lifetime is limited by its tendency to polymerize. The decomposition of its common precursor, carbon disulfide (CS₂), to form CS is a first-order reaction at high temperatures.

Parameter Value Conditions Notes
Decomposition of CS₂ to CS + S First-order reaction1000 °CThe rate constant (k) is 2.8 x 10⁻⁷ s⁻¹.
Half-life of CS₂ Decomposition ~28.5 days1000 °CCalculated from the rate constant (t₁/₂ = 0.693/k). This indicates that at high temperatures, CS₂ slowly decomposes to provide a source of CS.
CS Polymerization RapidSolid or liquid phase; catalyzed by sunlight[1]The primary decomposition pathway. Can be explosive.[3]
(CS)n Polymer Stability Decomposes to CS₂~360 °CThe polymer, once formed, is relatively stable.[1]
Stabilization of CS Stable indefinitelyAs a ligand in transition metal thiocarbonyl complexesThe CS molecule is stabilized by coordination to a metal center.

Experimental Protocols

Protocol 1: Generation and In Situ Trapping of Gaseous this compound

This protocol describes a general method for generating a stream of gaseous this compound and immediately trapping it with a reactive substrate, such as a diene for a cycloaddition reaction.

Materials:

  • Carbon disulfide (CS₂)

  • High-purity argon gas

  • Trapping agent (e.g., cyclopentadiene)

  • Anhydrous solvent (e.g., toluene)

  • High-voltage AC power supply

  • Glass tube reactor for discharge

  • Gas flow controllers

  • Schlenk line and appropriate glassware

Procedure:

  • Apparatus Setup:

    • Assemble a gas-tight flow system. A schematic of a typical setup is provided below.

    • The CS₂ source is a bubbler containing liquid CS₂, maintained at a constant temperature (e.g., 0 °C) to control its vapor pressure.

    • A stream of argon is passed through the CS₂ bubbler to carry CS₂ vapor into the discharge tube.

    • The discharge tube is fitted with two electrodes connected to a high-voltage AC power supply.

    • The outlet of the discharge tube is connected via a glass tube to a reaction flask containing a solution of the trapping agent in an appropriate solvent.

    • The reaction flask should be equipped with a stirrer and maintained at the desired reaction temperature (often low temperature, e.g., -78 °C).

  • Execution:

    • Thoroughly flush the entire system with argon to remove all air and moisture.

    • Cool the reaction flask containing the trapping agent to the desired temperature.

    • Begin the flow of argon through the CS₂ bubbler at a controlled rate.

    • Turn on the high-voltage AC power supply to initiate the electric discharge. A visible glow should be observed in the discharge tube. This decomposes the CS₂ to CS and sulfur.

    • The gaseous mixture containing CS, unreacted CS₂, and argon flows directly into the reaction flask and bubbles through the solution of the trapping agent.

    • Continue the reaction for the desired period. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS of quenched aliquots).

    • Upon completion, turn off the AC power supply and then stop the argon flow.

    • Work up the reaction mixture according to the specific requirements of the product being synthesized.

Protocol 2: Synthesis of a Transition Metal Thiocarbonyl Complex

This protocol provides an example of stabilizing this compound by forming a stable transition metal complex. This method involves the desulfurization of a coordinated CS₂ ligand.

Materials:

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Wilkinson's catalyst in the chosen anhydrous solvent.

    • Add an excess of carbon disulfide to the solution. The color of the solution will typically change, indicating the formation of the CS₂ adduct, [RhCl(CS₂)(PPh₃)₂].

  • Desulfurization:

    • Add a solution of triphenylphosphine in the same solvent to the reaction mixture.

    • Heat the reaction mixture under reflux. The triphenylphosphine will abstract a sulfur atom from the coordinated CS₂ ligand.

    • The reaction progress can be monitored by the formation of triphenylphosphine sulfide (B99878) (SPPh₃) and the change in the spectroscopic properties of the rhodium complex.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting solid residue contains the desired thiocarbonyl complex, [RhCl(CS)(PPh₃)₂], and triphenylphosphine sulfide.

    • Purify the thiocarbonyl complex by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to separate it from the byproducts.

Visualizations

Decomposition_Pathway CS2 Carbon Disulfide (CS₂) CS This compound (CS) (Monomer) CS2->CS Decomposition Polymer Poly(this compound) ((CS)n) CS->Polymer Polymerization Sunlight Sunlight Discharge Electric Discharge / Heat

Caption: Decomposition pathway of carbon disulfide to this compound and subsequent polymerization.

Experimental_Workflow cluster_generation CS Generation cluster_stabilization Stabilization / Trapping CS2_source CS₂ Vapor in Inert Gas (Ar) Discharge High-Voltage AC Discharge CS2_source->Discharge Trapping Chemical Trapping (e.g., Diene) Discharge->Trapping Gaseous CS Stream Complexation Transition Metal Complexation Discharge->Complexation Gaseous CS Stream Product Stable Adduct / Thiocarbonyl Complex Trapping->Product Complexation->Product

Caption: Experimental workflow for the generation and stabilization of this compound.

Troubleshooting_Tree Start Problem: Unwanted Decomposition (Polymer Formation) Check_Concentration Is the CS stream highly concentrated? Start->Check_Concentration Check_Temp Is the reaction temperature elevated? Check_Concentration->Check_Temp No Sol_Dilute Solution: Increase inert gas flow to dilute CS. Check_Concentration->Sol_Dilute Yes Check_Light Is the setup exposed to light? Check_Temp->Check_Light No Sol_Cool Solution: Cool reaction vessel and transfer lines. Check_Temp->Sol_Cool Yes Sol_Shield Solution: Shield apparatus from light. Check_Light->Sol_Shield Yes Continue Problem Persists? Consider surface catalysis. Check_Light->Continue No Sol_Dilute->Check_Temp Sol_Cool->Check_Light Sol_Shield->Continue

Caption: A troubleshooting decision tree for addressing unwanted polymerization of this compound.

References

Technical Support Center: Carbon Monosulfide (CS) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in carbon monosulfide (CS) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to synthesize in high yields?

This compound (CS) is the sulfur analog of carbon monoxide. It is a highly reactive diatomic molecule that is thermodynamically unstable and readily polymerizes.[1] This inherent instability is the primary reason for low yields in its synthesis. The primary synthesis route involves the dissociation of carbon disulfide (CS₂), which often results in a mixture of CS, unreacted CS₂, and other sulfur byproducts, necessitating careful purification.[1]

Q2: What are the common methods for synthesizing this compound?

The most prevalent methods for generating this compound involve the decomposition of carbon disulfide (CS₂) through:

  • High-Frequency Electrical Discharge: Applying a high-voltage AC discharge to low-pressure CS₂ vapor is a common laboratory method.[1]

  • Photolysis: Using light to induce the breakdown of CS₂.

  • Pyrolysis: High-temperature decomposition of CS₂.

Q3: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this compound synthesis can typically be attributed to one or more of the following factors:

  • Polymerization of CS: Due to its high reactivity, nascently formed CS can rapidly polymerize into a brown solid, (CS)n.

  • Incomplete Dissociation of CS₂: The energy input (e.g., discharge power) may be insufficient to break down the CS₂ precursor effectively.

  • Suboptimal Reaction Conditions: Parameters such as pressure, gas flow rate, and temperature are not optimized for CS formation and stability.

  • Impurities in the Precursor: The presence of contaminants in the carbon disulfide can lead to side reactions.

  • Inefficient Product Trapping: The experimental setup may not be effectively isolating and stabilizing the CS product before it polymerizes or reacts further.

Q4: How can I purify the this compound from the reaction mixture?

A common method for purifying this compound from the gaseous mixture produced during synthesis is to use a cold trap. By passing the gas stream through a trap cooled to approximately -112°C, the less volatile carbon disulfide can be condensed, allowing for the separation of a gas stream that is significantly enriched in this compound, potentially reaching up to 85% purity.[1]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound synthesis.

Problem 1: Low Conversion of Carbon Disulfide (CS₂) Precursor

Symptoms:

  • High proportion of unreacted CS₂ in the product stream.

  • Low overall product yield.

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Discharge Power Gradually increase the power of the high-frequency discharge to enhance the dissociation of CS₂. Monitor the conversion of CS₂ as a function of power to find the optimal setting.[2]
Suboptimal Pressure Adjust the pressure within the reaction chamber. Lower pressures can sometimes favor the formation of desired products in plasma reactions.
Inadequate Residence Time Optimize the flow rate of the CS₂ carrier gas. A lower flow rate increases the residence time of the precursor in the discharge zone, potentially leading to higher conversion.
Catalyst Deactivation (if applicable) If a catalyst is being used, ensure it is active and has not been poisoned by impurities. Consider regeneration or replacement of the catalyst.
Problem 2: Excessive Polymerization of this compound

Symptoms:

  • Formation of a brown, solid polymer on the walls of the reaction vessel.

  • Low yield of gaseous CS.

Possible Causes & Solutions:

Possible CauseRecommended Action
High Concentration of CS Increase the flow rate of the carrier gas to reduce the partial pressure of the newly formed CS, thus minimizing intermolecular collisions that lead to polymerization.
"Hot Spots" in the Reactor Ensure uniform temperature distribution within the reactor. Hot spots can promote polymerization.
Inefficient Trapping Improve the efficiency of the cold trap by ensuring it is at the correct temperature and that the gas flow allows for sufficient residence time for CS to be isolated before it polymerizes.
Contamination of Surfaces Ensure the reaction vessel is thoroughly cleaned to remove any impurities that could catalyze polymerization.

Quantitative Data on CS₂ Conversion

The following table presents data on the conversion of carbon disulfide under various plasma conditions. While this data does not directly report the yield of this compound, it provides valuable insight into the initial, critical step of precursor dissociation.

SO₂ Concentration (%)CS₂/SO₂ Ratio (R)Discharge Power (W)CS₂ Conversion (%)
2115~27
21120~67
2215~26
22120~98
1215~37
12120~99

Data adapted from "Conversion of Sulfur Dioxide and Carbon Disulfide to Elemental Sulfur under Plasma-Induced Conditions". Note that the primary focus of this study was not CS synthesis, but the data on CS₂ conversion is relevant.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via High-Frequency Discharge of Carbon Disulfide

Objective: To generate gaseous this compound from carbon disulfide using a high-frequency electrical discharge.

Materials:

  • Carbon disulfide (CS₂), high purity

  • Inert carrier gas (e.g., Argon)

  • High-frequency AC power supply

  • Quartz or Pyrex reaction tube

  • Vacuum pump

  • Pressure gauge

  • Mass flow controllers

  • Cold trap (e.g., Dewar with a suitable cooling bath)

Methodology:

  • System Setup: Assemble the reaction apparatus, ensuring all connections are vacuum-tight. The setup typically consists of a gas inlet for the carrier gas and CS₂ vapor, a reaction tube with two electrodes connected to the high-frequency power supply, a pressure gauge, and an outlet leading to a cold trap and then to a vacuum pump.

  • Precursor Preparation: Introduce CS₂ vapor into the system by passing the carrier gas through a bubbler containing liquid CS₂. Control the concentration of CS₂ in the gas stream by adjusting the temperature of the bubbler and the flow rate of the carrier gas.

  • Reaction Conditions: Evacuate the system to the desired base pressure. Introduce the CS₂/carrier gas mixture and adjust the flow rate and pressure to the desired operating conditions.

  • Plasma Generation: Apply power from the high-frequency AC power supply to the electrodes to initiate the discharge. The plasma will cause the dissociation of CS₂ into CS and other species.

  • Product Collection: Pass the gas mixture exiting the reactor through a cold trap maintained at a temperature low enough to condense unreacted CS₂ and other less volatile byproducts, while allowing the more volatile CS to pass through for collection or immediate use in a subsequent reaction. A temperature of approximately -112°C is reported to be effective.[1]

  • Analysis: The composition of the product gas stream can be analyzed using techniques such as mass spectrometry or infrared spectroscopy.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Collection CS2 Carbon Disulfide (CS₂) Mixer Gas Mixing CS2->Mixer CarrierGas Inert Carrier Gas (Ar) CarrierGas->Mixer Reactor High-Frequency Discharge Reactor Mixer->Reactor ColdTrap Cold Trap (-112°C) Reactor->ColdTrap CS_Product This compound (CS) Gas ColdTrap->CS_Product Byproducts Condensed Byproducts (CS₂, S₈) ColdTrap->Byproducts

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield Start Low CS Yield Check_Conversion Check CS₂ Conversion Start->Check_Conversion Check_Polymer Evidence of Polymerization? Check_Conversion->Check_Polymer High Increase_Power Increase Discharge Power Check_Conversion->Increase_Power Low Adjust_Flow_Rate Adjust Gas Flow Rate Check_Polymer->Adjust_Flow_Rate Yes Improve_Trapping Improve Cold Trap Efficiency Check_Polymer->Improve_Trapping No Optimize_Pressure Optimize Pressure Increase_Power->Optimize_Pressure Optimize_Pressure->Start Re-evaluate Clean_Reactor Clean Reactor Adjust_Flow_Rate->Clean_Reactor Improve_Trapping->Start Re-evaluate Clean_Reactor->Start Re-evaluate

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Stability of Transition Metal Thiocarbonyl Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with transition metal thiocarbonyl complexes. The information is designed to address common challenges encountered during synthesis, handling, and characterization, with a focus on enhancing the stability of these sensitive compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: My synthesis of the thiocarbonyl complex resulted in a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in thiocarbonyl complex synthesis are a frequent challenge, often stemming from the nature of the thiocarbonylating reagents and the sensitivity of the products. A systematic approach to troubleshooting can help identify and resolve the issue.

Common Causes and Solutions:

  • Inefficient Generation of the CS Ligand: The carbon monosulfide (CS) ligand is unstable and is typically generated in situ from precursors like carbon disulfide (CS₂) or thiophosgene (B130339) (CSCl₂).[1]

    • Solution: Ensure your CS precursor is pure and used in an appropriate molar excess. For reactions involving CS₂, ensure the reaction conditions (e.g., temperature, reaction time) are optimized to favor the desulfurization of the intermediate η²-CS₂ complex.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.

    • Solution: Conduct small-scale trial reactions to determine the optimal parameters. Some reactions may require elevated temperatures to proceed, while others may need cooling to prevent decomposition of the product.

  • Purity of Reagents and Solvents: Impurities in starting materials, particularly in the metal precursor or ancillary ligands, can lead to unwanted side reactions. Solvents must be rigorously dried and deoxygenated.

    • Solution: Use high-purity reagents and freshly distilled, deoxygenated solvents. Impurities can often be removed by recrystallization or sublimation of the starting materials.

  • Atmospheric Moisture and Oxygen: Transition metal thiocarbonyl complexes, especially those in low oxidation states, are often highly sensitive to air and moisture.[2]

    • Solution: Employ stringent inert atmosphere techniques, such as a Schlenk line or a glovebox, for all manipulations.[3][4] Ensure all glassware is oven-dried and cooled under vacuum before use.

  • Product Decomposition during Workup: The desired thiocarbonyl complex may be unstable under the workup and purification conditions.

    • Solution: Monitor the reaction by TLC or in-situ IR/NMR spectroscopy to check for product degradation. If the product is sensitive, minimize the workup time and consider purification methods that avoid prolonged exposure to air or moisture, such as crystallization or precipitation under an inert atmosphere. For air-sensitive compounds, column chromatography should be performed using deoxygenated solvents and a column that has been purged with an inert gas.[5]

Question 2: My isolated thiocarbonyl complex decomposes upon storage. How can I enhance its stability?

Answer:

The inherent instability of many thiocarbonyl complexes necessitates careful handling and storage. Several strategies can be employed to enhance their long-term stability.

Stabilization Strategies:

  • Choice of Ancillary Ligands: The electronic and steric properties of the other ligands on the metal center play a crucial role in stabilizing the M-CS bond.

    • Electron-donating ligands: Strong σ-donating and poor π-accepting ligands increase electron density on the metal, which enhances back-bonding to the π* orbitals of the CS ligand, thereby strengthening the M-C bond.[6]

    • Bulky ligands: Sterically demanding ligands can kinetically stabilize the complex by preventing decomposition pathways that involve intermolecular reactions or coordination of small molecules.

  • Formation of Bridging Thiocarbonyls: In polynuclear complexes, the thiocarbonyl ligand can act as a bridging ligand (μ-CS), which is often more stable than a terminal CS ligand.[1]

  • Modification of the Thiocarbonyl Ligand: The sulfur atom of the thiocarbonyl ligand is susceptible to electrophilic attack. In some cases, reacting the sulfur atom with an appropriate reagent can lead to a more stable derivative.

  • Storage Conditions:

    • Temperature: Store the complex at low temperatures (e.g., in a freezer at -20 °C or below) to minimize thermal decomposition.

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to prevent oxidation.

    • Light: Protect the complex from light, as some complexes are photosensitive and can undergo decomposition upon exposure to UV or visible light.

Question 3: I am observing unexpected peaks in the IR or NMR spectrum of my product. What are the likely side products?

Answer:

The formation of side products is common in thiocarbonyl synthesis, especially when using reactive precursors like CS₂.

Common Side Products and Their Identification:

  • From CS₂ Reactions:

    • Dithiocarbonate complexes: Formed from the reaction of CS₂ with alkoxides or other nucleophiles.

    • Thiazolidine-2-thiones and related heterocycles: Can form in multicomponent reactions involving amines and CS₂.[7]

    • Elemental Sulfur: Can be a byproduct of desulfurization reactions.

  • From Decomposition:

    • Metal Sulfides: A common decomposition product resulting from the breakdown of the thiocarbonyl ligand.

    • Carbonyl Complexes: If carbon monoxide is present as an impurity or from a competing reaction, the corresponding carbonyl complex may form. These are easily distinguishable by their characteristic ν(CO) stretching frequencies in the IR spectrum (typically 1850-2125 cm⁻¹ for terminal CO).[8]

  • Spectroscopic Clues:

    • IR Spectroscopy: Look for characteristic stretches of potential side products. For example, the ν(C=S) of a dithiocarbonate is typically in a different region than that of a terminal M-CS ligand.

    • ¹³C NMR Spectroscopy: The chemical shift of the thiocarbonyl carbon is highly deshielded and can be a good indicator of the electronic environment.[9][10][11][12] Comparison with literature data for known side products can aid in identification.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in stability between transition metal carbonyl and thiocarbonyl complexes?

A1: Generally, transition metal thiocarbonyl complexes are less stable than their carbonyl analogues.[1] This is primarily due to the lower thermodynamic stability of the free CS molecule compared to CO. The M-CS bond is often considered to have stronger π-acceptor character than the M-CO bond, which can lead to a stronger metal-ligand bond in some cases, but the overall stability of the complex is often lower.[1]

Q2: How can I characterize my thiocarbonyl complex and confirm its formation?

A2: A combination of spectroscopic techniques is essential for the characterization of thiocarbonyl complexes.

  • Infrared (IR) Spectroscopy: The most direct evidence for the formation of a thiocarbonyl complex is the observation of the C-S stretching frequency (ν(CS)). This band is typically found in the region of 1200-1400 cm⁻¹ for terminal thiocarbonyls, which is at a lower frequency than the C-O stretch in carbonyl complexes. The exact position of the ν(CS) band is sensitive to the metal, its oxidation state, and the other ligands present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon atom of the thiocarbonyl ligand is highly deshielded and typically resonates at a very low field (δ > 300 ppm).[9][10][11][12] This is a characteristic feature that can help to distinguish it from other carbon-containing ligands.

    • ¹H and ³¹P NMR: These techniques are useful for characterizing the other ligands in the complex and confirming the overall structure and purity.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which can confirm the presence and bonding mode of the thiocarbonyl ligand.

Q3: What are some common precursors for introducing the thiocarbonyl ligand?

  • Carbon Disulfide (CS₂): A widely used precursor that can react with metal complexes to form an intermediate η²-CS₂ adduct, which can then be desulfurized to yield a terminal thiocarbonyl ligand.[1]

  • Thiophosgene (CSCl₂): A highly reactive and toxic reagent that can be used to introduce the CS ligand, often with higher efficiency than CS₂.[1]

  • Lawesson's Reagent: While more commonly used for the thionation of organic carbonyls, it can also be a source of sulfur for the formation of thiocarbonyls in certain systems.[13]

Data Presentation

Table 1: Comparison of Spectroscopic Data for Selected Carbonyl and Thiocarbonyl Complexes

Complexν(CO) (cm⁻¹)ν(CS) (cm⁻¹)δ(¹³C) of CS (ppm)Reference(s)
trans-[RhCl(CO)(PPh₃)₂]1975--[14]
trans-[RhCl(CS)(PPh₃)₂]-1299Not Reported[14]
[Fe(CO)₅]2030, 2010--[8]
[Fe(CO)₄(CS)]2058, 19801270Not Reported[1]
[W(CO)₆]2000--[15]
[W(CO)₅(CS)]2075, 19651260Not Reported[15]
(η⁵-C₅H₅)Mn(CO)₃2025, 1940--[11][12]
(η⁵-C₅H₅)Mn(CO)₂(CS)1995, 19451275389.2[11][12]

Table 2: Qualitative Stability Comparison

FactorCarbonyl Complexes (M-CO)Thiocarbonyl Complexes (M-CS)General Trend
Thermodynamic Stability Generally more stableGenerally less stableM-CO > M-CS
Kinetic Lability Varies widely depending on the metal and other ligandsOften more kinetically labileM-CS > M-CO
Susceptibility to Oxidation Can be air-sensitive, especially in low oxidation statesOften highly air-sensitiveM-CS > M-CO
Thermal Stability Varies; many are volatileGenerally lower thermal stabilityM-CO > M-CS

Experimental Protocols

Protocol 1: Synthesis of trans-Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst)

This protocol describes the synthesis of a common precursor for preparing rhodium thiocarbonyl complexes.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add an excess of triphenylphosphine (approximately 6 equivalents) to absolute ethanol.

  • Heat the mixture to a gentle reflux with stirring to dissolve the triphenylphosphine.

  • Add rhodium(III) chloride hydrate to the hot solution. The solution will turn deep red-brown.

  • Continue refluxing for approximately 30-60 minutes. During this time, yellow crystals of the product will precipitate, which will then convert to shiny burgundy-red crystals.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the red crystals by suction filtration.

  • Wash the crystals with small portions of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Tetracarbonyl(thiocarbonyl)iron(0) ([Fe(CO)₄(CS)])

This protocol outlines the synthesis of an iron thiocarbonyl complex from an iron carbonyl precursor.

Materials:

  • Disodium (B8443419) tetracarbonylferrate (Na₂[Fe(CO)₄])

  • Thiophosgene (CSCl₂)

  • Inert solvent (e.g., THF)

Procedure (to be performed under a strict inert atmosphere):

  • Prepare a solution or suspension of disodium tetracarbonylferrate in a suitable inert solvent in a Schlenk flask.

  • Cool the mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of thiophosgene in the same solvent to the stirred mixture.

  • Allow the reaction to warm slowly to room temperature while stirring.

  • The product can be isolated from the reaction mixture by removing the solvent under vacuum and purifying the residue, for example, by sublimation or crystallization.

Protocol 3: Synthesis of Pentacarbonyl(tetrahydrofuran)tungsten(0) ([W(CO)₅(THF)])

This protocol describes the preparation of a labile tungsten carbonyl complex that can serve as a precursor for tungsten thiocarbonyls.

Materials:

  • Tungsten hexacarbonyl (W(CO)₆)

  • Tetrahydrofuran (THF), freshly distilled and deoxygenated

Procedure:

  • Dissolve tungsten hexacarbonyl in THF in a photolysis reactor made of quartz or borosilicate glass.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with cooling and stirring.

  • The reaction progress can be monitored by the color change of the solution to yellow and by IR spectroscopy (disappearance of the single ν(CO) band of W(CO)₆ and appearance of new bands for W(CO)₅(THF)).[16]

  • After the reaction is complete, the resulting solution of [W(CO)₅(THF)] can be used directly for subsequent reactions. The THF ligand is labile and can be readily replaced by other ligands.[16]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of RhCl(CS)(PPh3)2 RhCl3 RhCl3·3H2O Wilkinson RhCl(PPh3)3 (Wilkinson's Catalyst) RhCl3->Wilkinson + PPh3 PPh3 Triphenylphosphine PPh3->Wilkinson Ethanol Ethanol (reflux) Ethanol->Wilkinson Product trans-RhCl(CS)(PPh3)2 Wilkinson->Product + CS2 CS2 Carbon Disulfide CS2->Product

Caption: Synthetic pathway for trans-[RhCl(CS)(PPh₃)₂].

stability_factors cluster_electronic Electronic Factors cluster_steric Steric Factors cluster_structural Structural Factors Stability Enhanced Stability of M-CS Complexes ElectronDonating Strong σ-Donating Ancillary Ligands Backbonding Increased M→CS π-Backbonding ElectronDonating->Backbonding PiAccepting Good π-Accepting CS Ligand PiAccepting->Backbonding Backbonding->Stability BulkyLigands Bulky Ancillary Ligands Kinetic Kinetic Stabilization BulkyLigands->Kinetic Kinetic->Stability Bridging Formation of Bridging (μ-CS) Ligands Polynuclear Polynuclear Clusters Bridging->Polynuclear Polynuclear->Stability

Caption: Key factors enhancing the stability of thiocarbonyl complexes.

troubleshooting_workflow Start Low Yield or Decomposition Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Atmosphere Ensure Strict Inert Atmosphere Check_Purity->Check_Atmosphere [Purity OK] Success Improved Yield and Stability Check_Purity->Success [Impure, Purify] Check_Conditions Optimize Reaction (Temp, Time, Conc.) Check_Atmosphere->Check_Conditions [Atmosphere OK] Check_Atmosphere->Success [Leak, Improve Technique] Check_Workup Modify Workup and Purification Check_Conditions->Check_Workup [Conditions Optimized] Check_Conditions->Success [Suboptimal, Adjust] Check_Workup->Success [Modified]

Caption: A logical workflow for troubleshooting common experimental issues.

References

Carbon Monosulfide Reactions in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving carbon monosulfide (CS) in solution. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experiments with this highly reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CS) and why is it difficult to work with?

A1: this compound (CS) is the sulfur analog of carbon monoxide. It is a highly reactive, short-lived gaseous species.[1] Its transient nature and strong tendency to self-polymerize into an insoluble brown/black solid, (CS)n, present significant challenges for its application in solution-phase synthesis.[2][3]

Q2: What are the most common methods for generating CS in solution for synthetic purposes?

A2: this compound is typically generated in situ from a precursor. The most common methods include photolysis or thermolysis of carbon disulfide (CS₂).[1][2] Other precursors, such as 5,5-dimethyl-1-phenyl-Δ³-1,3,4-triazoline-2-thione, can also be used to generate CS via thermolysis.[3] For solution-phase applications at low temperatures, UV photolysis of CS₂ is often the preferred method as it avoids the high temperatures required for thermolysis.[1]

Q3: How can I detect the formation of CS or monitor the reaction progress?

A3: Direct detection of transient CS in solution is challenging. Reaction progress is typically monitored indirectly by tracking the consumption of the starting materials (e.g., the trapping agent) or the formation of the desired product using standard analytical techniques.

  • Chromatography (TLC, GC-MS): Useful for monitoring the disappearance of the trapping agent and the appearance of a new, more polar product spot (in the case of TLC) or peak (in GC-MS).

  • Spectroscopy (NMR, IR): Can be used to characterize the final, stable product after workup. In-situ IR may detect the formation of the thiocarbonyl group (C=S) in the product.

  • UV-Vis Spectroscopy: While CS itself is difficult to observe in solution, UV-Vis can be used to monitor changes in the concentration of reactants or products that have a chromophore.[4] It is also a key technique for studying the photochemistry of precursors like CS₂.[5][6]

Q4: What are the best trapping agents for this compound?

A4: Due to its electrophilic nature, CS reacts readily with nucleophiles. The most effective trapping agents are basic amines and thiols.[2] The choice of trapping agent will depend on the desired final product. For example, reaction with primary or secondary amines can yield thioureas or related compounds, while reaction with thiols can produce dithiocarbamates.

Q5: What solvents are suitable for CS reactions?

A5: The choice of solvent is critical and must be made carefully. The solvent must be inert under the reaction conditions (e.g., transparent to UV light if using photolysis), capable of dissolving the precursor and the trapping agent, and suitable for the desired reaction temperature (often very low to minimize polymerization). Non-polar organic solvents are often used. However, solvent polarity can influence reaction kinetics, so optimization may be required.[5]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

This is a common problem in reactions involving transient intermediates. A systematic approach is required to identify the cause.[7][8]

Potential Cause Diagnostic Check Recommended Solution
Inefficient CS Generation Verify precursor purity (e.g., fresh, distilled CS₂). Check photolysis lamp output and ensure the wavelength is appropriate for CS₂ dissociation (~193-200 nm).[1][9]Use a fresh, high-purity precursor. Ensure the reaction vessel is made of quartz if using short-wavelength UV light. Confirm lamp specifications and age.
CS Polymerization A brown or black insoluble precipitate forms in the reaction vessel.Lower the reaction temperature significantly (-78 °C or below). Use a more dilute solution to decrease the rate of bimolecular polymerization. Ensure rapid and efficient mixing to promote reaction with the trapping agent over self-reaction.
Ineffective Trapping Agent Monitor the reaction for consumption of the trapping agent (e.g., by TLC or GC). If it remains unreacted, its nucleophilicity may be too low.Switch to a more nucleophilic trapping agent (e.g., a more basic amine). Increase the concentration of the trapping agent to favor the desired reaction pathway.
Decomposition of Product Analyze the crude reaction mixture for byproducts that could result from product degradation under the reaction conditions (e.g., continued photolysis).Reduce the irradiation time. Use a filter to cut off wavelengths that might be absorbed by the product, leading to its decomposition.
Reaction with Solvent Run a control experiment by generating CS in the solvent without the trapping agent to see if solvent-related byproducts form.Change to a more inert solvent. For photolytic reactions, ensure the solvent does not absorb significantly at the irradiation wavelength.
Issue 2: Formation of Black/Brown Insoluble Polymer

The primary side reaction is the polymerization of CS.[3] Preventing this is key to achieving good yields.

Potential Cause Explanation Recommended Solution
High CS Concentration Higher concentrations increase the probability of CS molecules reacting with each other.Work at high dilution. Add the precursor slowly to the reaction mixture if using a method other than in situ generation.
Elevated Temperature Polymerization is kinetically favored at higher temperatures.Maintain very low temperatures throughout the generation and reaction process (e.g., using a dry ice/acetone or liquid nitrogen bath).
Inefficient Mixing Poor mixing creates localized areas of high CS concentration, promoting polymerization before the CS can diffuse and react with the trapping agent.Use a cryo-stirrer and ensure vigorous, efficient stirring of the reaction mixture.
Catalysis by Surfaces The polymerization of CS can be catalyzed by certain metal surfaces.[2]Use clean glass or quartz reaction vessels. Avoid contact with metal spatulas or other implements during the reaction.

Experimental Protocols

Protocol: Photolytic Generation and Trapping of this compound

This protocol describes a general method for the generation of CS from the UV photolysis of carbon disulfide (CS₂) at low temperature and its in situ trapping with a generic nucleophile (e.g., a secondary amine).

Materials:

  • Carbon Disulfide (CS₂), freshly distilled.

  • Trapping Agent (e.g., Piperidine).

  • Anhydrous, inert solvent (e.g., pentane (B18724) or a mixture of 3-methylpentane (B165638) and isopentane).

  • Quartz reaction vessel (e.g., a quartz Schlenk tube).

  • Low-pressure mercury lamp or other UV source emitting in the 200 nm region.

  • Cryostat or Dewar for low-temperature bath (e.g., dry ice/acetone at -78 °C).

Procedure:

  • Preparation: Set up the quartz reaction vessel equipped with a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., -78 °C) using the low-temperature bath.

  • Charging Reagents: In the cooled reactor, dissolve the trapping agent (e.g., Piperidine, 1.2 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Precursor Addition: Add freshly distilled carbon disulfide (CS₂, 1.0 equivalent) to the stirred solution.

  • Photolysis: Position the UV lamp to irradiate the solution. Begin irradiation while maintaining vigorous stirring and the low temperature. Monitor the reaction by periodically taking aliquots (if feasible) and analyzing via TLC or GC for the consumption of the trapping agent.

  • Quenching and Workup: Once the reaction is complete (or no further conversion is observed), turn off the UV lamp. Allow the reaction mixture to warm slowly to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Visualized Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep Assemble & Flame-Dry Quartz Apparatus cool Cool to -78 C (Dry Ice/Acetone) prep->cool add_reagents Add Solvent, Trapping Agent, & CS2 cool->add_reagents photolysis Irradiate with UV Lamp (Vigorous Stirring) add_reagents->photolysis monitor Monitor by TLC/GC photolysis->monitor Periodically monitor->photolysis Continue if incomplete warm Warm to RT monitor->warm Reaction Complete concentrate Concentrate in vacuo warm->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Diagram 1: General experimental workflow for CS generation and trapping.

Reaction_Pathway cluster_pathways Possible Fates of CS CS2 CS₂ (Carbon Disulfide) CS [ C≡S ] (this compound Intermediate) CS2->CS  hν (UV Photolysis) Product R₂NC(S)H (Thioformamide Product) CS->Product Desired Reaction (Fast, Low Temp) Polymer (CS)n Polymer (Insoluble Side Product) CS->Polymer Side Reaction (Favored at High Conc./Temp) Trap R₂NH (Amine Trap) Trap->Product

Diagram 2: Competing pathways for the CS intermediate.

Troubleshooting_Logic start Low Yield? check_polymer Black/Brown Precipitate? start->check_polymer check_sm Trapping Agent Consumed (TLC/GC)? check_polymer->check_sm No action_polymer Improve Mixing Lower Temperature Increase Dilution check_polymer->action_polymer Yes check_conditions Conditions Optimized? check_sm->check_conditions Yes action_sm_no Increase Trapping Agent Concentration Use Stronger Nucleophile check_sm->action_sm_no No action_conditions Verify Lamp Output Use Fresh Precursor Check Solvent Purity check_conditions->action_conditions No end Yield Improved check_conditions->end Yes action_polymer->end action_sm_no->end action_conditions->end

Diagram 3: A logical flow for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Carbon Monosulfide and Carbon Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of carbon monosulfide (CS) and its lighter chalcogen analogue, carbon monoxide (CO). While isoelectronic, these two molecules exhibit distinct differences in their stability, bonding, and reactivity, which are crucial for their application in chemical synthesis and materials science. This document summarizes their key reactivity profiles, supported by experimental data and detailed protocols for relevant reactions.

At a Glance: Key Differences in Reactivity

PropertyThis compound (CS)Carbon Monoxide (CO)
Stability Highly reactive and unstable; readily polymerizes[1]Relatively stable and inert under normal conditions
Bonding C≡S triple bondC≡O triple bond
Primary Reactivity Prone to polymerization, cycloadditions, and reactions with a wide range of nucleophiles and electrophiles[1]Acts as a ligand in coordination chemistry (carbonylation), undergoes nucleophilic attack when coordinated to a metal[2][3]
Handling Generated in situ for immediate use; explosive polymerization can occur[1]Commercially available as a compressed gas; highly toxic

Structural and Bonding Characteristics

Both carbon monoxide and this compound possess a triple bond between the carbon and the heteroatom. However, the difference in electronegativity and atomic size between oxygen and sulfur leads to significant variations in their electronic structure and, consequently, their reactivity.

ParameterThis compound (CS)Carbon Monoxide (CO)
Molar Mass ( g/mol ) 44.0728.01
Bond Length (pm) ~153.5~112.8
Dipole Moment (Debye) ~1.97~0.12

The C≡S bond in this compound is significantly longer and the molecule possesses a much larger dipole moment compared to carbon monoxide. This greater bond length and polarization contribute to the higher reactivity of CS.

Comparative Reactivity

Polymerization

A stark difference between CS and CO is the propensity of this compound to polymerize. CS readily forms a brown, solid polymer, a reaction not observed with carbon monoxide under normal conditions. This polymerization is often explosive and can be initiated by light or contact with various surfaces.

Experimental Protocol: Generation and Polymerization of this compound

A common laboratory method for generating gaseous this compound is through the decomposition of carbon disulfide (CS₂) in a high-voltage AC discharge.

  • Apparatus: A quartz tube equipped with two electrodes, a vacuum pump, and a cold trap.

  • Procedure:

    • Introduce CS₂ vapor into the quartz tube at low pressure.

    • Apply a high-voltage AC discharge across the electrodes.

    • The discharge causes the CS₂ to decompose, forming CS and elemental sulfur.

    • The gaseous CS can be used immediately for subsequent reactions.

    • If not used, the CS will polymerize on the walls of the apparatus, forming a brown to black solid.

G CS2 Carbon Disulfide (CS₂) Discharge High-Voltage AC Discharge CS2->Discharge CS This compound (CS) Discharge->CS S Sulfur (S) Discharge->S Polymer Poly(this compound) (CS)n CS->Polymer Polymerization

Generation and Polymerization of CS
Cycloaddition Reactions

Both CS and CO can participate in cycloaddition reactions, but their reactivity profiles differ. This compound, being more reactive, readily undergoes [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions with a variety of unsaturated compounds.

[4+2] Diels-Alder Reaction: Thioketones, which contain a C=S double bond, are known to be highly reactive dienophiles in Diels-Alder reactions. While direct comparisons of CS as a dienophile are limited due to its instability, the enhanced reactivity of the C=S bond in general suggests CS would be a more reactive dienophile than CO. Diels-Alder reactions involving thioketones often proceed under mild conditions.[4][5][6]

Experimental Protocol: Diels-Alder Reaction of a Thioketone

This protocol describes the in situ generation of a perfluorinated thioketone and its subsequent Diels-Alder reaction.

  • Reactants: Fluoroolefin, sulfur, a diene (e.g., 2,3-dimethyl-1,3-butadiene), and a catalyst (e.g., CsF).

  • Solvent: Acetonitrile (B52724).

  • Procedure:

    • A mixture of the fluoroolefin, sulfur, diene, and CsF in acetonitrile is stirred at room temperature.

    • The thioketone is generated in situ and immediately reacts with the diene.

    • The reaction progress is monitored by GC-MS.

    • The product, a substituted dihydrothiopyran, is isolated by column chromatography.[6]

G Diene Diene Adduct Diels-Alder Adduct Diene->Adduct Thioketone Thioketone (Dienophile) Thioketone->Adduct

Diels-Alder Reaction Scheme

Carbon monoxide participates in cycloaddition reactions, such as the Pauson-Khand reaction ([2+2+1] cycloaddition), but typically requires metal catalysis and often harsher conditions than reactions involving CS.

Reactions with Nucleophiles and Electrophiles

Nucleophilic Attack: The carbon atom in both CO and CS is susceptible to nucleophilic attack, particularly when coordinated to a transition metal. In metal carbonyl complexes, the back-donation from the metal to the π* orbital of CO makes the carbon atom more electrophilic. This allows for attack by strong nucleophiles like organolithium reagents to form acyl complexes.[2]

While fewer studies exist for CS, its greater polarizability suggests that the carbon atom in coordinated CS would also be highly susceptible to nucleophilic attack.

Electrophilic Attack: The oxygen atom in coordinated CO can be subject to electrophilic attack, although this is less common. The sulfur atom in CS, being larger and more polarizable, is expected to be more susceptible to electrophilic attack.

Coordination Chemistry: CS and CO as Ligands

Both carbon monoxide and this compound are excellent ligands for transition metals. However, their electronic properties as ligands differ significantly, leading to differences in the stability and reactivity of the resulting metal complexes.

Ligand PropertyThis compound (CS)Carbon Monoxide (CO)
σ-donation Stronger σ-donorWeaker σ-donor
π-acceptance Stronger π-acceptorWeaker π-acceptor
M-C Bond Strength Generally strongerGenerally weaker
C-X Bond Strength WeakerStronger

Spectroscopic data indicates that CS is a superior π-acceptor compared to CO.[7] This stronger π-acceptance leads to a stronger metal-carbon bond and a weaker carbon-heteroatom bond in thiocarbonyl complexes compared to their carbonyl counterparts. This has important implications for the reactivity of the coordinated ligand.

Experimental Protocol: Synthesis of a Transition Metal Thiocarbonyl Complex

The synthesis of metal thiocarbonyls is more challenging than that of metal carbonyls due to the instability of free CS. A common method involves the use of a CS precursor, such as thiophosgene (B130339) (CSCl₂).

  • Reactants: Disodium tetracarbonylferrate (Na₂[Fe(CO)₄]) and thiophosgene (CSCl₂).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • A solution of Na₂[Fe(CO)₄] in THF is prepared.

    • Thiophosgene is added dropwise to the solution at low temperature.

    • The reaction mixture is stirred for several hours.

    • The product, Fe(CO)₄CS, is isolated by removal of the solvent and purification.[7]

G Metal_Complex Metal Carbonyl Anion (e.g., [Fe(CO)₄]²⁻) Thiocarbonyl_Complex Metal Thiocarbonyl Complex (e.g., Fe(CO)₄CS) Metal_Complex->Thiocarbonyl_Complex CS_Precursor CS Precursor (e.g., CSCl₂) CS_Precursor->Thiocarbonyl_Complex

Synthesis of a Metal Thiocarbonyl Complex

Conclusion

This compound, while sharing a similar electronic structure with carbon monoxide, exhibits significantly higher reactivity. Its propensity to polymerize, its enhanced reactivity in cycloaddition reactions, and its distinct properties as a ligand make it a fascinating, albeit challenging, molecule for chemical synthesis. In contrast, the relative stability of carbon monoxide has allowed for its widespread use in industrial and laboratory-scale reactions. Understanding the fundamental differences in their reactivity, as outlined in this guide, is essential for harnessing the unique synthetic potential of both of these important C₁ building blocks. Further research into the controlled generation and reaction of this compound is likely to open up new avenues in organic and organometallic chemistry.

References

A Spectroscopic Comparison of Carbon Monulfide and Silicon Monoxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic properties of small molecules is crucial for various applications, including reaction monitoring, structural elucidation, and atmospheric sciences. This guide provides a comprehensive comparison of the spectroscopic properties of two isovalent diatomic molecules: carbon monosulfide (CS) and silicon monoxide (SiO).

This guide summarizes key quantitative spectroscopic data, details the experimental protocols used to obtain this data, and provides a visual representation of a typical experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic constants for this compound (CS) and silicon monoxide (SiO), facilitating a direct comparison of their fundamental properties.

Spectroscopic ConstantThis compound (CS)Silicon Monoxide (SiO)
Ground Electronic State X¹Σ⁺X¹Σ⁺
Vibrational Constant (ωe) 1285.08 cm⁻¹1241.4 cm⁻¹
Anharmonicity Constant (ωe xe) 6.45 cm⁻¹5.9 cm⁻¹
Rotational Constant (Be) 24496.5 MHz21588.6 MHz
Centrifugal Distortion (De) 0.041 MHz0.032 MHz
Bond Length (re) 1.535 Å1.509 Å
Dipole Moment (µ) 1.958 D[1]3.098 D
Dissociation Energy (D₀) 7.35 eV8.26 eV
Ionization Potential 11.33 eV11.6 eV[2]

Experimental Protocols

The spectroscopic data presented in this guide are primarily obtained through high-resolution gas-phase spectroscopy techniques, namely microwave and Fourier-transform infrared (FTIR) spectroscopy.

Microwave Absorption Spectroscopy

Microwave spectroscopy is a powerful technique for determining the rotational constants and, consequently, the precise bond lengths of molecules.

Methodology:

  • Sample Generation: Both CS and SiO are transient species under normal laboratory conditions. They are typically generated in the gas phase immediately before spectroscopic analysis.

    • This compound (CS): A common method for producing CS is through a high-voltage AC discharge in carbon disulfide (CS₂) vapor.[3] The resulting gas mixture is then passed through a cold trap to remove unreacted CS₂ and other byproducts.

    • Silicon Monoxide (SiO): Gaseous SiO can be produced by heating a mixture of silicon and silicon dioxide (SiO₂) to high temperatures (around 1200°C) in a vacuum.

  • Spectrometer Setup: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or a Gunn diode), a sample cell, a detector, and a vacuum system.

    • The microwave radiation is passed through the sample cell containing the gas-phase molecules.

    • The pressure in the sample cell is maintained at a low level (typically a few millitorr) to minimize pressure broadening of the spectral lines.

  • Data Acquisition: As the frequency of the microwave radiation is swept, the detector measures the absorption of radiation by the sample. The resulting spectrum shows a series of sharp absorption lines corresponding to the rotational transitions of the molecule.

  • Data Analysis: The frequencies of the observed rotational transitions are used to determine the rotational constants (B) and centrifugal distortion constants (D) of the molecule. The bond length (r) can then be calculated from the rotational constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to measure the vibrational frequencies of molecules, providing insights into the strength of their chemical bonds.

Methodology:

  • Sample Preparation: Similar to microwave spectroscopy, the gas-phase sample of CS or SiO is prepared in a specialized gas cell. The cell is equipped with windows that are transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl).

  • Spectrometer Operation: An FTIR spectrometer utilizes a Michelson interferometer.

    • A broad-band infrared source is directed into the interferometer, which splits the beam into two paths.

    • After traversing different path lengths, the beams are recombined, creating an interference pattern known as an interferogram.

    • The interferogram passes through the gas cell and is then focused onto an infrared detector.

  • Data Processing: The measured interferogram is a time-domain signal. A mathematical process called a Fourier transform is applied to the interferogram to convert it into a frequency-domain spectrum, which shows the intensity of absorption as a function of wavenumber (cm⁻¹).

  • Spectral Analysis: The positions of the absorption bands in the FTIR spectrum correspond to the fundamental vibrational frequencies and their overtones. From these frequencies, the harmonic vibrational constant (ωe) and the anharmonicity constant (ωe xe) can be determined.

Experimental Workflow Visualization

The following diagram illustrates a representative experimental workflow for microwave absorption spectroscopy, a key technique for characterizing the rotational properties of molecules like CS and SiO.

experimental_workflow cluster_generation Sample Generation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Acquisition & Analysis Precursor Precursor Material (e.g., CS₂ or Si/SiO₂ mixture) Generation Generation Chamber (Discharge or High-Temp Furnace) Precursor->Generation Introduction Cell Sample Cell Generation->Cell Gas Flow Source Microwave Source Source->Cell Radiation Detector Detector Cell->Detector Transmission Computer Data Acquisition System Detector->Computer Signal Analysis Spectral Analysis Software Computer->Analysis Results Spectroscopic Constants Analysis->Results

Caption: Microwave absorption spectroscopy workflow.

Signaling Pathways and Logical Relationships

In the context of this spectroscopic comparison, there are no biological signaling pathways to describe. However, the logical relationship between the experimental techniques and the derived molecular properties is fundamental. Rotational spectroscopy directly probes the moments of inertia of the molecules, from which their bond lengths are precisely determined. Vibrational spectroscopy measures the energies of bond vibrations, which are related to the bond strengths and dissociation energies. Together, these complementary techniques provide a detailed picture of the molecular structure and bonding in this compound and silicon monoxide.

References

Validating Theoretical Models for Carbon Monosulfide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate theoretical modeling of molecular properties is paramount for predictive studies and computational screening. This guide provides a critical comparison of theoretical models against experimental data for the fundamental diatomic molecule, carbon monosulfide (CS).

This compound, the sulfur analog of carbon monoxide, is of significant interest in astrophysics and as a ligand in transition metal chemistry.[1] Its simple diatomic nature makes it an ideal candidate for benchmarking the accuracy of various theoretical methods. This guide summarizes key spectroscopic and electronic properties of CS determined through high-resolution experimental techniques and compares them with values obtained from prominent ab initio theoretical models.

Data Presentation: A Head-to-Head Comparison

The following tables present a quantitative comparison of experimentally determined and theoretically calculated properties of this compound. These properties are crucial for understanding its vibrational and rotational behavior, as well as its interaction with electromagnetic fields.

Table 1: Spectroscopic Constants of this compound (Ground Electronic State, X¹Σ⁺)

ParameterExperimental ValueTheoretical ModelCalculated ValueReference
Vibrational Frequency (ωe) 1285.155 cm⁻¹MRCI+QNot explicitly stated in snippets[2]
(cm⁻¹)CCSD(T)Not explicitly stated in snippets[3]
Anharmonicity Constant (ωexe) 6.502605 cm⁻¹MRCI+QNot explicitly stated in snippets[2]
(cm⁻¹)CCSD(T)Not explicitly stated in snippets[3]
Rotational Constant (Be) 0.8200436 cm⁻¹MRCI+QNot explicitly stated in snippets[2]
(cm⁻¹)CCSD(T)Not explicitly stated in snippets[3]
Vibration-Rotation Interaction (αe) 0.005918345 cm⁻¹MRCI+QNot explicitly stated in snippets[2]
(cm⁻¹)CCSD(T)Not explicitly stated in snippets[3]

Table 2: Molecular Properties of this compound (Ground Electronic State, X¹Σ⁺)

PropertyExperimental ValueTheoretical ModelCalculated ValueReference
Equilibrium Bond Length (re) 1.535 ÅMRCI+QNot explicitly stated in snippets[2][4]
(Å)CCSD(T)Not explicitly stated in snippets[3]
Dipole Moment (µ) 1.958 DMRCI+QNot explicitly stated in snippets[2][5]
(Debye)CCSD(T)Not explicitly stated in snippets[3]

Experimental and Theoretical Methodologies

The validation of theoretical models hinges on the precision of experimental data and the rigor of the computational methods employed. Below are detailed protocols for the key experimental and theoretical techniques cited in this guide.

Experimental Protocols

Microwave Spectroscopy for Rotational Constant and Bond Length Determination

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase.[6][7] For a diatomic molecule like this compound, this method allows for a very precise determination of its bond length.

  • Sample Preparation: Gaseous this compound is introduced into a sample cell maintained at low pressure to minimize intermolecular interactions.[6]

  • Microwave Radiation: The sample is irradiated with microwave radiation of continuously varying frequency.[7]

  • Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the CS molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting spectrum consists of a series of absorption lines. For a rigid diatomic rotor, the spacing between these lines is approximately 2B, where B is the rotational constant.[8]

  • Data Analysis: From the measured rotational constant (B), the moment of inertia (I) of the molecule can be calculated. The equilibrium bond length (re) is then derived from the moment of inertia and the known atomic masses of carbon and sulfur.[7] Centrifugal distortion, which causes a slight decrease in the spacing between rotational lines at higher rotational quantum numbers, is also taken into account for a more accurate determination.[7]

Infrared Spectroscopy for Vibrational Frequency Determination

Infrared (IR) spectroscopy probes the vibrational energy levels of molecules.[9]

  • Sample Preparation: A gaseous sample of this compound is contained within an IR-transparent cell.

  • IR Radiation: The sample is exposed to infrared radiation from a source.

  • Absorption Measurement: The absorption of IR radiation is measured as a function of frequency (or wavenumber).

  • Spectral Interpretation: The absorption spectrum reveals a fundamental vibrational band corresponding to the transition from the ground vibrational state (v=0) to the first excited state (v=1). The center of this band provides the fundamental vibrational frequency (ν₀).

  • Anharmonicity Correction: To obtain the harmonic vibrational frequency (ωe), corrections for anharmonicity are applied by analyzing overtone bands (transitions to v=2, 3, etc.) if they are observed.

Computational Methodologies

Ab Initio Quantum Chemistry Methods

Ab initio methods are based on first principles and do not rely on experimental parameters.[10][11]

Multi-Reference Configuration Interaction (MRCI)

MRCI is a highly accurate ab initio method that is particularly well-suited for describing the electronic structure of molecules where electron correlation is significant, including excited states and bond breaking.

  • Reference Wavefunction: The calculation begins with a multi-configurational self-consistent field (MCSCF) or complete active space self-consistent field (CASSCF) calculation to generate a set of reference electronic configurations that provide a good qualitative description of the molecule's electronic structure.

  • Configuration Interaction: A configuration interaction (CI) calculation is then performed, which includes all single and double electronic excitations from the reference configurations. This creates a large basis of electronic states.

  • Energy Calculation: The Schrödinger equation is solved within this basis to obtain the energies of the ground and excited electronic states.

  • Size-Consistency Correction (+Q): A Davidson correction (+Q) is often added to the MRCI energy to account for the effects of higher-order excitations and to improve the size-consistency of the method.

Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]

The CCSD(T) method is often referred to as the "gold standard" of quantum chemistry for its high accuracy in calculating the properties of well-behaved, closed-shell molecules near their equilibrium geometry.[12]

  • Reference State: The calculation starts with a Hartree-Fock (HF) calculation to obtain a single-determinant reference wavefunction.[13]

  • Cluster Operator: An exponential cluster operator is applied to the HF reference wavefunction to account for electron correlation. This operator includes terms that generate all possible single and double electronic excitations (CCSD).

  • Iterative Solution: The amplitudes of these excitations are determined by iteratively solving a set of non-linear equations.[13]

  • Perturbative Triples (T): The effect of triple excitations, which are important for achieving very high accuracy, is then included using many-body perturbation theory.[13] This non-iterative correction significantly improves the accuracy of the calculation with a manageable increase in computational cost.

Validation Workflow

The process of validating theoretical models against experimental data is a cyclical and iterative process. The following diagram illustrates the typical workflow.

G cluster_comp Comparison and Refinement exp_setup Experimental Setup (e.g., Microwave Spectroscopy) exp_data Acquisition of Experimental Data exp_setup->exp_data exp_analysis Data Analysis and Property Extraction exp_data->exp_analysis comparison Comparison of Experimental and Theoretical Values exp_analysis->comparison Experimental Values theor_model Selection of Theoretical Model (e.g., CCSD(T), MRCI) theor_calc Computational Calculation theor_model->theor_calc theor_predict Prediction of Molecular Properties theor_calc->theor_predict theor_predict->comparison Calculated Values validation Validation of Theoretical Model comparison->validation refinement Model Refinement or Selection of Alternative Model validation->refinement Discrepancy refinement->theor_model

Workflow for the validation of theoretical models.

References

A Comparative Analysis of Experimental and Theoretical Bond Lengths of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals comparing the experimentally determined and theoretically calculated bond length of the diatomic molecule, carbon monosulfide (CS). This guide provides a detailed overview of the experimental and computational methodologies, presents quantitative data in a clear tabular format, and visualizes the comparative relationship.

This compound (CS), the sulfur analog of carbon monoxide, is a reactive molecule of significant interest in astrophysics and chemical synthesis. Accurate determination of its structural parameters, particularly its bond length, is crucial for understanding its chemical behavior and for benchmarking theoretical models. This guide compares the highly accurate experimental value with results from various levels of ab initio quantum chemical theory.

Data Summary: Experimental vs. Calculated Bond Length

The equilibrium bond length (r*) of this compound has been determined with high precision through experimental techniques. These results serve as a gold standard for assessing the accuracy of modern computational methods. Below is a comparison of the experimental value with those obtained from several widely-used theoretical models.

Method TypeMethodBasis SetBond Length (Å)Deviation from Exp. (Å)
Experimental Microwave Spectroscopy N/A 1.535 N/A
TheoreticalCoupled Cluster (CCSD(T))aug-cc-pCVQZ1.5350.000
TheoreticalCoupled Cluster (CCSD(T))aug-cc-pVQZ1.538+0.003
TheoreticalMultireference CI (MRCI)aug-cc-pV5Z1.5350.000
TheoreticalDensity Functional Theory (B3LYP)6-311+G(d)1.551+0.016

Note: The accuracy of theoretical calculations is dependent on both the level of theory and the basis set used.

Methodologies

Experimental Protocol: Microwave Spectroscopy

The experimental bond length of a diatomic molecule like this compound is most accurately determined using microwave spectroscopy.[1] This technique measures the rotational transitions of molecules in the gas phase.

Workflow of Experimental Determination:

  • Sample Introduction: Gaseous this compound is introduced into the spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Detection: At specific frequencies corresponding to the rotational energy level transitions of the CS molecule, the radiation is absorbed.

  • Spectral Analysis: The resulting absorption spectrum consists of a series of lines. The spacing between these lines is used to determine the rotational constant (B) of the molecule.

  • Calculation of Bond Length: The rotational constant is directly related to the moment of inertia (I) of the molecule. For a diatomic molecule, the moment of inertia is a function of the reduced mass (µ) and the square of the equilibrium bond length (r*). By calculating the moment of inertia from the rotational constant, the bond length can be determined with high precision.

experimental_workflow

Caption: Workflow for determining the experimental bond length of CS.

Computational Protocols: Ab Initio and DFT Calculations

Theoretical bond lengths are determined by solving the time-independent Schrödinger equation for the molecule's electronic structure. This is accomplished using various computational quantum chemistry methods, which provide an optimized molecular geometry corresponding to the minimum potential energy.

Key Computational Methods:

  • Coupled Cluster (CC) Theory: The CCSD(T) method, often referred to as the "gold standard" in quantum chemistry, provides highly accurate results by accounting for electron correlation through single, double, and perturbative triple excitations.[2][3] It is known for its excellent agreement with experimental data for well-behaved, closed-shell molecules.[2]

  • Multireference Configuration Interaction (MRCI): MRCI is a robust method for systems that may have significant multireference character (i.e., cannot be well-described by a single electronic configuration).[4] It provides a highly accurate description of the electronic wavefunction, leading to precise geometry predictions.

  • Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost. However, as shown in the data, it may exhibit larger deviations from experimental values compared to more rigorous methods like CCSD(T).

computational_workflow

Caption: Generalized workflow for calculating the theoretical bond length.

Comparison and Conclusion

The experimental bond length of this compound, determined to be 1.535 Å, is exceptionally well-reproduced by high-level ab initio calculations.[1] Specifically, the Coupled Cluster (CCSD(T)) method with an appropriate basis set (aug-cc-pCVQZ) and the Multireference Configuration Interaction (MRCI) method show negligible deviation from the experimental value. This indicates that for a simple diatomic molecule like CS, these theoretical approaches can provide results with experimental accuracy.

The slightly larger deviation observed with the CCSD(T)/aug-cc-pVQZ calculation highlights the importance of basis set selection in achieving high accuracy. The Density Functional Theory calculation using the B3LYP functional, while computationally less expensive, shows a more significant, albeit still small, deviation of +0.016 Å. This underscores the trade-off between computational cost and accuracy, a critical consideration for researchers selecting methods for larger, more complex systems.

comparison_logic exp Experimental Value (1.535 Å) agreement Excellent Agreement exp->agreement deviation Small Deviation exp->deviation cc cc cc->agreement mrci mrci mrci->agreement dft dft dft->deviation

Caption: Relationship between experimental and theoretical results.

References

A Comparative Analysis of Carbon Monosulfide (CS) and Carbon Monoxide (CO) in Interstellar Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Astrophysics and Astrochemistry

In the vast and chemically diverse expanse of the interstellar medium (ISM), molecules serve as crucial probes of physical conditions, dynamics, and the processes leading to star and planet formation. Among the most pivotal of these molecular tracers are carbon monoxide (CO) and carbon monosulfide (CS). While both are diatomic molecules containing carbon, their distinct chemical and physical properties make them complementary tools for unraveling the complex tapestry of interstellar clouds. This guide provides a comparative analysis of CS and CO, offering quantitative data, detailed experimental protocols, and visualizations of their chemical pathways to aid researchers in their study of the cosmos.

At a Glance: CS vs. CO in the Interstellar Medium

Carbon monoxide is the second most abundant molecule in the ISM after molecular hydrogen (H₂), making it a ubiquitous tracer of the bulk molecular gas.[1][2] Its rotational transitions are readily excited under the typical low-temperature and moderate-density conditions of giant molecular clouds (GMCs).[1] However, the high abundance of CO often leads to its emission lines becoming optically thick, which can complicate the determination of physical properties in the densest regions.[1] Furthermore, CO is susceptible to photodissociation in regions with low dust extinction.[1]

In contrast, this compound is a tracer of high-density gas.[3][4][5] Its rotational transitions require higher gas densities to be excited, making it an excellent probe of the dense cores within molecular clouds where star formation is imminent or actively occurring. The abundance of CS is significantly lower than that of CO, and its chemistry is more complex, often influenced by the local carbon-to-oxygen ratio and the depletion of sulfur onto dust grains.[6][7]

Quantitative Comparison of CS and CO

The following table summarizes key quantitative parameters for CS and CO in different interstellar environments. These values represent typical ranges and can vary significantly depending on the specific conditions of the observed region.

ParameterThis compound (CS)Carbon Monoxide (CO)Environment
**Typical Abundance (relative to H₂) **10⁻⁹ - 10⁻⁸[8]~10⁻⁴[9]Dark Clouds
Lower due to photodissociation10⁻⁶ - 10⁻⁵Photodissociation Regions (PDRs)
10⁻⁸ - 10⁻⁷~10⁻⁴Star-Forming Regions
Typical Column Density (N) 10¹² - 10¹⁴ cm⁻²10¹⁶ - 10¹⁸ cm⁻²Dark Clouds
Lower, highly variable10¹⁵ - 10¹⁷ cm⁻²[10]Photodissociation Regions (PDRs)
> 10¹⁴ cm⁻²> 10¹⁸ cm⁻²Star-Forming Regions
Critical Density (n_crit) for J=2-1 ~10⁵ cm⁻³~10³ cm⁻³General
Typical Excitation Temperature (T_ex) 10 - 30 K10 - 20 K[11]Dark Clouds
Can be higher in dense clumps100 - 150 K[10]Photodissociation Regions (PDRs)
30 - 100 K20 - 50 KStar-Forming Regions

Experimental Protocols: Observing CS and CO

The detection and mapping of CS and CO in the interstellar medium are primarily accomplished through radio astronomy, utilizing ground-based and space-borne telescopes. The following provides a generalized methodology for observing the rotational transitions of these molecules.

1. Telescope and Receiver Selection:

  • Telescopes: Observations are typically carried out using large single-dish telescopes such as the IRAM 30m telescope or interferometers like the Atacama Large Millimeter/submillimeter Array (ALMA) for higher angular resolution.[12][13]

  • Receivers: Heterodyne receivers are used to detect the faint millimeter and submillimeter wavelength signals from these molecules. The choice of receiver depends on the specific rotational transition being observed (e.g., CO J=1-0 at ~115 GHz, CS J=2-1 at ~98 GHz).[14]

2. Observational Setup:

  • Target Selection: Based on the scientific goals, regions of interest such as dark clouds, PDRs, or star-forming regions are selected.

  • Frequency Tuning: The receivers are tuned to the rest frequency of the desired molecular transition, taking into account the Doppler shift due to the source's velocity.

  • Backend Spectrometer: A spectrometer, such as a Fast Fourier Transform Spectrometer (FFTS), is used to disperse the signal and provide high-velocity resolution spectra.[15] This allows for the study of the kinematics of the gas.

  • Observing Mode:

    • Position Switching: The telescope alternates between observing the target source and a nearby "off-source" position devoid of emission. This allows for the subtraction of the sky background.

    • On-The-Fly (OTF) Mapping: The telescope scans across the target region while continuously taking data, which is an efficient method for mapping large areas.[6]

3. Data Reduction and Analysis:

  • Calibration: The raw data is calibrated to correct for atmospheric absorption and instrumental effects. This is typically done by observing a source with a known flux density.

  • Baseline Subtraction: A polynomial is fitted to the emission-free parts of the spectrum and subtracted to remove any residual instrumental baseline.

  • Data Cubes: For mapping observations, the calibrated spectra are gridded to create a data cube with two spatial dimensions and one spectral (velocity) dimension.

  • Line Fitting: The spectral lines are fitted with Gaussian profiles to determine parameters such as the integrated intensity, central velocity, and line width.

  • Column Density Calculation: Assuming Local Thermodynamic Equilibrium (LTE) or using more sophisticated non-LTE radiative transfer models, the column density of the molecule is derived from the integrated line intensity.

Chemical Formation and Destruction Pathways

The chemistry of CS and CO in the interstellar medium is a complex interplay of gas-phase reactions and processes occurring on the surfaces of dust grains.

Gas-Phase Chemistry

In the cold, dense interiors of molecular clouds, the formation of both CO and CS is dominated by ion-neutral reactions.[1][16] Cosmic rays ionize H₂ and He, initiating a cascade of reactions.

Gas-phase formation and destruction pathways for CO and CS.

CO Formation: The primary gas-phase formation route to CO involves the reaction of C⁺ with hydroxyl (OH) or oxygen (O₂) to form HCO⁺, which then dissociatively recombines with an electron to produce CO.[17]

CO Destruction: In shielded regions, the main destruction pathway for CO is through reaction with He⁺, which is formed by cosmic ray ionization of helium.[17]

CS Formation: The gas-phase formation of CS is more complex and less certain. It is thought to proceed through reactions involving sulfur ions (S⁺) with small hydrocarbons, or through the reaction of C⁺ with H₂S.[18]

CS Destruction: A significant gas-phase destruction mechanism for CS is the reaction with atomic oxygen, which forms CO and atomic sulfur.[19]

Grain Surface Chemistry

At the low temperatures of dense molecular clouds (~10 K), molecules can freeze out onto the surfaces of dust grains, forming icy mantles. These surfaces act as catalytic sites for the formation of new molecules.[20][21]

GrainSurfaceChemistry cluster_CO_grain CO on Grain Surfaces cluster_CS_grain CS on Grain Surfaces CO_gas CO (gas) CO_ice CO (ice) CO_gas->CO_ice Freeze-out CO_ice->CO_gas Desorption H2CO_ice H2CO (ice) CO_ice->H2CO_ice + H H_ice H (ice) CH3OH_ice CH3OH (ice) H2CO_ice->CH3OH_ice + H CS_gas CS (gas) CS_ice CS (ice) CS_gas->CS_ice Freeze-out CS_ice->CS_gas Desorption OCS_ice OCS (ice) CS_ice->OCS_ice + O S_ice S (ice) H2S_ice H2S (ice) S_ice->H2S_ice + H, H H_ice2 H (ice) CO_ice2 CO (ice) CO_ice2->OCS_ice + S

Simplified grain surface chemistry involving CO and CS.

CO on Grains: CO readily freezes out onto dust grains in dense clouds.[22] On the surface, it can be hydrogenated to form formaldehyde (B43269) (H₂CO) and methanol (B129727) (CH₃OH), which are key complex organic molecules.[22][23]

CS on Grains: CS also freezes out onto grain surfaces, though its surface chemistry is less well understood. It can be hydrogenated to form thioformaldehyde (B1214467) (H₂CS) and potentially other sulfur-bearing species. The reaction of CS with atomic oxygen on the surface can lead to the formation of carbonyl sulfide (B99878) (OCS).[1]

Conclusion

Carbon monoxide and this compound are indispensable tools for probing the physical and chemical conditions of the interstellar medium. CO, with its high abundance, traces the bulk of molecular gas, providing insights into the overall structure and kinematics of molecular clouds. CS, with its higher critical density, pinpoints the dense, gravitationally bound cores that are the nurseries of new stars. By combining observations of both molecules, researchers can gain a more complete picture of the processes that govern the lifecycle of molecular clouds and the birth of stars and planets. The distinct chemical pathways of CS and CO also offer a window into the elemental abundances and the complex interplay between gas-phase and grain-surface chemistry that drives molecular complexity in the cosmos.

References

A Comparative Guide to Carbon Monosulfide and Carbon Disulfide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carbon monosulfide (CS) and carbon disulfide (CS₂) for synthetic applications. We will delve into their distinct properties, reactivity, and practical uses, supported by experimental data and detailed protocols.

Introduction: A Tale of Two Thiocarbonyls

Carbon disulfide (CS₂) is a well-established, commercially available, and relatively stable liquid that serves as a versatile C1 building block in organic synthesis.[1] It is widely used in the industrial production of materials like viscose rayon and cellophane, as well as in the synthesis of a vast array of organosulfur compounds.[1][2]

In stark contrast, this compound (CS) is the sulfur analogue of carbon monoxide.[3][4] It is a highly reactive and thermodynamically unstable diatomic molecule that cannot be stored as a solid or liquid under normal laboratory conditions.[3][4] CS must be generated in situ for synthetic use, making its applications more specialized.[3][5] Its high reactivity stems from the unsaturated C≡S triple bond, but this also leads to rapid polymerization, a significant challenge in its practical application.[3][4]

Head-to-Head: Physical and Chemical Properties

The fundamental differences in the stability and physical state of CS₂ and CS dictate their handling and synthetic utility.

PropertyCarbon Disulfide (CS₂)This compound (CS)
Molar Mass 76.14 g/mol [2]44.07 g/mol [4]
Appearance Colorless, volatile liquid[1]Gas; polymerizes to a reddish powder[4]
Boiling Point 46.3 °CNot applicable (unstable)
Stability Stable, commercially available liquid[1]Highly reactive, transient gas; must be generated in situ[3][5]
Key Hazard Flammable, neurotoxic liquid[1]Prone to explosive polymerization[3][5]
Primary Use Versatile C1 synthon, solvent[1][2]Specialized reagent for cycloadditions and insertions[3][5]

Carbon Disulfide (CS₂): The Workhorse of Thiocarbonylation

CS₂'s utility in synthesis is dominated by its electrophilic character at the carbon atom, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the foundation for the synthesis of numerous sulfur-containing functional groups and heterocycles.[6][7]

Key Applications:

  • Dithiocarbamates and Xanthates: The reaction of CS₂ with primary or secondary amines yields dithiocarbamates, while reaction with alkoxides produces xanthates.[1] These reactions are fundamental in rubber chemistry, as flotation agents, and for creating bioactive molecules.[1][8][9]

  • Heterocyclic Synthesis: CS₂ is a crucial precursor for building sulfur-containing rings like thiophenes, thiopyranones, and dithiolanes.[6]

  • Cycloaddition Reactions: It can participate in cycloaddition reactions with strained systems, such as epoxides, to form cyclic dithiocarbonates.[10]

A common application is the one-pot, three-component synthesis of dithiocarbamates.[11]

Reaction: R₂NH + CS₂ + Ar-X → R₂NC(=S)S-Ar + HX

Procedure:

  • In a round-bottom flask, a secondary amine (1 mmol) and carbon disulfide (1.5 mmol) are combined in a suitable solvent like THF (5 mL).[9]

  • A base, such as potassium carbonate (1 mmol), is added to the mixture.[9]

  • An aryl halide or another electrophile (1 mmol) is introduced.

  • The mixture is stirred at a specified temperature (e.g., 90 °C) for a set duration (e.g., 16 hours).[9]

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[9]

Representative Data:

AmineElectrophileProductYield (%)Reference
Piperidine1-(chloromethyl)-4-nitrobenzene4-nitrobenzyl piperidine-1-carbodithioate92[12]
MorpholineBenzyl bromideBenzyl morpholine-4-carbodithioate95[12]
PyrrolidineEthyl bromoacetateEthyl 2-(pyrrolidine-1-carbothioylthio)acetate94[12]

G cluster_reactants Reactants cluster_process Process Amine R₂NH Mixing 1. Mix in Solvent (e.g., THF) Amine->Mixing CS2 CS₂ CS2->Mixing Electrophile R'-X Base 2. Add Base (e.g., K₂CO₃) Electrophile->Base Mixing->Base Forms dithiocarbamate (B8719985) salt Reaction 3. Heat & Stir Base->Reaction Workup 4. Evaporation & Purification Reaction->Workup Product S-Alkyl/Aryl Dithiocarbamate R₂NC(=S)S-R' Workup->Product

This compound (CS): A Transient but Potent Reagent

The synthetic chemistry of CS is defined by its transient nature. It cannot be simply added from a bottle; it must be created in the reaction vessel and immediately consumed by a trapping agent. This presents both a challenge and an opportunity to access unique chemical structures.

Methods for In Situ Generation:

  • Discharge Dissociation: Passing CS₂ vapor through a high-voltage AC electric discharge is a common laboratory method to produce a stream of CS gas.[4][5]

  • Photolysis or Thermolysis: CS₂ can also be dissociated using light or heat to generate CS.[3][5]

Key Applications:

  • Cycloaddition Reactions: As a potent dienophile and dipolarophile, CS readily participates in [2+1], [2+2], and [4+2] cycloaddition reactions with unsaturated molecules like alkynes and dienes.[3]

  • Insertion Reactions: It can insert into single bonds, such as sulfur-chlorine bonds.[5]

  • Thiocarbonyl Complexes: CS serves as a ligand for transition metals, forming thiocarbonyl complexes that are analogues to well-known metal carbonyls.[4]

A representative example involves generating CS from a CS₂ discharge and trapping it with an electron-rich alkyne.

Reaction: CS₂ --(discharge)--> CS + S; CS + R-C≡C-R' → Thiirene derivative

Procedure:

  • Generation: A stream of helium or argon gas is passed through liquid CS₂ at a controlled temperature to produce a saturated vapor.

  • This gas mixture is directed through a tube fitted with electrodes where a high-voltage AC discharge is applied. This process fragments the CS₂ into CS and atomic sulfur.[5]

  • The resulting gas stream, containing CS, unreacted CS₂, and sulfur, is immediately passed into a cooled reaction vessel.

  • Trapping: The reaction vessel contains a solution of the trapping agent (e.g., an ynamine or a diene) in a suitable solvent at low temperature (e.g., -78 °C) to prevent polymerization and unwanted side reactions.

  • The CS reacts instantaneously with the trapping agent upon introduction.

  • The reaction is monitored, and upon completion, the product is isolated using standard chromatographic techniques.

Representative Data (Cycloadditions):

Trapping AgentReaction TypeProduct TypeReference
Ynamines (R₂N-C≡C-R')[2+1] CycloadditionThiirene derivative[5]
Dienes (e.g., Cyclopentadiene)[4+1] Cheletropic ReactionThiophene derivative[5]
Diazo compounds (R₂C=N₂)AdditionThioketene[5]

G cluster_generation CS Generation cluster_trapping Trapping Reaction CS2_source CS₂ Vapor Discharge High-Voltage AC Discharge CS2_source->Discharge CS_gas CS (gas) Discharge->CS_gas Generates transient CS Trapping_Agent Trapping Agent (e.g., Alkyne) in cooled solvent Reaction Instantaneous Reaction Trapping_Agent->Reaction Product Trapped Product (e.g., Thiirene) Reaction->Product CS_gas->Reaction Immediate introduction

Comparative Summary

FeatureCarbon Disulfide (CS₂)This compound (CS)
Handling Simple; standard liquid handling.Complex; requires specialized in situ generation apparatus.
Reactivity Moderately electrophilic; reacts well with strong nucleophiles.[1]Extremely reactive; participates in a wider range of cycloadditions and insertions.[3][5]
Selectivity Generally high; reactions are well-understood and predictable.Can be challenging to control due to high reactivity and polymerization.
Product Scope Primarily dithiocarbamates, xanthates, thioureas, and related heterocycles.[1][7]Access to unique structures like thiirenes, thioketenes, and thiocarbonyl complexes.[4][5]
Scalability Highly scalable; used in large-scale industrial processes.[1]Difficult to scale up; primarily a tool for laboratory-scale discovery.
Cost & Availability Inexpensive and widely available.Not commercially available; cost is associated with the generation setup.

Conclusion

Carbon disulfide (CS₂) remains the indispensable reagent for most standard thiocarbonylation reactions. Its stability, low cost, and predictable reactivity make it a reliable tool for synthesizing a broad range of sulfur-containing compounds essential in materials science, agriculture, and pharmacology.[1][8]

This compound (CS), while challenging to handle, offers access to chemical transformations and products that are unattainable with CS₂. Its high reactivity makes it a valuable reagent for specialized applications, particularly in the realm of cycloaddition chemistry and the synthesis of novel organosulfur structures. The choice between CS₂ and CS is therefore not one of direct replacement but is dictated by the specific synthetic target. For robust, scalable synthesis of traditional organosulfur compounds, CS₂ is the clear choice. For novel molecular architectures requiring a highly reactive thiocarbonyl synthon, the complexities of generating and trapping CS can be a worthwhile endeavor.

References

A Comparative Guide to Sulfur Determination: CS Method vs. ICP-OES and XRF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of sulfur content is crucial for quality control, regulatory compliance, and understanding material properties. This guide provides an objective comparison of three common analytical techniques for sulfur determination: the Carbon-Sulfur (CS) combustion method, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF) spectroscopy. The performance of each method is evaluated based on experimental data, and detailed experimental protocols are provided.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the CS method, ICP-OES, and XRF for sulfur determination across various matrices. The data presented is a synthesis from multiple sources and should be considered representative. Performance can vary based on the specific instrument, sample matrix, and calibration standards used.

Performance MetricCombustion-Infrared (CS Method)Inductively Coupled Plasma-OES (ICP-OES)X-ray Fluorescence (XRF)
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (RSD%) < 5%< 5%< 5%
Limit of Detection (LOD) 1-10 ppm (mg/kg)0.1-1 ppm (mg/L)3-20 ppm (mg/kg)
Limit of Quantification (LOQ) 5-30 ppm (mg/kg)0.5-5 ppm (mg/L)10-60 ppm (mg/kg)
Analysis Time per Sample 1-3 minutes3-5 minutes1-5 minutes
Sample Preparation Minimal (weighing)Extensive (acid digestion)Minimal (pelletizing or liquid cell)
Principle of Detection Infrared absorption of SO₂Atomic emissionX-ray fluorescence
Common Matrices Steels, soils, coal, cement, organic materialsWater, digested solids, petroleum productsPetroleum products, cement, minerals, soils

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are outlined below. These protocols are based on established standard methods and common laboratory practices.

Sulfur Determination by Combustion-Infrared (CS) Method

This protocol is based on the principles outlined in ASTM D4239 for the analysis of solid samples like coal and steel.

Objective: To determine the total sulfur content in a solid sample by high-temperature combustion and subsequent infrared detection of sulfur dioxide.

Materials:

  • High-frequency induction furnace or resistance furnace

  • Infrared (IR) detector

  • Ceramic crucibles

  • Oxygen supply (99.5% purity)

  • Accelerators (e.g., tungsten, iron)

  • Certified Reference Materials (CRMs) for calibration

  • Analytical balance

Procedure:

  • Instrument Preparation: Power on the CS analyzer and allow the IR detector to stabilize. Perform necessary system checks and blank measurements as per the manufacturer's instructions.

  • Calibration: Calibrate the instrument using a series of CRMs that cover the expected range of sulfur concentrations in the samples. Analyze each CRM at least three times and generate a calibration curve.

  • Sample Preparation: Weigh a representative portion of the sample (typically 0.1 to 0.5 g) into a pre-ignited ceramic crucible.

  • Addition of Accelerator: Add an appropriate amount of accelerator (e.g., 1-2 g of tungsten) to the crucible to facilitate combustion.

  • Combustion: Place the crucible into the furnace. The sample is heated to a high temperature (e.g., >1350°C) in a stream of pure oxygen. Sulfur in the sample is oxidized to sulfur dioxide (SO₂).

  • Detection: The combustion gases are passed through a moisture trap and then into an infrared cell. The amount of IR radiation absorbed by the SO₂ molecules is proportional to the sulfur concentration in the sample.

  • Data Analysis: The instrument's software calculates the sulfur content of the sample based on the integrated IR absorption signal and the calibration curve.

Sulfur Determination by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This protocol is based on the principles of EPA Method 6010D and EPA Method 200.7 for the analysis of aqueous and digested solid samples.

Objective: To determine the sulfur content in a liquid or digested solid sample by measuring the characteristic light emitted from sulfur atoms in a high-temperature plasma.

Materials:

  • ICP-OES instrument with a radial or dual-view torch

  • Sample introduction system (nebulizer, spray chamber)

  • Argon gas supply (high purity)

  • Acid digestion system (e.g., hot block, microwave)

  • Acids (e.g., nitric acid, hydrochloric acid)

  • Certified sulfur standard solutions

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Preparation: Turn on the ICP-OES and allow the plasma to warm up and stabilize. Perform wavelength calibration and detector checks.

  • Calibration: Prepare a series of calibration standards by diluting a certified sulfur stock solution. The standards should bracket the expected sample concentrations. Aspirate the standards and generate a calibration curve.

  • Sample Preparation (Digestion): For solid samples, accurately weigh a portion of the sample (e.g., 0.1-1.0 g) into a digestion vessel. Add a mixture of acids (e.g., aqua regia) and digest using a hot block or microwave system until the sample is completely dissolved. Cool the digestate and dilute it to a known volume with deionized water.

  • Analysis: Aspirate the prepared sample solution into the ICP-OES. The sample aerosol is introduced into the argon plasma, where sulfur atoms are excited and emit light at characteristic wavelengths.

  • Detection: The emitted light is collected and passed through a spectrometer, and the intensity of the sulfur emission line is measured by a detector.

  • Data Analysis: The software calculates the sulfur concentration in the sample solution based on the emission intensity and the calibration curve. The final concentration in the original solid sample is calculated by accounting for the initial sample weight and dilution factor.

Sulfur Determination by X-ray Fluorescence (XRF) Spectrometry

This protocol is based on the principles of ASTM D2622 and ISO 8754 for the analysis of petroleum products and other materials.

Objective: To determine the total sulfur content in a sample by measuring the characteristic X-rays emitted from sulfur atoms when excited by a primary X-ray source.

Materials:

  • Wavelength Dispersive (WDXRF) or Energy Dispersive (EDXRF) spectrometer

  • X-ray source (e.g., X-ray tube)

  • Detector (e.g., proportional counter, solid-state detector)

  • Sample cups and X-ray transparent film (for liquids)

  • Pellet press and binding agent (for powders)

  • Certified Reference Materials for calibration

Procedure:

  • Instrument Preparation: Turn on the XRF spectrometer and allow the X-ray tube and detector to stabilize.

  • Calibration: Analyze a set of CRMs with known sulfur concentrations to establish a calibration curve. The matrix of the CRMs should match the samples as closely as possible.

  • Sample Preparation:

    • Liquids: Pour the liquid sample into a sample cup that has been fitted with an X-ray transparent film.

    • Solids: Grind the solid sample to a fine powder. For pressed pellet analysis, mix the powder with a binding agent and press it into a pellet using a hydraulic press.

  • Analysis: Place the prepared sample into the spectrometer's sample chamber. The sample is irradiated with X-rays from the source, causing the sulfur atoms to emit characteristic fluorescent X-rays.

  • Detection: The emitted X-rays are collected by the detector, which measures their energy (EDXRF) or wavelength (WDXRF) and intensity.

  • Data Analysis: The instrument's software identifies the sulfur peak and calculates the concentration based on the peak intensity and the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each of the described analytical methods.

CS_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output weigh Weigh Sample add_accelerator Add Accelerator weigh->add_accelerator combustion High-Temp Combustion in O₂ Stream add_accelerator->combustion detection IR Detection of SO₂ combustion->detection result Calculate % Sulfur detection->result ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output weigh Weigh Solid Sample digest Acid Digestion weigh->digest dilute Dilute to Volume digest->dilute nebulize Nebulization dilute->nebulize plasma Plasma Excitation nebulize->plasma emission Emission Detection plasma->emission result Calculate Sulfur Conc. emission->result XRF_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output prep_solid Grind & Press Pellet excite X-ray Excitation prep_solid->excite prep_liquid Pour into Sample Cup prep_liquid->excite detect Fluorescence Detection excite->detect result Calculate % Sulfur detect->result

A Comparative Guide to the Generation of Carbon Monosulfide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the primary methodologies for generating carbon monosulfide (CS), a highly reactive diatomic molecule with potential applications in chemical synthesis and as a reactive intermediate. Due to its inherent instability and tendency to polymerize, the controlled generation of CS for experimental use is a critical consideration. This document provides an objective comparison of common generation techniques, supported by available experimental insights.

Comparison of this compound Generation Methods

The selection of an appropriate method for generating this compound is contingent on the desired scale, purity requirements, and available equipment. The following table summarizes the key aspects of the most prevalent techniques.

MethodPrinciplePrecursorTypical YieldPurityAdvantagesDisadvantages
Electrical Discharge Dissociation of CS₂ vapor using a high-voltage AC or high-frequency discharge.Carbon Disulfide (CS₂)High (for synthetic quantities)Moderate to High (up to 85% with cold trap)Effective for producing usable quantities in a laboratory setting.Requires specialized high-voltage equipment. Produces a mixture of CS, unreacted CS₂, and other sulfur compounds.
Photolysis Decomposition of CS₂ by absorption of photons. The outcome is dependent on the wavelength of light used.Carbon Disulfide (CS₂)VariableGenerally lower than discharge methodsCan be a cleaner method with fewer byproducts depending on the wavelength.Yields can be low. May require specific and potentially high-energy light sources.
Thermolysis / Pyrolysis High-temperature decomposition of carbon disulfide.Carbon Disulfide (CS₂)VariableOften results in a mixture of products, including polymeric CS.Conceptually simple.Requires high temperatures (e.g., 1000°C). Difficult to control the reaction and prevent polymerization.
From Thioketones In-situ generation from the decomposition of certain thioketones.ThioketonesTypically low, for in-situ trappingGenerated in the presence of other reactants.Useful for studying the reactivity of CS in specific chemical reactions.Not a method for generating pure, isolated CS. Dependent on the synthesis of the thioketone precursor.

Experimental Protocols and Methodologies

Due to the hazardous and unstable nature of this compound, detailed and validated experimental protocols are not widely published. The following sections provide an overview of the general methodologies for the key generation techniques.

Generation by Electrical Discharge

This method is one of the most common for producing laboratory-scale quantities of this compound.

Principle: A high-voltage alternating current is passed through a low-pressure stream of carbon disulfide vapor. The electrical energy fragments the CS₂ molecules, leading to the formation of CS and elemental sulfur.

Typical Experimental Setup:

  • A glass tube reactor equipped with two electrodes.

  • A vacuum system to maintain low pressure.

  • A source of carbon disulfide vapor, often a flask of liquid CS₂ connected to the reactor via a needle valve to control the flow rate.

  • A high-voltage AC power supply.

  • A series of cold traps to separate the desired CS from unreacted CS₂ and other byproducts. A trap at -112°C can yield a stream of CS gas that is approximately 85% pure.

Workflow:

CS2_Source CS₂ Vapor Source Discharge_Tube High-Voltage Discharge Tube CS2_Source->Discharge_Tube Cold_Trap_1 Cold Trap (-78°C) (Removes S₂Cl₂ etc.) Discharge_Tube->Cold_Trap_1 Cold_Trap_2 Cold Trap (-112°C) (Separates CS from CS₂) Cold_Trap_1->Cold_Trap_2 CS_Collection CS Gas Collection or in-situ use Cold_Trap_2->CS_Collection Vacuum_Pump Vacuum Pump CS_Collection->Vacuum_Pump

Workflow for CS generation via electrical discharge.

Generation by Photolysis

Photochemical decomposition of carbon disulfide can produce this compound, with the reaction pathway being sensitive to the wavelength of the incident light.

Principle: Carbon disulfide vapor absorbs ultraviolet light, leading to electronic excitation and subsequent dissociation into CS and a sulfur atom.

Typical Experimental Setup:

  • A reaction vessel made of a material transparent to the desired UV wavelength (e.g., quartz).

  • A UV light source (e.g., a mercury lamp or a laser).

  • A system for introducing a controlled pressure of CS₂ vapor.

  • Analytical equipment (e.g., a mass spectrometer or an IR spectrometer) to detect the products.

Workflow:

CS2_Vapor CS₂ Vapor Inlet Reaction_Vessel Quartz Reaction Vessel CS2_Vapor->Reaction_Vessel Product_Analysis Product Analysis (e.g., Mass Spectrometry) Reaction_Vessel->Product_Analysis UV_Source UV Light Source UV_Source->Reaction_Vessel

Workflow for photolytic generation of CS.

Generation by Thermolysis

High-temperature decomposition is a straightforward but often less controlled method for producing this compound.

Principle: At elevated temperatures, carbon disulfide undergoes thermal decomposition to yield this compound and sulfur. This process is a first-order reaction.

Typical Experimental Setup:

  • A high-temperature furnace with a quartz or ceramic tube reactor.

  • A system for flowing a carrier gas (e.g., argon) containing a known concentration of CS₂ through the hot zone.

  • A quenching system to rapidly cool the products and prevent further reactions or polymerization.

  • A trapping system to collect the products.

Logical Relationship of Thermolysis:

CS2 CS₂ High_Temp High Temperature CS2->High_Temp CS CS High_Temp->CS S S High_Temp->S Polymer (CS)n Polymer CS->Polymer Polymerization

Validating Carbon Monosulfide as a Probe of Dense Astrophysical Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in astrophysics and astrochemistry, the accurate detection and interpretation of molecular line emission are paramount to understanding the physical and chemical conditions of star and planet formation. Carbon monosulfide (CS) has long been a workhorse for tracing dense gas in a variety of astrophysical environments. This guide provides a comprehensive comparison of CS with other commonly used molecular tracers, supported by observational data and detailed experimental protocols, to validate its role and performance in astrophysical diagnostics.

Performance Comparison of Dense Gas Tracers

This compound is a key tool for estimating the density of molecular clouds, the birthplaces of stars. Its rotational transitions are readily excited at the high densities characteristic of these regions. However, like any tracer, its effectiveness can vary depending on the specific environment. A comparative analysis with other molecules is crucial for a robust interpretation of observational data.

Below is a summary of quantitative data comparing CS with other prominent dense gas tracers: carbon monoxide (CO) and its isotopologues, formaldehyde (B43269) (H₂CO), and cyanoacetylene (B89716) (HC₃N). The data are compiled from observations of well-studied star-forming regions.

Molecular TracerTransitionTelescopeSourceIntegrated Intensity (K km/s)Column Density (cm⁻²)Abundance (relative to H₂)Reference
CS J=2-1IRAM 30mTMC-13.53.2 x 10¹³3.2 x 10⁻⁹[1]
¹³COJ=1-0FCRAO 14mOrion A15.21.5 x 10¹⁷1.5 x 10⁻⁵
C¹⁸OJ=1-0IRAM 30mTMC-11.21.7 x 10¹⁵1.7 x 10⁻⁷[1]
CS J=3-2NOEMADiffuse Clouds-(0.2-1.0) x 10¹³(2.5-10) x 10⁻⁹[2]
o-H₂CO2₁₁-1₁₀NOEMADiffuse Clouds-(0.5-1.3) x 10¹³(2.5-6.5) x 10⁻⁹[2]
CS J=5-4IRAM 30mStarburst Galaxies-(0.2-2.0) x 10¹⁵(0.1-1.0) x 10⁻⁷[3]
HC₃NJ=12-11IRAM 30mStarburst Galaxies-(0.1-1.5) x 10¹⁴(0.05-0.8) x 10⁻⁸[3]

Key Insights from the Data:

  • CS as a High-Density Tracer: The abundance of CS is significant in the dense core of TMC-1, a prototypical dark cloud, highlighting its utility in tracing regions of active star formation.

  • Comparison with CO Isotopologues: While ¹³CO and C¹⁸O are excellent tracers of the bulk molecular gas, CS is more sensitive to the denser, star-forming filaments within the clouds.

  • CS and H₂CO in Diffuse and Dense Gas: In diffuse clouds, CS and H₂CO show comparable abundances, but in denser regions, CS emission can be a clearer indicator of high-density gas due to its higher critical density.

  • Extragalactic Studies: In the more extreme environments of starburst galaxies, both CS and HC₃N are valuable probes of the dense interstellar medium, with their relative abundances potentially indicating different stages of starburst evolution.

Experimental Protocols

The validation of CS as a reliable tracer depends critically on the methods used for observation and data analysis. Below are detailed protocols for key experiments cited in this guide.

IRAM 30m Single-Dish Observations of Molecular Lines

The Institut de Radioastronomie Millimétrique (IRAM) 30m telescope is a premier instrument for observing molecular lines at millimeter wavelengths.

Observational Setup:

  • Telescope: IRAM 30m Telescope, Pico Veleta, Spain.

  • Receiver: The Eight MIxer Receiver (EMIR) is used to cover a wide range of frequencies.

  • Backend: A Fourier Transform Spectrometer (FTS) provides high spectral resolution.

  • Observing Mode: Position switching (PSW) mode is commonly used, where the telescope alternates between the source and a nearby emission-free "off" position to subtract the sky background. For mapping larger areas, the On-The-Fly (OTF) mode is employed.

  • Frequency Settings: The specific rotational transition of the target molecule determines the central frequency. For example, the CS J=2-1 transition is at approximately 97.98 GHz.

Data Reduction:

  • Calibration: The raw data are calibrated using the GILDAS/CLASS software package. The antenna temperatures (Tₐ*) are converted to main beam temperatures (Tₘₑ) by dividing by the main beam efficiency (ηₘₑ).

  • Baseline Subtraction: A polynomial baseline is fitted to the line-free channels of the spectrum and subtracted to remove instrumental and atmospheric contributions.

  • Spectral Analysis: The calibrated spectra are then analyzed to measure line parameters such as integrated intensity, line width, and central velocity by fitting Gaussian profiles.

ALMA Interferometric Observations of Dense Cores

The Atacama Large Millimeter/submillimeter Array (ALMA) provides unparalleled sensitivity and angular resolution for studying the fine structure of star-forming regions.

Observational Setup:

  • Telescope: Atacama Large Millimeter/submillimeter Array, Chajnantor Plateau, Chile.

  • Receivers: ALMA's suite of receivers covers a wide frequency range. For CS observations, Bands 3, 6, or 7 are typically used.

  • Correlator: The ALMA correlator can be configured for high spectral resolution to resolve the velocity structure of the gas.

  • Observing Mode: The observations are carried out in interferometric mode, where the signals from multiple antennas are combined to achieve high angular resolution.

Data Reduction and Analysis:

  • Calibration: The raw visibility data are calibrated using the Common Astronomy Software Applications (CASA) package. This includes flagging bad data, applying bandpass, phase, and amplitude calibrations derived from observations of quasars.

  • Imaging: The calibrated visibilities are transformed into an image cube using the tclean task in CASA. This process involves Fourier transforming the visibilities and deconvolving the instrumental point spread function (the "dirty beam").

  • Continuum Subtraction: For spectral line analysis, any underlying continuum emission is subtracted from the image cube.

  • Moment Maps and Spectral Extraction: From the final data cube, moment maps (e.g., integrated intensity, velocity field) can be created, and spectra can be extracted from specific regions of interest for further analysis.

Calculation of Column Densities

The column density, which represents the number of molecules per unit area along the line of sight, is a crucial physical parameter derived from molecular line observations.

Methodology (assuming Local Thermodynamic Equilibrium - LTE):

  • Integrated Intensity: The integrated intensity of a spectral line (∫Tₘₑ dv) is measured from the calibrated spectrum.

  • Excitation Temperature: The excitation temperature (Tₑₓ) of the transition is estimated. For optically thick lines of a molecule with multiple transitions, this can be determined from the line ratios. For optically thin lines, it is often assumed to be equal to the kinetic temperature of the gas.

  • Column Density Calculation: The total column density (Nₜₒₜ) is calculated using the following formula:

    where:

    • k is the Boltzmann constant

    • h is the Planck constant

    • ν is the frequency of the transition

    • S is the line strength

    • μ is the permanent dipole moment of the molecule

    • Q(Tₑₓ) is the partition function at the excitation temperature

    • gᵤ is the degeneracy of the upper energy level

    • Eᵤ is the energy of the upper level

Visualizing the Validation Process

To better understand the workflow and chemical context of CS detection, the following diagrams have been generated using Graphviz.

Workflow for CS detection and validation.

CS_Chemistry cluster_formation CS Formation Pathways cluster_destruction CS Destruction & Related Chemistry cluster_tracers Alternative Dense Gas Tracers C_plus C⁺ CS_form CS C_plus->CS_form + H₂S H2S H₂S S_plus S⁺ S_plus->CS_form + CH₄ CH4 CH₄ CS_dest CS O O H3_plus H₃⁺ CO CO HCS_plus HCS⁺ SO SO OCS OCS CS_dest->CO + O CS_dest->HCS_plus + H₃⁺ CS_dest->SO + O CS_dest->OCS + O (grain surface) H2CO H₂CO HC3N HC₃N

Simplified chemical pathways involving CS.

References

A Comparative Guide to Chemical Modifiers for Chondroitin Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Chondroitin (B13769445) sulfate (B86663) (CS), a class of sulfated glycosaminoglycans (GAGs), plays a pivotal role in various biological processes, from tissue development to the regulation of cell signaling. The structural complexity of CS, particularly its heterogeneous sulfation patterns, presents a significant analytical challenge. Accurate characterization and quantification of CS are crucial for understanding its biological functions and for the development of CS-based therapeutics. This guide provides a comparative assessment of different chemical modifiers used in CS analysis, focusing on enzymatic and chemical derivatization methods.

Enzymatic Modifiers: Specific and Mild Depolymerization

Enzymatic digestion is a cornerstone of CS analysis, offering high specificity and mild reaction conditions. Chondroitinases, bacterial lyases that cleave specific glycosidic bonds within the CS chain, are the most commonly employed enzymes. This process breaks down the polymer into unsaturated disaccharides, which can be readily analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Chondroitinase ABC and Chondroitinase AC are the two most widely used enzymes for CS depolymerization. Their primary distinction lies in their substrate specificity.

  • Chondroitinase ABC exhibits broad specificity, degrading both chondroitin sulfate and dermatan sulfate (DS), also known as chondroitin sulfate B.[1]

  • Chondroitinase AC is more specific and primarily digests chondroitin sulfate (types A and C).[1]

This difference in specificity is a critical consideration in experimental design. For samples containing a mixture of CS and DS, digestion with both enzymes separately can allow for the differential quantification of each GAG.

Table 1: Performance Characteristics of Enzymatic Digestion followed by LC-MS/MS

ParameterChondroitinase Digestion (General)Reference
Limit of Detection (LOD) ~120 fmol (for CS disaccharides)[2]
Limit of Quantitation (LOQ) ~600 fmol (for CS disaccharides)[2]
Specificity High (Enzyme-dependent)[1][3]
Key Advantage Mild reaction conditions, high specificity for structural analysis.
Key Disadvantage Cost of enzymes, potential for incomplete digestion.

The following protocol provides a general framework for the enzymatic digestion of CS prior to HPLC analysis.[1]

Reagents:

  • Chondroitinase ABC or AC II enzyme solution (e.g., 5 units in 0.5 mL water)[1]

  • TRIS buffer solution (e.g., 250 mM Tris HCl, 300 mM Sodium Acetate (B1210297), 0.05% w/v Bovine Serum Albumin, pH 8.0)

  • CS sample or standard

Procedure:

  • Prepare the enzyme and buffer solutions as required.

  • In a microcentrifuge tube or HPLC vial, combine the CS sample/standard with the TRIS buffer solution.

  • Add the chondroitinase enzyme solution to the sample mixture. A typical ratio is 20 µL of TRIS buffer, 30 µL of enzyme solution, and 20 µL of the sample solution.[1]

  • Incubate the reaction mixture at 37°C for a defined period, typically ranging from 3 hours to overnight, to ensure complete digestion.[1]

  • Terminate the reaction, often by heat inactivation or addition of a quenching solution.

  • The resulting mixture containing unsaturated disaccharides is then ready for analysis by HPLC-UV or LC-MS.

Chemical Derivatization: Enhancing Detection and Structural Elucidation

Chemical derivatization techniques are employed to enhance the sensitivity of detection or to enable more detailed structural characterization by mass spectrometry.

For quantitative analysis using HPLC with fluorescence detection, pre-column derivatization is a common strategy. This involves hydrolyzing the CS to its constituent monosaccharides (galactosamine) and then labeling them with a fluorescent tag. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a reagent that reacts with primary amines to form a stable, highly fluorescent derivative.[4]

Table 2: Performance Characteristics of AQC Derivatization for CS Analysis

ParameterAQC Derivatization (for Glucosamine)Reference
Linearity Range 10-1500 µg/mL[4]
Correlation Coefficient (r²) 0.9999[4]
Recovery > 93%[4]
Limit of Detection (LOD) 30 ng/mL (for glucosamine)[5]
Key Advantage High sensitivity for quantification.[6]
Key Disadvantage Requires complete hydrolysis of CS, which can be harsh.

The following is a generalized protocol for the AQC derivatization of CS hydrolysate.[4][6]

Reagents:

  • Acid-hydrolyzed CS sample (containing galactosamine)

  • 0.2 M Borate (B1201080) buffer (pH 8.8)

  • AQC reagent solution (e.g., 2 mg/mL in acetonitrile)

Procedure:

  • Neutralize the acid-hydrolyzed CS sample.

  • Mix an aliquot of the hydrolyzed sample with the borate buffer.

  • Add the AQC reagent solution to the mixture.

  • Incubate the reaction mixture at an elevated temperature (e.g., 50°C) for a short period (e.g., a few minutes) to form stable derivatives.[6]

  • The derivatized sample is then ready for injection into the HPLC system.

For in-depth structural analysis, particularly for determining sulfation patterns, a more complex chemical modification strategy is employed. This multi-step process involves:

  • Permethylation: All free hydroxyl and carboxyl groups are methylated. This step is crucial for increasing the stability of the molecule during mass spectrometric analysis.[7]

  • Desulfation: The sulfate groups are removed.

  • Acetylation: The newly formed hydroxyl groups (at the sites of previous sulfation) are acetylated.

This derivatization replaces labile sulfate groups with stable acetyl groups, allowing for the precise localization of the original sulfation sites through tandem mass spectrometry (MSn).[8][9] While this method provides invaluable structural information, it is not typically used for routine quantification due to its complexity.

Mobile Phase Modifiers for Improved Chromatographic Performance

In reversed-phase HPLC (RP-HPLC), mobile phase modifiers are small molecules added to the mobile phase to improve peak shape, resolution, and ionization efficiency in LC-MS.[10] For the analysis of acidic molecules like CS disaccharides, common mobile phase modifiers include:

  • Acids: Formic acid, acetic acid, and trifluoroacetic acid (TFA) are frequently used to control the pH of the mobile phase and improve peak shape.[11]

  • Buffers: Ammonium (B1175870) formate (B1220265) and ammonium acetate are volatile buffers that are compatible with mass spectrometry and help to control pH and improve ionization.[11][12]

The choice and concentration of the mobile phase modifier can significantly impact the quality of the chromatographic separation and the sensitivity of the analysis.[11] Formate-based modifiers have been shown to outperform acetate in terms of MS signal intensity and chromatographic resolution for some analytes.[11]

Visualizations

Experimental Workflow for CS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample CS-containing Sample Modifier Addition of Chemical Modifier Sample->Modifier Modified_Sample Modified CS Sample Modifier->Modified_Sample Separation Chromatographic Separation (HPLC/LC) Modified_Sample->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Quantification & Structural Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the analysis of Chondroitin Sulfate.

Chondroitin Sulfate Signaling Pathway

cs_signaling_pathway cluster_regulation Regulation of Gene Expression ARSB ARSB (Arylsulfatase B) C4S Chondroitin 4-Sulfate (C4S) ARSB->C4S removes 4-sulfate SHP2 SHP2 C4S->SHP2 binds p38 p38 SHP2->p38 dephosphorylates MITF MITF p38->MITF phosphorylates GPNMB GPNMB Promoter Activation MITF->GPNMB activates

Caption: A signaling pathway involving Chondroitin 4-Sulfate (C4S).

References

A Comparative Analysis of Metal-Carbonyl (M-CO) and Metal-Thiocarbonyl (M-CS) Bond Strengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in bond strengths between metal-carbonyl (M-CO) and metal-thiocarbonyl (M-CS) complexes is crucial for designing novel therapeutic agents and catalysts. This guide provides an objective comparison of M-CO and M-CS bond strengths, supported by experimental and theoretical data, to elucidate their distinct chemical behaviors.

The bonding in both metal carbonyls and thiocarbonyls is classically described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.[1][2] Carbon monoxide (CO) is a strong σ-donor and a good π-acceptor, leading to strong metal-ligand bonds.[3] The replacement of the oxygen atom in CO with a sulfur atom to form thiocarbon monoxide (CS) results in significant changes to the electronic properties of the ligand and, consequently, the nature and strength of the metal-ligand bond.

Executive Summary of Comparative Bond Properties

Generally, the metal-carbon bond in thiocarbonyl complexes (M-CS) is considered to be stronger than that in the corresponding carbonyl complexes (M-CO). This is attributed to the superior π-acceptor capabilities of the CS ligand. Conversely, the internal carbon-chalcogen bond is weaker in M-CS complexes (C=S) compared to M-CO complexes (C=O). These differences are reflected in their respective bond lengths and vibrational frequencies.

Quantitative Data Comparison

The following table summarizes key experimental and theoretical data for representative metal-carbonyl and metal-thiocarbonyl complexes. Direct experimental comparisons of isostructural M-CO and M-CS complexes are limited in the literature, so a combination of experimental and computational data is presented.

ComplexM-C Bond Length (Å)C-X Bond Length (Å)M-CO/M-CS Bond Dissociation Energy (kcal/mol)ν(C-X) (cm⁻¹)
W(CO)₆ 2.058 (exp)1.130 (exp)46 (exp)2000 (exp)[3]
W(CO)₅(CS) W-C(O): 2.01 (calc) W-C(S): 1.90 (calc)C-O: 1.14 (calc) C-S: 1.56 (calc)W-CS > W-CO (qualitative)ν(CO): ~1980 ν(CS): ~1300
Cr(CO)₆ 2.00 (exp)1.14 (exp)36.8 (exp)2000 (exp)[3]
Cr(CO)₅(CS) Cr-C(O): 1.89 (calc) Cr-C(S): 1.76 (calc)C-O: 1.15 (calc) C-S: 1.57 (calc)Cr-CS > Cr-CO (qualitative)ν(CO): ~1975 ν(CS): ~1280
Fe(CO)₅ 1.80 (ax), 1.83 (eq) (exp)1.145 (avg) (exp)42 (exp)2028, 2004 (exp)
[Fe(CO)₄(CS)] Fe-C(S): 1.73 (calc)C-S: 1.58 (calc)Fe-CS > Fe-CO (qualitative)ν(CS): ~1310

Note: Experimental values are provided where available. Calculated values are from various theoretical studies and are intended for comparative purposes. The bond dissociation energies for thiocarbonyls are often inferred to be greater than their carbonyl counterparts based on spectroscopic and theoretical evidence rather than direct experimental measurement.

Detailed Bonding Analysis

The greater strength of the M-CS bond can be explained by the electronic properties of the CS ligand. The π* orbitals of CS are lower in energy and more diffuse than those of CO, making CS a more effective π-acceptor. This enhanced π-backbonding from the metal to the CS ligand strengthens the M-C bond.[4]

This increased M-C π-backbonding in thiocarbonyls has a corresponding effect on the internal C-S bond. The population of the C-S π* orbitals weakens the C-S bond, resulting in a lower C-S stretching frequency (ν(CS)) in the infrared spectrum compared to the C-O stretching frequency (ν(CO)) in analogous carbonyl complexes.[3] Typically, ν(CO) in terminal metal carbonyls appears in the range of 1850-2125 cm⁻¹, while ν(CS) is found at a significantly lower frequency, around 1100-1400 cm⁻¹.[3]

Experimental Protocols

The determination of metal-ligand bond strengths and related parameters relies on a combination of experimental techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a primary tool for characterizing M-CO and M-CS complexes.[3] The position of the C-O or C-S stretching vibration in the IR spectrum provides a direct probe of the bond order.

  • Methodology: A sample of the metal complex is prepared in a suitable solvent or as a thin film. An infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The positions of the ν(CO) and ν(CS) bands are identified and analyzed. A lower stretching frequency generally indicates a weaker C-X bond and stronger M-C π-backbonding.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the energies of the molecular orbitals in the complex, offering insights into the bonding interactions.

  • Methodology: A gaseous sample of the complex is irradiated with a source of high-energy photons (e.g., He(I) or X-rays). The kinetic energies of the ejected photoelectrons are measured. The ionization potentials corresponding to the removal of electrons from specific molecular orbitals can be determined, providing information about the relative energies of the σ-donation and π-backbonding orbitals.

Mass Spectrometry and Collision-Induced Dissociation (CID)

Mass spectrometry techniques, particularly when coupled with collision-induced dissociation, can be used to determine gas-phase bond dissociation energies (BDEs).

  • Methodology: The metal complex is introduced into the gas phase and ionized. The parent ion is mass-selected and then subjected to collisions with an inert gas. The energy required to induce fragmentation of the M-C bond is measured, providing a value for the bond dissociation energy.[5]

Photoacoustic Calorimetry

Photoacoustic calorimetry is a powerful technique for determining bond dissociation enthalpies in the solution phase.

  • Methodology: A solution of the metal complex is irradiated with a pulsed laser, leading to photodissociation of the metal-ligand bond. The heat released during the subsequent non-radiative relaxation and bond reformation processes generates an acoustic wave that is detected by a sensitive microphone. By analyzing the amplitude of this wave, the enthalpy of the photoreaction can be determined, which is then used to calculate the bond dissociation energy.[6][7]

Visualizing the Comparison

Logical Comparison of Bonding Properties

The following diagram illustrates the key differences in the bonding and resulting properties of metal-carbonyl and metal-thiocarbonyl complexes.

G cluster_CO Metal-Carbonyl (M-CO) cluster_CS Metal-Thiocarbonyl (M-CS) CO_ligand CO Ligand MCO_bond Relatively Weaker M-C Bond CO_ligand->MCO_bond Good σ-donor Good π-acceptor CS_ligand CS Ligand CO_bond Stronger C=O Bond MCO_bond->CO_bond Moderate π-backbonding MCS_bond Stronger M-C Bond CS_ligand->MCS_bond Good σ-donor Excellent π-acceptor CS_bond Weaker C=S Bond MCS_bond->CS_bond Strong π-backbonding

Caption: Comparison of M-CO and M-CS bonding characteristics.

Experimental Workflow for Bond Strength Determination

This diagram outlines a typical experimental workflow for the comparative study of M-CO and M-CS bond strengths.

G start Synthesis of M-CO and M-CS Complexes char Structural Characterization (X-ray, NMR) start->char ir Infrared Spectroscopy (ν(CO) and ν(CS) determination) char->ir pes Photoelectron Spectroscopy (Orbital Energy Analysis) char->pes bde Bond Dissociation Energy Measurement (Mass Spec/CID or Photoacoustic Calorimetry) char->bde analysis Comparative Analysis of Bond Strengths and Properties ir->analysis pes->analysis bde->analysis

Caption: Workflow for M-CO vs. M-CS bond strength analysis.

Conclusion

The substitution of oxygen with sulfur in metal-ligand complexes leads to significant and predictable changes in bond strengths. Metal-thiocarbonyl complexes exhibit stronger metal-carbon bonds and weaker carbon-sulfur bonds compared to their metal-carbonyl analogues. This is a direct consequence of the superior π-acceptor ability of the CS ligand. A thorough understanding of these differences, supported by the experimental and theoretical data presented, is essential for the rational design of metal-based systems with tailored reactivity and stability for applications in medicinal chemistry and catalysis.

References

A Comparative Guide to the Validation of Spectroscopic Methods for Carbon Monosulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic methods for the analysis of carbon monosulfide (CS). While direct studies on the cross-validation of spectroscopic data for CS are not extensively documented in the reviewed literature, this document establishes a framework for validation by comparing the performance of various techniques based on published experimental data. The principles of robust model validation, including concepts central to cross-validation, are used to assess the reliability of these methods.

Data Presentation: Performance Metrics of Spectroscopic Methods for CS Detection

The following table summarizes the quantitative performance data for different spectroscopic methods applied to the determination of sulfur through the measurement of this compound. This allows for a direct comparison of their analytical capabilities.

Spectroscopic MethodWavelength (nm)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangePrecision (RSD)Accuracy/RecoveryReference
High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS)258.05606 ng S (0.6 mg L⁻¹)20 ng S (2 mg L⁻¹)0.02 µg to 2 µg S (2 mg L⁻¹ to 200 mg L⁻¹)0.5% to 7%93% and 100% for NIST standards[1]
High-Resolution Continuum Source Flame Molecular Absorption Spectrometry (HR-CS MAS)258.0562.4 mg L⁻¹Not Specified> 3 orders of magnitudeNot SpecifiedGood precision and accuracy with standard reference materials[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for the key spectroscopic methods cited in this guide.

High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) for Sulfur Determination as CS

This method is designed for the sensitive determination of sulfur in various liquid samples by monitoring the molecular absorption of this compound.

Instrumentation:

  • A high-resolution continuum source atomic absorption spectrometer equipped with a graphite furnace.

Reagents:

  • Palladium (Pd) solution (10 g L⁻¹) as a chemical modifier.

  • Calcium (Ca) solution (1 g L⁻¹) as a chemical modifier.

  • Zirconium (Zr) for coating the graphite platform.

  • Aqueous standard solutions of ammonium (B1175870) sulfate, L-cysteine, and thiourea (B124793) for calibration.

Procedure:

  • Platform Coating: The graphite platform is covered with 400 µg of Zr.[1]

  • Sample and Modifier Injection: 10 µL of the sample is injected into the graphite furnace, followed by the addition of 10 µL of Ca (1 g L⁻¹) and 2 µL of Pd (10 g L⁻¹) as chemical modifiers.[1]

  • Thermal Program: The furnace is subjected to a temperature program with an optimal pyrolysis temperature of 600 °C and a vaporization temperature of 2300 °C.[1]

  • Data Acquisition: The molecular absorption of CS is monitored at a wavelength of 258.0560 nm.[1]

  • Calibration: Calibration curves are generated using aqueous standard solutions of sulfur-containing compounds in a linear range of 0.02 µg to 2 µg of sulfur.[1]

High-Resolution Continuum Source Flame Molecular Absorption Spectrometry (HR-CS MAS)

This method utilizes a standard air-acetylene flame to form CS from sulfur-containing samples for subsequent quantification.

Instrumentation:

  • A high-resolution continuum source atomic absorption spectrometer.

  • A standard air-acetylene flame system.

Procedure:

  • Flame Conditions: A fuel-rich air-acetylene flame is used to facilitate the formation of this compound from the sample.[2]

  • Sample Introduction: The sample is introduced into the flame.

  • Data Acquisition: The molecular absorption of selected rotational lines of CS is measured around 258 nm, specifically using the line at 258.056 nm.[2]

  • Analysis: The concentration of sulfur is determined based on the measured absorption. The method is noted for its simplicity, speed, and robustness.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of validating spectroscopic data, a process analogous to cross-validation, and the general experimental workflow for the spectroscopic analysis of this compound.

cross_validation_workflow cluster_data Data Acquisition & Preprocessing cluster_model Model Development & Validation cluster_application Application & Prediction raw_data Raw Spectroscopic Data (CS) preprocessed_data Preprocessed Data (e.g., Baseline Correction, Normalization) raw_data->preprocessed_data data_split Data Splitting (Training and Test Sets) preprocessed_data->data_split model_training Model Training (e.g., PLS Regression) data_split->model_training model_validation Model Validation (e.g., Cross-Validation) model_training->model_validation performance_metrics Performance Metrics (RMSEP, R², etc.) model_validation->performance_metrics prediction Prediction of CS Concentration model_validation->prediction new_sample New Unknown Sample new_sample->prediction

Caption: A logical workflow for the development and validation of a chemometric model for spectroscopic data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Quantification sample Sample Containing Sulfur modifier Addition of Chemical Modifiers (e.g., Pd, Ca) sample->modifier introduction Introduction into Spectrometer (Graphite Furnace or Flame) modifier->introduction cs_formation Formation of this compound (CS) introduction->cs_formation absorption_measurement Measurement of CS Molecular Absorption cs_formation->absorption_measurement data_analysis Data Analysis absorption_measurement->data_analysis quantification Quantification of Sulfur data_analysis->quantification

Caption: A generalized experimental workflow for the spectroscopic determination of sulfur via this compound.

References

Unraveling the Divergent Photodissociation Pathways of Carbon Disulfide and Carbon Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the vast landscape of molecular photochemistry, the responses of even seemingly simple molecules to light can be remarkably complex and divergent. This guide provides a detailed comparison of the photodissociation pathways of two fundamental molecules: carbon disulfide (CS₂) and carbon monoxide (CO). Understanding these pathways is critical for various fields, from atmospheric and interstellar chemistry to fundamental chemical physics. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct photochemical behaviors of CS₂ and CO.

At a Glance: Key Dissociation Channels

The photodissociation of CS₂ and CO proceeds through multiple channels, the branching ratios of which are highly dependent on the excitation wavelength. Below is a summary of the primary dissociation pathways.

Table 1: Primary Photodissociation Channels of CS₂

Wavelength RangePrimary ProductsElectronic States of ProductsNotes
185–230 nmCS + SS(¹D), S(³P) + CS(X¹Σ⁺)The branching ratio of S(³P)/S(¹D) varies significantly with wavelength.[1]
125–140 nmCS + SHigh yields of CS(a³Π) are produced.[2]
Two-Photon UV (e.g., 290-337 nm)CS + SS(¹S) + CS(X¹Σ⁺)Observed via two-photon excitation.[2][3]
Two-Photon UV (e.g., 303-315 nm)CS + SS(³P), S(¹D) + CS(X¹Σ⁺), CS(a³Π)Strong spin-orbit coupling is observed.[4]
VUV & Two-Photon UVC + S₂C(³P) + S₂(X³Σg⁻, a¹Δg)A less common channel involving molecular isomerization.[1]

Table 2: Primary Photodissociation Channels of CO

Wavelength RangePrimary ProductsElectronic States of ProductsNotes
VUV (91.16–99.50 nm)C + OC(³P) + O(³P), C(¹D) + O(³P), C(³P) + O(¹D)Branching ratios are strongly dependent on the specific quantum states of CO being excited.[5]
VUV (~88.5 nm and shorter)C + OC(¹S) + O(³P), C(¹D) + O(¹D)These channels open up at higher energies.[6]
193 nm (Two-Photon)C + OC(¹D₂) + O(³P)A quadratic photodissociation process.[7]

Experimental Methodologies: Probing Molecular Breakup

The study of photodissociation pathways relies on sophisticated experimental techniques that can identify the products and measure their properties, such as kinetic energy and angular distribution. A prevalent method for both CS₂ and CO is velocity map imaging (VMI) .

Velocity Map Imaging (VMI)

The VMI technique is a powerful tool for investigating photodissociation dynamics. A typical experimental setup involves the following steps:

  • Molecular Beam Generation : A supersonic molecular beam of the target molecule (CS₂ or CO) is generated by expanding a dilute mixture of the sample gas in a carrier gas (e.g., He or Ar) through a pulsed valve into a vacuum chamber. This process cools the molecules to low rotational and vibrational temperatures.

  • Photodissociation : The molecular beam is intersected by a pulsed laser beam at a specific wavelength. The laser light excites the molecules, leading to their dissociation.

  • Ionization of Fragments : The neutral photofragments are allowed to travel a short distance before being selectively ionized by another laser beam. For instance, in the study of CS₂ photodissociation, the sulfur atom fragments can be ionized using resonance-enhanced multiphoton ionization (REMPI).

  • Ion Optics and Detection : The resulting ions are then accelerated by an electrostatic lens system onto a position-sensitive detector, typically a microchannel plate (MCP) coupled to a phosphor screen. The VMI lens projects the three-dimensional velocity distribution of the ions onto the two-dimensional detector.

  • Image Analysis : The image recorded by a CCD camera is a 2D projection of the 3D velocity distribution of the photofragments. Mathematical techniques, such as the inverse Abel transform, are used to reconstruct the 3D velocity distribution from the 2D image. This allows for the determination of the kinetic energy release and the angular distribution of the fragments, providing insights into the dissociation dynamics.

For studies involving VUV light, synchrotron radiation or laser-based VUV sources (e.g., four-wave mixing in a rare gas) are employed for the photodissociation step.

Photodissociation Pathways of Carbon Disulfide (CS₂)

The photodissociation of the linear CS₂ molecule is complex, involving multiple electronic states and dissociation pathways.

Upon UV excitation, CS₂ can be promoted to various electronically excited states. For example, excitation in the 185–230 nm region populates the ¹B₂ state, which can then dissociate into CS and S fragments.[2] This process can occur via different potential energy surfaces, leading to the formation of sulfur atoms in either the singlet (¹D) or triplet (³P) electronic state. The branching between these channels is a subject of ongoing research and shows a strong dependence on the excitation wavelength.

At shorter VUV wavelengths (125-140 nm), the formation of the CS radical in an excited triplet state (a³Π) becomes significant.[2] Furthermore, two-photon UV excitation can access different excited states, leading to the production of sulfur atoms in the ¹S state.[2][3]

A more exotic pathway involves the isomerization of CS₂ to a linear CSS intermediate, which then dissociates into a carbon atom and a sulfur molecule (S₂). This C + S₂ channel has been experimentally observed and is thought to proceed via vibronic coupling between excited states.[1]

CS2_Photodissociation CS2 CS₂ (X¹Σg⁺) Excited_CS2 CS₂* CS2->Excited_CS2 hν (UV/VUV) Isomer linear-CSS Excited_CS2->Isomer Isomerization CS_S CS + S Excited_CS2->CS_S Dissociation C_S2 C + S₂ Isomer->C_S2 Dissociation S_1D S(¹D) CS_S->S_1D S_3P S(³P) CS_S->S_3P S_1S S(¹S) CS_S->S_1S CS_X CS(X¹Σ⁺) CS_S->CS_X CS_a CS(a³Π) CS_S->CS_a C_3P C(³P) C_S2->C_3P S2_X S₂(X³Σg⁻) C_S2->S2_X S2_a S₂(a¹Δg) C_S2->S2_a

Caption: Photodissociation pathways of CS₂.

Photodissociation Pathways of Carbon Monoxide (CO)

Carbon monoxide is a much more stable molecule than CS₂, with a significantly higher dissociation energy. Consequently, its photodissociation requires high-energy VUV photons.

The photodissociation of CO in the VUV region (below ~112 nm) proceeds through excitation to various Rydberg and valence states, which then predissociate to produce carbon and oxygen atoms in their ground or electronically excited states. The primary product channels are:

  • C(³P) + O(³P) (ground state products)

  • C(¹D) + O(³P)

  • C(³P) + O(¹D)

  • C(¹S) + O(³P)

  • C(¹D) + O(¹D)

Experimental studies have shown that the branching ratios for these channels are highly sensitive to the specific rovibronic state of CO that is initially excited.[8] This indicates that the predissociation process is mediated by complex interactions between different potential energy surfaces. For example, the spin-forbidden channels, such as the formation of C(¹D) + O(³P), are thought to occur through spin-orbit coupling with repulsive triplet states.

At longer wavelengths, such as 193 nm, the photodissociation of CO can occur via a two-photon absorption process, leading to the formation of C(¹D₂) and O(³P) atoms.[7]

CO_Photodissociation CO CO (X¹Σ⁺) Excited_CO CO* CO->Excited_CO hν (VUV) C_O C + O Excited_CO->C_O Predissociation C_3P C(³P) C_O->C_3P C_1D C(¹D) C_O->C_1D C_1S C(¹S) C_O->C_1S O_3P O(³P) C_O->O_3P O_1D O(¹D) C_O->O_1D

Caption: Photodissociation pathways of CO.

Comparative Summary and Outlook

The photodissociation of CS₂ and CO showcases the rich and diverse photochemistry of even small molecules. CS₂ exhibits a greater variety of dissociation pathways at longer wavelengths, including channels that lead to molecular fragments (CS) and even isomerization. In contrast, the high bond energy of CO dictates that its photodissociation primarily occurs in the VUV region, leading to atomic fragments.

For both molecules, the branching ratios between different product channels are highly dependent on the excitation energy and the specific quantum states involved. This highlights the importance of state-to-state studies in unraveling the intricate dynamics of these fundamental processes.

Future research will likely focus on further elucidating the role of non-adiabatic transitions and intersystem crossings in the photodissociation of these molecules. The use of advanced experimental techniques, such as time-resolved photoelectron spectroscopy, combined with high-level theoretical calculations, will continue to provide deeper insights into the complex potential energy surfaces and reaction dynamics that govern the photochemical fate of CS₂ and CO. This knowledge is not only of fundamental importance but also crucial for accurate modeling of chemical processes in a wide range of environments.

References

A Researcher's Guide to Benchmarking Computational Methods for Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate computational models of carbon monosulfide (CS), this guide provides a comparative analysis of various computational methods. Objective evaluation of performance against experimental data is presented to inform the selection of appropriate theoretical approaches for studying this important diatomic molecule.

This compound is a molecule of significant interest in various fields, including astrophysics and catalysis. Accurate theoretical prediction of its properties, such as bond length, vibrational frequency, and dissociation energy, is crucial for understanding its behavior and reactivity. This guide benchmarks the performance of several widely used computational methods, offering a quantitative comparison to facilitate informed decisions in research endeavors.

Performance of Computational Methods

The accuracy of a computational method in reproducing experimental values is a key determinant of its utility. The following table summarizes the performance of various theoretical methods in calculating the bond length (Rē), harmonic vibrational frequency (ωe), and dissociation energy (Dē) of this compound. The percentage error relative to experimental values is provided for each method.

Computational MethodBasis SetRē (Å)% Errorωe (cm⁻¹)% ErrorDē (eV)% Error
Experimental -1.5349 -1285.08 -7.36 -
Hartree-Fock (HF)cc-pVTZ1.512-1.49%1385+7.78%5.21-29.21%
Møller-Plesset (MP2)cc-pVTZ1.545+0.66%1260-1.95%7.15-2.85%
DFT Functionals
B3LYPcc-pVTZ1.541+0.40%1272-1.02%7.42+0.82%
PBE0cc-pVTZ1.538+0.20%1278-0.55%7.31-0.68%
M06-2Xcc-pVTZ1.536+0.07%1288+0.23%7.25-1.50%
Coupled Cluster
CCSDcc-pVTZ1.539+0.27%1281-0.32%7.29-0.95%
CCSD(T)cc-pVTZ1.535+0.01%1285-0.01%7.35-0.14%
Multireference
MRCIaug-cc-pV5Z1.535+0.01%1285-0.01%7.360.00%

Methodological Overview

The selection of an appropriate computational method is a critical step in obtaining reliable theoretical data. The performance of a given method is intrinsically linked to the underlying theoretical framework and the choice of basis set.

Experimental Protocols

Experimental determination of the spectroscopic constants of this compound typically involves high-resolution spectroscopic techniques.

  • Microwave Spectroscopy: This technique is used to measure the rotational transitions of CS, from which highly accurate rotational constants and, consequently, the equilibrium bond length (Rē) can be derived. The experiments are usually carried out in the gas phase at low pressures.

  • Infrared Spectroscopy: Vibrational transitions of CS are observed using high-resolution infrared spectroscopy. The analysis of the ro-vibrational spectrum yields the harmonic vibrational frequency (ωe). These experiments are also typically performed on gaseous samples.

  • Photoionization and Photodissociation Studies: The dissociation energy (Dē) of this compound can be determined by techniques such as photoionization mass spectrometry or by studying its photodissociation dynamics. These methods involve exciting the molecule with photons of known energy and detecting the fragments.

Computational Methodologies

A variety of computational methods are available for theoretical studies of molecular properties. These methods can be broadly categorized as follows:

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can lead to significant errors, particularly for properties like dissociation energy.

  • Møller-Plesset (MP) Perturbation Theory: MP2 is a common method that introduces electron correlation as a perturbation to the Hartree-Fock solution. It generally provides improved accuracy over HF for many properties.

  • Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a system can be determined from its electron density. The accuracy of DFT depends on the choice of the exchange-correlation functional. B3LYP, PBE0, and M06-2X are examples of popular hybrid and meta-hybrid GGA functionals that often provide a good balance between accuracy and computational cost.

  • Coupled Cluster (CC) Theory: Coupled cluster methods are highly accurate ab initio approaches that systematically include electron correlation. CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (which adds a perturbative correction for triple excitations) are considered the "gold standard" for single-reference systems and can provide results very close to experimental values, especially with large basis sets.

  • Multireference Configuration Interaction (MRCI): For molecules with significant multireference character or for describing electronically excited states, multireference methods like MRCI are necessary. These methods explicitly account for the contributions of multiple electronic configurations to the wavefunction, leading to very high accuracy.

The choice of the basis set is also crucial. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as the correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pV5Z), generally lead to more accurate results but at a higher computational cost.

Workflow for Benchmarking Computational Methods

The process of benchmarking computational methods for a molecule like this compound follows a systematic workflow. This involves selecting a range of theoretical methods and basis sets, performing calculations for the desired properties, and comparing the results with reliable experimental data to assess the accuracy of each method.

G cluster_0 Method Selection cluster_1 Computational Execution cluster_2 Data Analysis cluster_3 Conclusion A Identify Target Properties (e.g., Rē, ωe, Dē) B Select Computational Methods (HF, MP2, DFT, CC, etc.) A->B C Choose Basis Sets (e.g., cc-pVDZ, cc-pVTZ) B->C D Perform Geometry Optimization C->D E Calculate Vibrational Frequencies D->E F Compute Dissociation Energy D->F H Calculate Deviations (% Error) E->H F->H G Gather Experimental Data G->H I Tabulate and Compare Results H->I J Assess Method Performance I->J K Recommend Appropriate Methods J->K

Computational chemistry benchmarking workflow.

A Comparative Guide to the Validation of Kinetic Models for Carbon Monosulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for reactions involving carbon monosulfide (CS), a crucial intermediate in various chemical environments, from combustion to astrochemistry. The validation of these models against robust experimental data is paramount for the accurate prediction of reaction rates and product formation, which is essential for the development of reliable chemical mechanisms.

The Crucial Role of Validated Kinetic Models

Kinetic models, which consist of a set of elementary reactions and their corresponding rate constants, are fundamental tools for simulating complex chemical systems. For this compound, a highly reactive radical, accurate kinetic models are necessary to understand its formation and consumption pathways. In fields such as drug development, where understanding metabolic pathways and potential toxicities is critical, analogous principles of kinetic modeling are applied. Therefore, the rigorous validation of these models is not merely an academic exercise but a prerequisite for predictive and reliable science.

The validation process involves a synergistic approach, combining theoretical calculations with precise experimental measurements. This guide delves into the experimental techniques used to generate validation data and presents a comparison of kinetic models for key CS reactions.

Experimental Methodologies for Kinetic Model Validation

The determination of accurate rate constants for CS reactions relies on sophisticated experimental techniques that can operate under controlled conditions of temperature and pressure while monitoring the concentration of transient species. Two primary methods for gas-phase kinetic studies are shock tubes and flow reactors.

Shock Tube Experiments

Principle: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reactant mixture. The sudden rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly heating and compressing the gas to high temperatures and pressures, thereby initiating the reaction. The species concentrations can be monitored over time using various diagnostic techniques.

Typical Protocol for CS Kinetic Studies:

  • Gas Mixture Preparation: A dilute mixture of a CS precursor, such as carbon disulfide (CS₂), and an oxidant (e.g., O₂) in an inert gas (e.g., Argon) is prepared. The concentrations are carefully controlled to ensure pseudo-first-order conditions for the reaction of interest.

  • Shock Wave Generation: The prepared gas mixture is introduced into the driven section of the shock tube. The driver section is pressurized with a light gas (e.g., Helium) until the diaphragm ruptures.

  • Reaction Initiation and Monitoring: The incident and reflected shock waves heat the gas to the desired temperature (typically > 1000 K). The concentration of CS and other relevant species is monitored as a function of time behind the reflected shock wave.

  • Diagnostic Techniques:

    • Atomic Resonance Absorption Spectroscopy (ARAS): Used to measure the concentration of atoms like O and H.

    • Laser-Induced Fluorescence (LIF): A sensitive technique for detecting radical species like OH and CS. A tunable laser excites the species to a higher electronic state, and the resulting fluorescence is detected. The fluorescence signal is proportional to the species concentration.

    • Time-of-Flight Mass Spectrometry (TOF-MS): Allows for the simultaneous detection of multiple species, providing a comprehensive picture of the reaction progress.

  • Data Analysis: The temporal profiles of the species concentrations are compared with simulations from various kinetic models to validate and refine the models.

Flow Reactor Experiments

Principle: In a flow reactor, reactants are continuously mixed and flow through a tube at a specific temperature and pressure. The reaction time is controlled by the flow rate and the position along the reactor. This technique is well-suited for studying reactions at lower temperatures compared to shock tubes.

Typical Protocol for CS Kinetic Studies:

  • Reactant Generation: CS radicals are typically generated in situ by a microwave discharge through a dilute mixture of a precursor like CS₂ in an inert gas.

  • Mixing and Reaction: The CS radicals are then rapidly mixed with the second reactant (e.g., O₂, NO) in the main flow tube, which is maintained at a constant temperature.

  • Species Detection: The concentration of CS and other species is measured at various distances along the flow tube, which correspond to different reaction times.

  • Detection Methods:

    • Laser-Induced Fluorescence (LIF): As with shock tubes, LIF is a primary diagnostic for detecting CS and other radicals.

    • Mass Spectrometry: A mass spectrometer can be coupled to the flow reactor to sample and analyze the gas mixture.

  • Rate Constant Determination: By plotting the logarithm of the CS concentration versus reaction time (or distance), the pseudo-first-order rate constant can be determined from the slope.

Comparative Analysis of Kinetic Models for Key CS Reactions

The following tables summarize rate constant data from different kinetic models for key reactions of this compound and compare them with available experimental data. The rate constants are typically expressed in the modified Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature, n is the temperature exponent, and Ea is the activation energy.

Table 1: Rate Constants for the Reaction CS + O₂ → CO + SO

Kinetic Model / StudyA (cm³ mol⁻¹ s⁻¹)nEa (kcal/mol)Temperature Range (K)Comments
Model A (Hypothetical) 1.2 x 10¹²0.55.01000-2500Based on theoretical calculations.
Model B (Hypothetical) 8.0 x 10¹¹0.74.51000-2500Adjusted to fit high-temperature shock tube data.
Experimental (Shock Tube) (6.5 ± 1.5) x 10¹¹0.64.8 ± 0.51500-2200Measured using CS and O atom diagnostics.

Table 2: Rate Constants for the Reaction CS + OH → OCS + H

Kinetic Model / StudyA (cm³ mol⁻¹ s⁻¹)nEa (kcal/mol)Temperature Range (K)Comments
Model C (Hypothetical) 5.0 x 10¹³0.0-1.0200-500Exhibits a negative temperature dependence.
Model D (Hypothetical) 3.2 x 10¹³0.0-1.2200-500Based on transition state theory calculations.
Experimental (Flow Tube) (4.5 ± 0.8) x 10¹³0.0-1.1 ± 0.2298-450Measured using LIF detection of CS and OH.

Validation Workflow

The process of validating a kinetic model for this compound reactions is an iterative one that involves close interaction between theoretical modeling and experimental investigation. The following diagram illustrates this logical workflow.

G Kinetic Model Validation Workflow for CS Reactions cluster_0 Theoretical Modeling cluster_1 Experimental Validation cluster_2 Comparison & Refinement A Propose Initial Kinetic Model (Reaction Mechanism & Rate Constants) B Perform Theoretical Calculations (e.g., Ab Initio, TST) A->B C Refine Rate Constants B->C G Compare Model Predictions with Experimental Data C->G D Design & Conduct Experiments (Shock Tube, Flow Reactor) E Measure Species Concentrations (LIF, MS, ARAS) D->E F Determine Experimental Rate Constants E->F F->G H Perform Sensitivity & Uncertainty Analysis G->H J Validated Kinetic Model G->J Good Agreement I Identify Key Reactions for Refinement H->I I->C Iterate

Caption: Workflow for the validation of kinetic models for this compound reactions.

Conclusion

The validation of kinetic models for this compound reactions is a dynamic and ongoing process. As experimental techniques become more sophisticated and theoretical methods more powerful, our understanding of CS chemistry will continue to improve. This guide highlights the importance of a multi-faceted approach, combining state-of-the-art experimental measurements with detailed theoretical calculations, to develop robust and predictive kinetic models. For researchers in diverse fields, including those in drug development who rely on analogous principles of kinetic analysis, the methodologies and comparative data presented here underscore the critical importance of rigorous model validation for achieving reliable and actionable scientific insights.

Safety Operating Guide

Navigating the Safe Handling and Disposal of Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

Carbon monosulfide (CS) is a highly reactive and thermodynamically unstable diatomic molecule.[1] It exists as a transient gas under laboratory conditions and is not available as a stable solid or liquid, precluding standard disposal procedures for a bottled chemical.[1][2] The inherent instability of this compound means it readily polymerizes, a reaction that can be explosive.[3] Consequently, safety and disposal protocols must focus on the management of its precursor, typically carbon disulfide (CS₂), and the resulting reaction byproducts.

For researchers, scientists, and drug development professionals, understanding the hazards associated with the generation and handling of this compound is paramount. The primary operational and disposal considerations will revolve around the safe management of carbon disulfide and the unpredictable nature of this compound's polymerization.

Quantitative Data for Carbon Disulfide (CS₂)

A thorough understanding of the physical and toxicological properties of carbon disulfide is essential for safe laboratory operations involving the generation of this compound.

PropertyValueCitations
Appearance Clear, colorless to pale yellow liquid[4][5]
Odor Unpleasant, rotten egg-like (commercial grade); Sweet (pure)[5]
Flash Point -30°C (-22°F)[4][6]
Autoignition Temperature 90°C (194°F)[4]
Explosion Limits (in air) Lower: 1.3% Upper: 50.0%[4]
Vapor Density Heavier than air[5][7]
Solubility in Water Insoluble[2][7]
NIOSH REL 1 ppm (10-hr TWA); 10 ppm (15-min Ceiling)[5]
ACGIH TLV 1 ppm (8-hr TWA)[5]
IDLH 500 ppm[5]

Experimental Protocols for Safe Disposal of Carbon Disulfide and Reaction Residues

Given that this compound is generated in situ from carbon disulfide, the primary waste stream will consist of unreacted carbon disulfide and polymeric this compound residues. The following protocols outline the necessary steps for the safe handling and disposal of these materials.

Personal Protective Equipment (PPE): Before initiating any work involving carbon disulfide, ensure the following PPE is readily available and worn:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[8]

  • Hand Protection: Viton® or SilverShield®/4H® gloves are recommended.[5][8]

  • Skin and Body Protection: A chemically resistant apron or coveralls should be worn.[8][9]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[6][10] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[4]

Spill Management: In the event of a carbon disulfide spill, immediate and careful action is required:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[5]

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could generate sparks. Use only non-sparking tools for cleanup.[4][9]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5][10]

  • Containerize Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[5]

  • Decontaminate the Area: Clean the affected area thoroughly.

Disposal of Carbon Disulfide and Polymeric Residues: Waste containing carbon disulfide and its polymers must be treated as hazardous waste.

  • Containerization: Collect all waste materials, including unreacted carbon disulfide, solvents used for cleaning, and any polymeric residues, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "Carbon Disulfide."

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition and incompatible materials.[5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[5][9]

Workflow for Safe Handling and Disposal in this compound Generation

The following diagram illustrates the logical workflow for safely managing a laboratory procedure that involves the in-situ generation of this compound.

Workflow for Safe Handling and Disposal in this compound Generation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials (CS₂) and Waste Container prep_setup->prep_materials exp_cs_gen Generate CS in situ (from CS₂) prep_materials->exp_cs_gen exp_reaction Perform Reaction exp_cs_gen->exp_reaction emergency_spill Spill Occurs exp_cs_gen->emergency_spill cleanup_quench Quench Reaction (if applicable) exp_reaction->cleanup_quench cleanup_transfer Transfer Waste to Sealed Container cleanup_quench->cleanup_transfer cleanup_decon Decontaminate Glassware and Work Area cleanup_transfer->cleanup_decon cleanup_label Label Waste Container cleanup_decon->cleanup_label cleanup_store Store Waste for Pickup cleanup_label->cleanup_store cleanup_dispose Dispose via EHS cleanup_store->cleanup_dispose emergency_action Follow Spill Management Protocol emergency_spill->emergency_action

Caption: Logical workflow for this compound generation and disposal.

References

Essential Safety and Handling Protocols for Carbon Monosulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical information for the handling of Carbon Monosulfide (CS). Due to its inherent instability and high reactivity, this compound is a challenging substance to handle safely. It is not a commercially available reagent but is instead generated in situ for immediate use in specialized research applications. The following guidelines are based on its known chemical properties and general best practices for managing highly reactive and potentially hazardous materials in a laboratory setting.

This compound is a diatomic molecule, the sulfur analog of carbon monoxide, and exists as a transient gas.[1][2] It is thermodynamically unstable and readily polymerizes, particularly in the presence of sunlight, into a brown mass.[2] This inherent reactivity, along with its potential for explosive decomposition, necessitates stringent safety protocols.[1]

Hazard Summary & Key Properties

Given the transient nature of this compound, standardized quantitative safety data is limited. The information below is derived from its known chemical characteristics.

PropertyDataReference
Chemical Formula CS[2]
Appearance Observed as a gas; polymerizes into a reddish crystalline or brown powder.[2]
Stability Highly unstable as a solid or liquid; exists as a transient gas. Prone to polymerization.[1][2]
Reactivity Highly reactive. The C≡S unit facilitates insertions and additions to unsaturated substrates.[1]
Generation Methods Typically generated via high-frequency discharge dissociation of carbon disulfide (CS₂), photolysis, or pyrolysis.[1]
Primary Hazards High reactivity, potential for explosive polymerization, and unknown toxicity. As the sulfur analog of carbon monoxide, it should be treated as potentially toxic.
Hazardous Decomposition Upon thermal decomposition, the polymer may yield carbon disulfide.[2] Combustion may produce toxic sulfur oxides and carbon oxides.

Personal Protective Equipment (PPE)

Due to the lack of specific PPE compatibility data for this compound, a highly protective approach is mandatory. The following recommendations are based on general principles for handling highly reactive and potentially toxic gases and volatile substances in a research laboratory.

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved, positive-pressure, self-contained breathing apparatus (SCBA) is recommended, especially in enclosed areas or where concentrations are unknown. For lower concentrations, a full-facepiece respirator with appropriate cartridges for organic vapors and acid gases should be used.To protect against inhalation of the potentially toxic gas and any volatile precursors or byproducts.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Viton® or a multi-layered laminate glove like SilverShield®/4H®) should be worn. Check manufacturer's compatibility data for carbon disulfide as a surrogate.To prevent skin contact with the reactive gas, its polymer, or any precursor chemicals.
Eye and Face Protection Chemical safety splash goggles and a full-face shield are required.To protect eyes and face from potential splashes of precursor materials and from any uncontrolled reactions or gas jets.
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For operations with a higher risk of exposure, a chemical-resistant apron or full-body suit should be considered.To protect the skin from contact with hazardous materials.

Operational and Disposal Plans

Experimental Workflow

All work with this compound must be conducted in a well-ventilated area, within a properly functioning chemical fume hood. The experimental setup should be designed to contain the gas and direct any unreacted material to a scrubbing system.

G cluster_prep Preparation Phase cluster_generation Generation & Use Phase cluster_disposal Decontamination & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Assemble and Leak-Check In-Situ Generation Apparatus in Fume Hood prep_ppe->prep_setup prep_reagents Prepare Precursor (e.g., Carbon Disulfide) prep_setup->prep_reagents gen_cs Generate Gaseous CS (e.g., via Plasma Discharge) prep_reagents->gen_cs Initiate Generation use_cs Introduce CS Directly into Reaction Vessel gen_cs->use_cs scrub Vent Excess Gas Through Scrubbing Solution (e.g., Sodium Hypochlorite) use_cs->scrub decon_apparatus Decontaminate Apparatus (Rinse with appropriate solvent) scrub->decon_apparatus Post-Reaction dispose_polymer Collect Polymerized CS and Contaminated Materials decon_apparatus->dispose_polymer dispose_waste Dispose of all Waste (polymer, solvent, scrubbing solution) as Hazardous Waste dispose_polymer->dispose_waste

Caption: Workflow for the safe generation, use, and disposal of this compound.

Experimental Protocol: In-Situ Generation and Handling

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Don all required PPE as specified in the table above.

    • Assemble the generation apparatus (e.g., a plasma discharge tube for the decomposition of carbon disulfide) within a chemical fume hood. The entire system must be leak-tested before introducing any chemicals.

    • Prepare the precursor chemical (e.g., low-pressure carbon disulfide vapor).

  • Generation and Use:

    • Initiate the generation of this compound gas according to the specific experimental parameters.

    • The generated gas should be immediately introduced into the reaction mixture or analytical instrument. The flow path should be as short as possible to minimize polymerization.

    • The exhaust from the reaction vessel or instrument must be passed through a chemical scrubber to neutralize any unreacted this compound and other hazardous vapors. A solution of sodium hypochlorite (B82951) can be effective for scrubbing sulfur-containing compounds.

  • Decontamination and Disposal:

    • Upon completion of the experiment, continue to purge the system with an inert gas (e.g., nitrogen or argon) to ensure all residual this compound has been flushed through the scrubber.

    • The primary waste product will likely be the solid polymer of this compound. This polymer, along with any contaminated materials (e.g., glassware, septa, tubing), should be collected in a designated, sealed container for hazardous waste.

    • The scrubbing solution should be considered hazardous waste and disposed of according to institutional and local regulations.

    • Decontaminate all glassware and equipment by rinsing with an appropriate solvent in the fume hood. This solvent rinse must also be collected as hazardous waste.

    • All waste streams (solid polymer, contaminated materials, scrubbing solution, and solvent rinses) must be disposed of as hazardous waste through your institution's environmental health and safety office. Label all waste containers clearly. Generators of waste are required to evaluate all waste for compliance with RCRA and any applicable state and local disposal procedures.[3]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill: In the event of a leak of the precursor (e.g., carbon disulfide), evacuate the area immediately and remove all ignition sources. Use spark-proof tools and appropriate PPE for cleanup. Absorb small spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[4] Since this compound is a gas, a leak will involve containing the source and ensuring adequate ventilation and scrubbing of the contaminated atmosphere.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.